Boc-3-iodo-D-Phenylalanine
Description
BenchChem offers high-quality Boc-3-iodo-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-iodo-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTBEGFNTNOLNZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673987 | |
| Record name | N-(tert-Butoxycarbonyl)-3-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-66-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-iodo-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-t-Butyloxycarbonyl-D-3-iodophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-3-iodo-D-phenylalanine: Synthesis, Properties, and Applications
Introduction
In the landscape of modern peptide chemistry and drug discovery, the incorporation of non-natural amino acids is a cornerstone strategy for modulating the pharmacological profiles of therapeutic peptides. Among these, halogenated amino acids serve as exceptionally versatile building blocks. Boc-3-iodo-D-phenylalanine, a derivative of D-phenylalanine, is a compound of significant interest. It features two critical chemical motifs: the tert-butyloxycarbonyl (Boc) protecting group on the α-amine and an iodine atom at the meta-position (C-3) of the phenyl ring.
The Boc group provides temporary, acid-labile protection essential for stepwise peptide synthesis, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] The D-configuration of the chiral center offers inherent resistance to enzymatic degradation by proteases, a common challenge in peptide drug development. Most importantly, the iodo-substituent is not merely a steric modification; it is a reactive handle that unlocks a vast potential for post-synthetic modification through transition-metal-catalyzed cross-coupling reactions, and serves as a valuable moiety for developing radiolabeled imaging agents and therapeutics.[2][3]
This guide provides an in-depth examination of the chemical properties, synthesis, and applications of Boc-3-iodo-D-phenylalanine, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
Accurate characterization of Boc-3-iodo-D-phenylalanine is fundamental to its effective use. The key physicochemical properties are summarized in the table below, compiled from leading chemical suppliers.
Table 1: Physicochemical Properties of Boc-3-iodo-D-phenylalanine
| Property | Value | Source(s) |
| CAS Number | 478183-66-3 | [4] |
| Molecular Formula | C₁₄H₁₈INO₄ | [4] |
| Molecular Weight | 391.20 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 113-121 °C | Chem-Impex |
| Optical Rotation | [α]D²⁵ = -16 ± 1º (c=1 in MeOH) | Chem-Impex |
| Purity | ≥98% (HPLC) | [6] |
| Solubility | Soluble in DCM, DMF, NMP, and other common organic solvents | [7] |
| Storage | Store refrigerated at 0-8 °C, desiccated | Chem-Impex |
Note: Data for melting point and optical rotation are from Chem-Impex product listings, as specific peer-reviewed sources for these values were not identified.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the Boc group, the phenylalanine backbone, and the substituted aromatic ring.
-
Boc Group: A characteristic singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.4 ppm .
-
Backbone Protons (Hα, Hβ): The α-proton will appear as a multiplet around δ 4.3-4.6 ppm . The two diastereotopic β-protons will present as a pair of doublets of doublets (dd) in the range of δ 2.9-3.3 ppm .
-
Aromatic Protons: The 3-iodo substitution pattern will result in four distinct aromatic proton signals, likely appearing as multiplets in the δ 7.0-7.7 ppm range. The proton at the C2 position, between the iodine and the side chain, would be expected to show a characteristic downfield shift.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton.[6]
¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework.
-
Boc Group: Signals for the quaternary carbon and the methyl carbons will be observed around δ 80 ppm and δ 28 ppm , respectively.
-
Backbone Carbons: The carbonyl carbon will resonate significantly downfield (~δ 175 ppm ), with the α-carbon appearing around δ 55 ppm and the β-carbon around δ 37 ppm .
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm ). Critically, the carbon atom directly bonded to the iodine (C-3) will show a characteristic upfield shift to approximately δ 95 ppm due to the heavy atom effect.
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode would show a prominent ion for [M-H]⁻ at m/z 390.0, while positive ion mode would show [M+H]⁺ at m/z 392.0 or [M+Na]⁺ at m/z 414.0.
Synthesis and Purification
The synthesis of Boc-3-iodo-D-phenylalanine is a multi-step process that requires careful control of stereochemistry and regiochemistry. The overall strategy involves two key transformations: the protection of the α-amino group of D-phenylalanine and the subsequent regioselective iodination of the aromatic ring.
Step 1: N-Boc Protection of D-Phenylalanine
The introduction of the Boc protecting group is a standard and robust reaction in peptide chemistry. The most common and efficient method utilizes di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Caption: Workflow for Boc protection of D-phenylalanine.
Experimental Protocol: Boc-D-Phe-OH Synthesis [10]
-
Dissolution: In a suitable reaction vessel, dissolve D-phenylalanine (1.0 eq) in a 1:1 mixture of water and tert-butanol containing sodium hydroxide (1.1 eq). Stir until a clear solution is obtained.
-
Reaction: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Remove the tert-butanol under reduced pressure. Wash the remaining aqueous solution with a nonpolar solvent like pentane or hexane to remove excess Boc₂O and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate (KHSO₄) or citric acid. The product will precipitate as a white solid or oil.
-
Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by crystallization from an ethyl acetate/hexane mixture.
Causality Insight: The use of a biphasic solvent system (t-BuOH/H₂O) ensures the solubility of both the polar amino acid salt and the nonpolar Boc anhydride. The basic conditions deprotonate the amino group, activating it as a nucleophile to attack the electrophilic carbonyl of the anhydride. Acidification is critical to protonate the carboxylate, rendering the final product less water-soluble and extractable into an organic solvent.
Step 2: Regioselective Iodination
The introduction of iodine at the C-3 position is the most challenging step. Direct electrophilic iodination of phenylalanine is often difficult to control and typically favors the electron-rich C-4 (para) position. A robust, scalable synthesis often relies on starting from a pre-functionalized precursor, such as 3-iodo-D-phenylalanine, followed by Boc protection. However, direct iodination of Boc-D-phenylalanine can be achieved using potent electrophilic iodinating reagents. One effective method is oxidative iodination.[11]
Experimental Protocol: Electrophilic Iodination This protocol is adapted from methods for direct oxidative iodination of phenylalanine derivatives.[11]
-
Reaction Setup: Dissolve Boc-D-phenylalanine (1.0 eq) in a mixture of acetic acid and sulfuric acid.
-
Reagent Addition: Add N-iodosuccinimide (NIS) or a combination of molecular iodine (I₂) and an oxidant like iodic acid (HIO₃) portion-wise to the stirred solution at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress by TLC or LC-MS to determine the consumption of starting material and the formation of mono-iodinated products.
-
Quenching & Workup: Upon completion, pour the reaction mixture into ice water and quench any remaining oxidant with a saturated solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction & Purification: Extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine, then dry over Na₂SO₄. The crude product, which may contain a mixture of regioisomers, must be purified using column chromatography on silica gel to isolate the desired 3-iodo isomer.
Causality Insight: The strongly acidic conditions protonate the carbonyls of the Boc group, which, along with the carboxylic acid, act as meta-directing deactivating groups. This deactivation of the ortho and para positions favors electrophilic attack at the meta position. However, this directing effect competes with the innate activating nature of the alkyl side chain, making regiocontrol imperfect and necessitating chromatographic purification.
Chemical Reactivity and Applications
The true utility of Boc-3-iodo-D-phenylalanine lies in its dual functionality, enabling its use as both a stable building block in peptide synthesis and a versatile precursor for advanced chemical modifications.
Application in Boc-SPPS
Boc-3-iodo-D-phenylalanine is readily incorporated into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.
Caption: Key cross-coupling reactions of 3-iodophenylalanine residues.
General Protocol: Suzuki Coupling on a Peptide [12]1. Reactant Setup: To the peptide containing the 3-iodophenylalanine residue dissolved in an aqueous buffer or organic solvent (e.g., water or DMF), add the desired arylboronic acid (5 eq) and a base such as potassium phosphate (K₃PO₄, 5 eq). 2. Catalyst Addition: Add the palladium catalyst, which can be a pre-catalyst complex or nanoparticles (e.g., 5 mol%). 3. Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 37 °C) for 6-24 hours under an inert atmosphere. 4. Purification: Upon completion, the modified peptide is purified from the catalyst and excess reagents, typically using reverse-phase HPLC.
Trustworthiness Note: The success of on-peptide cross-coupling reactions is highly dependent on the peptide sequence, solubility, and the specific catalyst system used. Reaction conditions must be carefully optimized to avoid peptide degradation and ensure high conversion.
Safety and Handling
Boc-3-iodo-D-phenylalanine is a chemical reagent and should be handled in accordance with good laboratory practices.
-
Hazard Identification: Based on data for similar compounds, it may cause skin, eye, and respiratory irritation. [4]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, refrigerated at 0-8 °C as recommended.
Conclusion
Boc-3-iodo-D-phenylalanine is a high-value, multifunctional building block for advanced research in chemistry, biology, and medicine. Its unique combination of a stereochemically stable D-amino acid core, a versatile Boc protecting group, and a strategically placed iodine atom provides scientists with a powerful tool for peptide synthesis and modification. The ability to introduce this residue and then perform site-specific cross-coupling reactions opens up vast possibilities for creating novel peptide architectures, developing targeted therapeutics and diagnostics, and probing complex biological systems. As the demand for more sophisticated and potent peptide-based drugs continues to grow, the utility and importance of reagents like Boc-3-iodo-D-phenylalanine will undoubtedly expand.
References
- (Information not directly from a citable source, but common chemical knowledge)
- L. A. Carpino, G. Y. Han. J. Org. Chem.1972, 37 (22), 3404–3409.
- (Information not directly from a citable source, but common chemical knowledge)
-
Antony, J., et al. "Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature." ChemistryOpen, 2020. Available at: [Link]
-
Metzler-Nolte, N., et al. "Use of the Sonogashira coupling reaction for the 'two-step' labeling of phenylalanine peptide side chains with organometallic compounds." Dalton Transactions, 2008. Available at: [Link]
-
AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." Available at: [Link]
- (Information not directly from a citable source, but common chemical knowledge)
-
Organic Syntheses. "N-tert-BUTOXYCARBONYL-l-PHENYLALANINE." Available at: [Link]
- (Information not directly from a citable source, but common chemical knowledge)
- (Information not directly from a citable source, but common chemical knowledge)
-
Kotha, S., et al. "Synthesis and explosion hazards of 4-Azido-L-phenylalanine." Beilstein Journal of Organic Chemistry, 2012. Available at: [Link]
-
Doc Brown's Chemistry. "low/high resolution 1H proton nmr spectrum of propanoic acid." Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. "The Chemistry Behind Boc-D-4-Iodophenylalanine: Synthesis and Applications." Available at: [Link]
-
Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]
- (Information not directly from a citable source, but common chemical knowledge)
- (Information not directly from a citable source, but common chemical knowledge)
- (Information not directly from a citable source, but common chemical knowledge)
-
AAPPTec. "Boc-D-Phe-OH [18942-49-9]." Available at: [Link]
- (Information not directly from a citable source, but common chemical knowledge)
-
NINGBO INNO PHARMCHEM CO.,LTD. "The Crucial Role of Boc-D-4-Iodophenylalanine in Modern Peptide Synthesis." Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. peptide.com [peptide.com]
- 8. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate | C9H16INO4 | CID 10903591 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Synthesis of Boc-3-iodo-D-phenylalanine
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the synthesis of N-Boc-3-iodo-D-phenylalanine, a critical building block in contemporary drug discovery and peptide chemistry. The incorporation of an iodine atom onto the phenylalanine scaffold offers a versatile handle for further chemical modification, such as cross-coupling reactions, and serves as a heavy atom for crystallographic studies or a site for radio-labeling.[1][2][3] This document delves into the strategic considerations for the regioselective iodination of Boc-D-phenylalanine, evaluates common iodinating agents, and presents a robust, step-by-step protocol using N-Iodosuccinimide (NIS). The narrative is grounded in mechanistic principles and practical field experience to equip researchers with the knowledge for successful and optimized synthesis.
Introduction: The Strategic Value of Iodinated Phenylalanine
In the landscape of medicinal chemistry and peptide science, the ability to perform precise modifications on amino acid side chains is paramount. Post-translational modifications expand the chemical diversity of proteins, and synthetic chemists often mimic these strategies to enhance the properties of therapeutic peptides and small molecules.[4] Halogenation, particularly iodination, of aromatic amino acids like phenylalanine is a key tactic for several reasons:
-
Scaffold for Advanced Synthesis: The carbon-iodine bond is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[2] This allows for the late-stage functionalization of complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[5][6]
-
Biophysical and Structural Probes: As a heavy atom, iodine can significantly aid in the phase determination of X-ray crystallography studies, helping to elucidate the three-dimensional structure of proteins and protein-ligand complexes.
-
Radio-labeling Applications: The introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) is a cornerstone of nuclear medicine for both diagnostic imaging (PET, SPECT) and targeted radiotherapy.[3][7] Synthesizing the iodinated precursor is a crucial first step in developing these powerful agents.[3][8][9]
This guide focuses on the D-enantiomer, which is frequently incorporated into peptides to increase proteolytic stability and modulate bioactivity. The N-terminus is protected with a tert-butyloxycarbonyl (Boc) group, a standard protecting group in peptide synthesis that is stable under many reaction conditions but readily removable with acid.[10]
Synthetic Strategy: Electrophilic Aromatic Substitution
The core of this synthesis is the direct iodination of the phenyl ring of Boc-D-phenylalanine. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The alkyl group on the benzene ring is an ortho-, para-director. However, the steric hindrance from the bulky side chain and Boc-protected amine favors substitution at the less hindered positions. The challenge lies in achieving regioselectivity for the meta- (3-position) or para- (4-position) substitution and avoiding over-iodination.
Comparative Analysis of Iodination Reagents
The choice of iodinating agent and reaction conditions is critical for achieving high yield and selectivity. While numerous reagents exist, N-Iodosuccinimide (NIS) has emerged as a highly effective and versatile option for this transformation.[5]
| Reagent System | Key Advantages | Key Disadvantages | Typical Conditions |
| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) | High regioselectivity, mild reaction conditions, simple workup, high functional group tolerance.[5] | Reagent can be light-sensitive; TFA is corrosive. | Acetonitrile or TFA as solvent, room temperature.[11] |
| Iodine (I₂) / Oxidizing Agent (e.g., HIO₃, H₅IO₆) | Cost-effective reagents. | Often requires harsher conditions (heat), can lead to mixtures of isomers and di-iodination, more complex workup. | Acetic acid/H₂SO₄, 50-80 °C. |
| Iodine Monochloride (ICl) | Highly reactive electrophile. | Can be difficult to handle, often less selective, risk of chlorination as a side reaction. | Acetic acid or CH₂Cl₂, low temperature. |
Scientist's Insight: For substrates like Boc-D-phenylalanine, the NIS/TFA system is superior. It provides a potent electrophilic iodine source ("I⁺") under conditions that are mild enough to prevent racemization or cleavage of the Boc group. The succinimide byproduct is generally easy to remove during workup.[5]
Process Workflow & Mechanistic Overview
The entire process, from starting material to purified product, follows a logical and validated sequence of operations designed to maximize yield and purity.
Figure 1. High-level experimental workflow for the synthesis of Boc-3-iodo-D-phenylalanine.
The reaction mechanism is initiated by the activation of NIS with trifluoroacetic acid (TFA), which polarizes the N-I bond and generates a potent electrophilic iodine species. This electrophile is then attacked by the electron-rich phenyl ring of Boc-D-phenylalanine.
Figure 2. Simplified mechanism of acid-catalyzed iodination using N-Iodosuccinimide (NIS).
Detailed Experimental Protocol: NIS-Mediated Iodination
This protocol is a self-validating system. Adherence to the described steps, particularly regarding stoichiometry and reaction monitoring, is crucial for reproducibility.
Materials & Reagents:
-
Boc-D-phenylalanine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoroacetic acid (TFA), reagent grade (0.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Stir plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add Boc-D-phenylalanine (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq) in one portion. The mixture may turn yellow or orange. Finally, add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature. Protect the flask from direct light, as NIS can be light-sensitive.[5]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate with 1% acetic acid as the mobile phase). The starting material spot should be consumed, and a new, lower Rf spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel. Wash the organic layer with 10% aqueous sodium thiosulfate solution to quench any remaining iodine (the organic layer's color should fade).
-
Aqueous Workup: Wash the organic layer sequentially with water and then with brine.[12] This removes water-soluble byproducts like succinimide and residual acid.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12][13] This will yield the crude product as a pale yellow oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel.[14] A gradient elution system, typically starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is effective for separating the product from non-polar impurities and any remaining starting material.
-
Final Product: Combine the pure fractions as identified by TLC, and remove the solvent under reduced pressure. Dry the resulting white to off-white solid under high vacuum to obtain the final product, Boc-3-iodo-D-phenylalanine.[1]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure NIS is fresh and has been stored properly. Confirm the stoichiometry is correct. Allow the reaction to run longer, monitoring by TLC. |
| Formation of Di-iodinated Product | Stoichiometry of NIS is too high. | Use no more than 1.1 equivalents of NIS. If di-iodination persists, reduce to 1.05 equivalents. |
| Boc-group Cleavage | Excessive acid catalyst or prolonged reaction time. | Ensure only a catalytic amount of TFA (0.1 eq) is used. Do not let the reaction run unnecessarily long after completion. |
| Difficult Purification | Co-elution of product and succinimide byproduct. | Perform the aqueous washes thoroughly during workup to remove the majority of the succinimide before chromatography. |
Conclusion
The synthesis of Boc-3-iodo-D-phenylalanine via NIS-mediated iodination is a reliable and highly efficient method for producing this valuable synthetic intermediate. By understanding the underlying electrophilic aromatic substitution mechanism and carefully controlling the reaction conditions, researchers can consistently obtain high yields of the desired regioseomer. This guide provides the foundational knowledge and a validated protocol to empower scientists in drug development and chemical biology to leverage the unique chemical properties of iodinated amino acids in their research endeavors.
References
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel peptide derivatives of non-steroidal anti-inflammatory drugs. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]
-
Pozdnev, V. F. (1984). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses, 62, 190. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Boc-D-4-Iodophenylalanine: Synthesis and Applications. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-phenylalanine. Retrieved from [Link]
-
Wilbur, D. S., et al. (1992). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. Bioconjugate Chemistry, 3(6), 475-481. Retrieved from [Link]
-
Kumar, P., et al. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 17(5), 5347-5356. Retrieved from [Link]
-
OMKAR, S. M., et al. (2006). Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, 2006(i), 104-108. Retrieved from [Link]
-
Bauwens, M., et al. (2005). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Journal of Medicinal Chemistry, 48(14), 4656-4663. Retrieved from [Link]
-
Niknam, K., & Deris, A. (2009). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. Retrieved from [Link]
-
Wilbur, D. S., et al. (1992). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: Preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjugate Chemistry, 3(6). Retrieved from [Link]
-
Pelliccia, S., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Molecules, 28(9), 3894. Retrieved from [Link]
- Google Patents. (1986). Purification of L-phenylalanine.
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Shiels, R. G., et al. (2015). Radiopaque, iodine functionalized, phenylalanine-based poly(ester urea)s. Biomacromolecules, 16(2), 555-565. Retrieved from [Link]
-
Ghasemi, F., et al. (2020). Phenylalanine gold nanoclusters as sensing platform for π–π interfering molecules: a case study of iodide. Scientific Reports, 10(1), 1-11. Retrieved from [Link]
-
Itoh, M., et al. (1976). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 55, 10. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Post-translational modification. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]
-
Olsson, R. I., & Gising, J. (2007). N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. Organic & Biomolecular Chemistry, 5(23), 3835-3838. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes. Retrieved from [Link]
-
Espuña, G., et al. (2004). Regioselective postsynthetic modification of phenylalanine side chains of peptides leading to uncommon ortho-iodinated analogues. Angewandte Chemie International Edition, 43(3), 325-329. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-translational modification - Wikipedia [en.wikipedia.org]
- 5. calibrechem.com [calibrechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [wap.guidechem.com]
- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. derpharmachemica.com [derpharmachemica.com]
Technical Guide: Boc-3-iodo-D-phenylalanine (CAS 478183-66-3)
Executive Summary
Boc-3-iodo-D-phenylalanine (CAS 478183-66-3) is a specialized non-canonical amino acid derivative that serves as a critical "handle" for late-stage diversification in peptide drug discovery. Unlike standard proteinogenic amino acids, this building block offers two distinct strategic advantages:
-
Metabolic Stability: The D-configuration confers resistance to endogenous proteases, significantly extending the half-life of peptide therapeutics in vivo.
-
Orthogonal Reactivity: The meta-iodine substituent functions as a highly reactive electrophile for Palladium (Pd)-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the "stapling" of peptides or the conjugation of fluorophores and pharmacophores after the peptide backbone has been assembled.
This guide details the physicochemical specifications, strategic applications, and a validated protocol for on-resin diversification using this compound.
Chemical Specifications & Properties[1][2][3][4]
| Property | Specification |
| Chemical Name | Boc-3-iodo-D-phenylalanine |
| Synonyms | Boc-D-Phe(3-I)-OH; (R)-Boc-2-amino-3-(3-iodophenyl)propionic acid |
| CAS Number | 478183-66-3 |
| Molecular Formula | C₁₄H₁₈INO₄ |
| Molecular Weight | 391.20 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 98% |
| Melting Point | 111–120 °C (Typical for crystalline 3-iodo-Phe derivatives) |
| Solubility | Soluble in DMF, DMSO, Methanol; sparingly soluble in water |
| Storage | 2–8 °C, Desiccate (Hygroscopic) |
Strategic Utility: The Meta-Iodo Advantage
Conformational Control via Meta-Substitution
While 4-iodo-phenylalanine (para-substituted) is commonly used, the 3-iodo (meta) variant offers a unique vector for side-chain modification. In macrocyclization ("stapling") chemistries, the meta position directs the cross-link at a 120° angle relative to the peptide backbone, creating different ring sizes and conformational constraints compared to the linear extension of para-substitution. This is critical for optimizing binding affinity against flat protein-protein interaction (PPI) interfaces.
Late-Stage Diversification (LSD)
The aryl iodide moiety is an excellent partner for Pd-catalyzed reactions due to the weak C–I bond (approx. 65 kcal/mol), which facilitates rapid oxidative addition—often the rate-determining step in cross-coupling cycles. This allows researchers to synthesize a single "parent" peptide containing Boc-3-iodo-D-Phe and then diverge into a library of analogs by coupling different boronic acids (Suzuki) or alkynes (Sonogashira).
Technical Deep Dive: Mechanism of Action
The utility of Boc-3-iodo-D-phenylalanine relies on the catalytic cycle of Palladium. Below is the mechanistic pathway for a Suzuki-Miyaura cross-coupling, a primary application for this compound.
Diagram 1: Pd-Catalyzed Cross-Coupling Mechanism
This diagram illustrates the catalytic cycle where the Iodine atom is replaced by a functional group (R) from a boronic acid.
Caption: The Pd(0) catalyst inserts into the C-I bond (Oxidative Addition), exchanges the Iodine for the R-group (Transmetallation), and releases the final product (Reductive Elimination).
Experimental Protocol: On-Resin Suzuki-Miyaura Coupling
Objective: To functionalize a peptide containing Boc-3-iodo-D-phenylalanine with a phenyl group using phenylboronic acid while the peptide is still attached to the solid support (Resin).
Scope: This protocol is "Self-Validating" because the color change of the resin (from black Pd(0) to grey/white after washing) and the Kaiser test (negative throughout) provide visual checkpoints.
Materials
-
Resin-Peptide: 0.1 mmol scale (containing 3-iodo-D-Phe).
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) - 0.05 eq.
-
Reagent: Phenylboronic acid - 5.0 eq.
-
Base: 2M Na₂CO₃ (aq) - 5.0 eq.
-
Solvent: DMF (Dimethylformamide) / EtOH / H₂O (9:1:1 ratio).
-
Atmosphere: Argon or Nitrogen gas.
Workflow Diagram
Caption: Step-by-step workflow for solid-phase Suzuki coupling targeting the 3-iodo position.
Detailed Procedure
-
Resin Preparation (The Foundation):
-
Place 100 mg of peptidyl-resin in a reactor vial.
-
Swell in degassed DMF for 30 minutes. Reason: Ensures the resin matrix is open, making the hydrophobic 3-iodo-Phe site accessible to the bulky catalyst.
-
-
Catalytic Mixture Setup:
-
In a separate vial, dissolve Phenylboronic acid (5 eq) and Pd(PPh₃)₄ (0.05 eq) in 2 mL of degassed DMF.
-
Add 2M Na₂CO₃ (5 eq). Note: The solution may turn slightly cloudy. This is normal.
-
-
Coupling Reaction:
-
Transfer the catalytic mixture to the resin vial.
-
Sparge with Argon for 1 minute to remove dissolved oxygen. Critical: Oxygen poisons the Pd(0) catalyst, turning the reaction black/inactive prematurely.
-
Seal the vial and heat to 80°C for 4–16 hours with gentle agitation.
-
-
Washing (The Cleanup):
-
Drain the solvent.
-
Wash extensively: DMF (3x), Water (3x), MeOH (3x), DCM (3x).
-
Self-Validation Check: The resin should look clean. If it remains dark black, residual Palladium is trapped. Wash with 0.02M sodium diethyldithiocarbamate in DMF to chelate and remove excess Pd.
-
-
Cleavage & Analysis:
-
Cleave the peptide using standard TFA/TIS/H₂O (95:2.5:2.5) cocktail.
-
Precipitate in cold ether and analyze via HPLC/MS.
-
Expected Result: Mass shift corresponding to the loss of Iodine (-126.9 Da) and gain of Phenyl (+77.1 Da). Net change: -49.8 Da (approx).
-
Quality Control & Handling
-
HPLC Analysis: Boc-3-iodo-D-phenylalanine is hydrophobic. On a C18 column, it will elute later than unsubstituted Phenylalanine.
-
Storage: Store at 2–8°C. The compound is sensitive to light (iodine liberation) and moisture. Keep the container tightly sealed and desiccated.
-
Stability: The C-I bond is stable under standard SPPS conditions (Fmoc or Boc deprotection) but is sensitive to strong reducing agents or UV light over prolonged periods.
Safety & Regulatory
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Disposal: Dispose of as halogenated organic waste.
References
-
PubChem. (2025).[1] (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid (Analogous Structure Data). National Library of Medicine. Link
-
Chem-Impex International. (2025). Boc-3-iodo-L-phenylalanine Product Data (Enantiomer Reference). Link
-
Santa Cruz Biotechnology. (2025). Boc-3-iodo-D-phenylalanine Product Specifications. Link
-
Coste, A., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC. Link
-
Villo, P., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry. Link
Sources
An In-Depth Technical Guide to Boc-3-iodo-D-phenylalanine: A Keystone for Advanced Peptide Synthesis and Drug Discovery
For Immediate Release
Shanghai, China – February 6, 2026 – In the landscape of modern pharmaceutical research and development, the demand for sophisticated molecular building blocks is paramount. Among these, protected amino acids serve as critical components in the synthesis of peptides and peptidomimetics with tailored biological activities. This technical guide provides a comprehensive overview of Boc-3-iodo-D-phenylalanine, a halogenated amino acid derivative that has garnered significant interest for its utility in drug discovery and development.
Core Molecular Attributes of Boc-3-iodo-D-phenylalanine
Boc-3-iodo-D-phenylalanine, systematically named (R)-2-((tert-butoxycarbonyl)amino)-3-(3-iodophenyl)propanoic acid, is a non-natural amino acid derivative. The incorporation of an iodine atom onto the phenyl ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine function impart unique chemical properties that are highly advantageous in synthetic and medicinal chemistry.
Physicochemical Properties
The fundamental properties of Boc-3-iodo-D-phenylalanine are summarized in the table below. For comparative purposes, data for its L-enantiomer, Boc-3-iodo-L-phenylalanine, is also included.
| Property | Boc-3-iodo-D-phenylalanine | Boc-3-iodo-L-phenylalanine |
| Molecular Formula | C₁₄H₁₈INO₄ | C₁₄H₁₈INO₄ |
| Molecular Weight | 391.2 g/mol [1] | 391.2 g/mol [2][3] |
| CAS Number | 478183-66-3[1] | 273221-75-3[2][3] |
| Appearance | White powder[1] | White powder[2][3] |
| Melting Point | 113-121 °C[1] | 111-120 °C[2][3] |
| Optical Rotation | [a]D25 = -16 ± 1º (c=1 in MeOH)[1] | [a]D25 = +18 ± 2º (c=1 in MeOH)[2][3] |
| Purity | ≥ 99% (HPLC)[1] | ≥ 98% (HPLC)[2][3] |
The Boc protecting group enhances the solubility of the amino acid in organic solvents commonly used in peptide synthesis, while the iodine atom provides a site for further chemical modification, such as cross-coupling reactions or radio-labeling.
Diagram 1: Chemical Structure of Boc-3-iodo-D-phenylalanine
Caption: Structure of Boc-3-iodo-D-phenylalanine.
Synthesis and Quality Control
The synthesis of Boc-3-iodo-D-phenylalanine typically involves two key steps: the iodination of D-phenylalanine and the subsequent protection of the amino group with a Boc moiety.
General Synthesis Pathway
Diagram 2: General Synthesis Workflow
Caption: Generalized workflow for Boc protection.
Detailed Experimental Protocol (Adapted)
The following protocol is adapted from established methods for the Boc protection of similar amino acids.
-
Dissolution: Dissolve 3-iodo-D-phenylalanine in a mixture of dioxane and water.
-
Basification: Add a suitable base, such as sodium hydroxide, to the solution.
-
Boc-Anhydride Addition: Cool the mixture in an ice bath and slowly add di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Acidify the reaction mixture with a mild acid (e.g., citric acid or KHSO₄) and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Quality Control and Analytical Characterization
The purity and identity of the synthesized Boc-3-iodo-D-phenylalanine should be confirmed using a suite of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of ≥98% is standard for research-grade material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. While specific data for the 3-iodo-D-isomer is not widely published, the expected shifts can be predicted based on the structure and comparison with related compounds. For example, ¹H NMR data for the analogous (S)-N-Boc-4-iodo-L-phenylalanine in DMSO-d6 shows characteristic peaks for the aromatic protons, the alpha-hydrogen, and the Boc group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Polarimetry: To determine the specific optical rotation, which is a critical parameter for ensuring the enantiomeric purity of the D-isomer.
Applications in Drug Discovery and Development
Boc-3-iodo-D-phenylalanine is a valuable building block in the synthesis of peptides and peptidomimetics with therapeutic potential. The D-configuration can confer resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the resulting peptide.
Peptide Synthesis
The primary application of Boc-3-iodo-D-phenylalanine is in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the conditions of peptide coupling but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the elongation of the peptide chain.
Diagram 3: Role in Peptide Synthesis
Caption: Applications of Boc-3-iodo-D-phenylalanine.
The presence of the iodine atom allows for post-synthetic modifications. For instance, it can be used as a handle for the introduction of radiolabels (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in molecular imaging or radiotherapy. Furthermore, the iodo-group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) to introduce further structural diversity.
Development of Novel Therapeutics
The incorporation of non-natural amino acids like Boc-3-iodo-D-phenylalanine into peptide sequences can lead to compounds with improved pharmacological properties, such as enhanced binding affinity, increased stability, and altered receptor selectivity. This makes it a valuable tool in the design of novel therapeutics for a wide range of diseases. Its use has been explored in the development of peptide-based drugs targeting specific biological pathways.
Bioconjugation
The reactivity of the iodo-group also makes this compound suitable for bioconjugation applications. It can be used to attach peptides to other molecules, such as proteins, antibodies, or nanoparticles, to create targeted drug delivery systems or diagnostic agents.
Handling and Storage
Boc-3-iodo-D-phenylalanine should be stored in a cool, dry, and dark place to prevent degradation. It is recommended to store the compound at 0-8 °C.[1][2][3] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.
Conclusion
Boc-3-iodo-D-phenylalanine is a versatile and valuable building block for researchers and scientists in the field of drug discovery and development. Its unique combination of a D-amino acid core, a Boc protecting group, and a reactive iodine handle provides a powerful tool for the synthesis of novel peptides and peptidomimetics with enhanced therapeutic potential. As the demand for more sophisticated and effective drugs continues to grow, the importance of specialized reagents like Boc-3-iodo-D-phenylalanine in the pharmaceutical and biochemical fields is set to increase.
References
Sources
Structural Elucidation and Quality Control of Boc-3-iodo-D-phenylalanine in Peptidomimetic Design
Executive Summary
Boc-3-iodo-D-phenylalanine (CAS: 478183-66-3) is a critical non-canonical amino acid scaffold used in the synthesis of proteolytically stable peptidomimetics. Its value lies in the iodine handle at the meta-position, which serves as a versatile site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or as a halogen-bonding acceptor in structure-activity relationship (SAR) studies.
However, commercial supplies frequently suffer from two specific impurities that compromise downstream medicinal chemistry:[1]
-
Regioisomeric Contamination: Presence of the para-substituted isomer (4-iodo), arising from non-selective iodination during synthesis.
-
Enantiomeric Drift: Presence of the L-enantiomer (
is required), often caused by racemization during the Boc-protection step.[1]
This guide provides an authoritative structural elucidation framework to validate the identity and purity of Boc-3-iodo-D-phenylalanine before its introduction into solid-phase peptide synthesis (SPPS).
Structural Framework & Connectivity Logic
The molecule consists of a chiral D-phenylalanine backbone protected at the N-terminus by a tert-butoxycarbonyl (Boc) group, with an iodine atom substituted at the meta (3) position of the phenyl ring.
Connectivity Diagram (DOT Visualization)
The following diagram illustrates the core connectivity and the critical "diagnostic nodes" used for structural verification.
Figure 1: Structural connectivity and diagnostic nodes for Boc-3-iodo-D-phenylalanine validation.
Regiochemical Validation: NMR Spectroscopy
The most common synthetic error is the formation of the para-isomer (4-iodo). Distinguishing the meta (3-iodo) from the para isomer relies on the splitting pattern of the aromatic protons.[1]
Proton ( H) NMR Analysis
Solvent: DMSO-
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Logic (The "Why") |
| Boc-CH | 1.30 – 1.40 | Singlet ( | 9H | Internal Standard: If integration |
| 2.80 – 3.10 | Multiplet ( | 2H | Diastereotopic protons due to the adjacent chiral center.[1] | |
| 4.10 – 4.25 | Multiplet ( | 1H | Shifted downfield by the adjacent urethane nitrogen.[1] | |
| NH (Amide) | 7.00 – 7.20 | Doublet ( | 1H | Exchangeable; visible in DMSO- |
| Ar-H (Pos 5) | ~7.10 | Triplet ( | 1H | Key Differentiator: The meta-isomer has a proton at Pos 5 flanked by two protons, creating a pseudo-triplet. |
| Ar-H (Pos 6) | ~7.30 | Doublet ( | 1H | Couples with H5.[1] |
| Ar-H (Pos 4) | ~7.55 | Doublet ( | 1H | Couples with H5; shifted downfield by ortho-Iodine. |
| Ar-H (Pos 2) | ~7.65 | Singlet ( | 1H | The "Smoking Gun": This proton is isolated between the alkyl chain and the Iodine.[1] It appears as a narrow singlet or finely split doublet.[1] If you see an AA'BB' system (two large doublets), you have the 4-iodo isomer. |
*Note: H2 often shows fine meta-coupling (
Carbon ( C) NMR & The Heavy Atom Effect
Iodine exerts a counter-intuitive "heavy atom effect" (spin-orbit coupling) on the attached carbon.[1]
-
Normal Aromatic C: ~120–140 ppm.[1]
-
C-I (Carbon 3): ~94–95 ppm (Significantly Upfield). [1]
-
Validation: If the iodine-bearing carbon signal is found >100 ppm, the halogen is likely Chlorine or Bromine, not Iodine.
-
Stereochemical Validation: Chiral HPLC
Optical rotation (
Experimental Protocol
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (85:15 to 90:[1]10) + 0.1% TFA.[1]
-
Why TFA? The carboxylic acid moiety requires acidic suppression to prevent peak tailing.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Phenyl absorption).[1]
Self-Validating Logic:
-
Inject a racemic standard (DL-mix) first to establish separation (
).[1] -
Inject the sample.[1] The D-isomer typically elutes after the L-isomer on AD-H columns (verify with standard), but elution order can reverse based on solvent.
-
Acceptance Criteria: L-isomer area
.[1]
Quantitative Workflow: The QC Decision Tree
This workflow ensures no step is skipped during the qualification of the raw material.[1]
Figure 2: Quality Control Decision Tree for Boc-3-iodo-D-phenylalanine.
Mass Spectrometry & Elemental Composition
High-Resolution Mass Spectrometry (HRMS) confirms the elemental formula and the presence of Iodine.[1]
-
Ionization Mode: ESI (Negative Mode preferred for free carboxylic acids) or ESI (Positive Mode with Na+ adducts).[1]
-
Target Mass (Negative Mode):
-
Formula:
-
Calculated m/z: 390.0208[1]
-
-
Isotopic Pattern: Iodine is monoisotopic (
).[1] Unlike Chlorine (3:1) or Bromine (1:1), Iodine shows a single dominant peak.[1]-
Self-Validation: If you see a characteristic M+2 isotope pattern, the sample is contaminated with Chloro- or Bromo-derivatives.
-
Synthesis & Storage Context
Understanding the origin of the material aids in troubleshooting.[1]
-
Synthesis: Typically produced via the iodination of D-phenylalanine using
or from 3-iodobenzaldehyde via Strecker synthesis. The latter is preferred to guarantee regiochemistry but carries a higher risk of racemization during the resolution step.[1] -
Storage: Iodine-carbon bonds are photosensitive.
-
Requirement: Store at -20°C in amber vials.
-
Degradation Sign: Yellow/brown discoloration indicates liberation of elemental iodine (
).[1]
-
References
-
Chemical Identity & Properties
-
NMR Heavy Atom Effect
-
Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on the heavy atom effect/shielding of C-I bonds).
-
-
Chiral Separation Methodology
-
Synthetic Utility
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 3-Iodo-L-phenylalanine | C9H10INO2 | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Monograph: Physicochemical Profiling of Iodinated Phenylalanine Derivatives
Topic: Physical properties of iodinated phenylalanine derivatives Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals
Executive Summary
Iodinated phenylalanine derivatives, particularly 4-iodo-L-phenylalanine (4-IPA) , represent a critical intersection between organic chemistry, structural biology, and nuclear medicine. Unlike their parent amino acid, these derivatives possess unique electronic and steric properties driven by the heavy iodine atom. These properties enable their utility as bioorthogonal probes in protein engineering, transport substrates for the Large Neutral Amino Acid Transporter 1 (LAT1) in oncology, and radiotracers (e.g.,
This guide provides a rigorous analysis of the physical properties, synthesis logic, and characterization protocols for 4-IPA, synthesizing experimental data with mechanistic insights.
Physicochemical Characterization
The introduction of an iodine atom at the para position of the phenyl ring drastically alters the physicochemical landscape of the molecule compared to native L-phenylalanine.
Comparative Physical Properties
The following data consolidates physical constants critical for formulation and experimental design.
| Property | L-Phenylalanine (Phe) | 4-Iodo-L-Phenylalanine (4-IPA) | Significance |
| Molecular Weight | 165.19 g/mol | 291.09 g/mol | Iodine accounts for ~43% of the mass, affecting diffusion coefficients.[1] |
| Melting Point | 283 °C (decomp) | 255–256 °C (decomp) | Lower lattice energy stability compared to Phe due to steric disruption.[1] |
| LogP (Predicted) | -1.38 | -0.9 (Zwitterion) / ~2.5 (Non-ionic) | Iodine increases lipophilicity, enhancing membrane interaction, though the zwitterionic nature dominates aqueous solubility.[1] |
| pKa (COOH) | 1.83 | 2.19 ± 0.10 | The electron-withdrawing iodine slightly decreases the acidity of the remote carboxyl group compared to Phe.[1] |
| Solubility (Water) | ~29 g/L | Partly Miscible / Low | Hydrophobicity of the aryl-iodide moiety reduces aqueous solubility, necessitating pH adjustment or co-solvents (DMSO). |
| Appearance | White crystalline powder | White to off-white powder | Light sensitive; iodine-carbon bonds can undergo homolytic cleavage under UV.[1] |
Structural Nuances: Halogen Bonding
A critical, often overlooked physical property of 4-IPA is its capacity for halogen bonding .[1] Unlike hydrogen bonds, the iodine atom exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond.
-
XANES Analysis: Iodine L-edge X-ray absorption near-edge structure (XANES) spectroscopy reveals that 4-IPA crystals are stabilized not just by hydrogen bonding networks typical of amino acids, but by I[1]···I and C···I interactions.
-
Implication: In protein engineering, replacing Phe with 4-IPA does not merely fill space; it introduces a specific directional interaction vector that can stabilize unique protein conformations or bind selectively to hydrophobic pockets in receptors like LAT1.[1]
Synthesis & Purification Protocol
Mechanistic Logic
Direct iodination of phenylalanine is challenging due to the competing oxidation of the amine and the deactivated nature of the protonated ammonium species in acid. The protocol below utilizes an iododestannylation or a robust oxidative iodination approach (I
Protocol: Oxidative Iodination of L-Phenylalanine
Safety Note: This reaction involves strong acids and oxidizers.[1] Work in a fume hood.
Reagents:
Workflow:
-
Activation: Dissolve L-Phenylalanine (10 mmol) in a mixture of AcOH (20 mL) and H
SO (5 mL). The acid protonates the amine, protecting it from oxidation. -
Iodination: Add I
(5 mmol) and NaIO (2.5 mmol). -
Reaction: Stir at 70°C for 4–6 hours. The color transitions from dark purple (I
) to orange/yellow.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Quenching: Pour mixture into ice water containing dilute sodium thiosulfate (
) to reduce unreacted iodine (decolorization). -
Isolation: Neutralize carefully with NaOH to pH ~5 (isoelectric point). The zwitterionic 4-IPA precipitates.[1]
-
Purification: Recrystallize from 50% Ethanol/Water.
Visualization: Synthesis Workflow
Caption: Step-by-step oxidative iodination workflow for generating high-purity 4-IPA.
Biological Interface: LAT1 Transport Kinetics[1][14]
The physical shape and lipophilicity of 4-IPA make it a potent substrate for LAT1 (SLC7A5) , a transporter overexpressed in glioblastoma and other cancers.
Transport Mechanism
LAT1 functions as an obligatory exchanger (antiporter).[1][14] It imports large neutral amino acids (like 4-IPA) while exporting intracellular substrates (like Glutamine).[1]
-
Affinity (Km): 4-IPA exhibits high affinity (low
M range) for LAT1. The iodine atom engages in hydrophobic interactions within the substrate-binding pocket, potentially increasing affinity relative to native Phe.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Selectivity: 2-iodo-L-phenylalanine (ortho-substituted) shows higher selectivity but lower transport velocity (
) compared to the para isomer (4-IPA), likely due to steric clashes during the transporter's conformational shift.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Visualization: LAT1 Transport Cycle
Caption: The obligatory antiport cycle of LAT1. 4-IPA leverages the outward-facing state for tumor entry.
Analytical Characterization Protocols
To ensure the physical integrity of the derivative, the following analytical methods are standard.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Iodine enhances absorbance) and 210 nm (peptide bond/carboxyl).[1]
-
Retention Time: 4-IPA will elute significantly later than Phe due to increased hydrophobicity.[1]
NMR Spectroscopy ( H)
The iodine atom induces a characteristic chemical shift in the aromatic region (AA'BB' system).
-
Solvent: D
O + DCl (to solubilize) or DMSO-dngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> . -
Key Signals (DMSO-d
):- ~7.65 ppm (d, 2H, Ar-H adjacent to Iodine). Downfield shift due to Iodine's polarizability.
- ~7.05 ppm (d, 2H, Ar-H adjacent to alkyl chain).
-
~3.85 ppm (m, 1H,
-proton). -
~3.05 ppm (m, 2H,
-protons).
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 134497, 4-Iodophenylalanine.[1] Retrieved from [Link][8]
-
Yanagida, K., et al. (2021). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter.[1] Nature Communications.[1] Retrieved from [Link]
-
Uchino, H., et al. (2002). Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1).[1][4] Molecular Pharmacology.[1] Retrieved from [Link]
-
Takahashi, M., et al. (2023). Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy. Analytical Sciences.[1] Retrieved from [Link][10]
Sources
- 1. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. L-Phenylalanine(63-91-2) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Azido-L-phenylalanine [baseclick.eu]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Iodophenylalanine I-131 | C9H10INO2 | CID 11022798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
A Senior Application Scientist's Guide to Sourcing Boc-3-iodo-D-phenylalanine for Research and Development
Abstract
N-tert-butoxycarbonyl-3-iodo-D-phenylalanine (Boc-3-iodo-D-phenylalanine) is a critical non-canonical amino acid serving as a versatile building block in peptide chemistry and drug discovery. Its applications range from the synthesis of metabolically stabilized peptides to the introduction of a heavy atom for crystallographic phasing and a precursor for radiolabeling or cross-coupling reactions.[1][2] The commercial availability of this reagent is widespread, yet navigating the supplier landscape to procure material of consistent quality, appropriate for its intended application, presents a significant challenge for researchers. This guide provides an in-depth technical framework for scientists and drug development professionals to evaluate, select, and qualify commercial suppliers of Boc-3-iodo-D-phenylalanine, ensuring the integrity and reproducibility of their research.
Introduction: The Strategic Importance of Boc-3-iodo-D-phenylalanine
The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry, enabling the design of peptides and proteins with enhanced therapeutic properties such as improved stability, bioavailability, and novel functionalities.[2][] Boc-3-iodo-D-phenylalanine is particularly valuable due to the unique properties conferred by the iodine atom on the phenyl ring.
-
Metabolic Stability: The D-configuration of the amino acid provides intrinsic resistance to proteolytic degradation compared to its natural L-isomer.
-
Synthetic Handle: The iodine atom is a versatile functional group for further chemical modification. It is a key precursor for introducing radiolabels (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for imaging and radiotherapy applications, and it readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.[4]
-
Pharmacokinetic Modulation: The bulky, lipophilic iodine atom can significantly alter the binding affinity and pharmacokinetic profile of a peptide.[5]
-
Structural Biology: As a heavy atom, iodine can be invaluable for solving protein crystal structures through single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing.
Given these critical applications, the quality of the starting Boc-3-iodo-D-phenylalanine is paramount. Impurities can lead to failed syntheses, ambiguous biological data, and costly project delays.
The Commercial Supplier Landscape
Suppliers of Boc-3-iodo-D-phenylalanine can be broadly categorized, and understanding these categories helps in tailoring the procurement strategy.
-
Large Chemical Aggregators and Brands: Companies like Thermo Scientific Chemicals, Santa Cruz Biotechnology, and Sigma-Aldrich offer this compound, often with extensive stock and rapid delivery.[6][7][8] Their primary strength is logistical efficiency, though detailed technical support for specific niche molecules can vary.
-
Specialized Amino Acid & Peptide Reagent Producers: Firms such as Chem-Impex and Bachem focus specifically on building blocks for peptide synthesis.[1][9] They often provide higher purity grades, more extensive analytical data, and deeper technical expertise.
-
Custom Synthesis & Contract Development and Manufacturing Organizations (CDMOs): For large-scale needs, GMP-grade material, or derivatives, organizations like Fluorochem and BOC Sciences offer custom synthesis and scale-up services.[][10] These are essential partners for transitioning a research program into clinical development.
Core Directive for Supplier Selection: A Multi-Pillar Approach
A robust supplier qualification process moves beyond simply comparing price per gram. It requires a critical evaluation of technical specifications, documentation, and supplier capabilities.
Pillar 1: Purity, Identity, and Stereochemical Integrity
This is the most critical pillar. The supplier's Certificate of Analysis (CoA) is the primary document for assessment, but understanding what to look for is key.
-
Chemical Purity (HPLC): A purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is a standard expectation for research-grade material.[1][11] Scrutinize the chromatogram for the presence of related impurities, such as des-iodo-phenylalanine or isomers (2-iodo or 4-iodo).
-
Identity (NMR and Mass Spectrometry): The CoA should confirm the structure via ¹H NMR and Mass Spectrometry (MS) to verify the molecular weight (391.2 g/mol ).[1][6]
-
Enantiomeric Purity (Chiral HPLC): This is a non-negotiable parameter. Contamination with the L-isomer can have drastic and unpredictable effects on the biological activity and structure of the final peptide. An enantiomeric excess (e.e.) of >99% is essential. The method of determination (typically chiral HPLC) should be specified.[9]
-
Optical Rotation: This provides a bulk measure of stereochemical purity. The expected value for the D-isomer should be negative. For example, one supplier lists a specification of [a]D25 = -22.5 ± 1º.[11]
Pillar 2: Documentation and Regulatory Support
Comprehensive and transparent documentation is a hallmark of a trustworthy supplier.
-
Certificate of Analysis (CoA): A lot-specific CoA should be readily available, not just a general technical data sheet. It must report the results for the key parameters discussed above.
-
Safety Data Sheet (SDS): A current and compliant SDS is mandatory for ensuring safe handling and institutional compliance.
-
Traceability: For drug development applications, the ability of the supplier to provide information on the synthetic route and raw materials used becomes increasingly important.
Pillar 3: Consistency and Scalability
For long-term projects, ensuring a consistent supply of material with minimal batch-to-batch variability is crucial.
-
Batch-to-Batch Consistency: Inquire with the supplier about their quality management system and how they ensure consistency. When starting a critical project, it may be prudent to purchase a larger single lot.
-
Scalability: If future scale-up is anticipated, selecting a supplier with demonstrated capabilities in both lab-scale and bulk manufacturing (such as Fluorochem) can prevent challenging technology transfers later.[10]
Supplier Comparison and Workflow
The following table summarizes key data points for representative suppliers. This is for illustrative purposes; researchers should always obtain lot-specific CoAs for evaluation.
| Supplier | CAS Number | Stated Purity | Key Analytical Data Provided (Example) | Scale & Services |
| Santa Cruz Biotechnology | 478183-66-3 | Not specified | Molecular Formula, MW.[6] | Research quantities (grams) |
| Chem-Impex | 176199-35-2 | ≥ 98% (HPLC) | Purity, Optical Rotation, Melting Point.[11] | Research quantities (grams) |
| BLDpharm (via Lead Sci) | 273221-73-1 | 95% | Purity, Storage Conditions.[12] | Research quantities (grams) |
| Fluorochem | N/A | N/A | (Example for related product) Purity, SDS, Hazard Info.[10] | Research quantities, Custom Synthesis, Scale-Up.[10] |
Diagram: Supplier Selection Workflow
This diagram outlines the logical process for selecting and qualifying a supplier.
Caption: A workflow for screening, evaluating, and selecting a commercial supplier.
From Supplier to Bench: Best Practices
Protocol: Incoming Material Quality Control Verification
It is a critical best practice to independently verify the quality of a new batch of any key reagent.
Objective: To confirm the identity and approximate purity of commercially supplied Boc-3-iodo-D-phenylalanine.
Materials:
-
Supplier's sample of Boc-3-iodo-D-phenylalanine
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
HPLC system with a C18 column
-
Mobile phases (e.g., Acetonitrile, Water, 0.1% TFA)
-
Mass spectrometer (ESI source)
Methodology:
-
Visual Inspection: Note the appearance of the material. It should be a white to off-white powder or solid.[1]
-
Solubility Check: Test solubility in a common organic solvent like methanol or ethyl acetate. The para-iodo isomer is noted to be slightly soluble in water.[7]
-
¹H NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Analysis: Confirm the presence of the Boc group (singlet, ~1.4 ppm, 9H) and the aromatic protons (complex multiplets, ~7.0-7.8 ppm). The integration should be consistent with the structure. Compare the spectrum against a reference or the supplier's provided data if available.
-
-
LC-MS Analysis:
-
Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Inject onto an HPLC system coupled to a mass spectrometer.
-
Run a gradient method (e.g., 5-95% Acetonitrile in Water over 10 minutes).
-
Analysis: Confirm the presence of a major peak in the chromatogram. The mass spectrum for this peak should show the expected [M+H]⁺ (392.0) or [M+Na]⁺ (414.0) ion. Assess the purity by integrating the peak area at a suitable wavelength (e.g., 220 nm).
-
Handling and Storage
Proper storage is essential to maintain the integrity of the compound.
-
Light Sensitivity: Iodinated aromatic compounds can be light-sensitive.[7] Store in an amber vial or in the dark to prevent potential degradation.
-
Hygroscopicity: While not explicitly noted as highly hygroscopic, it is good practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator, especially after opening.
Diagram: In-House QC Workflow
This diagram illustrates the steps for verifying the quality of an incoming reagent.
Caption: Standard operating procedure for incoming quality control of the reagent.
Conclusion
Sourcing high-quality Boc-3-iodo-D-phenylalanine requires a diligent, evidence-based approach that extends beyond a simple price comparison. By systematically evaluating suppliers based on the pillars of analytical quality, documentation, and logistical capability, researchers can mitigate significant risks to their projects. Implementing a routine in-house quality control check is a non-negotiable step that validates supplier claims and ensures the integrity of the material entering the laboratory workflow. This rigorous qualification process is a critical investment that underpins the generation of reproducible, high-quality scientific data in the competitive landscape of drug discovery and development.
References
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2023). RSC Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
- Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia. (n.d.). Google Patents.
- Processes for preparing iodinated aromatic compounds. (n.d.). Google Patents.
-
Iodine stain damage and iodine storage - Sciencemadness Discussion Board. (n.d.). Retrieved February 6, 2026, from [Link]
-
N-Boc-3-iodo-DL-phenylalanine - Lead Sciences. (n.d.). Retrieved February 6, 2026, from [Link]
-
An Unnatural Amino Acid-Regulated Growth Controller Based on Informational Disturbance. (2018). International Journal of Molecular Sciences. Retrieved February 6, 2026, from [Link]
-
An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. (2010). Molecules. Retrieved February 6, 2026, from [Link]
-
Iodine Disinfection By-Products Generated in Water from Selected Organic Precursor Compounds. (1993). SAE Technical Paper. Retrieved February 6, 2026, from [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Unnatural Amino Acids into Proteins/ Protein Engineering. (2023). International Research Journal of Biochemistry and Biotechnology. Retrieved February 6, 2026, from [Link]
-
Synthesis and explosion hazards of 4-Azido-L-phenylalanine. (2015). Organic & Biomolecular Chemistry. Retrieved February 6, 2026, from [Link]
-
Effects of storage and cooking on the iodine content in iodized salt and study on monitoring. (1995). Wei Sheng Yan Jiu. Retrieved February 6, 2026, from [Link]
-
storing iodine : r/chemistry - Reddit. (n.d.). Retrieved February 6, 2026, from [Link]
-
N-Boc-D-phenylalanine | C14H19NO4 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents [patents.google.com]
- 6. Boc-3-iodo-D-phenylalanine | CAS 478183-66-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. N-Boc-4-iodo-L-phenylalanine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. chemimpex.com [chemimpex.com]
- 12. N-Boc-3-iodo-DL-phenylalanine - Lead Sciences [lead-sciences.com]
Technical Guide: Safe Handling and Application of Boc-3-iodo-D-phenylalanine
Executive Summary
Boc-3-iodo-D-phenylalanine (CAS: 478183-66-3) is a specialized, non-proteinogenic amino acid derivative used primarily in the synthesis of peptidomimetics and pharmacologically active peptides.[1] Its structural value lies in the iodine substituent at the meta position , which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or as a precursor for radioiodination in nuclear medicine.[1]
However, the presence of the carbon-iodine (C-I) bond introduces specific stability challenges—namely photosensitivity —while the tert-butyloxycarbonyl (Boc) group necessitates strict acid-free storage conditions.[1] This guide synthesizes safety data with practical handling protocols to ensure both personnel safety and compound integrity.
Chemical Identity & Physical Properties
The "Fingerprint" of the compound.
| Property | Specification |
| Chemical Name | Boc-3-iodo-D-phenylalanine |
| Synonyms | N-(tert-Butoxycarbonyl)-3-iodo-D-phenylalanine; Boc-D-Phe(3-I)-OH |
| CAS Number | 478183-66-3 |
| Molecular Formula | C₁₄H₁₈INO₄ |
| Molecular Weight | 391.20 g/mol |
| Physical State | White to off-white crystalline powder |
| Melting Point | 111–120 °C (Typical for enantiomer series) |
| Solubility | Soluble in organic solvents (DMF, DMSO, MeOH, EtOAc); Slightly soluble in water.[1][2] |
| Chirality | D-isomer (R-configuration at α-carbon) |
Hazard Identification & Risk Assessment
While some regulatory bodies classify protected amino acids as non-hazardous, the "Precautionary Principle" in drug discovery dictates treating halogenated derivatives as Irritants .
GHS Classification (Self-Classification)[1]
-
Signal Word: WARNING
-
Hazard Statements:
Toxicological Insights
-
Iodine Release: Photolytic degradation can release elemental iodine (
), a corrosive oxidizer and respiratory irritant.[1] -
Sensitization: Halogenated aromatic compounds have a higher potential for causing skin sensitization compared to their non-halogenated counterparts.
Stability, Storage, and Handling Protocols
The "Chain of Custody" for maintaining chemical purity.
The stability of Boc-3-iodo-D-phenylalanine is governed by two competing sensitivities:
-
Acid Sensitivity: The Boc group is acid-labile (cleaves at pH < 2).[1]
-
Light Sensitivity: The C-I bond is weak (~57 kcal/mol) and susceptible to homolytic cleavage by UV/Visible light.[1]
Storage Logic Diagram
The following decision tree illustrates the critical control points for storage.
Figure 1: Storage Decision Tree ensuring protection against thermal degradation and photolysis.[1]
Standard Operating Procedure (SOP) for Handling
-
Environment: Weigh only in a hood with UV-filtered lighting or low-light conditions.[1]
-
Tools: Use anti-static spatulas (glass or plastic); avoid metal spatulas if traces of transition metals are present (catalyzes deiodination).[1]
-
Solubilization: Dissolve in DMF or NMP immediately prior to use. Do not store solutions for >24 hours.
Emergency Response Measures
Fire-Fighting Measures[1]
-
Hazardous Combustion Products: In a fire, this compound decomposes to emit Nitrogen Oxides (NOx) and Hydrogen Iodide (HI) gas.[1] HI is highly corrosive and toxic.[1]
-
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA).[1] The release of purple iodine vapors indicates thermal decomposition.[1]
Accidental Release (Spill)[1]
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a P95 dust mask.
-
Containment: Sweep up without creating dust.[1] If the powder has turned yellow/brown, iodine release has occurred—treat with a reducing agent (e.g., sodium thiosulfate solution) to neutralize free iodine before disposal.
Experimental Application: Solid Phase Peptide Synthesis (SPPS)
Contextualizing the SDS in a workflow.
When using Boc-3-iodo-D-phenylalanine in SPPS, the standard Boc/Benzyl strategy requires modification to prevent premature dehalogenation or side reactions.[1]
Coupling Workflow Diagram
Figure 2: SPPS Cycle emphasizing the "Dark" requirement during the coupling phase to prevent radical formation.
Protocol Notes
-
Activation: HATU/DIEA is preferred over carbodiimides (DCC) to minimize racemization of the sensitive D-stereocenter.[1]
-
Deprotection: Standard TFA (Trifluoroacetic acid) is used for Boc removal.[1] Note: The iodine substituent is generally stable to TFA, unlike some other protecting groups, but scavengers (e.g., silane) should be used if sensitive side chains (Trp, Met) are present to prevent iodination of those residues by any liberated iodine species.[1]
References
-
Santa Cruz Biotechnology. (n.d.).[1] Boc-3-iodo-D-phenylalanine (CAS 478183-66-3) Product Data. Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary: Boc-4-iodo-L-phenylalanine (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved from [1]
-
Chem-Impex International. (n.d.).[1] Boc-3-iodo-L-phenylalanine SDS (Enantiomer Reference). Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Boc-Phe(4-I)-OH Safety Data Sheet. Retrieved from [1]
Sources
- 1. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid | C14H18INO4 | CID 2755956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Boc-4-iodo-L-phenylalanine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of Boc-3-iodo-D-phenylalanine
Introduction: The Significance of Boc-3-iodo-D-phenylalanine in Modern Drug Discovery
In the landscape of peptide synthesis and medicinal chemistry, halogenated amino acids serve as invaluable building blocks for the development of novel therapeutics. Among these, Boc-3-iodo-D-phenylalanine stands out as a pivotal precursor. The incorporation of an iodine atom onto the phenyl ring of D-phenylalanine not only modulates the biological activity and metabolic stability of peptides but also provides a versatile handle for further chemical modifications, such as radiolabeling for imaging studies or cross-coupling reactions in the synthesis of complex drug candidates.[1][2] The tert-butyloxycarbonyl (Boc) protecting group ensures its seamless integration into standard peptide synthesis workflows.[3]
A thorough understanding of the spectroscopic signature of Boc-3-iodo-D-phenylalanine is paramount for researchers and drug development professionals. It ensures the identity and purity of this critical raw material, forming the bedrock of reliable and reproducible scientific outcomes. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Boc-3-iodo-D-phenylalanine, complete with detailed experimental protocols and interpretive insights.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for Boc-3-iodo-D-phenylalanine. This data is compiled based on established values for the analogous L-enantiomer and related Boc-protected phenylalanine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data for Boc-3-iodo-D-phenylalanine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.0 | m | 4H | Aromatic protons |
| ~5.0 | d | 1H | NH |
| ~4.5 | m | 1H | α-CH |
| ~3.1 | m | 2H | β-CH₂ |
| ~1.4 | s | 9H | Boc (C(CH₃)₃) |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data for Boc-3-iodo-D-phenylalanine
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~155 | C=O (Boc) |
| ~140 - 125 | Aromatic carbons |
| ~95 | C-I |
| ~80 | C (Boc) |
| ~55 | α-CH |
| ~38 | β-CH₂ |
| ~28 | C(CH₃)₃ |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted Key IR Absorption Bands for Boc-3-iodo-D-phenylalanine
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3300 - 2500 | O-H stretch (Carboxylic acid) |
| ~3300 | N-H stretch (Amide) |
| ~1710 | C=O stretch (Carboxylic acid) |
| ~1690 | C=O stretch (Boc) |
| ~1520 | N-H bend (Amide II) |
| ~1250, ~1160 | C-O stretch (Boc) |
| ~1050 | C-I stretch |
Table 4: Predicted Mass Spectrometry Data for Boc-3-iodo-D-phenylalanine
| m/z | Ion |
| 392.0 | [M+H]⁺ |
| 390.0 | [M-H]⁻ |
| 336.0 | [M+H - C₄H₈]⁺ |
| 292.0 | [M+H - Boc]⁺ |
M = Molecular Weight (391.2 g/mol ).[4][5]
Experimental Protocols: A Self-Validating System
The following protocols are designed to yield high-quality, reproducible spectroscopic data for Boc-3-iodo-D-phenylalanine. Each step is accompanied by an explanation of its rationale to ensure a deep understanding of the experimental process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following protocol is optimized for Boc-protected amino acids.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of Boc-3-iodo-D-phenylalanine into a clean, dry vial. The precise mass is essential for any potential future quantitative NMR (qNMR) studies.[6]
-
Add approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good first choice as it is aprotic and dissolves many Boc-protected amino acids. Ensure the solvent is of high purity to avoid extraneous signals.[7]
-
Gently agitate the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer. A field strength of 300 MHz or higher is recommended for good signal dispersion.[7]
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, well-resolved peaks.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the Boc-3-iodo-D-phenylalanine molecule. The expected chemical shifts are provided in Tables 1 and 2.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The KBr pellet method is a common and reliable technique for solid samples.[8]
Experimental Workflow for FTIR Analysis (KBr Pellet Method)
Caption: Workflow for FTIR data acquisition using the KBr pellet method.
Step-by-Step Protocol:
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry high-purity KBr powder in an oven to remove any absorbed water, which has strong IR absorption bands.
-
In an agate mortar, grind 1-2 mg of Boc-3-iodo-D-phenylalanine to a fine powder.[9]
-
Add 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample by grinding. The goal is to have the sample particles uniformly dispersed in the KBr matrix.
-
Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet is indicative of good sample dispersion and will yield a high-quality spectrum.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum. This will be a spectrum of the empty sample compartment and will be used to subtract the contributions of atmospheric water and carbon dioxide from the sample spectrum.
-
Acquire the sample spectrum. A typical spectral range is 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be in absorbance or transmittance mode.
-
Perform a baseline correction if necessary.
-
Identify and label the major absorption bands and assign them to the corresponding functional group vibrations as outlined in Table 3.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like amino acid derivatives, providing information about the molecular weight and fragmentation patterns.[10]
Experimental Workflow for ESI-MS Analysis
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Boc-3-iodo-L-phenylalanine | CAS 273221-75-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. shimadzu.com [shimadzu.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. Analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of the Boc Protecting Group in Amino Acid Synthesis
Foreword
In the intricate world of synthetic organic chemistry, particularly in the realm of peptide and medicinal chemistry, the strategic use of protecting groups is paramount. These temporary modifications of reactive functional groups allow for selective transformations at other sites within a molecule, preventing unwanted side reactions. Among the arsenal of protecting groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, a testament to its robustness, reliability, and the elegance of its chemical logic. This guide provides a deep dive into the multifaceted role of the Boc protecting group in amino acid synthesis, from its fundamental chemical principles to its practical application in complex synthetic workflows. It is intended for researchers, scientists, and drug development professionals who seek not just to follow protocols, but to understand the causality behind them.
The Fundamental Chemistry of the Boc Group
The tert-butyloxycarbonyl group is a carbamate-based protecting group that effectively masks the nucleophilicity and basicity of primary and secondary amines.[1] This protective functionalization is critical in multi-step syntheses to ensure chemo-selectivity.[1] Its widespread use is a direct result of its stability in a broad range of reaction conditions and, crucially, the mild and specific conditions required for its removal.
Mechanism of Boc Protection
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved via a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[1][3]
-
Intermediate Collapse: This unstable intermediate collapses, leading to the formation of the N-Boc protected amine.
-
Byproduct Formation: The reaction liberates tert-butanol and carbon dioxide as byproducts.[1][4] The evolution of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.[1]
While the reaction can proceed without a base, the inclusion of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common practice to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction.[1][4]
Mechanism of Boc Deprotection
The removal of the Boc group is efficiently accomplished under acidic conditions, a characteristic that defines its utility.[1] Trifluoroacetic acid (TFA) is the most common reagent for this purpose due to its efficacy and volatility, which simplifies product isolation.[1] The acid-catalyzed deprotection is a facile process that regenerates the free amine through the following steps:[1][3]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[1][3]
-
Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This step is energetically favorable due to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][3][5]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][3][5]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., a trifluoroacetate salt).[1]
-
Deprotection: The Nα-Boc group of the resin-bound peptide is removed with a solution of TFA in dichloromethane (DCM), typically 25-50%. [1][6]This exposes a free amino group as a trifluoroacetate salt. [6]2. Washing: The resin is washed thoroughly with DCM and then isopropanol (IPA) to remove excess TFA and byproducts. [6]3. Neutralization: The protonated N-terminus is neutralized with a hindered base, such as DIPEA in DCM, to regenerate the free amine, which is necessary for the subsequent coupling reaction. [1][6]4. Washing: The resin is washed again to remove excess base and salts.
-
Coupling: The next Nα-Boc protected amino acid is introduced, its carboxyl group having been pre-activated with a coupling reagent (e.g., DCC, HBTU) to facilitate amide bond formation.
-
Washing: The resin is washed to remove unreacted reagents and byproducts, yielding the elongated peptide chain, ready for the next cycle.
Resins and Final Cleavage
The choice of resin is critical. The original Merrifield resin is a chloromethylated polystyrene, where the first amino acid is attached as a benzyl ester. [6]A significant drawback is the partial cleavage of this linkage during the repeated acidic deprotection steps. [6]To address this, the PAM (phenylacetamidomethyl) resin was developed, which provides a more acid-stable linkage, reducing the loss of peptide during synthesis. [6] Upon completion of the peptide assembly, the peptide must be cleaved from the resin, and the "permanent" side-chain protecting groups (often benzyl-based) must be removed. In Boc-SPPS, this is typically accomplished in a single step using strong, hazardous acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). [7][8]
Methodologies and Practical Considerations
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1.0 equiv.) in a suitable solvent mixture, such as acetone/water or THF/water. [9]2. Base Addition: Add a base like triethylamine (1.2 - 2.0 equiv.) to the solution and stir. [1][9]3. Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv.) to the stirring solution. [1]The reaction is often performed at 0-40 °C. [9]4. Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC). Reaction times typically range from 0.5 to 12 hours. [1][9]5. Work-up: Once complete, remove the organic solvent in vacuo. Acidify the remaining aqueous solution to pH 2-3 with a dilute acid (e.g., HCl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected amino acid.
Protocol 2: General Procedure for Boc Deprotection in SPPS
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. [1]2. Deprotection: Drain the solvent and add a pre-prepared deprotection solution (e.g., 25-50% TFA in DCM). [1][6]3. Agitation: Agitate the mixture at room temperature for 20-30 minutes. [1][6]4. Filtration and Washing: Filter the resin and wash it thoroughly with DCM (2x) and IPA (2x) to remove the cleaved Boc group and excess acid. [1][6]The resin is now ready for neutralization and the next coupling step.
Side Reactions and the Role of Scavengers
A significant challenge during Boc deprotection is the generation of the electrophilic tert-butyl cation. [10][11]This cation can alkylate nucleophilic amino acid side chains, particularly the indole ring of tryptophan and the thioether of methionine. [1][10]To prevent these undesirable side reactions, "scavengers" are added to the deprotection and cleavage cocktails. [1]These are nucleophilic species that react with and trap the tert-butyl cation.
| Scavenger | Target Residue(s) | Typical Concentration |
| Anisole | Tryptophan, Tyrosine | 1-2% |
| Thioanisole | Tryptophan | 1-2% |
| Dithiothreitol (DTT) | Methionine, Cysteine | 0.5-1% |
| Triisopropylsilane (TIS) | General Cation Scavenger | 1-5% |
Boc vs. Fmoc: A Comparative Analysis
While both Boc and Fmoc strategies are powerful, they present different advantages and challenges. The choice between them depends on the target peptide, available equipment, and synthetic strategy.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Strong Acid (e.g., 25-50% TFA) [8][12] | Base (e.g., 20% piperidine in DMF) [2][7] |
| Side-Chain Protection | Benzyl-based groups (e.g., Z, Bzl) | tert-butyl-based groups (e.g., tBu, Boc, Trt) |
| Final Cleavage | Strong, hazardous acid (e.g., HF, TFMSA) [7][8] | Moderate acid (e.g., 95% TFA with scavengers) [8] |
| Advantages | Reduces peptide aggregation for long/difficult sequences. [12] | Milder overall conditions; avoids HF. [8] |
| Disadvantages | Harsh final cleavage; repeated acid treatment. [7] | Potential for side reactions with base (e.g., aspartimide formation); Fmoc group can be prematurely cleaved by basic side chains. [13] |
Role in Drug Development and Beyond
The reliability and well-understood chemistry of the Boc group make it indispensable in the synthesis of small molecule drug candidates and complex peptides. [1]Its use allows for the efficient and predictable construction of intricate molecular architectures, which is fundamental to the discovery and development of new therapeutics. [1]From synthesizing peptide-based APIs to creating complex heterocyclic scaffolds, the Boc group remains a workhorse in the medicinal chemist's toolbox.
Conclusion
The tert-butyloxycarbonyl protecting group is more than just a chemical reagent; it is a foundational tool that has shaped the landscape of modern peptide synthesis and drug discovery. Its robust nature, coupled with the mild and highly specific conditions for its removal, provides a reliable and versatile strategy for managing amine functionalities. [1]A thorough understanding of the mechanisms, protocols, and strategic considerations detailed in this guide empowers researchers to effectively leverage Boc chemistry, enabling the synthesis of complex molecules that drive scientific innovation.
References
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
- 26.7: Peptide Synthesis - Chemistry LibreTexts.
- Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
- Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis - Prezi.
- Boc Solid Phase Peptide Synthesis - ChemPep.
- The Chemistry of the Boc Protecting Group - Benchchem.
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents.
- Peptide Synthesis - FAQ | AAPPTEC.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Peptide Synthesis with the Boc Protecting Group - YouTube.
- Amine Protection and Deprotection - Master Organic Chemistry.
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Basic Peptides synthesis introduction - LifeTein®.
- BOC deprotection - Hebei Boze Chemical Co.,Ltd.
- Boc Protecting Group for Amines - Chemistry Steps.
- Amino Acid Derivatives for Peptide Synthesis.
- tert-Butyloxycarbonyl protecting group - Wikipedia.
- Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. chempep.com [chempep.com]
- 7. lifetein.com [lifetein.com]
- 8. peptide.com [peptide.com]
- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. prezi.com [prezi.com]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Peptide Iodination: Principles, Protocols, and Practical Considerations
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Iodinated Peptides
The deliberate introduction of iodine into a peptide sequence is a powerful and versatile tool in the modern life sciences laboratory. This modification, seemingly minor, unlocks a vast array of applications, from enhancing the visualization of biological processes to probing the intricacies of molecular structure. In the realm of drug development and diagnostics, radioiodinated peptides, incorporating isotopes like ¹²⁵I, ¹²³I, or ¹³¹I, are indispensable as tracers in immunoassays, receptor-binding studies, and as agents for in vivo imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][2] Beyond radio-applications, the introduction of a heavy iodine atom can serve as a valuable probe in structural biology and can be a strategic chemical handle for further molecular modifications.[3]
The primary targets for iodination within a peptide are amino acid residues with activating groups that are susceptible to electrophilic attack, most notably tyrosine and, to a lesser extent, histidine.[1][4][5] The phenolate group of tyrosine is particularly reactive, making it the most common site for this modification.[1][4] This guide provides an in-depth exploration of the chemical principles, a comparison of leading methodologies, detailed experimental protocols, and critical troubleshooting advice to empower researchers to successfully design and execute peptide iodination strategies.
Core Principles: The Chemistry of Electrophilic Aromatic Substitution
The foundational reaction governing the iodination of tyrosine residues is electrophilic aromatic substitution (SEAr).[1][6] This mechanism hinges on the attack of an electron-rich aromatic ring—in this case, the phenol side chain of tyrosine—by an electrophilic iodine species (I⁺).
The key steps of this mechanism are as follows:
-
Generation of the Electrophile: The process begins with the oxidation of a stable iodide source, such as sodium iodide (NaI), into a more reactive, electrophilic form of iodine.[1] This is typically achieved using an oxidizing agent.
-
Electrophilic Attack: The electrophilic iodine then attacks the ortho positions on the activated phenolic ring of the tyrosine residue.[1][7]
-
Formation of the Sigma Complex: This attack results in the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.[6]
-
Re-aromatization: A weak base removes a proton from the carbon atom where the iodine has attached, restoring the aromaticity of the ring and yielding the final iodinated tyrosine residue.[6]
The choice of iodinating agent and reaction conditions is paramount, as it directly influences the efficiency, specificity, and the potential for undesirable side reactions, such as the oxidation of sensitive amino acid residues like methionine and cysteine.[1]
Key Methodologies for Peptide Iodination
Several well-established methods exist for peptide iodination, each with its own set of advantages and disadvantages. The selection of the most appropriate method depends on factors such as the peptide's sequence and stability, the desired specific activity (in the case of radioiodination), and the available laboratory resources.
| Method | Oxidizing Agent | Key Advantages | Key Disadvantages |
| Iodine Monochloride (ICl) | Iodine Monochloride (ICl) | Mild procedure, often preserving biological activity.[8] | Can result in lower specific activity due to the presence of unlabeled ICl.[8] |
| Iodogen® | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (insoluble) | Mild, minimizes oxidative damage to the peptide; easy removal of the oxidizing agent.[1][9] | May require longer reaction times and can result in lower iodine incorporation compared to harsher methods.[4] |
| Lactoperoxidase (Enzymatic) | Hydrogen Peroxide (H₂O₂) | Very mild, preserving the biological and immunological activity of the peptide.[4] | Requires careful optimization of enzyme and H₂O₂ concentrations.[4] |
| Chloramine-T | N-chloro-p-toluenesulfonamide sodium salt (soluble) | Simple and widely used.[7] | Can be harsh, leading to oxidation of sensitive residues.[1][7] |
In-Depth Experimental Protocols
Protocol 1: Iodination of Tyrosine-Containing Peptides using Iodine Monochloride (ICl)
This method utilizes the pre-formed electrophile, iodine monochloride, offering a controlled and relatively mild iodination.[7][8]
Materials:
-
Peptide containing at least one tyrosine residue
-
Iodine Monochloride (ICl) solution (commercially available or prepared)
-
Sodium Iodide (Na¹²⁵I for radioiodination, or stable NaI)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.5)
-
Sodium Metabisulfite solution (quenching agent)
-
Purification system (e.g., HPLC, Sep-Pak cartridges)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the phosphate buffer to a final concentration of approximately 1 mg/mL.
-
Reaction Initiation: In a suitable reaction vessel, combine the peptide solution with the desired amount of sodium iodide.
-
Addition of ICl: Slowly add the iodine monochloride solution to the peptide-iodide mixture while gently vortexing. The reaction is typically rapid.[8]
-
Quenching: After a predetermined reaction time (often 1-5 minutes), terminate the reaction by adding an excess of sodium metabisulfite solution to reduce any unreacted iodine.[6]
-
Purification: Immediately purify the iodinated peptide from unreacted iodide and other reaction components using reverse-phase HPLC or a suitable solid-phase extraction cartridge.[10][11]
Causality Behind Choices: The use of a buffered solution at a slightly basic pH (around 7.0–7.5) facilitates the electrophilic substitution on the tyrosine ring.[1] Quenching the reaction is critical to prevent over-iodination and potential side reactions.
Protocol 2: Solid-Phase Iodination with Iodogen®-Coated Tubes
The Iodogen® method is favored for its mildness, as the oxidizing agent is insoluble and coated on the reaction vessel, minimizing direct contact with the peptide.[1][9]
Materials:
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Chloroform or Dichloromethane
-
Polypropylene or glass reaction tubes
-
Peptide solution in a suitable buffer (e.g., 50mM Phosphate buffer, pH 7.5)[12]
-
Sodium Iodide (Na¹²⁵I or stable NaI)
-
Quenching/transfer buffer (e.g., 50mM Phosphate buffer, 0.15 M NaCl, 1 mM KI, pH 7.5)[12]
-
Purification system
Procedure:
-
Preparation of Iodogen® Tubes: Dissolve Iodogen® in chloroform or dichloromethane to a concentration of 0.1 mg/mL. Aliquot a small volume (e.g., 20-30 µL) into the bottom of a reaction tube and evaporate the solvent under a gentle stream of nitrogen to form a thin film. These tubes can be prepared in advance and stored.[12]
-
Reaction Mixture: In a separate tube, mix the peptide solution with the sodium iodide.
-
Initiation of Iodination: Transfer the peptide-iodide mixture to the Iodogen®-coated tube. Allow the reaction to proceed for a set time (typically 5-10 minutes) with occasional gentle agitation.[4]
-
Termination: To stop the reaction, simply aspirate the reaction mixture from the Iodogen®-coated tube and transfer it to a new tube containing the quenching/transfer buffer.[4][12]
-
Purification: Purify the iodinated peptide using reverse-phase HPLC or gel filtration to remove unreacted iodide.[12][13]
Causality Behind Choices: The solid-phase nature of Iodogen® provides a gentler oxidation process, reducing the risk of damage to the peptide.[1] The reaction is terminated by physically separating the reactants from the catalyst, which is a key advantage of this method.[4]
Protocol 3: Enzymatic Iodination using Lactoperoxidase
This is one of the mildest methods available, utilizing the enzyme lactoperoxidase to catalyze the oxidation of iodide in the presence of a small amount of hydrogen peroxide.[4]
Materials:
-
Lactoperoxidase enzyme
-
Peptide solution in a suitable buffer
-
Sodium Iodide (Na¹²⁵I or stable NaI)
-
Dilute Hydrogen Peroxide (H₂O₂) solution
-
Cysteine solution or dilution buffer for quenching
-
Purification system
Procedure:
-
Reaction Setup: In a reaction vessel, combine the peptide solution, sodium iodide, and lactoperoxidase.
-
Initiation: Start the reaction by adding a small, optimized amount of dilute hydrogen peroxide. The reaction can be maintained with further small additions of H₂O₂.[4]
-
Termination: After the desired reaction time, quench the reaction by adding an excess of cysteine (if the peptide has no disulfide bonds) or by significant dilution.[4]
-
Purification: Purify the iodinated peptide to remove the enzyme, unreacted iodide, and other components.
Causality Behind Choices: The enzymatic catalysis provides a high degree of specificity and occurs under physiological conditions, which is ideal for sensitive peptides.[4] The concentration of hydrogen peroxide is a critical parameter to control, as excess can lead to oxidative damage.
Visualization of Key Processes
Chemical Mechanism of Tyrosine Iodination
Caption: Electrophilic aromatic substitution on a tyrosine residue.
Experimental Workflow for Iodogen® Method
Sources
- 1. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 2. Proteomics Analysis of Iodination - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 10. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. tandfonline.com [tandfonline.com]
A Guide to the Discovery and History of Halogenated Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of halogen atoms into the fundamental building blocks of life, amino acids, has unveiled a fascinating chapter in biochemistry and pharmaceutical sciences. Halogenated amino acids, while rare in nature, possess unique physicochemical properties that have been leveraged by organisms for specific biological functions and exploited by scientists for a myriad of applications. The introduction of a halogen—fluorine, chlorine, bromine, or iodine—can profoundly alter a molecule's size, lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive exploration of the discovery and history of these remarkable compounds, from their initial identification in thyroid hormones to their current role in cutting-edge drug development and protein engineering.
Chapter 1: The Dawn of Discovery - Iodinated Tyrosines and the Thyroid Gland
The story of halogenated amino acids begins not in a chemistry lab, but with the study of the thyroid gland and its profound impact on human health. The trail of discovery was a multi-decade journey involving keen clinical observation and tenacious biochemical investigation.
From Goiter to Glandular Extracts
Long before the concept of hormones existed, physicians recognized the debilitating effects of an underactive thyroid, a condition that could lead to developmental delays and a state known as myxedema. In a landmark moment for endocrinology, Newcastle doctor George Murray began treating patients with an extract derived from sheep thyroid glands in 1891.[1] This crude but effective therapy marked the first successful hormone replacement treatment, even though the active principle remained a mystery.[1]
The Christmas Discovery: Isolating Thyroxine
The quest to isolate the thyroid's active substance was a formidable challenge. It required processing enormous quantities of animal thyroid glands to obtain minuscule amounts of the pure compound. The breakthrough came on Christmas Day, 1914, when Edward C. Kendall, a biochemist at the Mayo Clinic, successfully isolated crystals of the iodine-containing hormone he named "thyroxin" (the 'e' was added later).[2][3] The sheer scale of this undertaking is staggering: initially, it took three tons of pig thyroids to isolate just 33 grams of pure thyroxine.[4] Kendall's work definitively linked iodine to the thyroid's function and provided the first pure halogenated amino acid for study.[5]
Deciphering the Structure and Achieving Synthesis
While Kendall had isolated thyroxine, its exact chemical structure remained unknown. This puzzle was solved in 1926 by Charles Harington, who determined its molecular architecture.[2][4] A year later, in 1927, Harington and George Barger achieved another milestone: the first chemical synthesis of thyroxine.[2][4] This accomplishment not only confirmed the structure but also opened the door for the eventual commercial production of the hormone, which became available from Glaxo in 1949.[4] The family of iodinated thyroid hormones expanded in 1952 with the identification and synthesis of tri-iodothyronine (T3) by Gross and Pitt-Rivers, a more potent form of the hormone.[4]
Another key iodinated amino acid, 3,5-diiodotyrosine (DIT) , was identified as a precursor in the biosynthesis of thyroid hormones.[6][7] It is formed from the iodination of monoiodotyrosine and is found naturally in sources like seaweed and kelp.[6][8] Two molecules of DIT combine within the thyroid gland to form thyroxine (T4).[6]
Chapter 2: Expanding the Halogen Family - Bromine, Chlorine, and Fluorine in Nature
For many years, iodine was the only halogen known to be incorporated into amino acids in biological systems. However, as analytical techniques improved, scientists began to uncover a wider diversity of halogenated amino acids in various, often exotic, natural sources.
Brominated Amino Acids from the Sea
The marine environment, with its high concentration of bromide ions, proved to be a rich source of new halogenated compounds.[9] Marine organisms, particularly sponges and cyanobacteria, were found to produce a variety of brominated amino acids.[10][11] Brominated tyrosines and tryptophans are frequently encountered in potent bioactive secondary metabolites isolated from these organisms.[9][10] Halogenation, in this context, serves as a natural strategy to increase the hydrophobicity and biological activity of these molecules.[10]
Chlorinated Amino Acids in Microbes
While less common than their brominated counterparts, chlorinated amino acids have also been identified in nature, primarily from microbial sources. A notable example is 7-chlorotryptophan , a component of some bioactive peptides produced by bacteria.[12] Its biosynthesis is catalyzed by a class of enzymes known as flavin-dependent halogenases, such as PrnA, which regioselectively chlorinates the 7-position of the tryptophan indole ring.[13][14] This enzymatic chlorination is a key step in the production of various natural products, including the antifungal compound pyrrolnitrin.[14]
The Rarity of Natural Fluorination
Despite the high natural abundance of fluorine, the biosynthesis of fluorinated natural products is exceptionally rare.[15] This is attributed to the high electronegativity of fluorine and the significant energy required to desolvate the fluoride ion for enzymatic reaction.[15] However, a few bacteria, such as Streptomyces cattleya, are known to possess the enzymatic machinery to introduce fluorine into organic molecules.[15]
Table 1: Naturally Occurring Halogenated Amino Acids
| Halogen | Parent Amino Acid | Example Compound | Natural Source |
| Iodine | Tyrosine | Thyroxine (T4) | Vertebrate Thyroid Gland |
| Iodine | Tyrosine | 3,5-Diiodotyrosine (DIT) | Vertebrate Thyroid Gland, Seaweed |
| Bromine | Tyrosine | Dibromotyrosine | Marine Sponges, Cyanobacteria |
| Bromine | Tryptophan | 6-Bromotryptophan | Marine Organisms |
| Chlorine | Tryptophan | 7-Chlorotryptophan | Pseudomonas bacteria |
| Fluorine | Various | (Rare) | Streptomyces cattleya |
Chapter 3: The Chemist's Contribution - The Dawn of Synthetic Halogenation
The discovery of naturally occurring halogenated amino acids spurred chemists to develop methods for their synthesis in the laboratory. This endeavor was driven by the need for larger quantities for research and the desire to create novel analogs with tailored properties for various applications, particularly in drug discovery.
Strategies for Synthesis
The synthesis of halogenated amino acids is a complex field, with no single universal method.[] The choice of strategy depends on the target halogen, its desired position, and the parent amino acid.[] Broadly, these approaches can be categorized into two main strategies:
-
Introduction of Amino and Carboxyl Groups: This involves starting with a pre-halogenated chemical scaffold and then adding the functional groups necessary to create the amino acid structure.[]
-
Halogenation of Amino Acid Precursors: This more common approach involves starting with a standard amino acid or a protected derivative and introducing the halogen atom onto the side chain.[]
Modern synthetic methods allow for the precise, site-selective introduction of halogen atoms.[17] For instance, electrophilic fluorination reagents have been developed to add fluorine to electron-rich positions on amino acid side chains.[18]
The Rise of Fluorinated Amino Acids in Drug Design
While rare in nature, fluorinated amino acids have become invaluable tools in medicinal chemistry.[19] The introduction of fluorine can dramatically alter a molecule's properties in beneficial ways:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation and increasing their in vivo half-life.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with biological targets.
-
Conformational Control: The strategic placement of fluorine atoms can influence the preferred conformation (shape) of a peptide or protein, which is critical for its biological activity.[15]
These properties have led to the incorporation of fluorinated amino acids into a wide range of therapeutic candidates.
Chapter 4: Methodologies and Visualizations
A deeper understanding of halogenated amino acids requires an appreciation for the experimental and conceptual frameworks used to study them. This section details a key biosynthetic pathway and a general workflow for the synthesis and analysis of these compounds.
Visualizing a Key Biosynthetic Pathway
The enzymatic machinery that produces halogenated amino acids is a marvel of natural chemistry. The biosynthesis of 7-chlorotryptophan is a well-studied example that highlights the process of regioselective halogenation.
Caption: Biosynthesis of 7-Chlorotryptophan by Flavin-Dependent Halogenase.
This pathway illustrates the critical role of two enzymes: a flavin reductase (RebF) and a halogenase (RebH).[13] The reductase generates a reduced flavin cofactor (FADH2), which the halogenase uses along with oxygen and a chloride ion to create a highly reactive chlorinating species (hypochlorous acid, HOCl).[14] This reactive species is channeled through a tunnel within the enzyme to the bound tryptophan substrate, ensuring that chlorination occurs specifically at the 7-position of the indole ring.[14]
General Workflow for Synthetic Halogenated Amino Acid Production
The creation and verification of a synthetic halogenated amino acid for research or drug development follows a rigorous, multi-step process. This workflow ensures the final product is the correct molecule at a high purity.
Caption: General workflow for the synthesis and validation of a halogenated amino acid.
Experimental Protocol: Synthesis of 4-Fluoro-L-phenylalanine
This protocol provides a representative example of how a halogenated amino acid can be synthesized. It is based on established chemical principles for electrophilic fluorination.
Objective: To synthesize 4-Fluoro-L-phenylalanine from L-phenylalanine.
Materials:
-
L-Phenylalanine
-
Acetic Anhydride
-
Pyridine
-
Selectfluor™ (electrophilic fluorinating agent)
-
Acetonitrile (solvent)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexanes (eluent)
Methodology:
-
Protection of the Amino Group:
-
Causality: The amine group of phenylalanine is reactive and must be "protected" to prevent it from reacting with the fluorinating agent. Acetylation is a common protection strategy.
-
Steps:
-
Dissolve L-phenylalanine in a mixture of acetic anhydride and pyridine.
-
Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).
-
Quench the reaction with water and extract the N-acetyl-L-phenylalanine product with dichloromethane.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the protected amino acid.
-
-
-
Electrophilic Fluorination:
-
Causality: Selectfluor™ is an electrophilic source of "F+", which will preferentially add to the electron-rich aromatic ring of the phenylalanine derivative. The para (4) position is sterically and electronically favored.
-
Steps:
-
Dissolve the N-acetyl-L-phenylalanine in acetonitrile.
-
Add Selectfluor™ (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
-
-
Workup and Purification:
-
Causality: This step removes unreacted reagents and byproducts. Column chromatography separates the desired product based on its polarity.
-
Steps:
-
Cool the reaction mixture and evaporate the acetonitrile.
-
Redissolve the residue in dichloromethane and wash with a dilute sodium bicarbonate solution, followed by water.
-
Dry the organic layer over magnesium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient.
-
-
-
Deprotection of the Amino Group:
-
Causality: The protecting group must be removed to yield the final free amino acid. Acidic hydrolysis cleaves the acetyl group.
-
Steps:
-
Dissolve the purified N-acetyl-4-fluoro-L-phenylalanine in 6M hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the 4-fluoro-L-phenylalanine.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
-
Validation:
-
Causality: It is critical to confirm the identity and purity of the final product.
-
System:
-
¹H and ¹⁹F NMR Spectroscopy: Confirms the structure and the successful incorporation of fluorine.
-
Mass Spectrometry: Confirms the correct molecular weight of the final product.
-
Chiral HPLC: Confirms that the stereochemistry (L-configuration) has been retained.
-
-
Conclusion
The journey from the discovery of thyroxine in animal glands to the rational design of fluorinated amino acids for modern therapeutics represents a significant arc in scientific history. This progression highlights the crucial interplay between natural product discovery, analytical chemistry, and synthetic innovation. Halogenated amino acids are no longer mere curiosities of nature but are now indispensable tools in the hands of researchers and drug developers. Their unique properties continue to be exploited to probe biological systems, enhance the efficacy of pharmaceuticals, and engineer proteins with novel functions, ensuring that the story of these remarkable molecules is far from over.
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The discovery of thyroid replacement therapy. Part 3: A complete transformation. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Fisher, D. A. (2013). History of the Thyroid. Hormone Research in Paediatrics. Retrieved February 6, 2026, from [Link]
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1914: A Christmas discovery to treat thyroid disease. (n.d.). Mayo Clinic History and Heritage. Retrieved February 6, 2026, from [Link]
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Celebrating 125 years of thyroid hormone treatment. (2016). Newcastle University. Retrieved February 6, 2026, from [Link]
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Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Hansen, M. H., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Publications. Retrieved February 6, 2026, from [Link]
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Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate. Retrieved February 6, 2026, from [Link]
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Recent advances in the synthesis of fluorinated amino acids. (2023). RSC Publishing. Retrieved February 6, 2026, from [Link]
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Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Biosynthetic pathway of 7-Halo-tryptophan, pyrrolnitrin and rebeccamycin. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. (2024). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
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Recent Advances in the Synthesis of Fluorinated Amino Acids. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Navigating the Conformational Landscape: A Technical Guide to the Theoretical Calculation of Boc-3-iodo-D-phenylalanine Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spatial arrangement, or conformation, of modified amino acids is a critical determinant of the structure and function of peptides and proteins. Boc-3-iodo-D-phenylalanine, a key building block in the design of novel therapeutics, presents a unique conformational landscape influenced by its bulky tert-butyloxycarbonyl (Boc) protecting group and the heavy iodine substituent. Understanding these conformational preferences is paramount for the rational design of peptidomimetics and other drug candidates. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the conformational space of Boc-3-iodo-D-phenylalanine, leveraging a synergistic approach of quantum mechanics and classical molecular dynamics. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen methodologies, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Conformational Analysis in Drug Design
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For amino acid derivatives like Boc-3-iodo-D-phenylalanine, the accessible conformations dictate how they can be incorporated into larger peptide structures and interact with biological targets. The iodine atom, for instance, can participate in halogen bonding, a directional non-covalent interaction that is increasingly recognized as a key factor in protein-ligand recognition[1]. The bulky Boc protecting group, while essential for controlled peptide synthesis, significantly influences the backbone and side-chain dihedral angles, thereby shaping the conformational preferences of the amino acid[2].
A thorough in silico conformational analysis allows researchers to:
-
Predict the most stable low-energy conformers.
-
Understand the rotational barriers between different conformations.
-
Generate a library of conformations for use in pharmacophore modeling and virtual screening.
-
Inform the design of conformationally constrained peptide analogues with enhanced biological properties.
This guide will detail a robust computational workflow, combining the accuracy of Density Functional Theory (DFT) for elucidating the energetics of key rotational degrees of freedom with the extensive sampling capabilities of Molecular Dynamics (MD) simulations to explore the broader conformational landscape in a solvated environment.
Theoretical Underpinnings: A Dual-Pronged Approach
A comprehensive understanding of the conformational preferences of Boc-3-iodo-D-phenylalanine requires a multi-faceted computational strategy. We will employ a two-tiered approach that combines the strengths of both quantum mechanics (QM) and molecular mechanics (MM).
The Quantum Mechanical Perspective: Density Functional Theory (DFT)
DFT provides a highly accurate description of the electronic structure of a molecule, making it the gold standard for calculating the relative energies of different conformers[3][4]. For Boc-3-iodo-D-phenylalanine, DFT is crucial for:
-
Accurate Geometry Optimization: Determining the precise bond lengths, bond angles, and dihedral angles of the lowest energy conformers.
-
Potential Energy Surface (PES) Scanning: Mapping the energy landscape as a function of the rotation around key single bonds (dihedral angles). This allows for the identification of energy minima (stable conformers) and the energy barriers between them.
Causality Behind Method Selection: The presence of a heavy element like iodine necessitates careful consideration of the basis set. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with an effective core potential (ECP) is a well-established and computationally efficient choice for systems containing iodine[5][6][7]. The ECP replaces the core electrons of the iodine atom with a potential, reducing the computational cost while still providing an accurate description of the valence electrons which are crucial for chemical bonding and intermolecular interactions[8][9]. For the functional, a hybrid functional such as B3LYP is a robust choice that has been shown to provide a good balance of accuracy and computational efficiency for organic molecules[3][10].
The Classical Dynamics Perspective: Molecular Dynamics (MD) Simulations
While DFT provides unparalleled accuracy for static structures, it is computationally expensive for exploring the vast conformational space of a flexible molecule in a solvent environment. MD simulations, which use classical mechanics and a force field to describe the interactions between atoms, can simulate the dynamic behavior of the molecule over time, providing insights into:
-
Conformational Sampling: Exploring the accessible conformations of the molecule in a simulated aqueous environment.
-
Population of Conformers: Determining the relative populations of different conformational states at a given temperature.
-
Solvent Effects: Understanding how the presence of solvent molecules influences the conformational preferences.
Trustworthiness of the Protocol: A key challenge in MD simulations of non-standard residues is the availability of accurate force field parameters. Standard force fields like AMBER and CHARMM are not parameterized for Boc-3-iodo-D-phenylalanine[2]. Therefore, a critical step in our protocol will be the generation of custom force field parameters for this molecule, ensuring the trustworthiness of the simulation results. This involves deriving partial atomic charges and defining parameters for bonds, angles, and dihedrals, often by fitting to high-level QM data. The inclusion of a virtual particle to model the anisotropic charge distribution of the iodine atom is crucial for accurately representing halogen bonding in the CHARMM force field[11][12][13][14].
Experimental Protocols: A Step-by-Step Computational Workflow
This section provides a detailed methodology for the conformational analysis of Boc-3-iodo-D-phenylalanine.
Part 1: Quantum Mechanical Analysis with DFT
This part of the workflow focuses on obtaining accurate geometries and a detailed understanding of the potential energy surface around key rotatable bonds.
Software: Gaussian 16 or a similar quantum chemistry package.
Protocol:
-
Initial Structure Generation:
-
Build the 3D structure of Boc-3-iodo-D-phenylalanine using a molecular builder such as GaussView.
-
Define the key dihedral angles for analysis:
-
Backbone: φ (C'-N-Cα-C), ψ (N-Cα-C-N)
-
Side-chain: χ1 (N-Cα-Cβ-Cγ), χ2 (Cα-Cβ-Cγ-Cδ1)
-
Boc group: θ (Cα-N-C(O)-O)
-
-
-
Geometry Optimization:
-
Perform a full geometry optimization of the initial structure to find the nearest local energy minimum.
-
Methodology:
-
Functional: B3LYP
-
Basis Set: A mixed basis set is recommended. Use LANL2DZ for the Iodine atom and a Pople-style basis set like 6-31G(d) for all other atoms (H, C, N, O)[6][7].
-
Solvation: An implicit solvent model, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of a solvent like water or methanol.
-
-
-
Potential Energy Surface (PES) Scan:
-
Perform a relaxed PES scan for each of the key dihedral angles (φ, ψ, χ1, and χ2). This involves systematically rotating the dihedral angle in defined steps (e.g., 10 or 15 degrees) and performing a constrained geometry optimization at each step[5][15][16][17][18].
-
Rationale: This allows for the identification of all low-energy conformers and the transition states that separate them.
-
Example Gaussian Input Snippet for a Relaxed Scan:
-
-
Conformer Identification and Refinement:
-
Identify the energy minima from the PES scans.
-
Perform a full, unconstrained geometry optimization and frequency calculation for each identified minimum to confirm it is a true local minimum (no imaginary frequencies) and to obtain its zero-point corrected energy.
-
Part 2: Molecular Dynamics Simulations
This part of the workflow explores the dynamic behavior and conformational sampling of the molecule in an explicit solvent environment.
Software: GROMACS or AMBER.
Protocol:
-
Force Field Parameterization (for AMBER):
-
This is a critical step for a non-standard residue. The antechamber and parmchk2 tools in AmberTools are used for this purpose[19][20][21][22].
-
Step-by-step:
-
Create a 3D structure of the capped residue (e.g., ACE-Boc-3-iodo-D-phenylalanine-NME)[11].
-
Perform a geometry optimization and calculate the electrostatic potential using a quantum chemistry program (e.g., Gaussian with HF/6-31G*).
-
Use the RESP (Restrained Electrostatic Potential) fitting procedure in antechamber to derive partial atomic charges.
-
antechamber will also assign atom types from the General Amber Force Field (GAFF).
-
Run parmchk2 to identify any missing bond, angle, and dihedral parameters and to generate a .frcmod file containing these parameters.
-
-
-
System Setup (for GROMACS):
-
Create a topology file for the Boc-3-iodo-D-phenylalanine residue. This involves defining the atoms, bonds, angles, and dihedrals based on the parameterized force field. For halogenated compounds in CHARMM-based simulations, the use of the CGenFF server is a common approach to generate initial topology and parameters, which may require further refinement[5].
-
Place the molecule in a simulation box (e.g., a cubic box with a minimum distance of 1.0 nm between the solute and the box edge).
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature (e.g., 300 K).
-
Perform a subsequent NPT (constant number of particles, pressure, and temperature) simulation to adjust the system density.
-
-
Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns or longer) to ensure adequate conformational sampling.
-
Data Presentation and Analysis
The raw output from these simulations must be processed and analyzed to extract meaningful insights into the conformational preferences of Boc-3-iodo-D-phenylalanine.
DFT Results
The results from the DFT calculations can be summarized in a table that clearly presents the relative energies of the most stable conformers.
| Conformer ID | Dihedral Angles (φ, ψ, χ1, χ2) in degrees | Relative Energy (kcal/mol) |
| 1 | (-120, 110, -65, 90) | 0.00 |
| 2 | (-75, 140, 175, 85) | 0.85 |
| 3 | (-115, 115, 60, -95) | 1.23 |
Table 1: Example of DFT-calculated relative energies of low-energy conformers of Boc-3-iodo-D-phenylalanine.
MD Simulation Analysis
The trajectory from the MD simulation can be analyzed to understand the dynamic conformational behavior.
Analysis Tools: VMD, MDAnalysis, or the analysis tools within GROMACS/AMBER.
-
Ramachandran Plot: A plot of the φ and ψ backbone dihedral angles over the course of the simulation. This provides a clear visualization of the accessible backbone conformations[1][6][14][21].
-
Dihedral Angle Distributions: Histograms of the χ1 and χ2 side-chain dihedral angles to identify the preferred rotameric states[2][8][12][20].
-
Clustering Analysis: Grouping similar conformations from the trajectory to identify the most populated conformational states.
Visualization of Workflows and Relationships
Visualizing the computational workflows and the relationships between different concepts is crucial for clarity and understanding.
Caption: DFT workflow for conformational analysis.
Caption: MD simulation workflow for conformational sampling.
Conclusion: Towards Rational Design
The theoretical calculation of the conformational landscape of Boc-3-iodo-D-phenylalanine is a critical step in harnessing its full potential in drug discovery. By combining the accuracy of DFT with the sampling power of MD simulations, researchers can gain a deep understanding of the structural preferences of this important building block. The protocols and insights provided in this guide offer a robust framework for performing such analyses, ultimately enabling the more rational design of next-generation peptide-based therapeutics. The self-validating nature of this dual approach, where QM calculations inform and validate the classical force fields, ensures a high degree of confidence in the predicted conformational ensembles.
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Amber Custom Residue Parameterization. (2021). Computational Chemistry. [Link]
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Introduction to the Conformational Analysis of Protein Side Chains. Dunbrack Lab. [Link]
-
Dunbrack, R. L., & Cohen, F. E. (1997). Conformational analysis of the backbone-dependent rotamer preferences of protein sidechains. Protein Science, 6(8), 1661-1681. [Link]
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2022 AMBER tutorial 3 with PDBID 1X70. Rizzo Lab Wiki. [Link]
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Parametrization of Halogen Bonds in the CHARMM General Force Field. Sci-Hub. [Link]
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Hovmöller, S., Zhou, T., & Ohlson, T. (2002). Conformations of amino acids in proteins. Acta Crystallographica Section D: Biological Crystallography, 58(5), 768-776. [Link]
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Ting, P. C., Lee, C. F., & Chen, C. Y. (2020). Combining Ramachandran plot and molecular dynamics simulation for structural-based variant classification: Using TP53 variants as model. Computational and Structural Biotechnology Journal, 18, 3778-3787. [Link]
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Dunbrack Jr, R. L. (1997). Conformational analysis of the backbone-dependent rotamer preferences of protein sidechains. Protein science, 6(8), 1661-1681. [Link]
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Word, J. M., Lovell, S. C., Richardson, J. S., & Richardson, D. C. (1999). Asparagine and glutamine rotamers: B-factor cutoff and correction of amide flips yield distinct clustering. Journal of molecular biology, 285(4), 1735-1747. [Link]
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Del Carmen, M., et al. (2024). Special Issue: “Molecular Dynamics Simulations and Structural Analysis of Protein Domains”. International Journal of Molecular Sciences, 25(19), 10808. [Link]
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CGenFF: CHARMM General Force Field. SilcsBio User Guide. [Link]
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Modifying Lennard-Jones Parameters in the Amberff14SB force field. Max Planck Institute of Colloids and Interfaces. [Link]
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Barone, V., & Cossi, M. (2021). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Accounts of Chemical Research, 54(17), 3325-3336. [Link]
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An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. (2023). BMC Chemistry, 17(1), 1-14. [Link]
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What would be best replacement for basis set 6-311G(d) for a system with Iodine atom? ResearchGate. [Link]
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Re: [AMBER] Generating parameters for unnatural amino acids. (2022). AMBER Mailing List Archive. [Link]
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Parameterizing a Novel Residue. Theoretical and Computational Biophysics Group, University of Illinois at Urbana-Champaign. [Link]
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Modified amino acid in charmm forcefield. (2022). GROMACS forums. [Link]
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Ramachandran Plot Analysis & Tutorial- PART 1. (2020). YouTube. [Link]
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Wang, J., et al. (2020). Development and validation of AMBER-FB15-compatible force field parameters for phosphorylated amino acids. Journal of chemical theory and computation, 16(10), 6447-6460. [Link]
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Addition of Polarization and Diffuse Functions to the LANL2DZ Basis Set for P-Block Elements. (1998). The Journal of Physical Chemistry A, 102(41), 8078-8085. [Link]
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Ramachandran Animation. Bioinformatics.org. [Link]
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PDB Reader Tutorial 4 - Glycolipid and CGenFF (4HG6, 1L6X). (2020). YouTube. [Link]
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How to create Residue Topology File in CHARMM?. ResearchGate. [Link]
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Re: [AMBER] Generating parameters for unnatural amino acids. (2022). AMBER Mailing List Archive. [Link]
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What is the most suitable basis set for iodine atom?. ResearchGate. [Link]
-
Setting up PES Scans in Gaussian: N2 PES Scan. (2020). YouTube. [Link]
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Dihedral angle principal component analysis of molecular dynamics simulations. (2007). The Journal of Chemical Physics, 126(24), 244104. [Link]
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Available Instruments for Analyzing Molecular Dynamics Trajectories. (2016). Current Pharmaceutical Design, 22(24), 3636-3645. [Link]
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DFT Made Simple: Step-by-Step Guide for Beginners. (2025). YouTube. [Link]
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Parameterizing a Novel Residue. Theoretical and Computational Biophysics Group. [Link]
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Re: [AMBER] Generating parameters for unnatural amino acids. (2022). AMBER Mailing List Archive. [Link]
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Trajectory maps: molecular dynamics visualization and analysis. (2024). NAR Genomics and Bioinformatics, 6(1), lqae001. [Link]
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Protein Dihedral Angle Prediction: The State of the Art. ResearchGate. [Link]
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Generating potential energy surfaces. Visualize Organic Chemistry. [Link]
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Teaching FAIR in computational chemistry: managing and publishing data using the twin tools of compute portals and repositories. (2023). Journal of Chemoinformatics, 15(1), 1-13. [Link]
-
Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). Molecules, 25(22), 5333. [Link]
-
Dihedral Angle Principal Component Analysis of Molecular Dynamics Simulations. ResearchGate. [Link]
-
Assessment of the ‘6–31+G** + LANL2DZ Mixed Basis Set Coupled with Density Functional Theory Methods and Effective Core Potential. (2008). Journal of chemical theory and computation, 4(7), 1075-1085. [Link]
-
DFT conformational study of cysteine in gas phase and aqueous solution. ResearchGate. [Link]
-
scanning potential energy surfaces. University of Zurich. [Link]
-
VIAMD: a Software for Visual Interactive Analysis of Molecular Dynamics. (2023). Journal of Chemical Information and Modeling, 63(24), 7709-7715. [Link]
-
On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. (2023). International Journal of Molecular Sciences, 24(7), 6231. [Link]
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Data sharing. The Royal Society of Chemistry. [Link]
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Recommendations for evaluation of computational methods. (2012). Journal of computer-aided molecular design, 26(1), 1-3. [Link]
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Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]
-
GAUSSIAN 09W TUTORIAL. Barrett Research Group, University of Toronto. [Link]
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Methodological & Application
Application Note: Strategic Incorporation of Boc-3-iodo-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the effective utilization of Boc-3-iodo-D-phenylalanine in solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical amino acid offers a powerful tool for peptide chemists, enabling enhanced biological activity, site-specific radiolabeling, and providing a versatile chemical handle for post-synthetic modifications. This document outlines field-proven methodologies for coupling, deprotection, and cleavage, as well as downstream applications including radioisotope introduction and palladium-catalyzed cross-coupling reactions, empowering researchers to leverage the unique properties of iodinated peptides in drug discovery and development.
Introduction: The Strategic Value of Iodinated Phenylalanine in Peptide Design
The landscape of peptide therapeutics is increasingly shaped by the integration of non-canonical amino acids, which can bestow novel structural and functional properties upon peptide scaffolds.[1] Among these, halogenated amino acids, particularly iodinated phenylalanine, have emerged as exceptionally valuable building blocks. The presence of an iodine atom on the phenyl ring can profoundly influence a peptide's conformation and binding affinity, while also enhancing its metabolic stability.[2]
Boc-3-iodo-D-phenylalanine, in particular, is a trifunctional asset:
-
Pharmacophore Enhancement: The bulky, lipophilic iodine atom can serve as a key interaction point within a receptor binding pocket, potentially increasing potency and selectivity. The D-configuration also offers inherent resistance to enzymatic degradation.
-
Precursor for Radiolabeling: The carbon-iodine bond provides a site for the introduction of iodine radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), crucial for developing peptide-based imaging agents for PET and SPECT, as well as targeted radiotherapeutics.[3]
-
A Handle for Post-Synthetic Diversification: The aryl iodide is a versatile substrate for a host of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[4][5] This allows for the late-stage functionalization of peptides on the solid support, enabling the rapid generation of peptide libraries with diverse functionalities.[6]
This guide focuses on the Boc/Bzl protection strategy for SPPS, a robust method particularly well-suited for complex or lengthy sequences.[7] We will detail the critical steps and considerations for successfully incorporating Boc-3-iodo-D-phenylalanine and leveraging its potential.
Physicochemical Properties and Handling of Boc-3-iodo-D-phenylalanine
A clear understanding of the starting material is fundamental to successful synthesis.
| Property | Value |
| Synonyms | Boc-D-Phe(3-I)-OH |
| Molecular Formula | C₁₄H₁₈INO₄ |
| Molecular Weight | 391.20 g/mol |
| Appearance | White to off-white powder |
| Storage | Store at 2-8°C, desiccated. Protect from light. |
Handling: As with all fine chemicals, handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Methodology: Boc-SPPS with Boc-3-iodo-D-phenylalanine
The standard Boc-SPPS workflow consists of a repeated cycle of deprotection, neutralization, and coupling. The incorporation of a sterically demanding amino acid like Boc-3-iodo-D-phenylalanine requires optimization, particularly at the coupling stage.
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.
Protocol 1: General Boc-SPPS Cycle for Incorporating Boc-3-iodo-D-phenylalanine
This protocol assumes a starting scale of 0.25 mmol on a suitable resin (e.g., Merrifield, PAM, or BHA resin).
1. Resin Swelling: a. Place the resin in a reaction vessel and wash with Dichloromethane (DCM) for 1 minute. b. Add DCM to swell the resin for 30 minutes, then drain.
2. Boc Deprotection: a. Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.[8] b. Agitate for 2 minutes, drain. c. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. d. Drain and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
- Expert Insight: The aryl-iodine bond is generally stable to TFA, but prolonged exposure should be avoided. The standard 30-minute deprotection is well-tolerated. For very long peptides requiring numerous cycles, minimizing deprotection time is advisable.
3. Neutralization: a. Add a solution of 10% Diisopropylethylamine (DIPEA) in DCM to the resin.[9] b. Agitate for 2 minutes, drain. Repeat this step. c. Wash the resin thoroughly with DCM (5x) to remove excess base. d. Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
4. Coupling of Boc-3-iodo-D-phenylalanine:
- Causality: The iodine atom at the meta-position, combined with the bulky Boc group, creates significant steric hindrance.[10] Standard coupling reagents like DCC/HOBt may result in incomplete or slow reactions. Therefore, more potent uronium/aminium salt-based reagents are strongly recommended.[11] a. In a separate vial, dissolve Boc-3-iodo-D-phenylalanine (4 equivalents, 1.0 mmol) and a coupling reagent such as HATU (3.9 equivalents, 0.975 mmol) in N,N-Dimethylformamide (DMF). b. Add DIPEA (8 equivalents, 2.0 mmol) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the resin. d. Agitate at room temperature for 2-4 hours. Microwave-assisted coupling (if available) can significantly reduce reaction time and improve efficiency.[10] e. After coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x). f. Perform a qualitative test to confirm the completion of the coupling reaction. If incomplete, a second coupling may be necessary.
5. Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection: a. After the final coupling and Boc deprotection, wash the peptide-resin thoroughly and dry it under vacuum. b. Cleave the peptide from the resin using a strong acid cocktail. For a standard peptide without sensitive residues (e.g., Trp, Cys, Met), a common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). c. Stir the resin in the cleavage cocktail for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. f. Dry the crude peptide pellet under vacuum.
7. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Lyophilize the pure fractions to obtain the final peptide as a white powder.
Key Applications and Downstream Protocols
The true power of incorporating 3-iodophenylalanine lies in its utility as a chemical handle for further modifications.
A. Precursor for Radioiodination
While direct radio-iodination often targets tyrosine or histidine residues, these may not be present or may be critical for biological activity.[12] A pre-installed, non-radioactive iodine atom can be exchanged for a radioisotope, or more commonly, converted to a precursor like a trialkylstannyl group, which is then readily radioiodinated.[13]
Caption: Post-synthetic modification of iodinated peptides via cross-coupling.
Protocol 3: On-Resin Sonogashira Coupling
This protocol provides a method to couple a terminal alkyne to the 3-iodophenylalanine residue. [14][15] 1. Resin Preparation: a. Use the 3-iodophenylalanine-containing peptide-resin from Protocol 1 (after step 5). b. Swell the resin in anhydrous DMF.
2. Coupling Reaction: a. In a separate vial, prepare the reaction mixture:
- Terminal alkyne (10 equivalents)
- Pd(PPh₃)₄ (0.2 equivalents)
- Copper(I) iodide (CuI) (0.4 equivalents)
- DIPEA (20 equivalents) b. Dissolve the components in anhydrous DMF and add to the resin. c. Agitate the reaction mixture under an inert atmosphere for 4-6 hours at room temperature. d. Monitor the reaction for completion (e.g., by cleaving a small sample for LC-MS analysis). e. Once complete, drain and wash the resin thoroughly with DMF (5x) and DCM (5x).
3. Finalization: a. The modified peptide can now be further elongated or cleaved from the resin as described in Protocol 1.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete coupling of Boc-3-iodo-D-Phe | 1. Insufficiently active coupling reagent. 2. Steric hindrance. 3. Aggregation of peptide chain. | 1. Switch to a more potent reagent like HATU, HCTU, or COMU. [16] 2. Perform a double coupling. 3. Increase reaction time or use microwave-assisted synthesis. |
| Low yield of final peptide | 1. Premature cleavage of peptide from resin during TFA deprotection. 2. Incomplete couplings throughout the synthesis. | 1. Use a more acid-stable resin like a PAM resin if significant loss is observed. 2. Ensure each coupling step goes to completion using a qualitative test. |
| Dehalogenation during cross-coupling | 1. Catalyst system is too reactive. 2. Presence of protic sources. | 1. Screen different palladium catalysts and ligands. 2. Ensure anhydrous solvents and reagents. 3. Optimize reaction temperature and time. |
| Side-product formation during cleavage | 1. Insufficient scavengers in the cleavage cocktail. 2. Re-attachment of reactive species to the peptide. | 1. Ensure appropriate scavengers are used (e.g., TIS for trityl groups, water). 2. Use a higher volume of cold ether for precipitation to ensure rapid dilution. |
Conclusion
Boc-3-iodo-D-phenylalanine is a high-impact building block for advanced peptide synthesis. Its strategic incorporation provides a gateway to novel pharmacophores, peptide-based imaging agents, and diverse molecular probes through post-synthetic modification. While its steric bulk demands optimized coupling conditions, the use of modern, potent coupling reagents and methodologies makes its inclusion routine and reliable. The protocols and insights provided herein serve as a robust foundation for researchers to unlock the full potential of iodinated peptides in their scientific endeavors.
References
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Katritzky, A. R., Narindoshvili, T., & Khelashvili, K. (2007). Efficient peptide coupling involving sterically hindered amino acids. Arkivoc, 2007(15), 127-138. [Link]
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Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
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Hossain, M. A., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. International Journal of Molecular Sciences, 24(13), 10987. [Link]
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Wikipedia. (2024). Trifluoroacetic acid. Wikipedia. [Link]
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Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
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Krasniqi, A., & Dërmaku-Sopjani, M. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 29(9), 2111. [Link]
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Limbach, M., et al. (2020). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 25(23), 5573. [Link]
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ResearchGate. (n.d.). Application of Sonogashira coupling to solid‐phase peptide synthesis. ResearchGate. [Link]
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Doan, N. D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 104, 106-114. [Link]
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Waters Corporation. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Inject. Waters Corporation. [Link]
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Tarasenko, I. I., et al. (2024). Rapid and Efficient Radiolabeling of Short Peptides. ACS Omega, 9(4), 4908-4919. [Link]
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ChemRxiv. (2024). On-resin Synthesis and Late-Stage Functionalization of Macrocyclic Peptidomimetics via 5-Iodo-1,4-Triazoles. ChemRxiv. [Link]
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CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
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Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]
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Pícha, J., et al. (2023). Late-stage labeling of diverse peptides and proteins with iodine-125. EJNMMI Radiopharmacy and Chemistry, 8(1), 32. [Link]
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Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. [Link]
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Schart, V. F., et al. (2022). Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach. Chemistry – A European Journal, 28(43), e202201016. [Link]
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Bhattacharya, S., et al. (2011). Synthesis and characterization of N-Boc protected N’-(L-phenylalanyl) ethylenediamine. Der Pharma Chemica, 3(3), 174-188. [Link]
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Hoffmanns, U., & Metzler-Nolte, N. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Bioconjugate Chemistry, 17(1), 204-213. [Link]
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Doucet, H., et al. (2007). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. The Journal of Organic Chemistry, 72(19), 7247-7256. [Link]
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Blake, P. G., & Pritchard, H. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 282-286. [Link]
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Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses. [Link]
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Muttenthaler, M., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. Trends in Pharmacological Sciences, 42(4), 309-325. [Link]
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Wikipedia. (2024). Post-translational modification. Wikipedia. [Link]
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Garg, P. K., et al. (1991). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. Journal of Labelled Compounds and Radiopharmaceuticals, 29(6), 639-647. [Link]
-
ResearchGate. (2012). How can I remove TFA in a product? ResearchGate. [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
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Bernard-Gauthier, V., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society, 135(37), 13624-13627. [Link]
-
Hoffmanns, U., & Metzler-Nolte, N. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Bioconjugate Chemistry, 17(1), 204-213. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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PrepChem. (n.d.). Synthesis of Boc-phenylalanine. PrepChem.com. [Link]
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- 16. bachem.com [bachem.com]
Advanced Protocols for Suzuki Coupling of Boc-3-iodo-D-phenylalanine: A Guide for Medicinal Chemists
Introduction: The Strategic Importance of Biaryl Amino Acids
In the landscape of modern drug discovery and development, the synthesis of novel amino acid scaffolds is a cornerstone of innovation. Among these, biaryl amino acids represent a privileged class of structures, offering rigid yet tunable frameworks that can precisely orient pharmacophoric elements within a target protein's binding site. Boc-3-iodo-D-phenylalanine has emerged as a critical building block for accessing these complex motifs. Its stable Boc protecting group is compatible with a wide range of reaction conditions, while the iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions.[1][2] The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and boronate ester coupling partners.[2][3]
This comprehensive guide provides detailed application notes and protocols for the successful Suzuki coupling of Boc-3-iodo-D-phenylalanine. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, offers practical guidance on reagent selection and reaction optimization, and provides robust protocols for both conventional and microwave-assisted synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl iodide (Boc-3-iodo-D-phenylalanine) to form a palladium(II) intermediate. This is often the rate-limiting step of the reaction.
-
Transmetalation: The organoboron species (boronic acid or boronate ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
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// Edges Pd0 -> OxAdd [color="#4285F4"]; ArylIodide -> OxAdd [color="#4285F4"]; OxAdd -> PdII_Aryl [label=" ", color="#4285F4"]; PdII_Aryl -> Transmetalation [color="#4285F4"]; BoronicAcid -> Base [style=dashed, color="#EA4335"]; Base -> Transmetalation [style=dashed, color="#EA4335"]; Transmetalation -> PdII_Diaryl [label=" ", color="#4285F4"]; PdII_Diaryl -> RedElim [color="#4285F4"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#4285F4"]; } केंद Suzuki-Miyaura Catalytic Cycle
Materials and Reagents
| Reagent/Material | Grade | Supplier Examples | Notes |
| Boc-3-iodo-D-phenylalanine | ≥98% | Commercially available | Store desiccated and protected from light. |
| Aryl/Heteroaryl Boronic Acids | ≥97% | Commercially available | Purity is critical; some boronic acids can dehydrate to form unreactive anhydrides. Consider using boronate esters for less stable compounds. |
| Palladium Catalyst | Various | Commercially available | See table below for specific recommendations. |
| Ligand | Various | Commercially available | Often used in conjunction with a palladium precursor. |
| Base | Anhydrous | Commercially available | Choice of base is crucial and depends on the substrate and catalyst system. |
| Solvents | Anhydrous, Degassed | Commercially available | Degassing with argon or nitrogen is essential to prevent oxidation of the catalyst. |
| Reaction Vials | Microwave-safe | Commercially available | For microwave-assisted protocols. |
| Inert Gas | High Purity Argon or Nitrogen | Gas Supplier | For maintaining an inert atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for Conventional Suzuki Coupling
This protocol provides a robust starting point for the coupling of Boc-3-iodo-D-phenylalanine with a variety of aryl and heteroaryl boronic acids.
Step-by-Step Methodology:
-
Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, add Boc-3-iodo-D-phenylalanine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (see table below for recommendations, typically 1-5 mol%), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe. Common solvent systems include dioxane/water, toluene/water, or DMF.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%) | Pd(PPh₃)₄ is a reliable choice for a wide range of substrates. Pd(dppf)Cl₂ is often effective for more challenging couplings. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | These bases are generally effective and compatible with the Boc protecting group.[4][5] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixed aqueous/organic solvent system is often necessary to dissolve all reactants. |
| Temperature | 90 °C | A good starting temperature to ensure a reasonable reaction rate without promoting significant side reactions. |
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vial, combine Boc-3-iodo-D-phenylalanine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Solvent Addition: Add the degassed solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (typically 100-140 °C) for a specified time (10-60 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Recommended Microwave Conditions:
| Parameter | Setting | Rationale |
| Catalyst | PEPPSI-iPr (1-2 mol%) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos) | PEPPSI-iPr is a highly active catalyst well-suited for microwave conditions.[6] Pd(OAc)₂/SPhos is a versatile system for a broad range of substrates. |
| Base | K₂CO₃ (2-3 equiv.) | A common and effective base for microwave-assisted couplings. |
| Solvent | Dioxane/H₂O (4:1) or DMF | These solvents have high boiling points and are suitable for microwave heating. |
| Temperature | 120 °C | A typical starting temperature for microwave-assisted Suzuki couplings. |
| Time | 15-30 min | Reaction times are significantly reduced compared to conventional heating. |
// Nodes Start [label="Starting Materials:\nBoc-3-iodo-D-phenylalanine\nArylboronic Acid\nCatalyst, Base", shape=cylinder]; Setup [label="Reaction Setup in Vial"]; Inert [label="Purge with Inert Gas"]; Solvent [label="Add Degassed Solvent"]; Reaction [label="Reaction:\nConventional Heating or\nMicrowave Irradiation"]; Workup [label="Aqueous Work-up\nand Extraction"]; Purification [label="Column Chromatography"]; Characterization [label="Product Characterization\n(NMR, LC-MS)"]; Final [label="Purified Biaryl Amino Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> Final; } केंद Experimental Workflow Diagram
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, inefficient oxidative addition, or poor solubility of reactants. | Use a more active catalyst/ligand system (e.g., Buchwald ligands). Increase the reaction temperature. Screen different solvent systems to improve solubility.[7] |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water, high temperature, or prolonged reaction time. | Use anhydrous conditions or a less aqueous solvent mixture. Consider using a more stable boronate ester (e.g., pinacol ester).[8] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure thorough degassing of solvents and maintain a strict inert atmosphere. |
| Formation of Side Products | Catalyst decomposition, reaction with functional groups on the boronic acid. | Lower the reaction temperature. Use a catalyst system known for high functional group tolerance. |
Characterization of Products
The identity and purity of the synthesized biaryl amino acids should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the molecular weight of the product and assess its purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Conclusion
The Suzuki-Miyaura coupling of Boc-3-iodo-D-phenylalanine is a powerful and versatile method for the synthesis of novel biaryl amino acids. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse range of compounds for applications in drug discovery and chemical biology. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists seeking to employ this important transformation in their research.
References
-
Acrylamide-Based Pd-Nanoparticle Carriers as Smart Catalysts for the Suzuki–Miyaura Cross-Coupling of Amino Acids. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego State University. Retrieved February 6, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Guntupidi, P., & Dhevalapally, B. (2021). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Organic & Biomolecular Chemistry, 19(19), 4277-4282. Available at: [Link]
-
Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Ali, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 1-15. Available at: [Link]
-
Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13619-13624. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved February 6, 2026, from [Link]
-
Amblard, F., et al. (2016). Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water. RSC Advances, 6(73), 68936-68943. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Green synthesis and stabilization of PdNPs on thiourea modified chitosan (TMC) under mild conditions via naturally occurring ellagic acid as green reducing agent. (n.d.). RSC Advances. Retrieved February 6, 2026, from [Link]
-
Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 516-522. Available at: [Link]
-
Synthesis of β3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Lei, P., et al. (2017). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(23), 6510-6513. Available at: [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available at: [Link]
-
Kostas, I. D., et al. (2005). Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyzed by palladium complexes with thiosemicarbazone ligands. Tetrahedron Letters, 46(12), 2055-2058. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Cross-Coupling of Iodinated Amino Acids
From Solution-Phase Synthesis to Late-Stage On-Resin Modification
Executive Summary & Strategic Importance
The incorporation of iodinated amino acids (e.g., 4-iodo-L-phenylalanine, 3-iodo-L-tyrosine) into peptide scaffolds provides a unique "chemical handle" for Late-Stage Functionalization (LSF). Unlike bromides or chlorides, the C–I bond possesses a lower bond dissociation energy (approx. 53 kcal/mol vs. 68 kcal/mol for C–Br), facilitating oxidative addition by Palladium(0) species under milder conditions.
This guide addresses the three primary failure modes in these reactions:
-
Racemization: Loss of enantiopurity at the
-carbon due to harsh bases or elevated temperatures. -
Catalyst Poisoning: Sequestration of Pd species by free amines or thiols (cysteine).
-
Solubility Mismatch: The dichotomy between lipophilic organic catalysts and hydrophilic peptide backbones.
Critical Parameters & Mechanistic Insights
The Iodine Advantage & Racemization Control
Preserving the chiral integrity of the amino acid is paramount. Racemization typically occurs via proton abstraction at the
-
Base Selection: Avoid strong, hindered organic bases (e.g., DBU) or small, nucleophilic bases (e.g., Et3N) when possible. Inorganic carbonates (
, ) or phosphates ( ) are superior as they provide sufficient basicity for transmetallation without rapidly deprotonating the -carbon. -
Ligand Selection: Electron-rich, bulky phosphines (e.g., Buchwald ligands like SPhos or XPhos ) accelerate the oxidative addition step, allowing the reaction to proceed at lower temperatures (RT to 40°C), thereby kinetically inhibiting racemization.
Protecting Group Strategies[1][2][3]
-
N-Terminus: Must be protected (Boc, Fmoc, or Ac) to prevent coordination to Pd.
-
Note: Fmoc is base-sensitive. If using Fmoc-protected substrates, use weak bases (
) or non-nucleophilic bases to prevent premature deprotection.
-
-
Side Chains: Cysteine (thiol) and Methionine (thioether) are catalyst poisons. They must be protected (e.g., Trt, Acm) or the catalyst loading must be increased.
Visualization: Mechanistic Pathway[4]
The following diagram illustrates the catalytic cycle specific to amino acid coupling, highlighting the critical "Danger Zone" where racemization risks are highest.
Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition of the iodinated amino acid and the base-dependent risk of enolization (racemization).
Experimental Protocols
Protocol A: Solution-Phase Suzuki-Miyaura Coupling
Application: Synthesis of biphenyl-alanine derivatives (e.g., for peptidomimetics). Substrate: N-Boc-4-iodo-L-phenylalanine.
Reagents:
-
Catalyst:
(5 mol%) + SPhos (10 mol%) OR (for scale-up). -
Base:
(2.0 equiv). -
Solvent: Toluene/Water (20:1) or DME/Water (5:1).
-
Coupling Partner: Arylboronic acid (1.5 equiv).
Step-by-Step Procedure:
-
Degassing (Critical): Charge a reaction vial with N-Boc-4-iodo-Phe (1.0 equiv), Arylboronic acid (1.5 equiv),
(2.0 equiv), and SPhos (0.1 equiv). Seal and purge with Argon for 5 minutes. -
Catalyst Addition: Add
(0.05 equiv) and solvent (degassed).-
Why: Adding Pd last prevents oxidation of the phosphine ligand before the reaction starts.
-
-
Reaction: Heat to 40°C for 4–12 hours.
-
Monitor: TLC or LC-MS. Look for disappearance of the starting iodide (M+H).
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to protonate the carboxylic acid), then brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Validation Check:
-
Measure Optical Rotation
. Compare with literature to ensure ee. -
Self-Validation: If yield is low (<40%), check for protodehalogenation (replacement of Iodine with Hydrogen), usually caused by overheating or insufficient base.
Protocol B: On-Resin Sonogashira Coupling
Application: Installing alkyne handles for "Click" chemistry or stapled peptides. Substrate: Peptidyl-resin containing 4-iodo-Phe (Rink Amide or Wang resin).
Reagents:
-
Catalyst:
(5 mol%) + CuI (5 mol%). -
Base: Diethylamine (DEA) or DIPEA (excess).
-
Solvent: DMF (Anhydrous).
-
Partner: Terminal Alkyne (e.g., Phenylacetylene, 5.0 equiv).
Step-by-Step Procedure:
-
Swelling: Swell the resin (approx. 100 mg) in dry DMF for 30 minutes under Nitrogen.
-
Why: Polystyrene resins must be fully solvated to allow the large Pd complexes to penetrate the matrix.
-
-
Cocktail Prep: In a separate vial, dissolve the Alkyne (5 eq), Base (10 eq),
(0.05 eq), and CuI (0.05 eq) in DMF. Degas by bubbling Nitrogen for 10 mins.-
Note: The solution should turn yellow/brown. If it turns black immediately, the catalyst has crashed out (aggregated).
-
-
Coupling: Syringe the catalyst cocktail into the resin vessel. Shake (do not stir with a magnetic bar to avoid grinding resin) at Room Temperature for 4 hours.
-
Washing (Crucial):
-
3x DMF (removes reagents).
-
3x Sodium Diethyldithiocarbamate (0.5% in DMF) - Copper Scavenger Wash.
-
3x DCM (prepares for cleavage).
-
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) to release the peptide.[1]
Comparative Data: Ligand & Base Effects[2][3][6]
The following table summarizes the impact of reaction conditions on yield and racemization for the coupling of 4-iodo-Phe.
| Condition Set | Ligand | Base | Solvent | Yield (%) | % ee (Enantiomeric Excess) | Notes |
| Standard | DMF | 65% | 82% | Significant racemization due to strong base/heat. | ||
| Buchwald | SPhos | Toluene/H2O | 92% | >99% | Best balance of reactivity and chiral retention. | |
| Aqueous | TPPTS | H2O/CH3CN | 78% | 98% | Good for unprotected peptides; requires water-soluble ligand. | |
| On-Resin | DIPEA | DMF | 85% | N/A* | Racemization less likely on-resin due to steric constraints. |
Decision Matrix: Workflow Selection
Use this logic flow to select the appropriate protocol for your specific substrate.
Caption: Figure 2. Decision matrix for selecting coupling conditions based on substrate protection and phase.
References
-
Buchwald, S. L., et al. (2017). Water-Soluble Palladium Reagents for Cysteine S-Arylation under Ambient Aqueous Conditions.[2] National Institutes of Health / JACS. [Link]
-
Ma, D., et al. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.[3] [Link]
-
Pentelute, B. L., et al. (2020). Palladium-peptide oxidative addition complexes for bioconjugation.[4][5] Journal of the American Chemical Society.[4] [Link]
-
Kollár, L., et al. (2019). Palladium-catalysed amino- vs. alkoxycarbonylation of iodoalkenes using bifunctional N,O-nucleophiles.[3] ResearchGate. [Link]
-
Gogoll, A., et al. (2013). Suzuki-Miyaura reaction of N-Boc-4-iodophenylalanine.[6] ResearchGate. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Water-Soluble Palladium Reagents for Cysteine S-Arylation under Ambient Aqueous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Palladium–peptide oxidative addition complexes for bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Coupling with Boc-3-iodo-D-phenylalanine for Novel Drug Discovery
Introduction: Expanding the Medicinal Chemist's Toolbox with Unnatural Amino Acids
In the landscape of modern drug discovery and peptide-based therapeutics, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for modulating pharmacological properties. UAAs offer a route to enhance proteolytic stability, constrain peptide conformations for improved receptor affinity, and introduce novel chemical functionalities for bio-orthogonal conjugation or to serve as pharmacophoric elements. Among the myriad of synthetic methodologies to construct complex UAAs, the Sonogashira cross-coupling reaction stands out for its efficiency and functional group tolerance in forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2]
This guide provides a detailed exploration of the Sonogashira coupling reaction specifically tailored for the alkynylation of Boc-3-iodo-D-phenylalanine. This particular building block is of significant interest as it allows for the introduction of a diverse range of alkyne-containing side chains onto a phenylalanine scaffold, a common motif in bioactive peptides and small molecule drugs.[3] We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and discuss critical parameters for successful and reproducible outcomes, empowering researchers to leverage this powerful transformation in their synthetic campaigns.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[4][5] The classical Sonogashira coupling employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[5][6] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.
The Dual Catalytic Cycle
The generally accepted mechanism involves a palladium cycle and a copper cycle that work in concert to achieve the desired cross-coupling.[7]
-
Palladium Cycle : The cycle begins with the active Pd(0) species undergoing oxidative addition to the aryl iodide (Boc-3-iodo-D-phenylalanine) to form a Pd(II) intermediate.
-
Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide then transfers its alkyne group to the Pd(II) complex in a step called transmetalation.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated amino acid product and regenerate the active Pd(0) catalyst.[8]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Stereoretentive Buchwald-Hartwig Amination of Boc-3-iodo-D-phenylalanine
Introduction: Expanding the Chemical Toolbox for Modified Amino Acids
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope.[1] This powerful cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] In the realm of drug discovery and peptide chemistry, the site-selective modification of amino acids is of paramount importance for modulating their biological activity, pharmacokinetic properties, and conformational preferences. This application note provides a comprehensive guide to the Buchwald-Hartwig amination of N-tert-butoxycarbonyl-3-iodo-D-phenylalanine (Boc-3-iodo-D-phenylalanine), a versatile building block for the synthesis of novel, non-canonical amino acids. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical parameters for achieving high yields while preserving the stereochemical integrity of the chiral center.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for rational catalyst and ligand selection and for troubleshooting the reaction.[3]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of Boc-3-iodo-D-phenylalanine to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the N-aryl amino acid product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation of Boc-3-iodo-D-phenylalanine with Aniline
This protocol details a representative procedure for the coupling of Boc-3-iodo-D-phenylalanine with aniline.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| Boc-3-iodo-D-phenylalanine | ≥98% | Commercially Available | Store desiccated at 2-8 °C. |
| Aniline | ≥99.5% | Commercially Available | Distill under reduced pressure if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | |
| Josiphos SL-J009-1 | ≥98% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Highly hygroscopic, store in a glovebox. |
| Toluene | Anhydrous | Commercially Available | Degas with argon for 30 minutes before use. |
| Ethyl acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aq. NH₄Cl | Prepared in-house | For workup. | |
| Brine | Prepared in-house | For workup. | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | For drying. | |
| Argon (Ar) | High Purity | For inert atmosphere. |
Instrumentation:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Detailed Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and Josiphos SL-J009-1 (11.8 mg, 0.022 mmol, 2.2 mol%). The flask is evacuated and backfilled with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv), Boc-3-iodo-D-phenylalanine (391 mg, 1.0 mmol, 1.0 equiv), and aniline (102 µL, 1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-phenyl-Boc-D-phenylalanine derivative.
Key Considerations for Success and Stereochemical Integrity
Catalyst and Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. For chiral α-amino acid substrates, maintaining stereochemical integrity is a primary concern. Josiphos ligands, which are a class of ferrocenyl-based diphosphine ligands, have been shown to be effective in promoting C-N bond formation while minimizing racemization.[4] The steric bulk and electronic properties of the ligand influence the rates of both the desired reductive elimination and potential side reactions.
Base Selection and Racemization: The base plays a crucial role in deprotonating the amine nucleophile. However, strong bases like sodium tert-butoxide can also promote the epimerization of the α-carbon of the amino acid.[5] This is a significant challenge when working with chiral amino acid derivatives.
-
Mechanism of Racemization: Base-mediated racemization occurs through the deprotonation of the α-proton, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical information.
-
Mitigation Strategies:
-
Use of Weaker Bases: While weaker bases like K₃PO₄ or Cs₂CO₃ can reduce the risk of racemization, they often require higher reaction temperatures and longer reaction times, which can lead to other side reactions.[3]
-
Esterification: Converting the carboxylic acid to a bulky ester (e.g., tert-butyl ester) can sterically hinder the approach of the base to the α-proton, thereby suppressing racemization.[5] For the free acid, careful optimization of the base and reaction conditions is paramount.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Non-polar, aprotic solvents like toluene or dioxane are commonly used.[6] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Product Characterization
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the N-aryl product. The disappearance of the N-H proton of the starting amine and the appearance of characteristic aromatic signals for the newly introduced aryl group are indicative of a successful reaction.
-
Mass Spectrometry (MS): To determine the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Chiral HPLC or SFC: To determine the enantiomeric excess (ee) of the product and assess the degree of racemization during the reaction.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use fresh Pd precursor and ligand. Ensure anhydrous and anaerobic conditions. |
| Poorly soluble reagents | Try a different solvent or a co-solvent system. | |
| Sterically hindered amine | Use a more active ligand (e.g., a more electron-rich and bulky phosphine). Increase reaction temperature. | |
| Significant Racemization | Strong base | Screen weaker bases (K₃PO₄, Cs₂CO₃). |
| High reaction temperature | Attempt the reaction at a lower temperature for a longer duration. | |
| Prolonged reaction time | Monitor the reaction closely and work up as soon as the starting material is consumed. | |
| Side Product Formation | Hydrodehalogenation | Ensure rigorous exclusion of water. |
| Double arylation (if using a primary amine) | Use a slight excess of the amine. |
Conclusion
The Buchwald-Hartwig amination of Boc-3-iodo-D-phenylalanine provides a powerful and versatile method for the synthesis of novel N-aryl amino acid derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields of the desired products can be obtained while minimizing side reactions and preserving the stereochemical integrity of the chiral center. This methodology opens up new avenues for the design and synthesis of modified peptides and other biologically active molecules with tailored properties.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Thieme.
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
N- Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations - PubMed. [Link]
-
Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study - MDPI. [Link]
-
N-Aryl Amino Acids as Potential Antibacterial Agents - MDPI. [Link]
-
N -Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction | Request PDF - ResearchGate. [Link]
-
Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester - PubMed. [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters - ACS Publications. [Link]
-
Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate. [Link]
-
Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions | Journal of the American Chemical Society. [Link]
-
Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides - ResearchGate. [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Precision Radiolabeling of Peptides Using Boc-3-iodo-D-phenylalanine
Topic: Using Boc-3-iodo-D-phenylalanine for Radiolabeling Peptides Content Type: Application Note & Protocol Guide
Abstract
This guide details the strategic application of Boc-3-iodo-D-phenylalanine (Boc-m-I-D-Phe) in the synthesis and radiolabeling of bioactive peptides. Unlike standard tyrosine iodination (which targets the phenol ring and is susceptible to in vivo deiodination), incorporating a meta-iodinated phenylalanine residue provides a metabolically robust radiolabeling site. This protocol covers the solid-phase peptide synthesis (SPPS) of the precursor, followed by two distinct radiolabeling pathways: Copper-Mediated Halogen Exchange (Radioiodination) and Catalytic Dehalogenation (Tritiation) .
Part 1: Strategic Rationale
Why Boc-3-iodo-D-phenylalanine?
-
Metabolic Stability (The "Meta" Advantage): Endogenous deiodinases typically target para-iodinated aromatic rings (mimicking thyroid hormones like thyroxine). Placing the iodine at the 3-position (meta) significantly reduces enzymatic recognition, enhancing the in vivo stability of the radiolabel.
-
Stereochemical Stability: The D-isomer confers resistance to proteolytic degradation by serum peptidases, extending the plasma half-life of the tracer.
-
Versatility: The aryl-iodide moiety serves as a "dual-purpose" handle:
-
Isotope Exchange: Direct exchange of non-radioactive
I for I, I, I, or I. -
Tritiation Precursor: Catalytic replacement of the iodine with Tritium (
H) gas yields high-specific-activity tritiated peptides without altering the native structure (if the original residue was Phe).
-
Chemical Context
-
Boc Chemistry: This derivative is optimized for Boc-SPPS . It requires TFA for N-terminal deprotection and HF (Hydrogen Fluoride) for final cleavage.
-
Compatibility: Aryl iodides are generally stable to HF cleavage conditions, provided that appropriate scavengers are used to prevent electrophilic modification or reduction.
Part 2: Peptide Synthesis Protocol (Boc-SPPS)
Materials
-
Resin: MBHA (for C-terminal amides) or PAM (for C-terminal acids).
-
Reagents: Boc-3-iodo-D-phenylalanine, HBTU/HOBt (Coupling), TFA (Deprotection), HF (Cleavage).
-
Scavengers: Anisole, p-Cresol. Avoid thiols (e.g., thiocresol) if possible, as they can promote radical reduction of the aryl iodide during cleavage.
Synthesis Workflow
-
Coupling: Use standard HBTU/DIEA activation.
-
Ratio: 3:3:6 (AA:HBTU:DIEA) relative to resin loading.
-
Time: 1–2 hours at Room Temperature.
-
Note: The bulky iodine atom does not significantly hinder coupling, but double coupling is recommended for sequences >15 residues.
-
-
Boc Deprotection: 50% TFA in DCM (2 x 1 min, 1 x 20 min).
-
Final Cleavage (The Critical Step):
-
Apparatus: Teflon HF line (e.g., Toho or Peptide Institute).
-
Scavenger Cocktail: Anisole (10% v/v) and p-Cresol (5% v/v).
-
Temperature: 0°C (Ice bath). Do not allow to warm to RT.
-
Time: 60 minutes.
-
Post-Cleavage: Precipitate with cold diethyl ether, wash 3x, and lyophilize.
-
Part 3: Radiolabeling Protocols
This section details two distinct workflows using the purified, cold iodinated peptide as the precursor.
Method A: Copper-Mediated Radioiodination (Halogen Exchange)
Target: Replacement of
Reagents:
-
Precursor Peptide (containing 3-iodo-D-Phe).
-
Radioactive Iodide: Na
I (in dilute NaOH). -
Catalyst: CuSO
· 5H O (0.1 M aq). -
Reductant/Ligand: Ascorbic Acid (0.5 M aq) or Gentisic Acid.
-
Solvent: DMF/Water (1:[1]1) or Ethanol/Water.
Protocol:
-
Preparation: In a V-vial, dissolve 50 µg of peptide in 20 µL DMF.
-
Catalyst Mix: Add 10 µL of CuSO
solution and 20 µL of Ascorbic Acid solution. (Generates active Cu(I) species in situ). -
Labeling: Add 10–50 MBq of Na
I. -
Reaction: Seal vial and heat at 95–100°C for 30 minutes .
-
Quench: Cool to RT and dilute with 500 µL HPLC mobile phase (Water + 0.1% TFA).
-
Purification: Inject onto RP-HPLC (C18 column). Collect the radioactive peak.
-
Note: The radioactive product co-elutes with the cold precursor (isotopic chemically identical). High specific activity is achieved by using high activity input or separating via HPLC if carrier-added.
-
Method B: Catalytic Dehalogenation (Tritiation)
Target: Replacement of Iodine with Tritium (
Reagents:
-
Precursor Peptide.
-
Tritium Gas (
H , carrier-free). -
Catalyst: 10% Pd/C or PdO.
-
Solvent: DMF or DMA (degassed).
-
Base: DIEA (Diisopropylethylamine) - essential to neutralize the HI formed.
Protocol:
-
Setup: Place 1–2 mg of peptide and 1 mg of Pd/C in a tritiation flask.
-
Solvent: Add 1 mL DMF and 5 µL DIEA. Freeze-pump-thaw to remove air.
-
Reaction: Introduce Tritium gas (approx. 10 Ci). Stir at Room Temperature for 1–3 hours.
-
Workup: Remove excess gas (trap in waste system). Filter off catalyst.
-
Labile Exchange: Dissolve residue in Methanol/Water to exchange labile Tritium (on N/O atoms) back to Hydrogen. Repeat 3x.
-
Purification: RP-HPLC. The tritiated product (Phe) will elute earlier than the iodinated precursor (I-Phe) due to lower hydrophobicity, allowing for carrier-free isolation.
Part 4: Visualization & Workflow
Figure 1: Synthesis and Radiolabeling Logic Flow
Caption: Workflow for synthesizing the precursor via Boc-SPPS and subsequent divergence into Radioiodination (Exchange) or Tritiation (Dehalogenation) pathways.
Part 5: Quality Control & Validation
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | RP-HPLC (UV 220nm) | > 95% |
| Identity | ESI-MS | Mass = Calc ± 1 Da (Observe Iodine isotope pattern) |
| Radiochemical Purity | Radio-HPLC / iTLC | > 95% |
| Specific Activity (I-125) | Calculated by mass recovery | Typically 2,200 Ci/mmol (theoretical max) |
| Specific Activity (H-3) | Liquid Scintillation Counting | 20–100 Ci/mmol |
Troubleshooting Guide
-
Low Exchange Yield (Method A): Ensure the reaction is anaerobic if using Cu(I) without stabilizing ligands. Increase temperature to 105°C. Verify pH is slightly acidic to neutral (pH 5–7).
-
Deiodination during Cleavage: If free iodine is observed (purple color) or MS shows de-iodinated peptide, ensure no thiols were used in the cleavage cocktail. Increase Anisole concentration.
-
Inseparable Mixtures (Method A): Since the product and precursor are chemically identical, separation is impossible. Use "No-Carrier-Added" (NCA) conditions if possible, though exchange reactions are inherently "Carrier-Added". For NCA, use stannyl precursors instead of iodo-precursors.
References
-
Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Chemistry. Link
- Mier, W., et al. (2005). "Impact of the iodine position on the metabolic stability of radioiodinated peptides." Journal of Nuclear Medicine, 46(8), 1342-1348.
-
Vaidyanathan, G., & Zalutsky, M. R. (2008).[2] "Preparation of radioiodinated proteins and peptides." Current Protocols in Immunology. Link
-
Chem-Impex International. "Boc-3-iodo-D-phenylalanine Product Data." Link
-
Kanska, M., & Drabarek, S. (1979).[3] "Synthesis of tritium labelled phenylalanine." Radiochemical and Radioanalytical Letters. Link
Sources
Application Notes & Protocols: Leveraging Boc-3-iodo-D-phenylalanine in Modern Drug Discovery
Abstract
Boc-3-iodo-D-phenylalanine is a synthetically versatile, non-proteinogenic amino acid that has emerged as a powerful building block in contemporary drug discovery. Its unique trifunctional nature—comprising a readily cleavable Boc-protecting group, a D-chiral center for enhanced metabolic stability, and an aryl iodide handle for diverse chemical modifications—provides medicinal chemists with a robust platform for innovation. This guide delineates the strategic applications of Boc-3-iodo-D-phenylalanine, from enhancing peptide therapeutics to enabling complex structure-activity relationship (SAR) studies through advanced synthetic transformations. We provide detailed, field-proven protocols for its incorporation into peptides and its use in palladium-catalyzed cross-coupling reactions, offering researchers a practical framework for leveraging this high-value reagent.
Introduction: A Trifunctional Building Block for Advanced Medicinal Chemistry
In the quest for novel therapeutics, the ability to precisely control molecular architecture is paramount. Boc-3-iodo-D-phenylalanine (Boc-D-Phe(3-I)-OH) serves as a cornerstone reagent, offering a unique convergence of properties that address several key challenges in drug design.
The Strategic Advantage: Structure and Functionality
The power of Boc-3-iodo-D-phenylalanine lies in its three distinct chemical features, which can be manipulated orthogonally to achieve complex molecular designs.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the α-amino moiety, compatible with a wide range of reaction conditions. Its clean, acid-labile nature allows for facile deprotection under mild conditions (e.g., with trifluoroacetic acid, TFA), making it ideal for iterative processes like Solid-Phase Peptide Synthesis (SPPS).[1][2][3]
-
The D-Stereocenter: Peptides composed of natural L-amino acids are often susceptible to rapid proteolytic degradation in vivo. The incorporation of D-amino acids, such as D-phenylalanine, introduces a non-natural stereocenter that sterically hinders recognition by proteases, significantly enhancing the metabolic stability and plasma half-life of the resulting peptide drug candidates.[4]
-
The Aryl Iodide: The iodine atom at the meta-position of the phenyl ring is the key to its synthetic versatility. The carbon-iodine bond is an exceptionally reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[5] This allows for the late-stage introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for SAR exploration.
Caption: Key functional components of Boc-3-iodo-D-phenylalanine.
Physicochemical Properties
A clear understanding of the reagent's physical properties is essential for its effective use in synthesis and for ensuring proper storage and handling.
| Property | Value | Reference |
| CAS Number | 478183-66-3 | [1] |
| Molecular Formula | C₁₄H₁₈INO₄ | [1][6] |
| Molecular Weight | 391.2 g/mol | [1][7] |
| Appearance | White to off-white powder | [1][7] |
| Melting Point | 113-121 °C | [1] |
| Optical Rotation | [α]D²⁵ = -16 ± 1º (c=1 in MeOH) | [1] |
| Storage Conditions | 0-8 °C, protect from light | [1][7][8] |
Core Applications in Drug Discovery
The unique structural attributes of Boc-3-iodo-D-phenylalanine enable its use across multiple stages of the drug discovery pipeline, from lead identification to optimization.
Building Block for Peptide and Peptidomimetic Therapeutics
Boc-3-iodo-D-phenylalanine is an invaluable building block in the synthesis of modified peptides.[1] Its incorporation can enhance biological activity and stability. The D-configuration provides resistance to enzymatic degradation, while the iodophenyl side chain can be used to modulate receptor binding or to serve as a precursor for further functionalization.[4][9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Boc-3-iodo-D-phenylalanine | CAS 478183-66-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. N-Boc-3-iodo-DL-phenylalanine - Lead Sciences [lead-sciences.com]
- 9. chemimpex.com [chemimpex.com]
Application Note: Advanced Incorporation of Unnatural Amino Acids (UAAs) into Therapeutic Peptides
[1]
Abstract
The incorporation of unnatural amino acids (UAAs) has shifted from a novelty to a necessity in modern drug discovery. By expanding the chemical space beyond the canonical 20 amino acids, researchers can engineer peptides with protease resistance (via
Part 1: Strategic Selection of UAAs
Before initiating synthesis, the specific UAA must be matched to the desired therapeutic outcome. The following table categorizes common UAAs and their mechanistic impact on peptide drugs.
Table 1: Functional Categorization of UAAs in Drug Design
| UAA Class | Representative Examples | Structural/Therapeutic Benefit | Synthesis Challenge |
| Bioavailability: Removes H-bond donor, improving membrane permeability (e.g., Cyclosporine). | Steric Hindrance: Secondary amine is nucleophilically poor; difficult acylation of the next residue. | ||
| Aib (Aminoisobutyric acid) | Conformational Locking: Induces helical structure ( | Extreme Steric Bulk: Gem-dimethyl group blocks attacking nucleophile. | |
| Proteolytic Stability: Unrecognized by endogenous proteases; extends half-life. | Folding/Aggregation: Can disrupt secondary structure or cause on-resin aggregation. | ||
| Bioorthogonal | Conjugation: Enables CuAAC (Click chemistry) for ADCs or half-life extension (PEGylation). | Side-Chain Reactivity: Requires orthogonal protection or specific GCE systems. | |
| Fluorinated | Trifluoromethyl-Phe | Metabolic Stability: C-F bond is strong; alters lipophilicity and pKa. | Electronic Deactivation: Can reduce nucleophilicity of the amine. |
Part 2: Chemical Synthesis Protocol (SPPS)
Objective: Efficient coupling of sterically hindered UAAs (e.g., Aib,
Mechanistic Insight
Standard carbodiimide coupling (DIC/Oxyma) often fails with bulky UAAs due to slow kinetics, leading to deletion sequences. We utilize HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), which generates a highly reactive 7-azabenzotriazole active ester. The neighboring group effect of the pyridine nitrogen in the HOAt moiety accelerates the reaction while suppressing racemization [1].
Workflow Diagram
The following diagram illustrates the modified SPPS cycle required for difficult UAA couplings.
Figure 1: Decision-based SPPS workflow emphasizing the divergence for sterically hindered residues.
Protocol: High-Efficiency Coupling of Hindered UAAs
Reagents:
-
Resin: Rink Amide ProTide (low loading, ~0.2 mmol/g recommended to reduce aggregation).
-
Activator: HATU (0.5 M in DMF).
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: Anhydrous DMF.
Step-by-Step Procedure:
-
Resin Preparation: Swell resin in DCM (20 min) followed by DMF (20 min).
-
Deprotection: Treat with 20% piperidine/DMF (
min). Wash with DMF ( min). -
Activation (Pre-activation is critical):
-
Dissolve UAA (4.0 eq) and HATU (3.9 eq) in minimum DMF.
-
Add DIEA (8.0 eq).
-
Note: Allow to activate for exactly 30 seconds. Longer activation can lead to guanidinium capping of the amine [2].
-
-
Coupling: Add the activated mixture to the resin.
-
Time: 2 hours at room temperature.
-
Microwave Option: 75°C for 10 min (Note: Avoid microwave for Cys/His to prevent racemization).
-
-
Monitoring (The "Self-Validating" Step):
-
Perform a Chloranil Test (for secondary amines like Proline or
-methyl AA) or Kaiser Test (primary amines). -
Advanced QC: Remove ~2 mg resin, deprotect, and perform micro-cleavage (TFA/H2O/TIPS) followed by LC-MS to verify mass shift.
-
-
Double Coupling: If <99% conversion, drain and repeat Step 3-4.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Part 3: Genetic Code Expansion (GCE) Protocol
Objective: Site-specific incorporation of UAAs into larger peptides/proteins using orthogonal translation systems.
Mechanistic Insight
For peptides >50 residues or display libraries, SPPS is inefficient. We use Amber Suppression , hijacking the UAG stop codon. This requires an orthogonal tRNA/synthetase pair (usually M. jannaschii TyrRS or M. barkeri PylRS) that does not cross-react with the host (E. coli) machinery [3].
Pathway Diagram
The mechanism of orthogonal translation requires precise coordination between plasmid-borne components and the host ribosome.
Figure 2: Genetic Code Expansion pathway showing the competition between UAA incorporation and chain termination.
Protocol: In Vivo Incorporation (E. coli)
System: pEVOL-pBpF (Addgene #31183) for p-benzoyl-L-phenylalanine (Bpa). Host: BL21(DE3).
-
Plasmid Design: Mutate the codon of interest to TAG (Amber) using site-directed mutagenesis.
-
Co-Transformation: Transform BL21(DE3) with:
-
Plasmid A: Target gene (TAG mutant) in pET vector (KanR).
-
Plasmid B: pEVOL-pBpF containing orthogonal tRNA/aaRS (CmR).
-
-
Induction & Feeding:
-
Grow cells in LB (with Kan/Cm) at 37°C to OD600 = 0.5.
-
Critical Step: Add UAA (dissolved in 1M NaOH, then neutralized) to final conc. of 1 mM.
-
Induce aaRS expression: Add 0.02% L-Arabinose.
-
Induce Target Gene: Add 1 mM IPTG.
-
-
Expression: Incubate at 30°C for 12–16 hours. (Lower temperature aids solubility and suppression efficiency).
-
Purification: Standard Ni-NTA affinity purification.
-
Validation: Full-length protein only forms if suppression is successful. Truncated products usually lack the C-terminal His-tag.
-
Part 4: Quality Control & Chiral Analysis
Incorporating UAAs, especially via harsh SPPS coupling, carries a risk of racemization. Standard LC-MS confirms mass but not stereochemistry.
Marfey’s Method (Chiral Analysis)
To ensure the UAA retained its specific chirality (L- or D-):
-
Hydrolysis: Hydrolyze peptide (0.5 mg) in 6M HCl (110°C, 24h).
-
Derivatization: Treat hydrolysate with FDAA (Marfey’s Reagent) . This reacts with the N-terminus of amino acids to form diastereomers.[1]
-
Analysis: Separate diastereomers (L-AA-L-FDAA vs D-AA-L-FDAA) via C18 RP-HPLC.
-
Result: D-isomers elute later than L-isomers (generally) due to stronger hydrophobic interaction with the column [4].
References
-
National Institutes of Health (NIH). (2025). Introduction to Peptide Synthesis - PMC. Retrieved from [Link]
-
Chin, J. W. (2014). Expanding and reprogramming the genetic code. Nature, 550, 53-60. (Contextualized via NIH Search Results on PylRS systems). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]
Boc-3-iodo-D-phenylalanine as a precursor for bioconjugation
An Application Guide: Boc-3-iodo-D-phenylalanine as a Versatile Precursor for Advanced Bioconjugation
Introduction: A Gateway to Novel Bioconjugates
In the landscape of drug discovery, peptide-based therapeutics, and proteomics, the ability to perform precise, site-specific modifications of biomolecules is paramount. Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has emerged as a critical technology for creating everything from antibody-drug conjugates (ADCs) to targeted imaging agents.[1][2][3] The challenge, however, often lies in finding chemical handles that are both stable enough to be incorporated into a peptide or protein and reactive enough to undergo specific, high-yield transformations without compromising the biomolecule's integrity.[4]
This is where unnatural amino acids (UAAs) provide a distinct advantage. By introducing functionalities not present in the canonical 20 amino acids, researchers can unlock a world of bioorthogonal chemistry.[4][5][6] Boc-3-iodo-D-phenylalanine is a premier example of such a UAA. It serves as a stable, readily incorporable building block for peptide synthesis that contains a powerful and versatile functional handle: the carbon-iodine bond on the phenyl ring.[7][8]
This guide provides a detailed overview and practical protocols for leveraging Boc-3-iodo-D-phenylalanine as a precursor for sophisticated bioconjugation strategies. We will delve into the causality behind its utility, focusing on palladium-catalyzed cross-coupling reactions, and provide actionable protocols for its incorporation and subsequent modification, empowering researchers to design and synthesize novel bioconjugates with enhanced properties.
Physicochemical Properties of Boc-3-iodo-D-phenylalanine
Understanding the fundamental properties of this UAA is the first step in its successful application. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino nitrogen ensures its compatibility with standard peptide synthesis methodologies, particularly solid-phase peptide synthesis (SPPS).[8][9] This group is stable under various coupling conditions but can be cleanly removed with mild acids like trifluoroacetic acid (TFA), enabling stepwise elongation of the peptide chain.[8]
| Property | Value | Source |
| Synonyms | Boc-D-Phe(3-I)-OH, (R)-Boc-2-amino-3-(3-iodophenyl)propionic acid | Chem-Impex[7] |
| Molecular Formula | C₁₄H₁₈INO₄ | Chem-Impex[10][11] |
| Molecular Weight | 391.20 g/mol | Chem-Impex[10][11] |
| Appearance | White to off-white powder | Chem-Impex[10] |
| Purity | ≥98% (typically by HPLC) | Santa Cruz Biotechnology[11] |
| Storage Conditions | 0-8 °C, protect from light and moisture | Chem-Impex[10] |
The Strategic Advantage: The Aryl-Iodide Handle
The true power of Boc-3-iodo-D-phenylalanine lies in the iodine substituent on the phenyl ring. The carbon-iodine bond is a superb substrate for a variety of transition metal-catalyzed cross-coupling reactions, most notably those involving palladium.[8] This allows chemists to forge new carbon-carbon bonds at a specific, genetically programmable site within a peptide sequence, opening the door to a vast array of modifications that would be impossible with natural amino acids.
These reactions are highly valued for their:
-
Specificity: The reaction occurs exclusively at the C-I bond, leaving other functional groups in the peptide untouched.
-
Versatility: A wide range of coupling partners can be used, including alkynes, boronic acids, and organostannanes, allowing for the introduction of diverse molecular fragments.[8]
-
Mild Conditions: Many palladium-catalyzed reactions can be performed under conditions that are compatible with sensitive biomolecules.[12][13]
Core Application I: Palladium-Catalyzed Cross-Coupling Reactions
The most prominent application of the iodophenylalanine moiety is as a reactive handle for palladium-catalyzed cross-coupling. This enables the "post-synthesis" diversification of peptides, either while still attached to the solid-phase resin or after cleavage into solution.
Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling.
A. Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between the sp² carbon of the iodophenylalanine and an sp-hybridized carbon of a terminal alkyne.[14] This reaction, co-catalyzed by palladium and copper(I), is invaluable for introducing alkyne handles into peptides.[13][14] These alkyne-modified peptides can then be further functionalized using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent dyes, imaging agents, or other biomolecules.[2]
Causality: The choice of a copper(I) co-catalyst is critical; it reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex much more rapidly than the alkyne itself, accelerating the overall catalytic cycle and allowing the reaction to proceed at lower temperatures.[15]
B. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling reaction is one of the most versatile methods for creating C(sp²)-C(sp²) bonds by reacting the iodophenylalanine with an organoboron compound, typically a boronic acid or its ester.[12][16] A key advantage of the Suzuki reaction in a bioconjugation context is the stability and low toxicity of boronic acids, which are often stable in aqueous and aerobic conditions, making them highly compatible with peptide substrates.[12][16] This reaction is widely used to synthesize biaryl-containing peptides, which can act as conformational constraints or mimic protein secondary structures.[12][17]
Causality: The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium(II) center.[12][16] The choice of solvent and ligands for the palladium catalyst is crucial to prevent side reactions like racemization and ensure high conversion.[12]
Core Application II: Radiolabeling for Molecular Imaging
The iodine atom on Boc-3-iodo-D-phenylalanine serves not only as a handle for C-C bond formation but also as a site for introducing radioisotopes for imaging and therapeutic applications.[18][19]
-
Direct Radioiodination: While direct electrophilic substitution of iodine with a radioisotope is challenging, the aryl-iodide can be converted into a more reactive precursor.
-
Stannylation-Based Radiohalogenation: A more common and reliable method is to first convert the iodophenylalanine into an organotin (stannane) derivative via a palladium-catalyzed Stille coupling.[20][21] This aryl-stannane precursor is highly reactive and can be readily radioiodinated with isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I. Critically, this same stannylated precursor can be used for the introduction of ¹⁸F, a positron emitter ideal for Positron Emission Tomography (PET) imaging, by reaction with [¹⁸F]F₂ or other electrophilic fluorinating agents.[20][22]
The ability to incorporate ¹⁸F is particularly significant due to its favorable nuclear properties, including a 109.8-minute half-life that allows for multi-step synthesis and imaging studies over several hours.[22]
Experimental Workflows and Protocols
The following protocols provide a validated starting point for researchers. Optimization may be required based on the specific peptide sequence and coupling partners.
Workflow: From UAA to Modified Peptide
Caption: Alternative workflows for peptide modification.
Protocol 1: Incorporation of Boc-3-iodo-D-phenylalanine via SPPS
This protocol outlines the manual incorporation of the UAA into a growing peptide chain on a solid support using the widely adopted Fmoc/tBu strategy.[23]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Boc-3-iodo-D-phenylalanine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.[24] Drain the solvent.
-
Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 5 minutes, drain. Repeat with a fresh portion of the deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Boc-3-iodo-D-phenylalanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[25] A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin as in step 3.
-
Chain Elongation: Repeat steps 2-7 for subsequent amino acids.
-
Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (if the N-terminus is not to be acetylated).
-
Boc Group Removal: The N-terminal Boc group on the iodophenylalanine will be removed during the final acid-mediated cleavage from the resin.
Protocol 2: On-Resin Sonogashira Coupling
This protocol is adapted for modifying the peptide while it is still attached to the solid support.[26]
Materials:
-
Peptide-resin containing 3-iodo-D-phenylalanine
-
Terminal alkyne (5-10 eq.)
-
Palladium catalyst: Pd₂(dba)₃ (0.1 eq.) or PdCl₂(PPh₃)₂ (0.2 eq.)[14]
-
Copper(I) iodide (CuI) (0.4 eq.)
-
Base: Triethylamine (TEA) or DIPEA
-
Solvent: Anhydrous, degassed DMF or NMP
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent (e.g., DMF) for 30 minutes.
-
Reagent Addition: In a reaction vessel under an inert atmosphere (Argon or Nitrogen), add the terminal alkyne, CuI, and the palladium catalyst to the resin suspension.
-
Base Addition: Add the base (e.g., DIPEA, 10-20 eq.) to the mixture.
-
Reaction: Agitate the mixture at room temperature or with gentle heating (40-50 °C) for 4-16 hours. Protect the reaction from light, as copper acetylides can be light-sensitive.
-
Monitoring: Reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.[25]
-
Washing: Once complete, drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol to remove all reagents and byproducts. The resin is now ready for cleavage.
Protocol 3: Solution-Phase Suzuki-Miyaura Coupling
This protocol is for modifying the peptide after it has been cleaved from the resin and purified.
Materials:
-
Purified peptide containing 3-iodo-D-phenylalanine
-
Arylboronic acid (1.5-3 eq.)
-
Palladium catalyst: Pd(PPh₃)₄ (0.05-0.1 eq.) or PdCl₂(dppf) (0.05-0.1 eq.)[12]
-
Base: Anhydrous K₂CO₃ or K₃PO₄ (3-5 eq.)
-
Solvent System: A biphasic mixture such as DMF/water, Toluene/water, or tBuOH/toluene/H₂O.[12]
Procedure:
-
Setup: Dissolve the peptide in the aqueous phase of the solvent system. In a separate flask under an inert atmosphere, add the arylboronic acid, palladium catalyst, and base.
-
Reaction Initiation: Add the organic solvent to the flask containing the solids, followed by the aqueous solution of the peptide. Degas the resulting mixture by bubbling with argon for 10-15 minutes.
-
Heating: Heat the reaction mixture to 60-80 °C with vigorous stirring for 2-12 hours.
-
Monitoring: Monitor the reaction by injecting small aliquots into an LC-MS system.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) to remove catalyst byproducts. The aqueous layer containing the peptide may need to be lyophilized.
-
Purification: Purify the final bioconjugate using reverse-phase HPLC.
Troubleshooting and Mechanistic Insights
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield (SPPS) | Steric hindrance around the iodine atom. | Use a stronger coupling reagent (e.g., HATU, COMU). Double couple or increase coupling time. |
| Incomplete Cross-Coupling | Inactive catalyst; poor solvent choice; insufficient base. | Use fresh, high-purity catalyst and anhydrous, degassed solvents.[27] Ensure the base is fully dissolved or adequately mixed. Consider microwave irradiation to enhance reaction kinetics.[16][17] |
| Side Reactions (e.g., Racemization) | Base is too strong or reaction temperature is too high during Suzuki coupling. | Use a milder base like Et₃N or K₃PO₄ instead of K₂CO₃.[12] Maintain the lowest effective reaction temperature. |
| Catalyst Poisoning | Presence of sulfur-containing residues (Cys, Met) in the peptide sequence. | Use a higher catalyst loading. Employ specialized ligands designed to be resistant to sulfur poisoning. Protect thiol groups if necessary. |
| Difficulty in Purification | Catalyst byproducts co-eluting with the peptide. | For solution-phase reactions, use a water-soluble catalyst/ligand system to simplify removal.[15] Perform a post-reaction wash with a scavenger resin to bind residual palladium. |
Conclusion
Boc-3-iodo-D-phenylalanine is far more than a simple structural variant of a natural amino acid; it is a powerful strategic tool for modern bioconjugation. Its stable incorporation into peptide sequences provides a specific and versatile handle for post-synthesis modification. By mastering palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings, researchers can introduce a virtually limitless array of functionalities, from fluorescent probes and imaging agents to complex organic molecules and biophysical constraints. The protocols and insights provided herein serve as a robust foundation for scientists and drug developers to harness the full potential of this unique building block, accelerating the creation of next-generation peptide-based diagnostics and therapeutics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Chemistry Behind Boc-D-4-Iodophenylalanine: Synthesis and Applications. Retrieved February 6, 2026, from [Link]
-
Juarez-Saavedra, M. F., et al. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Retrieved February 6, 2026, from [Link]
-
de Graaf, A. J., et al. (2009). Nonnatural Amino Acids for Site-Specific Protein Conjugation. Bioconjugate Chemistry, 20(7), 1281–1295. [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem Compound Database. Retrieved February 6, 2026, from [Link]
- Bhattacharya, S., et al. (2011). Synthesis, characterization and antimicrobial screening of some novel N-cinnamoyl hyrazones of amino acid and ethylenediamine derivatives. Der Pharma Chemica, 3(3), 174-188.
-
Kang, M. S., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1343-1364. [Link]
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Wilbur, D. S., et al. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjugate Chemistry, 4(6), 574-80. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Chemistry & Biology, 21(9), 1075-1101. [Link]
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Trepka, M., et al. (2021). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Organic Process Research & Development, 25(7), 1694-1702. [Link]
-
Kowol, C. R., et al. (2010). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Organometallics, 29(15), 3399-3408. [Link]
-
Haug, B. E., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Journal of Peptide Science, 21(11), 849-55. [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 6, 2026, from [Link]
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van der Heijden, G., et al. (2020). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 25(23), 5565. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Leal, W. G., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 226-231. [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156-1184. [Link]
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Reddy, R. P., et al. (2011). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 16(8), 6936-6944. [Link]
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 11(11), 965-998.
-
Afonso, M. M., et al. (2010). Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling. European Journal of Organic Chemistry, 2010(28), 5434-5440. [Link]
- Smith, C. D., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Magano, J. (2009). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Topics in Organometallic Chemistry, 29, 1-137.
-
Es-haghi, S. M., et al. (2018). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanoparticle Hybrid Systems at Different Temperatures. ResearchGate. [Link]
-
Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(17), 3123. [Link]
-
Rangger, C., et al. (2015). 18F-Labeled Peptides: The Future Is Bright. Molecules, 20(8), 13997-14026. [Link]
- Sakmar, T. P., et al. (2010). Synthesis and protein incorporation of azido-modified unnatural amino acids.
-
Park, S., et al. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Journal of Nanoscience and Nanotechnology, 24(1), 1-17. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Kim, J., et al. (2015). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate. [Link]
-
Way, J. D., et al. (2022). Development of [18F]AmBF3 Tetrazine for Radiolabeling of Peptides: Preclinical Evaluation and PET Imaging of [18F]AmBF3-PEG7-Tyr3-Octreotide in an AR42J Pancreatic Carcinoma Model. Pharmaceuticals, 15(6), 743. [Link]
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Application Notes & Protocols: Synthesis of Peptide-Based Drugs with Boc-3-iodo-D-phenylalanine
Introduction: The Strategic Incorporation of 3-Iodo-D-phenylalanine in Peptide Therapeutics
In the landscape of modern drug discovery, peptide-based therapeutics have emerged as a class of highly specific and potent molecules. Their clinical success, however, is often hampered by challenges such as poor metabolic stability and limited bioavailability. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations, enhancing the pharmacokinetic and pharmacodynamic properties of peptide drug candidates.[1][2][3] Among these, halogenated amino acids, and specifically 3-iodo-D-phenylalanine, offer unique advantages.
The iodine atom, being the largest and most lipophilic of the stable halogens, can introduce significant steric bulk and hydrophobicity. This can lead to improved resistance to enzymatic degradation and enhanced membrane permeability.[1][4] Furthermore, the iodine substituent provides a versatile handle for post-synthetic modifications, such as radiolabeling for imaging applications or the introduction of other functional groups through cross-coupling reactions.[5] The D-configuration of the amino acid further contributes to proteolytic stability, as proteases typically exhibit high specificity for L-amino acids.
This document provides a comprehensive guide for the synthesis of peptide-based drugs incorporating Boc-3-iodo-D-phenylalanine using Boc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the Boc/Bzl protection strategy, detail the step-by-step synthetic protocol, and outline the necessary purification and characterization methods.
The Cornerstone of the Strategy: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides is a stepwise process of forming amide bonds between amino acids. Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized this process by anchoring the growing peptide chain to a solid support (resin), simplifying the purification process at each step.
The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of the incoming amino acid.[6][7] Side-chain functional groups are protected by more acid-stable benzyl-based protecting groups. The iterative cycle of Boc deprotection and coupling allows for the sequential addition of amino acids to build the desired peptide sequence.
Why Choose the Boc Strategy?
While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained popularity, the Boc strategy offers distinct advantages, particularly for the synthesis of complex or hydrophobic peptides.[6] The strong acidic conditions used for Boc deprotection can help to disrupt peptide aggregation on the resin, a common challenge with hydrophobic sequences.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages in the synthesis of a peptide containing 3-iodo-D-phenylalanine using Boc-SPPS.
Caption: Boc-SPPS workflow for peptide synthesis.
Materials and Reagents
For successful peptide synthesis, the quality of reagents is paramount. Ensure all solvents are peptide synthesis grade and reagents are of high purity.
| Reagent | Purpose | Recommended Grade/Purity | Supplier Example |
| Boc-3-iodo-D-phenylalanine | Unnatural amino acid building block | ≥98% (HPLC) | Santa Cruz Biotechnology, Chem-Impex |
| Other Boc-Amino Acids | Standard amino acid building blocks | ≥98% (HPLC) | Various |
| Merrifield Resin | Solid support for peptide synthesis | 1% DVB, 100-200 mesh | Sigma-Aldrich |
| Dichloromethane (DCM) | Solvent for swelling, washing, and reactions | Peptide synthesis grade | Various |
| N,N-Diisopropylethylamine (DIEA) | Base for neutralization | Peptide synthesis grade | Various |
| Trifluoroacetic Acid (TFA) | Reagent for Boc deprotection | Reagent grade, ≥99% | Various |
| Coupling Reagents (e.g., HBTU, HATU) | Promotes amide bond formation | ≥98% | Various |
| Hydroxybenzotriazole (HOBt) | Racemization suppressor | ≥97% | Various |
| Hydrogen Fluoride (HF) or TFMSA | Cleavage of peptide from resin | Anhydrous | Specialized suppliers |
| Scavengers (e.g., Anisole, Thioanisole) | Protect side chains during cleavage | Reagent grade | Various |
| Acetonitrile (ACN) | Mobile phase for HPLC | HPLC grade | Various |
| Water | Mobile phase for HPLC | HPLC grade | Various |
Detailed Synthesis Protocol
This protocol outlines the manual synthesis of a model peptide incorporating Boc-3-iodo-D-phenylalanine. The quantities provided are for a 0.1 mmol scale synthesis.
Resin Preparation and First Amino Acid Coupling
The choice of resin is critical as it determines the C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Merrifield resin is a common choice.[8]
-
Resin Swelling: Place Merrifield resin (0.1 mmol) in a reaction vessel. Wash and swell the resin with DCM (3 x 5 mL) for 30 minutes.
-
First Amino Acid Attachment (Esterification):
-
Dissolve the first Boc-protected amino acid (0.4 mmol) and cesium iodide (0.4 mmol) in DMF.
-
Add the solution to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Iterative Peptide Elongation Cycle
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.
The Boc group is removed with a moderately strong acid, typically TFA.[7][8][9]
-
Wash the resin with DCM (3 x 5 mL).
-
Add a solution of 50% TFA in DCM (v/v) to the resin and shake for 30 minutes.[8]
-
Filter and wash the resin with DCM (3 x 5 mL).
The protonated N-terminus must be neutralized to the free amine before coupling.[10]
-
Wash the resin with DCM (3 x 5 mL).
-
Add a solution of 10% DIEA in DCM (v/v) and shake for 5 minutes. Repeat this step.
-
Wash the resin with DCM (3 x 5 mL).
The formation of the peptide bond is a critical step, and the choice of coupling reagent can significantly impact the efficiency and minimize side reactions like racemization.[11][12][13][14]
-
Activation: In a separate vial, dissolve the next Boc-protected amino acid (including Boc-3-iodo-D-phenylalanine) (0.4 mmol), a coupling reagent such as HBTU (0.38 mmol), and HOBt (0.4 mmol) in DMF (2 mL). Add DIEA (0.8 mmol) and pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized resin. Shake at room temperature for 1-2 hours.
-
Monitoring Coupling Completion: Perform a qualitative ninhydrin test to ensure the reaction has gone to completion (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Repeat steps 2.1 to 2.3 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous HF or trifluoromethanesulfonic acid (TFMSA).
CAUTION: Anhydrous HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture for peptides containing sensitive residues is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[15] For peptides containing methionine, a modified cocktail can be used to prevent oxidation.[15][16]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and wash with a small amount of fresh cleavage cocktail. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether several times and dry under vacuum.
Purification and Analysis
The crude peptide obtained after cleavage will contain impurities from side reactions and incomplete couplings.[17] Purification is essential to obtain a high-purity product for biological testing.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for purifying synthetic peptides.[17][18][19][20]
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA, is commonly employed. The TFA acts as an ion-pairing agent to improve peak shape.[17][21]
-
Detection: UV absorbance at 214 nm or 280 nm.
The collected fractions containing the desired peptide are then lyophilized to obtain a pure, fluffy white powder.
Analysis and Characterization
The purity and identity of the final peptide must be confirmed.
-
Analytical RP-HPLC: To determine the purity of the lyophilized peptide.[19]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. MALDI-TOF or ESI-MS are commonly used techniques.[19]
Conclusion
The incorporation of Boc-3-iodo-D-phenylalanine into peptide sequences is a valuable strategy for the development of novel peptide-based drugs with enhanced properties. The Boc-SPPS methodology provides a robust and reliable approach for the synthesis of these modified peptides. Careful selection of reagents, meticulous execution of the synthetic protocol, and rigorous purification and analysis are essential for obtaining high-quality peptides for research and development. This guide provides a solid foundation for researchers to successfully synthesize and explore the potential of iodinated peptide therapeutics.
References
-
Coupling Reagents for Solid Phase Peptide Synthesis Archives - AAPPTEC. [Link]
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - RSC Publishing. [Link]
-
Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides - LifeTein. [Link]
-
Scholars Research Library - Der Pharma Chemica. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Agilent. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. [Link]
-
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society. [Link]
- CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google P
-
26.7: Peptide Synthesis - Chemistry LibreTexts. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
HPLC Analysis and Purification of Peptides - PMC. [Link]
-
Fmoc-3-iodo-D-phenylalanine | C24H20INO4 | CID 46737401 - PubChem. [Link]
-
One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. a | Download Table - ResearchGate. [Link]
-
Unnatural amino acids - JPT Peptide Technologies. [Link]
-
N-Boc-3-iodo-DL-phenylalanine - Lead Sciences. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. [Link]
-
Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services. [Link]
-
boc-4-iodo-l-phenylalanine suppliers USA. [Link]
-
Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide - ResearchGate. [Link]
-
How to purify synthetic peptides - what are the options? - Biotage. [Link]
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- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
- 16. lifetein.com [lifetein.com]
- 17. agilent.com [agilent.com]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 20. biotage.com [biotage.com]
- 21. researchgate.net [researchgate.net]
Strategic Integration of Boc-3-iodo-D-phenylalanine in Protein Engineering
Abstract: The Dual-Function Scaffold
In the landscape of modern peptidomimetics, Boc-3-iodo-D-phenylalanine (Boc-3-I-D-Phe) represents a "privileged scaffold" that solves two critical bottlenecks in drug discovery simultaneously: metabolic stability and chemical diversity .
While standard L-amino acids are susceptible to rapid proteolytic degradation, the D-configuration of this residue renders the peptide backbone invisible to most endogenous proteases. Crucially, the iodine atom at the meta (3-) position serves as an orthogonal reactive handle. Unlike the more common para-iodo (4-iodo) analogues, the 3-iodo geometry projects substituents into often-unexplored lateral binding pockets, enabling the discovery of novel structure-activity relationships (SAR).
This guide details the strategic application of Boc-3-I-D-Phe in Solid Phase Peptide Synthesis (SPPS) , Palladium-catalyzed cross-coupling , and Mirror-Image Phage Display .
Strategic Applications
Late-Stage Diversification (The "Handle" Strategy)
The primary utility of the iodine moiety is its ability to undergo Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) directly on the solid support.
-
Mechanism: You synthesize a single "parent" peptide containing Boc-3-I-D-Phe.
-
Diversification: Split the resin into multiple aliquots. React each with a different boronic acid.
-
Result: A library of D-peptides with varying side-chain functionalities (biaryls, heterocycles) generated from a single synthesis.
Mirror-Image Phage Display
Boc-3-I-D-Phe is a critical building block for synthesizing D-protein targets .
-
Concept: Natural L-peptides are unstable as drugs. D-peptides are stable but cannot be encoded by standard phage display libraries.
-
Solution: Synthesize the target protein using D-amino acids (including D-Phe analogs). Screen a standard L-phage library against this D-target.
-
Inversion: The winning L-peptide sequence is chemically synthesized using D-amino acids. By symmetry, this D-peptide will bind the natural L-target.
Experimental Protocols
Protocol A: Boc-SPPS Incorporation
Safety Note: Boc chemistry utilizes Hydrogen Fluoride (HF) for cleavage. HF is extremely hazardous and requires a specialized vacuum line and Teflon apparatus.
Reagents:
-
Resin: PAM or MBHA resin (0.5 mmol/g loading).
-
Coupling: HBTU (0.5 M in DMF), DIEA (2.0 M in NMP).
-
Deprotection: 100% TFA (Trifluoroacetic acid).
-
Cleavage: Anhydrous HF, p-cresol, p-thiocresol.
Step-by-Step Cycle:
-
Deprotection: Treat resin with 100% TFA (2 x 1 min flow wash). Note: Boc group removal is rapid.
-
Wash: DMF (3 x 1 min).
-
Coupling:
-
Dissolve Boc-3-iodo-D-phenylalanine (4 equiv
-
Preserving Integrity: Advanced Protocols for Boc Deprotection in Iodinated Peptides
Introduction: The Challenge of Synthesizing Iodinated Peptides
Iodinated peptides are invaluable tools in biochemical and pharmaceutical research, serving as radio-labeled tracers, MRI contrast agents, and key components in targeted drug delivery systems. The incorporation of iodine into amino acid residues like tyrosine and phenylalanine, however, introduces a significant challenge during solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl strategy. The acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group necessitates treatment with strong acids, such as trifluoroacetic acid (TFA), for its removal. Unfortunately, the very conditions required for Boc deprotection can lead to the undesired cleavage of the carbon-iodine (C-I) bond on the aromatic ring of iodinated residues, a side reaction known as deiodination. This guide provides a comprehensive overview of the mechanisms at play and offers detailed, field-proven protocols designed to mitigate deiodination, ensuring the integrity of the final iodinated peptide product.
The Mechanism of Acid-Catalyzed Deiodination
The C-I bond on an aromatic ring is susceptible to electrophilic attack, particularly under strong acidic conditions. During Boc deprotection with TFA, the acid promotes the protonation of the aromatic ring, making it more susceptible to the loss of the iodine substituent. The generated carbocationic intermediates from the cleavage of the Boc group and other side-chain protecting groups can also contribute to a complex reaction environment where deiodination can occur.
To counter this, the inclusion of "scavengers" in the deprotection cocktail is critical. Scavengers are nucleophilic species that act as traps for the reactive electrophilic intermediates, thereby preventing them from attacking the sensitive iodinated residues. The choice of scavenger and the precise reaction conditions are paramount to the successful synthesis of iodinated peptides.
Core Principles for Preventing Deiodination
Successful Boc deprotection of iodinated peptides hinges on a delicate balance: the acid must be strong enough to efficiently remove the Boc group, yet the conditions must be mild enough to preserve the C-I bond. The following principles guide the development of effective protocols:
-
Control of Acidity: While TFA is the standard reagent, its concentration and the overall acidity of the deprotection cocktail can be modulated to minimize deiodination.
-
Effective Scavenging: The selection of appropriate scavengers is crucial to quench reactive carbocations generated during the deprotection step.
-
Reaction Parameters: Temperature and reaction time are critical variables that must be carefully controlled to favor Boc removal over C-I bond cleavage.
Below, we present two detailed protocols for the Boc deprotection of iodinated peptides, each employing a different strategy to minimize the risk of deiodination.
Protocol 1: Standard TFA Deprotection with an Optimized Scavenger Cocktail
This protocol utilizes the standard TFA-based deprotection chemistry but incorporates a carefully selected scavenger cocktail to protect the iodinated residues. Triisopropylsilane (TIS) is a widely used scavenger that effectively reduces carbocations.[1]
Workflow Diagram
Caption: Standard TFA/TIS workflow for Boc deprotection.
Materials
-
Boc-iodinated peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diisopropylethylamine (DIEA)
-
Isopropyl alcohol (IPA)
-
Solid-phase synthesis vessel
Procedure
-
Resin Swelling: Swell the Boc-iodinated peptide-resin in DCM for 30 minutes in a suitable solid-phase synthesis vessel.
-
Preparation of Deprotection Cocktail: In a well-ventilated fume hood, prepare the deprotection cocktail with the following ratio: 95% TFA, 2.5% TIS, and 2.5% deionized water (v/v/v). Prepare this solution fresh before each use.
-
Pre-wash: Drain the DCM from the swollen resin and add the deprotection cocktail. Agitate gently for 2 minutes and then drain.
-
Deprotection: Add a fresh portion of the deprotection cocktail to the resin and agitate for 20-30 minutes at room temperature.
-
Washing:
-
Drain the deprotection cocktail and wash the resin three times with DCM.
-
Wash the resin twice with IPA.
-
Wash the resin again three times with DCM.[2]
-
-
Neutralization:
-
Prepare a 10% solution of DIEA in DCM (v/v).
-
Add the neutralization solution to the resin and agitate for 2 minutes. Drain the solution.
-
Repeat the neutralization step one more time.[2]
-
-
Final Wash: Wash the resin five times with DCM. The resin is now ready for the next coupling step.
Causality and Rationale
-
TIS as a Scavenger: TIS is a bulky silane that acts as a hydride donor, effectively reducing the tert-butyl cation and other carbocationic species generated during deprotection. This prevents these electrophiles from attacking the electron-rich aromatic ring of the iodinated amino acid.
-
Water in the Cocktail: A small amount of water is often included to aid in the solvation of the peptide-resin and to help hydrolyze any potential side-products.
-
Two-Step Deprotection: The pre-wash followed by a longer deprotection step ensures that the deprotection reaction goes to completion without prolonged exposure of the peptide to the strong acid.
-
IPA Wash: The IPA wash helps to remove residual TFA that may be trapped within the resin matrix.
Protocol 2: Milder Deprotection Using Reduced TFA Concentration and Benzylthiol Scavenger
For particularly sensitive iodinated peptides, a milder deprotection strategy may be necessary. This protocol utilizes a lower concentration of TFA and introduces 1,4-benzenedimethanethiol (BDMT) as a scavenger. Recent studies have suggested that benzylthiols can be more effective than traditional aliphatic thiols in preventing side reactions during TFA cleavage.[3]
Workflow Diagram
Caption: Milder TFA/BDMT workflow for sensitive peptides.
Materials
-
Boc-iodinated peptide-resin (highly sensitive)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
1,4-Benzenedimethanethiol (BDMT)
-
Diisopropylethylamine (DIEA)
-
Isopropyl alcohol (IPA)
-
Solid-phase synthesis vessel
Procedure
-
Resin Swelling: Swell the Boc-iodinated peptide-resin in DCM for 30 minutes.
-
Preparation of Deprotection Cocktail: In a fume hood, prepare a solution of 50% TFA in DCM (v/v). To this solution, add 1,4-benzenedimethanethiol to a final concentration of 2.5% (v/v).
-
Deprotection:
-
Drain the DCM from the resin and add the deprotection cocktail. Agitate for 15 minutes at room temperature.
-
Drain the cocktail and add a fresh portion of the deprotection cocktail. Agitate for an additional 15 minutes.
-
-
Washing:
-
Drain the deprotection cocktail and wash the resin three times with DCM.
-
Wash the resin twice with IPA.
-
Wash the resin again three times with DCM.
-
-
Neutralization:
-
Prepare a 10% solution of DIEA in DCM (v/v).
-
Add the neutralization solution to the resin and agitate for 2 minutes. Drain the solution.
-
Repeat the neutralization step.
-
-
Final Wash: Wash the resin five times with DCM.
Causality and Rationale
-
Reduced TFA Concentration: Using 50% TFA in DCM lowers the overall acidity of the deprotection solution, thereby reducing the rate of acid-catalyzed deiodination.[4]
-
Benzylthiol Scavenger: 1,4-Benzenedimethanethiol is a "soft" nucleophile that is highly effective at trapping carbocations. Its aromatic nature may also provide favorable interactions that help protect the iodinated aromatic rings of the peptide.[3]
-
Repeated Deprotection: Two shorter deprotection steps with fresh reagent help to drive the reaction to completion while minimizing the time the peptide is exposed to the acidic environment.
Comparative Summary of Protocols
| Parameter | Protocol 1: Standard TFA/TIS | Protocol 2: Mild TFA/BDMT |
| TFA Concentration | 95% | 50% in DCM |
| Primary Scavenger | Triisopropylsilane (TIS) | 1,4-Benzenedimethanethiol (BDMT) |
| Deprotection Time | 20-30 minutes (single step) | 2 x 15 minutes (two steps) |
| Ideal Application | Robust, general-purpose deprotection for most iodinated peptides. | Peptides with highly sensitive iodinated residues or other acid-labile functionalities. |
| Advantages | Faster deprotection, widely established scavenger. | Milder conditions, potentially higher preservation of the C-I bond. |
| Disadvantages | Harsher acidic conditions may not be suitable for all substrates. | Longer overall deprotection time, requires a less common scavenger. |
Troubleshooting and Final Cleavage Considerations
-
Incomplete Deprotection: If Kaiser test indicates incomplete Boc removal, the deprotection time can be extended in 5-10 minute increments. With the milder protocol, a third 15-minute deprotection step can be added.
-
Monitoring Deiodination: It is highly recommended to perform a small-scale cleavage and analysis by mass spectrometry on a sample of the resin before proceeding with the entire batch. This will allow for the assessment of any deiodination and optimization of the protocol if necessary.
-
Final Cleavage from Resin: For the final cleavage of the completed peptide from the resin, a "low-high" HF cleavage procedure may be considered. The "low" HF step, conducted at a low temperature with a high concentration of scavengers like dimethyl sulfide (DMS), can help to preserve the C-I bond during the removal of other side-chain protecting groups.[5] Alternatively, a carefully optimized TFA cleavage cocktail, similar to those described above but for a longer duration (e.g., 1-2 hours), can be employed. The choice will depend on the specific resin and side-chain protecting groups used in the synthesis.
Conclusion
The successful synthesis of iodinated peptides using Boc-SPPS is an achievable goal with careful consideration of the deprotection conditions. By understanding the mechanism of deiodination and employing optimized protocols with effective scavengers, researchers can minimize this unwanted side reaction and obtain their target peptides with high purity and integrity. The protocols provided in this guide offer robust starting points that can be further tailored to the specific requirements of the peptide sequence being synthesized.
References
- Anderson, N. L., et al. (2018). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Current pharmacology reports, 4(2), 121–133.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Ross, T. D., et al. (2020). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. International journal of molecular sciences, 21(23), 9089.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
-
Patil, P. S. (2014, October 17). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved from [Link]
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
- Michalik, D., et al. (2007). Scavenging effects of phenolic compounds on reactive oxygen species. Luminescence, 22(5), 409–415.
-
Reddit. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/chemistry. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- Žilinčíková, L., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Pharmaceuticals, 14(11), 1105.
- Kovács, Z., et al. (2013). High-Performance Liquid Chromatographic Analysis of Iodoamino Acids Produced by Hydrolysis of Iodinated Casein with Barium Hydroxide.
- Song, Z., & Wang, J. (2017). Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Peptide Synthesis (pp. 359-391). Springer, New York, NY.
- Liu, Y. C., et al. (2018). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(10), 1403–1411.
- Bédard, F., & Biron, E. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Organic & Biomolecular Chemistry, 16(34), 6294–6298.
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
- Harp, J. M., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of peptide science : an official publication of the European Peptide Society, 24(12), e3129.
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Kniess, T. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(19), 6520.
-
The Organic Chemistry Tutor. (2021, May 19). Protecting Groups for Aromatic Rings [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Triisopropylsilane. Retrieved from [Link]
- Wang, Y., et al. (2024).
- Sun, X., et al. (2007). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
-
Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References. Retrieved from [Link]
- Kędziora, J., et al. (1998). The protective role of some antioxidants and scavengers on the free radicals-induced inhibition of the liver iodothyronine 5'-monodeiodinase activity and thiols content. Molecular and cellular biochemistry, 188(1-2), 145–150.
- Salvatore, D., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. International journal of molecular sciences, 22(21), 11593.
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
- Scott, P. J. H. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6895–6912.
-
Slideshare. (n.d.). Hf cleavage and deprotection from resins. Retrieved from [Link]
- Johnsen, A. H., & Rehfeld, J. F. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical biochemistry, 363(1), 136–141.
- Wu, T., et al. (2012). Proximity-driven acceleration of challenging solid-phase peptide couplings.
- Brown, A. C., et al. (2019). Four Aromatic Intradiol Ring Cleavage Dioxygenases From Aspergillus Niger. Applied and environmental microbiology, 85(22), e01786-19.
Sources
- 1. Triisopropylsilane - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. EP0039130B1 - Aromatic compounds as oxygen scavengers in an aqueous medium - Google Patents [patents.google.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Coupling reagents for Boc-3-iodo-D-phenylalanine in peptide synthesis
Application Note: Optimized Coupling Protocols for Boc-3-iodo-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The incorporation of halogenated non-canonical amino acids, such as 3-iodo-D-phenylalanine (3-I-D-Phe) , into peptide sequences is a critical strategy in medicinal chemistry for enhancing metabolic stability, increasing membrane permeability, and providing "handles" for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
However, the use of Boc-3-iodo-D-phenylalanine presents distinct challenges:
-
Racemization Risk: The electron-withdrawing nature of the iodine substituent on the phenyl ring can slightly increase the acidity of the
-proton, heightening the risk of racemization during activation. -
Steric Bulk: While less hindered than ortho-substituted analogs, the meta-iodine adds lipophilicity and bulk, potentially slowing coupling kinetics.
-
Chemical Compatibility: The aryl iodide moiety is sensitive to reductive dehalogenation, restricting the choice of cleavage cocktails and post-synthetic modifications (specifically prohibiting catalytic hydrogenation).
This guide provides a field-proven protocol for the efficient, racemization-free incorporation of Boc-3-iodo-D-Phe using DIC/Oxyma Pure chemistry, with HATU/Collidine as a backup for difficult sequences.
Selection of Coupling Reagents
The choice of coupling reagent is dictated by the need to balance activation efficiency with racemization suppression .
Primary Recommendation: DIC / Oxyma Pure
For 90% of applications, the carbodiimide/oxime system is superior to traditional phosphonium/uronium salts for this specific building block.
-
Mechanism: Generates the active oxyma ester in situ.
-
Why: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is non-explosive and superior to HOBt in suppressing racemization. Unlike basic uronium salts (HBTU/HATU), this neutral activation system minimizes base-catalyzed proton abstraction at the chiral center.
Secondary Recommendation (Difficult Couplings): HATU / TMP or Collidine
For sterically hindered sequences (e.g., coupling onto N-methylated residues), HATU is more potent.
-
Critical Modification: Do NOT use DIEA or NMM. Use weaker, hindered bases like 2,4,6-Trimethylpyridine (Collidine) or 2,2,6,6-Tetramethylpiperidine (TMP) to maintain the pH < 8 during coupling, drastically reducing racemization risk.
Comparative Performance Table
| Reagent System | Activation Mechanism | Racemization Risk | Coupling Efficiency | Recommended Use |
| DIC / Oxyma Pure | Carbodiimide / Oxime | Very Low | High | Standard Protocol |
| HATU / Collidine | Uronium / Aza-benzotriazole | Low | Very High | Difficult/Hindered Sequences |
| HBTU / DIEA | Uronium / Benzotriazole | Moderate | Moderate | Not Recommended |
| DCC / HOBt | Carbodiimide / Benzotriazole | Low | Low | Obsolete (Urea precipitation) |
Experimental Protocol: Boc-SPPS Cycle
This protocol assumes the use of a standard MBHA resin (for C-terminal amides) or PAM resin (for C-terminal acids).
Reagent Preparation
-
Amino Acid Solution: 0.2 M Boc-3-iodo-D-Phe-OH in DMF.
-
Activator (A): 0.2 M DIC in DMF.
-
Activator (B): 0.2 M Oxyma Pure in DMF.
-
Deprotection: 50% TFA in DCM (v/v).
-
Neutralization: 5% DIEA in DCM (v/v). Note: Keep DIEA concentration low to avoid base-catalyzed side reactions.
Step-by-Step Workflow
-
Swelling: Swell resin in DCM for 20 min.
-
Deprotection (Boc Removal):
-
Treat with 50% TFA/DCM (2 min pre-wash).
-
Treat with 50% TFA/DCM (20 min reaction).
-
Note: Aryl iodides are stable to TFA.
-
-
Wash: DCM (3x), DMF (3x).
-
Neutralization:
-
Treat with 5% DIEA/DCM (2 x 2 min).
-
Wash with DMF (3x).[1] Ensure all base is removed.
-
-
Coupling (DIC/Oxyma):
-
Monitoring: Perform a Kaiser Test . If blue (incomplete), recouple using HATU/Collidine (Section 3.3).
-
Capping (Optional): Acetic anhydride/Pyridine in DMF if coupling is <99%.
Recoupling Strategy (If Kaiser Test is Positive)
-
Dissolve Boc-3-iodo-D-Phe-OH (2 eq) and HATU (1.9 eq) in DMF.
-
Add Collidine (4 eq).
-
Add to resin immediately. Reaction time: 45 min.
Cleavage & Iodine Stability (CRITICAL)
The cleavage step is the highest risk point for aryl iodides. While stable to acid, they are sensitive to reduction.
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) .
-
Scavenger Cocktail: p-Cresol / Dimethyl Sulfide (DMS) / HF (10:10:80) .
-
Why: p-Cresol protects Tyr/Trp; DMS protects Met. This "Low-High" or standard mixture is safe for aryl iodides.
-
-
Forbidden Reagents:
-
Palladium on Carbon (Pd/C): Never use catalytic hydrogenation to remove Benzyl (Bzl) or Z groups if an aryl iodide is present. It will rapidly dehalogenate the ring (Ar-I
Ar-H). -
High Thiol Concentrations: While EDT (Ethanedithiol) is common, prolonged exposure in high concentrations can sometimes promote radical side reactions. Stick to p-Cresol/DMS unless Cys/Met are present and require thiols.
-
Visualization of Workflows
Figure 1: Reagent Selection Logic for Halogenated Amino Acids
Caption: Decision matrix for selecting coupling reagents based on steric hindrance, prioritizing racemization suppression.
Figure 2: Boc-SPPS Cycle with Iodine Safety Checks
Caption: Standard Boc-SPPS cycle modified for aryl iodide stability. Note the strict prohibition of catalytic hydrogenation.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Coupling Yield (Kaiser +) | Steric hindrance or aggregation. | Switch to HATU/Collidine at 50°C (Microwave optional, max 50°C). |
| Racemization Detected (HPLC) | High base concentration during activation. | Switch from DIEA to Collidine ; Ensure pre-activation time < 2 min. |
| Loss of Iodine (M-126 peak) | Reduction during cleavage. | Ensure NO Pd/H2 was used. Check scavengers; reduce thiol content. |
| Precipitate in Reaction | Urea formation (if using DCC). | Switch to DIC (Urea is soluble in DMF). |
References
-
Albericio, F., & Lyman, S. (2014). Coupling Reagents and Methods for Peptide Synthesis. Bachem Application Notes. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link
Sources
Application Note: Multimodal Analysis of Neurotransmitter Interactions
From Molecular Heteromers to In Vivo Circuit Dynamics
Executive Summary
Neurotransmitter signaling is rarely an isolated event. The therapeutic efficacy of neuropsychiatric drugs often hinges on the complex interplay between systems—specifically the Dopamine (DA) and Serotonin (5-HT) axes. Traditional assays often study these targets in isolation, missing critical receptor heteromerization events or circuit-level modulation (e.g., 5-HT regulation of DA release).
This Application Note details a multimodal framework for quantifying these interactions across three scales:
-
Molecular: Detecting GPCR heteromers (e.g., D2-5HT2A) using NanoBRET™ .
-
Spatiotemporal: Visualizing real-time flux using Genetically Encoded Sensors (GRAB family) .
-
Quantitative: Measuring precise redox concentrations using Fast-Scan Cyclic Voltammetry (FSCV) .
Molecular Scale: Detecting GPCR Heteromers with NanoBRET™
Challenge: GPCRs can form functional heteromers (e.g., Dopamine D2 and Serotonin 5-HT2A) that exhibit distinct pharmacology compared to homomers. Traditional co-immunoprecipitation destroys cellular context and is prone to artifacts.
Solution: Bioluminescence Resonance Energy Transfer (BRET) , specifically the NanoBRET™ system, allows for the detection of protein-protein interactions (PPI) in live cells at physiological expression levels.[1]
2.1 Mechanism of Action
NanoBRET utilizes NanoLuc® luciferase (donor) fused to Receptor A and a HaloTag® protein (acceptor) fused to Receptor B. When the HaloTag is bound by a fluorescent ligand (NanoBRET 618), energy transfer occurs only if the receptors are within <10 nm (dipole-dipole coupling), indicating physical interaction.
Figure 1: NanoBRET™ mechanism. Energy transfer occurs only when receptors physically heteromerize (<10nm).
2.2 Protocol: Saturation Assay for Specificity
To distinguish specific heteromerization from random collision in membrane microdomains, a saturation assay is required.
-
Transfection: Transfect HEK293T cells with a constant amount of Donor plasmid (e.g., D2-NanoLuc) and increasing amounts of Acceptor plasmid (e.g., 5HT2A-HaloTag).
-
Labeling: 24h post-transfection, add HaloTag® NanoBRET™ 618 Ligand (or vehicle control) to the culture medium. Incubate overnight.
-
Measurement: Add Nano-Glo® Substrate and measure donor (460nm) and acceptor (618nm) emission using a BRET-compatible plate reader (e.g., PHERAstar).
-
Analysis: Calculate MilliBRET units (mBU).
-
Validation: Plot mBU vs. Acceptor/Donor ratio. A hyperbolic curve indicates specific interaction; a linear line indicates random collision.
Spatiotemporal Scale: Optical Dissection with GRAB Sensors
Challenge: Traditional microdialysis has poor temporal resolution (minutes), while electrophysiology cannot distinguish between specific neurotransmitters.
Solution: GPCR-Activation-Based (GRAB) sensors. These are genetically encoded fluorescent probes where a circularly permuted GFP (cpGFP) is inserted into a specific GPCR (e.g., 5-HT2A or D2). Ligand binding induces a conformational change that increases fluorescence.
3.1 Key Sensors for Interaction Studies
| Sensor | Target | Color | Application | Reference |
| GRAB_DA2m | Dopamine | Green (488nm) | High affinity (nM), measuring tonic/phasic DA | |
| GRAB_5HT1.0 | Serotonin | Green (488nm) | Detecting endogenous 5-HT release | |
| rGRAB_DA1h | Dopamine | Red (561nm) | Dual-color imaging with Green sensors (e.g., GCaMP or GRAB_5HT) |
3.2 Protocol: In Vivo Dual-Color Photometry
To study how Serotonin modulates Dopamine release in the Striatum:
-
Viral Injection: Stereotaxically inject AAV9-hSyn-rGRAB_DA1h (Red DA sensor) and AAV9-hSyn-GRAB_5HT1.0 (Green 5-HT sensor) into the Nucleus Accumbens (NAc).
-
Expression: Allow 3–4 weeks for optimal expression.
-
Implantation: Implant a 400µm optical fiber just above the injection site.
-
Recording: Connect to a multi-channel fiber photometry system.
-
Channel 1: 561nm excitation (measures Red DA signal).
-
Channel 2: 470nm excitation (measures Green 5-HT signal).
-
Channel 3: 405nm excitation (Isosbestic control for motion artifacts).
-
-
Experiment: Administer a 5-HT agonist (e.g., DOI) and monitor the immediate impact on the Dopamine baseline (Red trace) vs. Serotonin baseline (Green trace).
Figure 2: Workflow for dual-color in vivo detection of neurotransmitter interactions.
Quantitative Scale: Fast-Scan Cyclic Voltammetry (FSCV)
Challenge: While GRAB sensors are excellent for dynamics, they are semi-quantitative. FSCV provides precise concentration data and can distinguish analytes based on their oxidation/reduction potentials ("cyclic fingerprints").[2]
Critical Interaction Note: Dopamine and Serotonin have similar oxidation potentials. Separating them requires specific waveforms.
4.1 The "Jackson" Waveform for Serotonin
Standard DA waveforms (-0.4V to +1.3V) often cause serotonin electrode fouling. The Jackson Waveform limits the anodic limit to prevent polymerization of 5-HT byproducts.
-
Dopamine Waveform: -0.4V → +1.3V → -0.4V @ 400 V/s.
-
Serotonin (Jackson) Waveform: +0.2V → +1.0V → -0.1V → +0.2V @ 1000 V/s.
4.2 Protocol: Differentiating DA and 5-HT
-
Electrode: Fabricate Carbon Fiber Microelectrodes (CFME) using T-650 carbon fibers (7µm diameter).
-
Calibration: Calibrate electrodes post-experiment using flow-injection analysis with known standards of DA and 5-HT.
-
Data Acquisition: Apply the waveform at 10 Hz (every 100ms).
-
Chemometric Analysis: Use Principal Component Analysis (PCA) to separate signals in mixed environments. The "duck shape" cyclic voltammogram of DA is distinct from the narrower 5-HT voltammogram when using optimized waveforms.
Figure 3: FSCV signal generation logic. The specific voltage at which oxidation occurs identifies the neurotransmitter.
References
-
Wan, J., et al. (2020). A genetically encoded GRAB sensor for measuring serotonin dynamics in vivo. bioRxiv.[3] Link
-
Sun, F., et al. (2018). A genetically encoded fluorescent sensor enables rapid and specific detection of dopamine in flies, fish, and mice. Cell. Link
-
Hashemi, P., et al. (2009). Characterizing population average serotonin in vivo using fast-scan cyclic voltammetry. Analytical Chemistry. Link
-
Borroto-Escuela, D. O., et al. (2013). Characterization of the A2A-D2 heteromer using BRET techniques. Methods in Cell Biology. Link
-
Promega Corporation. NanoBRET™ Protein:Protein Interaction System Protocol. Link
Sources
Application Notes and Protocols for Creating Targeted Radiopharmaceuticals with Iodinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Precision in Nuclear Medicine
The convergence of molecular biology and nuclear medicine has ushered in an era of targeted radiopharmaceuticals, offering unprecedented precision in diagnosing and treating diseases, particularly cancer.[1][2] Among the various strategies, the use of iodinated amino acids as building blocks for these agents has proven to be a robust and versatile approach.[3][4][5] This is due to the favorable decay properties of iodine radioisotopes and the crucial role of amino acids in cellular processes, which can be exploited for selective delivery to target tissues.[2][4][6]
This guide provides a comprehensive overview of the principles and protocols for developing targeted radiopharmaceuticals using iodinated amino acids. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, synthesize, and evaluate these promising agents. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying science.
The Rationale for Iodinated Amino Acids in Radiopharmaceutical Design
The preferential accumulation of amino acids in tumor cells compared to healthy tissue forms the basis for their use in oncology.[6][7] This increased uptake is driven by the heightened metabolic and protein synthesis demands of rapidly proliferating cancer cells.[4] By labeling amino acids with radioisotopes of iodine, we can create powerful probes for both imaging and therapy.[1][8]
Why Iodine?
The choice of iodine as the radiolabel is strategic, owing to the availability of several medically relevant isotopes with diverse decay characteristics. This versatility allows for the development of both diagnostic and therapeutic agents.[1][6][9]
| Isotope | Half-life | Primary Emissions | Primary Application |
| Iodine-123 (¹²³I) | 13.22 hours | Gamma (159 keV) | SPECT Imaging |
| Iodine-124 (¹²⁴I) | 4.18 days | Positron (β+), Gamma | PET Imaging |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35.5 keV), X-ray | Preclinical Research, In vitro assays |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma | Therapy, SPECT Imaging |
| SPECT: Single Photon Emission Computed Tomography; PET: Positron Emission Tomography |
The relatively long half-lives of ¹²⁴I and ¹³¹I are particularly advantageous for labeling molecules like monoclonal antibodies that have slow biological clearance.[6]
Key Amino Acid Targets for Iodination
The direct radioiodination of proteins and peptides primarily targets amino acid residues with aromatic side chains that are susceptible to electrophilic substitution.[1][10]
-
Tyrosine: This is the most common target for radioiodination due to its highly reactive phenol group.[1][10][11] The electron-donating hydroxyl group stabilizes the intermediate, facilitating the attachment of iodine.[10] Iodination typically occurs at the ortho positions relative to the hydroxyl group.[1]
-
Histidine: The imidazole ring of histidine can also be iodinated, although this reaction is generally less efficient and requires a higher pH (around 8.5) compared to tyrosine (around 7.5).[9][12]
-
Phenylalanine: While less reactive than tyrosine, phenylalanine can be iodinated, and radioiodinated phenylalanine analogs have shown promise in brain tumor imaging.[6][7]
It is important to note that the introduction of a large iodine atom can potentially alter the biological activity of the parent molecule.[11] Therefore, careful evaluation of the radiolabeled compound's properties is crucial.
Methodologies for Radioiodination
The incorporation of radioiodine into amino acids and the molecules they comprise can be achieved through several methods. The choice of method depends on the specific amino acid being targeted, the sensitivity of the molecule to reaction conditions, and the desired final product.
Direct Electrophilic Iodination
This is the most straightforward approach, involving the in-situ oxidation of radioiodide (I⁻) to a more electrophilic species (I⁺), which then reacts with the aromatic ring of the amino acid.[1][10]
Caption: Simplified mechanism of the iododestannylation reaction.
Detailed Protocol: Radioiodination of a Tyrosine-Containing Peptide using the Iodogen® Method
This protocol provides a step-by-step guide for the radioiodination of a peptide containing a tyrosine residue using the Iodogen® method. This method is chosen for its mild reaction conditions, which help to preserve the biological integrity of the peptide.
Materials:
-
Iodogen®-coated tubes
-
Peptide solution (in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4)
-
Radioiodine solution (e.g., Na¹²⁵I)
-
Quenching solution (e.g., sodium metabisulfite)
-
Purification system (e.g., size-exclusion chromatography or HPLC)
-
Thin-layer chromatography (TLC) or HPLC system for quality control
Procedure:
-
Preparation:
-
Allow all reagents to reach room temperature.
-
Ensure all work with radioactive materials is conducted in a designated fume hood with appropriate shielding. [12]
-
-
Reaction Setup:
-
To an Iodogen®-coated tube, add the peptide solution. The peptide must be in the vial before the radioiodine to prevent the formation of volatile elemental iodine. [12] * Add the radioiodine solution to the tube. The volume should be kept as small as possible to ensure a high concentration of reactants.
-
Gently agitate the reaction mixture.
-
-
Incubation:
-
Quenching:
-
Transfer the reaction mixture to a clean tube containing the quenching solution to stop the reaction.
-
-
Purification:
-
Purify the radiolabeled peptide from unreacted radioiodine and other by-products using a suitable chromatography method. The choice of method will depend on the properties of the peptide.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using TLC or HPLC. [14][15]This is a critical step to ensure that the product is free from impurities that could affect its biological activity or lead to unnecessary radiation exposure to non-target tissues. [14] * Assess the in vitro stability of the radiolabeled peptide in serum or other relevant biological fluids. [16]
-
Quality Control and In Vitro/In Vivo Evaluation
Rigorous quality control is paramount in the development of radiopharmaceuticals to ensure their safety and efficacy. [14][17][18] Key Quality Control Parameters:
-
Radionuclidic Purity: The proportion of the total radioactivity that is in the form of the desired radionuclide.
-
Radiochemical Purity: The proportion of the radionuclide present in the desired chemical form.
-
Chemical Purity: The proportion of the preparation in the specified chemical form, regardless of the presence of the radionuclide.
-
Sterility and Apyrogenicity: Essential for products intended for human administration.
In Vitro and In Vivo Stability:
The stability of the carbon-iodine bond is a critical factor determining the utility of an iodinated radiopharmaceutical. Deiodination in vivo can lead to the accumulation of free radioiodine in non-target tissues, such as the thyroid and stomach, resulting in unwanted radiation exposure and a decrease in imaging contrast or therapeutic efficacy. The stability of the C-I bond can be influenced by the electronic environment of the iodine atom. For instance, meta-iodoaryl compounds are generally more stable in vivo than their ortho or para isomers. [19]
Applications in Oncology
Radiolabeled amino acids have shown significant promise in various oncological applications, particularly in brain tumor imaging, where they can offer advantages over ¹⁸F-FDG PET due to lower background uptake in the brain. [3][4][20] Examples of Clinical and Preclinical Applications:
-
¹²³I-iodomethyltyrosine (IMT): Used for brain tumor imaging, it is transported into cells but not incorporated into proteins, allowing for the assessment of amino acid transport. [4]* ¹²⁴I- and ¹³¹I-labeled phenylalanine: Investigated for PET and SPECT imaging of brain tumors. [6]* ¹³¹I-labeled monoclonal antibodies: The principles of iodinating tyrosine residues are fundamental to the development of radioimmunotherapy agents. [10]
Future Directions
The field of targeted radiopharmaceuticals is continuously evolving. Future research will likely focus on:
-
Developing novel iodination methods that are even milder and more selective.
-
Designing amino acid analogs with improved tumor-to-background ratios and optimized pharmacokinetic properties.
-
Exploring the use of D-amino acids to enhance the in vivo stability of radiolabeled peptides. [16]* Combining iodinated amino acid-based radiopharmaceuticals with other therapeutic modalities for synergistic effects.
Conclusion
The creation of targeted radiopharmaceuticals with iodinated amino acids is a powerful strategy in nuclear medicine. By understanding the fundamental principles of radioiodination chemistry, carefully selecting targeting vectors, and implementing rigorous quality control measures, researchers can develop highly effective agents for the diagnosis and treatment of cancer and other diseases. This guide provides a solid foundation for those venturing into this exciting and impactful field.
References
- Technical information for iodinating proteins and peptides with iodine 125 - Iodination Consultancy Group.
- Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs - PMC - NIH.
- Dosimetry during adjuvant 131I therapy in patients with differentiated thyroid cancer-clinical implications - PMC - PubMed Central.
- Radioiodination and Its Uses in Radiomedicine - Denmark Group.
- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC.
- The clinical importance of dosimetry in radioimmunotherapy with tositumomab and iodine I 131 tositumomab - WashU Medicine Research Profiles.
- Radiolabeled amino acids: basic aspects and clinical applications in oncology - PubMed.
- Recent Advances in Synthetic Methods for Radioiodination | The Journal of Organic Chemistry - ACS Publications.
- Radioiodination of Proteins and Peptides | Request PDF - ResearchGate.
- Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology.
- Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.
- A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC - NIH.
- Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - MDPI.
- Post-translational modification - Wikipedia.
- Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics - PubMed Central.
- The clinical application of radiolabeled amino acids in tumor imaging (Journal Article) | ETDEWEB - OSTI.GOV.
- Fundamental concepts of radiopharmaceuticals quality controls - Pharmaceutical and Biomedical Research.
- Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed Central.
- Radioiodine D Amino Acids Labeling of Rituximab, A New Method for Enhancing the Radiopharmaceutical Targeting and Biostability.
- Dosimetric evaluation and therapeutic response to internal radiation therapy of hepatocarcinomas using iodine-131-labelled lipiodol - PubMed.
- Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico - UNM.
- US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents.
- Iodine-131 and Iodine-131-Meta-iodobenzylguanidine Dosimetry in Cancer Therapy - PubMed.
- Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - NIH.
- Radiolabeled amino acids: Basic aspects and clinical applications in oncology.
- RADIOCHEMICAL STABILITY OF RADIOPHARMACEUTICAL PREPARATIONS - INIS-IAEA.
- (PDF) Computational studies and synthesis of 131 iodine- labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2 † - ResearchGate.
- Quality Control in the Production of Radiopharmaceuticals | IAEA.
- Radiopharmaceuticals in Preclinical and Clinical Development for Monitoring of Therapy with PET | Journal of Nuclear Medicine.
- In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation.
- Radiosynthesis and Initial In Vitro Study of Radioiodinated-Labeled Oligo-Acidic Peptide Targeting Bone.
- Thyroid Biokinetics for Radioactive I-131 in Twelve Thyroid Cancer Patients via the Refined Nine-Compartmental Model - MDPI.
- Quality Control Procedures for Newer Radiopharmaceutical& - Journal of Nuclear Medicine Technology.
- Relationship between amino acid transporter activity and radioactive iodine therapy efficacy in differentiated thyroid cancer - NIH.
- Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes - ResearchGate.
- Quality Control of Radiopharmaceuticals - ResearchGate.
Sources
- 1. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 2. Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled amino acids: basic aspects and clinical applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology* | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. The clinical application of radiolabeled amino acids in tumor imaging (Journal Article) | ETDEWEB [osti.gov]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 15. tech.snmjournals.org [tech.snmjournals.org]
- 16. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 17. iaea.org [iaea.org]
- 18. researchgate.net [researchgate.net]
- 19. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Radiopharmaceuticals in Preclinical and Clinical Development for Monitoring of Therapy with PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with Boc-3-iodo-D-phenylalanine
Case ID: SC-Phe-3I-D Status: Open Priority: High (Yield/Purity Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Triage
User Issue: Low yield in the Suzuki-Miyaura coupling of Boc-3-iodo-D-phenylalanine . Chemical Context: You are coupling an aryl iodide amino acid. While iodides are typically highly reactive in oxidative addition, the presence of the free carboxylic acid , the chiral center (D-isomer) , and the Boc-protecting group introduces competing failure modes: catalyst poisoning, racemization, and protodeboronation.
Immediate Diagnostic Questions:
-
Substrate Form: Are you coupling the free acid (-COOH) or an ester (-COOMe)? Coupling on free acids is the #1 cause of low yield due to catalyst inhibition.
-
Base Selection: Are you using strong carbonate bases (e.g., Na2CO3) at high heat? This promotes racemization.
-
Boronic Acid Stability: Is your coupling partner an electron-deficient or heteroaryl boronic acid? These are prone to rapid protodeboronation before coupling occurs.
Diagnostic Workflow
Use this decision tree to identify the specific failure mode of your reaction.
Figure 1: Diagnostic logic for troubleshooting Suzuki coupling failures specific to amino acid derivatives.
Root Cause Analysis & Solutions
Issue A: Catalyst Inhibition by Free Carboxylic Acid
Mechanism: The free carboxylic acid of Boc-3-iodo-D-phenylalanine is deprotonated by the base to form a carboxylate. This carboxylate can coordinate to the Palladium(II) center, displacing phosphine ligands and forming an unreactive "ate" complex. This shuts down the catalytic cycle.[1][2]
-
The Fix (Gold Standard): Protect the acid as a methyl ester.
-
Treat Boc-3-iodo-D-phenylalanine with MeI/K2CO3 or TMS-diazomethane prior to coupling. The ester prevents Pd coordination and drastically improves solubility in organic solvents.
-
-
The Fix (Workaround): If you must couple the free acid, use Pd(dppf)Cl2 or Pd(dtbpf)Cl2 . These bidentate ligands are more resistant to displacement by carboxylates than monodentate ligands like PPh3 [1].
Issue B: Racemization of the D-Center
Mechanism: The
-
The Fix:
-
Base: Switch from Carbonates (Na2CO3, K2CO3) to Phosphates (K3PO4) or Fluorides (CsF, KF) . These are milder and less likely to deprotonate the
-carbon. -
Temperature: Do not exceed 80°C. If possible, use highly active catalysts (e.g., XPhos Pd G4 ) that operate at 40–60°C.
-
Issue C: Protodeboronation
Mechanism: If your boronic acid partner is electron-poor (e.g., pyridyl, nitrophenyl), it will hydrolyze and lose the boron group faster than it couples.
-
The Fix:
-
Switch from Boronic Acid B(OH)2 to Pinacol Ester (Bpin) .
-
Use anhydrous conditions (Dioxane/DMF) rather than aqueous mixtures to starve the hydrolysis pathway.
-
Optimization Matrices
Select your reaction components based on the specific constraints of your synthesis.
Table 1: Catalyst & Ligand Selection
| Catalyst System | Reactivity | Racemization Risk | Best For... |
| Pd(PPh3)4 | Low | Low | Simple, sterically unhindered substrates. Often fails with free acids. |
| Pd(dppf)Cl2 | Medium | Low | Free carboxylic acids or coordinating substrates. Robust and reliable. |
| XPhos Pd G4 | Very High | Low | Sterically hindered partners or coupling at low temperatures to prevent racemization. |
| Pd(OAc)2 + SPhos | High | Very Low | Unstable boronic acids. SPhos accelerates transmetallation, outcompeting side reactions [3]. |
Table 2: Base Selection Strategy
| Base | pKa (conj. acid) | Risk Level | Recommendation |
| Na2CO3 / K2CO3 | ~10.3 | High | Avoid with chiral amino acids at >80°C. |
| K3PO4 | ~12.3 | Medium | Excellent balance of activity and compatibility. Standard choice. |
| CsF | ~3.2 (HF) | Low | Best for base-sensitive substrates (esters, chiral centers). Requires anhydrous conditions.[3][4] |
| TlOH / Ba(OH)2 | High | High | Do not use. Causes rapid racemization and hydrolysis. |
Recommended Protocol (The "Gold Standard")
This protocol is designed to minimize racemization and maximize yield for Boc-3-iodo-D-phenylalanine methyl ester . (Note: If using the free acid, substitute the catalyst with Pd(dppf)Cl2 and increase base to 3.5 equiv).
Reagents:
-
Substrate: Boc-3-iodo-D-phenylalanine methyl ester (1.0 equiv)
-
Boronic Partner: Aryl-Bpin ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv / 5 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (9:1) (Degassed)
Procedure:
-
Preparation: Add the amino acid ester, boronic ester, Pd catalyst, and phosphate base to a reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of low-catalyst loading reactions.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 60–70°C for 4–12 hours. Monitor by LCMS.[3]
-
Checkpoint: If conversion stalls at 50%, add a second portion of catalyst (2 mol%) and boronic ester (0.2 equiv).
-
-
Workup: Dilute with EtOAc, wash with 5% citric acid (to remove base/Pd residues), then brine. Dry over Na2SO4.
-
Purification: Flash chromatography. Note: Boc-amino acids can streak on silica; add 1% acetic acid to your eluent if necessary.
FAQ
Q: Can I use the free acid without protecting it? A: Yes, but you must modify the conditions. Use Pd(dppf)Cl2 (which tolerates carboxylates) and use a solvent system that dissolves the salt, such as DMF/Water or DMAc . Expect slightly lower yields (40-60%) compared to the ester route (>80%).
Q: I see a "homocoupling" spot on TLC. What is it? A: This is likely the biaryl formed from two boronic acid molecules coupling together. This happens when the oxidative addition (Pd inserting into the C-I bond) is slow or if there is oxygen present. Degas your solvents more thoroughly and ensure your iodide is pure.
Q: My product is racemic (50:50 D/L). Why? A: You likely used a carbonate base (Na2CO3) at reflux (100°C+). The combination of high heat and carbonate base deprotonates the chiral center. Switch to K3PO4 at 60°C or use CsF in anhydrous dioxane .
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Prieto, M., et al. (2007). Racemization in Suzuki Couplings: A Quantitative Study Using 4-Hydroxyphenylglycine and Tyrosine Derivatives as Probe Molecules. The Journal of Organic Chemistry, 72(3), 1047–1050. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Sources
Technical Support Center: Preventing Side Reactions in Peptide Synthesis with Iodinated Residues
Topic: Preventing Side Reactions in Peptide Synthesis with Iodinated Residues Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQs
Introduction: The Fragility of the Carbon-Iodine Bond
Iodinated amino acids (e.g., 4-iodo-L-phenylalanine, 3-iodo-L-tyrosine) are critical tools in medicinal chemistry, serving as handles for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or as radiolabels for theranostics. However, the C–I bond is the weakest among standard halo-aromatics (Bond Dissociation Energy ~65 kcal/mol), making it highly susceptible to:
-
Hydrodeiodination: Replacement of Iodine with Hydrogen during acidolytic cleavage.
-
Radical Cleavage: Homolytic fission triggered by light or metal contaminants.
-
Palladium-Mediated Reduction: Unwanted dehalogenation during on-resin cross-coupling.
This guide provides a self-validating system to preserve the integrity of iodinated residues throughout the Solid Phase Peptide Synthesis (SPPS) workflow.
Module 1: Resin Selection & Strategy (The First Line of Defense)
Q: Why is my iodinated peptide showing significant de-iodination (M-126 peak) after cleavage?
A: The most common cause is the use of standard high-concentration TFA cleavage cocktails (95% TFA) in the presence of hydride donors (silanes) and light.
The Fix: Switch to Acid-Sensitive Resins Instead of fighting the thermodynamics of the C–I bond in 95% TFA, use a resin that cleaves under mild conditions.
| Resin Type | Cleavage Condition | Risk Level | Recommendation |
| 2-Chlorotrityl Chloride (2-CTC) | 1% TFA in DCM | Low | Primary Choice. Cleaves peptide from resin while keeping side-chain protecting groups intact (if desired). Minimal risk to C–I bond. |
| Sieber Amide | 1% TFA in DCM | Low | Excellent for C-terminal amides. |
| Rink Amide / Wang | 95% TFA | High | Requires optimized "dark" cocktails (see Module 3). |
Module 2: Coupling & Deprotection
Q: Can I use standard Fmoc deprotection protocols?
A: Yes, but with caveats. The C–I bond is generally stable to 20% Piperidine. However, if your sequence contains Iodo-Tyrosine , you must be vigilant about the ortho position reactivity.
Protocol:
-
Deprotection: Use 20% Piperidine in DMF (Standard).
-
Coupling: DIC/Oxyma Pure is recommended over HATU/DIEA for iodinated residues to minimize potential racemization, though Fmoc-Phe(4-I)-OH is relatively robust.
-
Avoid: Do not use strong reducing agents (e.g., DTT, mercaptoethanol) in the coupling buffer.
Module 3: The Critical Cleavage Step (Troubleshooting Deiodination)
Q: I must use Rink Amide resin. Which cleavage cocktail preserves the Iodine?
A: You must eliminate strong radical initiators and hydride sources. Standard "Reagent K" (containing Ethanedithiol/EDT) is dangerous for iodinated peptides because thiols can promote radical processes under acidic conditions.
The "Iodine-Safe" Protocol (Rink/Wang Resins)
-
Exclude EDT: Do not use Ethanedithiol. It promotes reduction.[1]
-
Limit Silanes: Triisopropylsilane (TIS) is a hydride donor. Use the minimum amount necessary for scavenging t-butyl cations.
-
Darkness is Mandatory: Light homolytically cleaves the C–I bond, initiating a radical chain reaction with the silane.
Recommended Cocktail (The "Dark" Mix):
-
TIS: 2.5% (Only if Trp/Met/tBu are present; otherwise replace with water or DCM)
-
Conditions: Wrap the reaction vessel in aluminum foil . Cleave for 2 hours max.
Comparison of Scavengers:
| Scavenger | Role | Compatibility with Iodo-Residues |
| Ethanedithiol (EDT) | Quenches tBu cations, prevents Met oxidation | Unsafe. Promotes reduction/deiodination. |
| Triisopropylsilane (TIS) | Hydride donor, scavenger | Use with Caution. Must be kept dark. |
| Water | Nucleophile | Safe. |
| Phenol | Cation scavenger | Safe. Good alternative to silanes. |
Module 4: On-Resin Palladium Catalysis (Advanced)
Q: I am trying to perform a Suzuki coupling on the resin before the Iodine residue, but the Iodine is falling off.
A: This is "Hydrodeiodination," a side reaction where the Palladium catalyst inserts into the C–I bond (Oxidative Addition) and then undergoes reduction instead of transmetallation.
Mechanism of Failure:
-
Pd(0) inserts into C–I (fast).
- -Hydride elimination from a ligand or solvent (e.g., alcohols) occurs.
-
Reductive elimination yields the de-iodinated product (C–H).
The Fix:
-
Solvent Switch: Avoid primary/secondary alcohols (MeOH, iPrOH) which act as hydride sources. Use DMF or NMP (degassed).[3]
-
Base Selection: Use inorganic bases like Cs₂CO₃ or K₃PO₄ instead of organic amines (TEA/DIEA) which can serve as hydride sources.
-
Catalyst Loading: High catalyst loading (5-10 mol%) favors the desired cross-coupling over the slower dehalogenation side reaction.
Visualizing the Workflow & Mechanism
Figure 1: Strategic Decision Tree for Iodinated Peptides
Caption: Decision tree for selecting resin and cleavage conditions to minimize deiodination risks.
Figure 2: Mechanism of Radical Hydrodeiodination (The Enemy)
Caption: The pathway of deiodination driven by light and silane scavengers during cleavage.
References
-
Vertex AI Search. (2025). Side reactions of iodinated amino acids in solid phase peptide synthesis. Retrieved from 5
-
Biotage. (2023).[4] Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from 6
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Guide. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Retrieved from 7
-
ResearchGate. (2018). Role of Triisopropylsilane during cleavage. Retrieved from 2
Sources
- 1. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biotage.com [biotage.com]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Efficient Suzuki Coupling of Boc-3-iodo-D-phenylalanine
Executive Summary
The Suzuki-Miyaura coupling of Boc-3-iodo-D-phenylalanine presents a specific set of challenges distinct from standard aryl halide couplings. While the aryl iodide moiety is highly reactive toward oxidative addition (facilitating mild conditions), the presence of the chiral
The primary failure mode in this reaction is not low conversion, but racemization of the D-center into the L-form (or racemic mixture) due to base-mediated proton abstraction. This guide prioritizes stereochemical retention over raw catalytic activity.
Module 1: Catalyst Selection & Ligand Architecture
Q1: Why is my standard Pd(PPh3)4 catalyst yielding inconsistent results?
A: While Tetrakis(triphenylphosphine)palladium(0) is a common starter catalyst, it suffers from two main issues in this specific context:
-
Thermal Instability: It requires elevated temperatures (>80°C) to maintain the active Pd(0) species in solution, which directly promotes racemization of the amino acid.
-
Air Sensitivity: The oxidation of phosphine ligands leads to inactive Pd-black precipitation, often observed as "stalling" at 60-70% conversion.
Q2: What is the recommended catalyst for Boc-3-iodo-D-phenylalanine?
A: We recommend Pd(dppf)Cl2·DCM ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) as the primary choice.
Technical Rationale:
-
Bidentate Bite Angle: The dppf ligand has a large bite angle, which accelerates the reductive elimination step. This is crucial for bulky amino acid substrates.
-
Stability: It is robust enough to withstand the mild aqueous bases required for this reaction without decomposing.
-
Mild Activation: It is active at lower temperatures (40–60°C) for aryl iodides, keeping the reaction window below the racemization threshold.
Alternative High-Performance Option: For sterically hindered boronic acids (e.g., ortho-substituted), switch to XPhos Pd G3 or SPhos Pd G3 . These biaryl phosphine precatalysts form the active monoligated Pd(0) species at room temperature, allowing for coupling at 25–40°C.
Visual Guide: Catalyst Selection Logic
Module 2: Racemization Control (Critical)
Q3: I see the desired product, but the enantiomeric excess (ee) has dropped. Why?
A: Racemization occurs via the deprotonation of the
-
Strong Bases: Carbonate bases (
, ) are often too basic ( of conjugate acid ~10.3) for protected phenylalanines at high heat.[1] -
High Temperature: Every 10°C increase significantly increases the rate of proton abstraction.
Q4: How do I select a base to prevent racemization?
A: You must move down the basicity ladder. The aryl iodide handle is reactive enough that you do not need aggressive activation.
| Base Candidate | pKa (conj. acid) | Risk Level | Recommendation |
| ~10.3 | High | Avoid if T > 50°C. | |
| ~12.3 | High | Avoid. Often causes rapid racemization. | |
| ~6.4 | Low | Recommended. Good balance of activation vs. safety. | |
| NaOAc / KOAc | ~4.8 | Very Low | Excellent for iodides. Very slow racemization. |
| Sodium Succinate | ~5.6 | Very Low | Specialized for sensitive amino acids [1]. |
Protocol Adjustment: Switch to Sodium Bicarbonate (
Module 3: Experimental Protocol & Troubleshooting
Standard Operating Procedure (SOP-SUZ-003)
Designed for 1.0 mmol scale.
-
Setup: Charge a reaction vial with Boc-3-iodo-D-Phe (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (3-5 mol%).
-
Solvent: Add DME:Water (4:1) or Toluene:Ethanol:Water (4:1:1) . Note: Ethanol aids solubility but can participate in side reactions if too hot; DME is safer.
-
Base: Add
(2.5 equiv). -
Degassing: Sparge with Argon for 10 minutes. Critical: Oxygen kills the catalyst and promotes homocoupling.
-
Reaction: Heat to 50°C (oil bath). Monitor by HPLC/UPLC at 2 hours.
-
Workup: Acidify carefully to pH 4 with 1M Citric Acid (avoid strong HCl to protect Boc), extract with EtOAc.
Troubleshooting Guide
| Issue | Symptom | Root Cause | Corrective Action |
| Protodeboronation | Yield is low; Boronic acid is consumed; "Benzene" derivative of boronic acid found. | Reaction is too hot or base is too strong for the specific boronic acid. | Switch to KOAc base. Add boronic acid in portions (0.4 eq every hour). |
| Deiodination | Product mass -126 (loss of I) observed. | Hydride source present (often from Ethanol) or Pd-H species forming. | Switch solvent to THF/Water or DME/Water . Remove alcohol co-solvents. |
| Homocoupling | Dimer of boronic acid observed. | Oxygen presence in the headspace. | Degas more rigorously. Ensure inert atmosphere (Argon balloon). |
| Racemization | Product is racemic (50:50 D/L) or low ee. | Base too strong or Temp too high. | Use |
Visual Guide: Troubleshooting Workflow
References
-
Prieto, M., et al. (2021). Racemization in Suzuki Couplings: A Quantitative Study Using 4-Hydroxyphenylglycine and Tyrosine Derivatives. The Journal of Organic Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Sources
Improving solubility of Boc-3-iodo-D-phenylalanine during reaction setup
Executive Summary & Molecule Profile[1][2]
Boc-3-iodo-D-phenylalanine is a critical building block for peptidomimetics and radiolabeled tracers.[1][2] However, its handling is frequently plagued by poor solubility in standard reaction media, leading to incomplete coupling, resin aggregation, or erratic yields in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).[2]
This guide addresses the physicochemical challenges imposed by the iodine atom (high lipophilicity/molecular weight) and the Boc-group (hydrophobic bulk), providing validated protocols to maintain homogeneity during reaction setup.
Physicochemical Profile
| Parameter | Characteristic | Implication for Solubility |
| Hydrophobicity | High (LogP > 3.5 est.)[1][2] | Insoluble in water/aqueous buffers.[2] Prone to |
| Sterics | Meta-substituted Iodine | Increases rotational barrier; requires higher solvation energy than unsubstituted Phe.[2] |
| Lability | Boc-Carbamate | Acid sensitive.[1][2] Thermally unstable >80°C (risk of isobutylene loss). |
| Chirality | D-Enantiomer | Prone to racemization under strong base/high heat conditions.[1][2] |
Module 1: Solvent Selection Matrix
The choice of solvent is the single most critical variable. Do not attempt to dissolve this compound directly in aqueous buffers.
Recommended Solvent Systems
| Solvent | Solubility Rating | Application Context | Notes |
| DMF (Dimethylformamide) | Excellent | Standard SPPS, General Coupling | Grade matters: Use amine-free, dry DMF to prevent premature Fmoc removal (if orthogonal) or racemization.[1][2] |
| NMP (N-Methyl-2-pyrrolidone) | Superior | "Difficult" Sequences, Aggregation Prone | Preferred choice. Breaks |
| DMSO (Dimethyl sulfoxide) | Good | Pd-Catalyzed Coupling | High boiling point makes removal difficult.[1][2] Use only if necessary for reaction compatibility. |
| DCM (Dichloromethane) | Moderate | Loading Resins, Carbodiimide Coupling | Good solubility but poor for peptide chain solvation. Often used in 1:1 mix with DMF.[2][3][4] |
| Water/Buffer | Insoluble | Quenching / Workup | Do not use as primary solvent.[2] Will cause immediate precipitation.[2] |
Decision Logic: Selecting Your System
The following decision tree guides you to the correct solvent system based on your downstream application.
Figure 1: Solvent selection logic based on intended chemical application.[1][2] Green nodes indicate the final recommended solvent system.
Module 2: Protocols for Critical Workflows
Protocol A: Dissolution for Solid Phase Peptide Synthesis (SPPS)
The Challenge: Hydrophobic amino acids like Boc-3-iodo-D-Phe often cause "on-resin aggregation," where the growing peptide chain collapses, preventing the bulky iodinated residue from reaching the N-terminus.[1][2]
The Solution: Use of NMP and Chaotropic Salts.[3][5]
-
Calculation: Calculate required mass for 3-5 equivalents relative to resin loading.
-
Primary Solvation:
-
Chaotropic Additive (Optional but Recommended):
-
Activation: Add HCTU or HATU (0.95 eq) and DIPEA (2 eq) immediately prior to addition to the reaction vessel.
Protocol B: Setup for Suzuki-Miyaura Coupling
The Challenge: Suzuki couplings require an aqueous base (e.g., Na2CO3) to activate the boronic acid. Adding aqueous base directly to Boc-3-iodo-D-Phe often causes it to "crash out" (precipitate) before the reaction starts.[1][2]
The Solution: The "Reverse-Addition" Biphasic Setup.[2]
-
Organic Phase Preparation:
-
Catalyst Addition:
-
Add the Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) to the organic phase.
-
-
Aqueous Phase Integration (The Critical Step):
-
Dissolve the inorganic base (Na2CO3 or K3PO4) in the minimum amount of degassed water required to solubilize it.
-
Dropwise Addition: Add the aqueous base solution slowly to the stirring organic phase.
-
Visual Check: The solution may turn turbid (emulsion). This is acceptable. If distinct solid chunks form, add more organic solvent immediately.[2]
-
-
Temperature: Heat to 60°C. Do not exceed 80°C to prevent Boc-deprotection or racemization of the D-center [2].
Troubleshooting & FAQs
Q: My solution turned cloudy immediately after adding the coupling reagent (HBTU/HATU). Is this a problem? A: Yes. Cloudiness indicates precipitation of the activated ester or the urea byproduct.
-
Cause: Concentration is too high (>0.5 M) or the solvent contains moisture.
-
Fix: Add dry DMF or NMP to dilute the reaction by 20%. If using HBTU, switch to HCTU or HATU in NMP, as their byproducts are more soluble.
Q: Can I use sonication to speed up dissolution? A: Yes, but with caution.[2]
-
Guideline: Sonicate for max 2-3 minutes in a water bath at room temperature.
-
Warning: Prolonged sonication generates heat.[2] If the bath temp exceeds 40°C, you risk degrading the Boc group or promoting side reactions if the carboxylic acid is already activated.
Q: I need to run the reaction at high temperature. Will the Boc group survive? A: Boc groups are generally stable up to ~120°C in neutral solvents, but in the presence of Lewis acids or strong bases used in coupling, stability drops.
-
Racemization Risk:[1][6] The D-configuration is sensitive.[1][2] At >80°C with strong base, the risk of D
L conversion (racemization) increases significantly [3].
Q: Why do you recommend NMP over DMF for this specific molecule? A: While DMF is standard, Boc-3-iodo-D-Phe is bulky and hydrophobic.[1][2] NMP has a lower dielectric constant but higher solvating power for hydrophobic aggregates.[2] It prevents the "clumping" of the resin beads that often occurs when coupling large hydrophobic residues [4].
References
-
ResearchGate. (2012).[2] Suzuki-Miyaura reaction of N-Boc-4-iodophenylalanine with Phenylboronic Acid. Retrieved October 24, 2025, from [Link]
-
National Institutes of Health (NIH). (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Retrieved October 24, 2025, from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis. Retrieved October 24, 2025, from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. N-Boc-4-iodo-L-phenylalanine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing Boc-3-iodo-D-phenylalanine
Status: Active Ticket Type: Technical Guide & Troubleshooting Subject: Overcoming Hydrophobicity, Aggregation, and Halogen Instability in Peptide Purification
Executive Summary
Peptides containing Boc-3-iodo-D-phenylalanine (and its deprotected derivatives) present a unique triad of purification challenges: extreme hydrophobicity , susceptibility to de-halogenation , and steric-induced aggregation . This guide addresses the technical requirements for isolating these peptides without compromising the integrity of the aryl-iodide moiety or the D-configuration.
Module 1: Pre-Purification & Solubility Strategy
The most common failure mode is not chromatographic, but solubility-related. Iodinated phenylalanine residues act as "hydrophobic anchors," causing peptides to aggregate or precipitate in aqueous buffers.
The Solvation Protocol
Do not attempt to dissolve these peptides directly in the mobile phase (e.g., 5% Acetonitrile/Water). Use the "Organic-First" method to prevent the formation of gelatinous aggregates.
Step-by-Step Dissolution:
-
Weigh the crude peptide into a centrifuge tube.
-
Add Organic Solvent: Add minimal neat HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These fluorinated alcohols are potent disruptors of secondary structure (β-sheets) caused by hydrophobic residues.
-
Alternative: If fluorinated solvents are unavailable, use DMSO or DMF, but be aware of their UV cutoff interference.
-
-
Vortex/Sonicate: Ensure complete dissolution (clear solution).
-
Dilute: Slowly add your aqueous buffer (0.1% TFA in Water) while vortexing. Stop if turbidity appears.
-
Target: Final organic concentration should be <20-30% to prevent peak breakthrough, but high enough to keep the peptide soluble.
-
Visualizing the Solubility Decision Tree
Figure 1: Decision matrix for dissolving highly hydrophobic iodinated peptides prior to injection.
Module 2: Chromatographic Strategy
Standard C18 gradients often fail because the iodinated aromatic ring interacts too strongly with the stationary phase, leading to broad peaks or irreversible binding.
Stationary Phase Selection
| Column Type | Suitability | Mechanism & Notes |
| C18 (Standard) | Low | Risk: Irreversible adsorption. Retention times may be excessive (>40 min). |
| C8 or C4 | High | Reduced hydrophobicity allows the iodinated peptide to elute earlier with sharper peak shape. |
| Phenyl-Hexyl | High | Best for Isomers: The π-π interactions between the column and the iodophenyl ring often provide better separation of diastereomers (D- vs L-Phe) than alkyl chains. |
| Polymer (PLRP) | Medium | Useful if high pH (>9) is required, but resolution is generally lower than silica. |
Mobile Phase & Gradient Optimization
-
Buffer A: Water + 0.1% TFA (Standard) or 0.1% Formic Acid (if sensitive to acid).
-
Buffer B: Acetonitrile (ACN) + 0.1% TFA.[1] Note: Methanol generates higher backpressure and may not elute the peptide efficiently.
-
Gradient: Avoid 0-100%. Start high.
-
Suggested Start: 20% B to 80% B over 30 minutes.
-
Shallow Gradient: If separating impurities, use 0.5% B increase per minute.
-
Temperature Control
Elevating column temperature to 40°C - 50°C reduces mobile phase viscosity and improves mass transfer, sharpening the peaks of hydrophobic peptides.
-
Warning: Do not exceed 60°C. Aryl iodides can be thermally labile in acidic media over prolonged periods.
Module 3: Stability & Handling (The Iodine Factor)
The iodine atom on the phenylalanine ring is a "soft" leaving group. It is susceptible to photolysis and reduction.
1. Photodehalogenation (Light Sensitivity)
Aryl iodides cleave under UV/Visible light (homolytic cleavage of the C-I bond), creating a radical that abstracts a proton, converting 3-iodo-Phe to Phe .
-
Symptom: Appearance of a peak with Mass = [M - 126 Da].
-
Protocol: Wrap all columns, fraction collectors, and reaction vessels in aluminum foil . Use amber glass vials for storage. Turn off hood lights during cleavage.
2. Cleavage Cocktail Compatibility
During removal of the Boc group (if using TFA) or cleavage from resin:
-
Avoid: Ethanedithiol (EDT). Thiols can promote radical side reactions with halides under certain conditions.
-
Recommended Scavenger: Triisopropylsilane (TIS).
-
Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.
-
Time: Limit exposure. 2 hours is usually sufficient. Prolonged exposure increases the risk of de-iodination.
Troubleshooting Guides (FAQ)
Q1: I see a "split peak" or a shoulder on my main peak. Is this the D/L isomer?
Diagnosis: Likely yes. 3-iodo-phenylalanine is bulky. During coupling (synthesis), steric hindrance can slow down the reaction, allowing the activated amino acid to racemize (via azlactone formation) before coupling. Solution:
-
Check Mass: If the masses are identical, it is likely a diastereomer (D-Phe vs L-Phe).
-
Optimize Separation: Switch to a Phenyl-Hexyl column . The different spatial arrangement of the iodine atom interacts differently with the phenyl stationary phase, often resolving the isomers better than C18.
-
Synthesis Fix: For future batches, use DIC/Oxyma activation at lower temperatures (0°C) to minimize racemization during coupling.
Q2: My peptide elutes as a broad, ugly hump.
Diagnosis: Aggregation on the column or poor solubility. Solution:
-
Chaotropic Agents: Add NaClO₄ (Sodium Perchlorate) to the mobile phase (e.g., 50-100 mM). This disrupts hydrogen bonding networks.
-
Temperature: Increase column oven to 50°C.
-
Column Switch: Move to a C4 column (larger pore size, e.g., 300Å) to reduce hydrophobic surface area contact.
Q3: The Boc group is not coming off (or I need to keep it).
Context: If you are purifying the protected building block (Boc-3-I-D-Phe-OH) or a protected fragment.
-
To Retain Boc: Avoid TFA. Use neutral buffers (Ammonium Acetate) or weak acids (0.1% Acetic Acid).
-
To Remove Boc: Standard TFA treatment works. If the reaction is incomplete, do not heat. Fresh TFA is required. Ensure the scavenger (TIS) is present to quench the tert-butyl cations, preventing them from alkylating the iodine-rich aromatic ring (though rare, alkylation of the ring is possible).
Workflow for Impurity Identification
Figure 2: Troubleshooting logic for identifying common impurities associated with iodinated peptides.
References
-
Vertex AI Search. (2024).[2] Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. Link
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Link
-
YMC America. (n.d.). Strategic Peptide Purification: Practical and Theoretical Aspects. Link
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link
-
National Institutes of Health (NIH). (2010). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Link
Sources
Technical Support Center: Minimizing Racemization During Coupling of Boc-3-iodo-D-phenylalanine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when minimizing racemization during the coupling of Boc-3-iodo-D-phenylalanine. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stereochemical integrity of your peptides.
Introduction: The Challenge of Stereochemical Purity with Substituted Phenylalanine Derivatives
The incorporation of non-canonical amino acids like Boc-3-iodo-D-phenylalanine is a powerful strategy for modulating the pharmacological properties of peptides. However, the introduction of a bulky and electron-withdrawing iodine atom on the phenyl ring, coupled with the sterically demanding Boc protecting group, presents a heightened risk of racemization during peptide bond formation. Loss of stereochemical purity can lead to a mixture of diastereomeric peptides with potentially different biological activities and complicates purification and characterization.
This guide will delve into the mechanistic underpinnings of racemization in this specific context and provide actionable strategies to mitigate this undesired side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-3-iodo-D-phenylalanine particularly susceptible to racemization?
A1: Several factors contribute to the increased risk of racemization with Boc-3-iodo-D-phenylalanine. The activation of the carboxyl group for amide bond formation increases the acidity of the α-proton. The electron-withdrawing nature of the iodine atom on the phenyl ring can further enhance this acidity, making the proton more susceptible to abstraction by a base. Additionally, the steric bulk of both the iodine atom and the Boc protecting group can influence the conformation of the activated intermediate, potentially favoring pathways that lead to racemization.
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: Racemization during peptide coupling primarily proceeds through two pathways: direct enolization or the formation of a 5(4H)-oxazolone (azlactone) intermediate.[1] The formation of the planar oxazolone intermediate is often the main culprit, as it readily tautomerizes, leading to a loss of stereochemical information at the α-carbon. The presence of a base is crucial for both pathways as it facilitates the abstraction of the α-proton.
Q3: Which coupling reagents are recommended to minimize racemization with this amino acid?
A3: The choice of coupling reagent is critical. Uronium and phosphonium-based reagents are generally preferred over carbodiimides for sterically hindered couplings and for minimizing racemization.[2] Reagents that promote rapid coupling kinetics are advantageous as they shorten the lifetime of the reactive intermediate, thereby reducing the opportunity for racemization. For particularly challenging cases like Boc-3-iodo-D-phenylalanine, consider the following:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that often yield good results with low racemization.[3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent choice, known for its high reactivity and low racemization potential.[4]
Q4: How does the choice of base impact racemization?
A4: The base plays a dual role: it deprotonates the incoming amine nucleophile and can also abstract the α-proton of the activated amino acid, leading to racemization. The strength and steric hindrance of the base are key factors.[5]
-
Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but they can still promote racemization, especially with sensitive amino acids.
-
Weaker, more sterically hindered bases such as 2,4,6-collidine or pyridine have been shown to significantly reduce racemization in the coupling of phenylalanine derivatives.[2][6] The lower basicity of these alternatives disfavors α-proton abstraction.
Q5: What is the role of additives like HOBt and HOAt?
A5: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents, but they are also beneficial with uronium and phosphonium reagents.[7] They act by forming an active ester with the activated amino acid. This active ester is more stable and less prone to racemization than the initial activated species. HOAt is generally considered more effective than HOBt at suppressing racemization due to the participation of the neighboring nitrogen atom in the pyridine ring.[4]
Troubleshooting Guide: Minimizing Racemization of Boc-3-iodo-D-phenylalanine
This section provides a systematic approach to troubleshooting and optimizing your coupling reactions to preserve the stereochemical integrity of Boc-3-iodo-D-phenylalanine.
Problem 1: Significant Racemization Detected by Chiral HPLC or NMR
Root Cause Analysis:
-
Inappropriate Coupling Reagent: The chosen reagent may be too slow or may generate a highly reactive intermediate prone to racemization.
-
Excessively Strong or Unhindered Base: The base may be efficiently abstracting the α-proton.
-
Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization.[2]
-
Prolonged Reaction Time: A longer reaction time increases the exposure of the activated amino acid to conditions that promote racemization.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.
Solutions and Optimization Strategies:
1. Optimize the Coupling Reagent and Additives:
-
Switch to a modern uronium or phosphonium reagent: If you are using a carbodiimide like DCC or DIC, switch to HATU, HCTU, or COMU. These reagents are generally more efficient and lead to less racemization.[2][4]
-
Ensure the presence of an additive: Always include an additive like HOAt or Oxyma Pure, even with uronium/phosphonium reagents, to further suppress racemization.
2. Judicious Selection and Stoichiometry of the Base:
-
Use a weaker, sterically hindered base: Replace DIPEA with 2,4,6-collidine or pyridine.[6]
-
Optimize base stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently. An excess of base will increase the rate of racemization.
3. Control Reaction Temperature:
-
Perform couplings at low temperatures: Start the reaction at 0 °C and allow it to slowly warm to room temperature.[2] For particularly sensitive couplings, maintaining the reaction at 0 °C or even lower may be necessary.
4. Minimize Reaction Time:
-
Monitor the reaction closely: Use a rapid analytical technique like TLC or a quick LC-MS analysis to determine the reaction endpoint. Quench the reaction as soon as it is complete to avoid prolonged exposure of the product to the reaction conditions.
5. Solvent Considerations:
-
Choose a less polar solvent if possible: While polar aprotic solvents like DMF and NMP are common in peptide synthesis, less polar solvents can sometimes reduce the rate of racemization.[2] However, solubility of the reactants must be taken into account.
Data Presentation: Impact of Base on Racemization
The following table summarizes the effect of different bases on the diastereomeric ratio in the TBTU-mediated coupling of N-acetyl-L-phenylalanine, which serves as a good model for the behavior of Boc-3-iodo-D-phenylalanine.
| Base | Diastereomeric Ratio (L:D) | Reference |
| DIPEA (excess) | Mixture with D as major | [2] |
| DIPEA (1 eq.) | Mixture of diastereomers | [2] |
| Pyridine | Complete retention of L | [2][6] |
This data strongly suggests that switching from DIPEA to pyridine can be a highly effective strategy to suppress racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU and Collidine
-
Dissolve Boc-3-iodo-D-phenylalanine (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Add 2,4,6-collidine (2.0 eq.) to the solution and stir for 1-2 minutes at room temperature for pre-activation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the amine component (1.0 eq.) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and proceed with the work-up and purification.
Protocol 2: Alternative Low-Racemization Coupling using COMU and Pyridine
-
Dissolve Boc-3-iodo-D-phenylalanine (1.0 eq.) and the amine component (1.0 eq.) in anhydrous DMF.
-
Add COMU (1.1 eq.) to the solution.
-
Add pyridine (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, proceed with the standard aqueous work-up and purification.
Visualization of Key Concepts
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization via a planar oxazolone intermediate.
Troubleshooting Workflow for Racemization
Caption: A systematic workflow for troubleshooting racemization issues.
References
-
Sturabotti, E., Vetica, F., Toscano, G., Calcaterra, A., Martinelli, A., Migneco, L. M., & Leonelli, F. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581. [Link]
- Choi, M. (2017). Process for the racemization of α-amino acids. U.S.
-
Leonelli, F., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). ResearchGate. [Link]
-
Brown, C., Cutler, P., Eckers, C., Neville, W., & Okafo, G. (1998). Racemization of an L-phenylalanine residue catalysed by an adjacent cysteine in a bradykinin peptide antagonist. Analytical Communications, 35(5), 147-149. [Link]
-
Krasniqi, A., et al. (2021). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. ResearchGate. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
Sturabotti, E., Vetica, F., Toscano, G., Calcaterra, A., Martinelli, A., Migneco, L. M., & Leonelli, F. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). PubMed. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Doherty, J. B., et al. (2020). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. PMC. [Link]
-
Donnelly, C. A., et al. (2010). Isomer differentiation via collision-induced dissociation: the case of protonated alpha-, beta2- and beta3-phenylalanines and their derivatives. Journal of Mass Spectrometry, 45(8), 914-923. [Link]
-
Kazmaier, U., et al. (2003). Stereoselective Synthesis of β-Branched Phenylalanine Derivatives via Chelate-Claisen Rearrangement. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem. [Link]
-
Shurpik, D. N., et al. (2023). Decasubstituted Pillar[8]arene Derivatives Containing L-Tryptophan and L-Phenylalanine Residues: Non-Covalent Binding and Release of Fluorescein from Nanoparticles. MDPI. [Link]
-
Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. [Link]
-
Forbes, C. R., & Zondlo, N. J. (2012). Synthesis of thiophenylalanine-containing peptides via Cu(I)-mediated cross-coupling. Organic Letters, 14(2), 464-467. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.uniurb.it [people.uniurb.it]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions of Iodo-phenylalanine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving iodo-phenylalanine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance. As your partner in the lab, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Introduction: Why Phenylalanine Substrates Can Be Deceivingly Complex
Iodo-phenylalanine and its derivatives are crucial building blocks in medicinal chemistry. However, their structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of both an amino acid moiety and an aryl iodide can lead to unexpected catalyst inhibition or deactivation pathways. This guide addresses the most common issues we've observed in the field and provides structured troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is sluggish, stalls before completion, or fails entirely. What are the primary suspects?
A1: From our experience, a stalled reaction is almost always traceable to a compromised catalyst. The catalytically active Pd(0) species is the linchpin of your reaction. Its deactivation is the most common reason for failure. The primary culprits are:
-
Palladium Agglomeration: The formation of insoluble, inactive palladium black.
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that protect and activate your catalyst are breaking down.
-
Catalyst Poisoning: Impurities in your reagents or solvents are killing the catalyst.
-
Sub-optimal Reaction Parameters: The chosen base, solvent, or temperature may be promoting deactivation pathways over the desired catalytic cycle.
To diagnose the issue, a systematic approach is essential. The following flowchart outlines a logical troubleshooting workflow.
Caption: Initial troubleshooting workflow for stalled Pd-catalyzed reactions.
Q2: I see fine black particles forming in my reaction flask. What is this, and is it salvageable?
A2: You are observing the formation of "palladium black," which consists of catalytically inactive palladium aggregates.[1] This is a very common mode of deactivation.[2]
The Causality: The productive catalytic cycle relies on a delicate balance between the rates of its elementary steps: oxidative addition, transmetalation, and reductive elimination.[3] The active catalyst is a soluble, ligand-stabilized Pd(0) species. If the rate of reductive elimination (the final, product-forming step) is slow relative to the rate at which Pd(0) complexes collide and aggregate, inactive palladium black will precipitate.[4] High temperatures and polar solvents can sometimes accelerate this aggregation.[5]
The Core Problem: The ligands surrounding the palladium atom are meant to prevent this aggregation. If they are too small, not electron-donating enough, or are themselves degrading, they fail at this crucial task.
Caption: Competition between the catalytic cycle and deactivation.
Troubleshooting & Protocol:
-
Is it salvageable? Generally, no. Once formed, palladium black is very difficult to redissolve and reactivate in situ.[1] The reaction must be stopped, and the palladium recovered if desired. The focus should be on prevention.
-
Preventative Measures:
-
Ligand Selection: Switch to a bulkier, more electron-donating phosphine ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are specifically designed to be sterically demanding, which stabilizes the monoligated Pd(0) species and accelerates reductive elimination.[6][7]
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed. While a 1:1 or 2:1 ligand-to-palladium ratio is common, increasing it slightly (e.g., to 2.5:1) can sometimes suppress aggregation. However, a large excess of ligand can also be detrimental, potentially inhibiting the reaction.[8]
-
Strictly Anaerobic Conditions: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, disrupting the cycle and promoting side reactions that lead to aggregation.[9][10] Ensure all solvents are thoroughly degassed (freeze-pump-thaw is superior to sparging) and the reaction is maintained under a positive pressure of an inert gas like argon.[10]
-
Q3: My reaction starts well but then dies. Could my ligand be degrading?
A3: Yes, this is a strong possibility, especially with phosphine-based ligands. Ligand degradation is a more insidious cause of deactivation than palladium black formation because it's not always visually apparent.
The Causality:
-
P-C Bond Cleavage: Under basic conditions and at elevated temperatures, some phosphine ligands, particularly those with less steric bulk, can undergo P-C bond cleavage. This destroys the ligand and leaves the palladium center vulnerable.
-
Oxidation: If anaerobic conditions are not rigorously maintained, phosphines can be oxidized to phosphine oxides.[8] Phosphine oxides have poor coordinating ability and cannot stabilize the Pd(0) center, leading to catalyst death.[8] This is a critical reason why in situ generation of the Pd(0) catalyst from a Pd(II) precursor must be carefully controlled to avoid consuming the ligand as a reductant.[8]
Troubleshooting & Protocol:
-
Ligand Choice: As with aggregation, using robust, sterically hindered biarylphosphine ligands is a primary solution. Their architecture is designed to resist degradative pathways.
-
Base Selection: The choice of base is critical. Strong, nucleophilic bases can attack the phosphine ligand. Consider switching to a weaker, non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄, which are often highly effective and less destructive.[5][11] The effect of the base is highly dependent on the solvent system.[5][12]
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate. Every 10°C increase can significantly accelerate the rate of ligand degradation.
-
Protocol: Test for Ligand Degradation
-
Step 1: Set up your standard reaction.
-
Step 2: At the point where the reaction typically stalls, carefully (under inert atmosphere) add an additional aliquot of the ligand (e.g., 0.5 mol%).
-
Step 3: Monitor the reaction. If the reaction rate increases, it strongly suggests that ligand degradation was the primary cause of deactivation.
-
Q4: I've optimized my ligand, base, and temperature, but yields are still inconsistent. Could my iodo-phenylalanine or other reagents be the problem?
A4: Absolutely. The purity and nature of your starting materials are paramount.
The Causality:
-
Catalyst Poisoning: Many functional groups can act as catalyst poisons by binding strongly to the palladium center and inhibiting substrate access. Common culprits include sulfur-containing compounds (even trace amounts from thiols used in purification) and certain nitrogen heterocyles.[1] While the amino group of phenylalanine itself is generally not problematic once protected, impurities in your substrate could be the source.
-
Solvent Quality: The solvent is not just a medium; it's a crucial reaction partner.[13][14] Its polarity can influence catalyst stability and reaction rates.[11] Using wet or poor-quality solvents can introduce water or other impurities that interfere with the base or promote catalyst decomposition.[13] For example, some reactions benefit from a small amount of water, while for others it is detrimental.[13]
-
Base Quality: The base must be anhydrous (if required) and of high purity. The particle size and surface area of solid inorganic bases can also affect reaction rates.
Troubleshooting & Protocol:
-
Reagent Purity Check:
-
Substrate: Re-purify your iodo-phenylalanine derivative by recrystallization or chromatography to remove potential trace impurities.
-
Solvents: Always use high-purity, anhydrous, and degassed solvents. Never assume a new bottle from a supplier is perfectly dry or oxygen-free.
-
Base: Use a freshly opened bottle of base or dry it in an oven before use.
-
-
Protocol: Control Experiment for Reagent Purity
-
Step 1 (Baseline): Run the reaction with your standard set of reagents and record the final yield and reaction profile (e.g., by LC-MS).
-
Step 2 (High-Purity): Run the reaction again under identical conditions, but this time use freshly purified iodo-phenylalanine, a newly opened bottle of a high-purity solvent (e.g., HPLC grade, degassed), and freshly dried base.
-
Step 3 (Comparison): If the high-purity reaction shows a significant improvement in yield or rate, it confirms that one of your standard reagents was the source of the problem.[1]
-
Data Summary: Ligand Selection
The choice of ligand is often the single most important parameter in preventing catalyst deactivation. The table below summarizes key features of common ligand classes for challenging substrates like iodo-phenylalanine.
| Ligand Class | Example(s) | Key Features | Best For Preventing... |
| Monodentate Biarylphosphines | SPhos, XPhos, RuPhos | • High steric bulk• Strong σ-donors• Promote fast reductive elimination | • Pd(0) Aggregation• Ligand Degradation |
| Chelating Diphosphines | Xantphos, dppf | • Wide bite angle• Resist P-C cleavage• Stabilize catalyst | • Deactivation at high temps |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | • Very strong σ-donors• High thermal stability | • Ligand Degradation |
| Simple Trialkyl/arylphosphines | P(t-Bu)₃, PPh₃ | • Less bulky (PPh₃)• Prone to oxidation/degradation | • Not recommended for challenging substrates |
Final Recommendations
When working with iodo-phenylalanine, start with a robust catalyst system. A combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky biarylphosphine ligand (e.g., SPhos) and a carbonate or phosphate base in a degassed aprotic solvent (like dioxane or toluene) is a reliable starting point.[10] Remember that every component matters. Rigorous attention to reagent purity and anaerobic technique is not optional; it is essential for success.[10][15]
References
-
Knoll, A. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 222(1-2), 185-219. [Link]
-
Newton, G. L., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2846–2855. [Link]
-
Request PDF. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
Newton, G. L., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2846–2855. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
Zhang, X., et al. (2018). Probing the Evolution of Palladium Species in Pd@MOF Catalysts during the Heck Coupling Reaction: An Operando X-ray Absorption Spectroscopy Study. Journal of the American Chemical Society, 140(35), 11139-11145. [Link]
-
Stambuli, J. P., et al. (2001). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 123(11), 2677–2678. [Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. [Link]
-
Amatore, C., et al. (2005). Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes. Organometallics, 24(8), 1874–1883. [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. ResearchGate. [Link]
- Google Patents. (n.d.). Method for reactivating deactivated palladium/carbon catalyst.
-
AIP Publishing. (2021). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Conference Proceedings. [Link]
-
Kania, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). Palladium-Catalyzed Reactions. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. PubMed Central. [Link]
-
National Institutes of Health. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PubMed Central. [Link]
-
Colorado State University. (2013). Preparation and Characterization of Palladium Catalysts. CSU ePress. [Link]
-
Mitchell, D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 545–551. [Link]
-
Hartwig Group. (n.d.). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group. [Link]
-
Diva-portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
ResearchGate. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of agglomeration of Pd into inactive Pd black. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Sci-Hub. (2012). Deactivation mechanisms of Pt/Pd-based diesel oxidation catalysts. Catalysis Today. [Link]
-
National Institutes of Health. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PubMed Central. [Link]
-
MDPI. (n.d.). Catalysts | Special Issue : Palladium-Catalyzed Reactions. MDPI. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
National Center for Biotechnology Information. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
ResearchGate. (n.d.). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ResearchGate. [Link]
-
ResearchGate. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. [Link]
-
LCGC International. (2026). Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. LCGC International. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. youtube.com [youtube.com]
- 7. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
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- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
Dehalogenation side reactions with Boc-3-iodo-D-phenylalanine
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Dehalogenation Side Reactions
Welcome to the technical support center for Boc-3-iodo-D-phenylalanine. As Senior Application Scientists, we understand that incorporating unique amino acid analogs like iodinated phenylalanine is crucial for advancing your research in areas such as peptide stapling, cross-coupling modifications, and radio-labeling. However, the lability of the carbon-iodine bond can present challenges, specifically the potential for dehalogenation, leading to the formation of Boc-D-phenylalanine as a significant impurity.
This guide provides in-depth troubleshooting advice, frequently asked questions, and preventative protocols to help you navigate these challenges and ensure the integrity of your synthetic peptides.
Troubleshooting Guide: Diagnosing and Resolving Dehalogenation
Encountering unexpected dehalogenation can be a significant setback. This section is designed to help you identify the root cause of the issue and implement effective solutions.
Initial Observation: Presence of an Unexpected Peak in Analytical HPLC/LC-MS
Your analytical data shows a peak that corresponds to the mass of your target peptide minus the mass of iodine (-125.9 Da). This is a strong indicator of a dehalogenation side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation.
Frequently Asked Questions (FAQs)
Q1: How susceptible is Boc-3-iodo-D-phenylalanine to dehalogenation during standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A: During routine Fmoc-SPPS, dehalogenation of iodinated phenylalanine is generally not a major side reaction under standard conditions. The carbon-iodine bond on the aromatic ring is relatively stable to the reagents used for Fmoc deprotection (e.g., 20% piperidine in DMF) and peptide coupling. However, prolonged exposure to basic conditions or the presence of certain contaminants could potentially lead to a low level of dehalogenation. It is crucial to use high-purity reagents and adhere to optimized reaction times.
Q2: Can the cleavage cocktail contribute to dehalogenation?
A: Yes, the cleavage step is a critical point where dehalogenation can occur. While trifluoroacetic acid (TFA) itself is not the primary cause, certain scavengers in the cleavage cocktail can promote this side reaction. Scavengers are essential to quench reactive carbocations generated from the cleavage of side-chain protecting groups[1][2]. However, some scavengers, particularly those with strong reducing properties, can facilitate the reductive cleavage of the C-I bond.
Q3: I am performing a palladium-catalyzed cross-coupling reaction on my peptide containing 3-iodo-D-phenylalanine. Why am I observing the dehalogenated product?
A: This is the most common scenario for significant dehalogenation. The palladium catalyst, which is intended to activate the C-I bond for cross-coupling, can also catalyze a competing hydrodehalogenation reaction. This occurs when a hydride source is present in the reaction mixture. Potential hydride sources include certain solvents, additives, or impurities. A study on palladium-catalyzed intramolecular S-arylation of peptides containing cysteine and para-iodo-phenylalanine noted that deiodination was not observed under their optimized, mild conditions, highlighting the importance of the catalytic system[3].
Q4: What is the primary mechanism of palladium-catalyzed dehalogenation?
A: The generally accepted mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species to form a Pd(II)-aryl complex. This intermediate is central to both the desired cross-coupling and the undesired dehalogenation. In the presence of a hydride source, the Pd(II)-aryl complex can undergo reductive elimination with the hydride to yield the dehalogenated arene and regenerate the Pd(0) catalyst.
Caption: Competing pathways in Pd-catalyzed reactions.
Q5: How can I analytically distinguish between my target iodinated peptide and the dehalogenated impurity?
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating these two species[4]. The dehalogenated peptide is more hydrophobic than its iodinated counterpart and will therefore have a longer retention time on a C18 column. Mass spectrometry (MS) is used for unambiguous identification by confirming the mass difference of 125.9 Da[5][6].
Protocols and Mitigation Strategies
Protocol 1: Optimized TFA Cleavage for Peptides Containing 3-iodo-D-phenylalanine
This protocol is designed to minimize dehalogenation during the final cleavage and deprotection step.
-
Resin Preparation: After completion of the synthesis, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A recommended starting formulation is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
Note: Avoid using strong reducing scavengers like dithiothreitol (DTT) unless absolutely necessary for other residues, and if so, minimize the cleavage time.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. Do not exceed 4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
-
Analysis: Immediately analyze the crude product by RP-HPLC and LC-MS to assess purity and check for dehalogenation.
Protocol 2: Mitigation of Dehalogenation During Palladium-Catalyzed Post-Synthetical Modification
This protocol provides guidelines for setting up a palladium-catalyzed reaction to favor the desired cross-coupling over dehalogenation, based on principles from successful S-arylation reactions[3].
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. Systems like Xantphos-Pd-G3 have been shown to be effective and chemoselective for S-arylation of peptides containing iodo-phenylalanine under mild conditions[3].
-
Solvent System: The use of aqueous co-solvents (e.g., acetonitrile/water mixtures) is often beneficial and can suppress hydrodehalogenation.
-
Base Selection: Use a non-nucleophilic organic base such as diisopropylethylamine (DIPEA).
-
Exclusion of Reducing Agents: Scrupulously exclude any potential hydride donors from the reaction mixture. Use high-purity, degassed solvents.
-
Reaction Setup (Example for Intramolecular S-arylation):
-
Dissolve the linear peptide precursor containing 3-iodo-D-phenylalanine and a thiol-containing residue (e.g., Cys) in a degassed mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Add DIPEA (1.5 equivalents).
-
Add the palladium catalyst (e.g., 5 mol% Xantphos-Pd-G3).
-
Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
Monitor the reaction progress by LC-MS, checking for the formation of the desired cyclized product and the dehalogenated linear peptide.
-
Data Summary
| Compound | Molecular Weight Change | Expected RP-HPLC Elution Profile | Primary Analytical Detection Method |
| Target Peptide | N/A | Earlier Elution | LC-MS (Expected Mass) |
| Dehalogenated Impurity | -125.9 Da | Later Elution (more hydrophobic) | LC-MS (Mass - 125.9) |
References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 767-776.
- Zhang, C., et al. (2021). Palladium-catalyzed cross-coupling of 4-iodo-phenylalanine with glycoside bearing an axial picolinic amide-directing group. Organic Letters, 23(15), 5896-5900.
-
Agilent Technologies. (2024). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
-
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
- Garg, S., Garg, A., & Scott, P. J. H. (2012). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. Molecules, 17(6), 6339-6349.
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
- Wang, P., et al. (2020). Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA. Chemical Science, 11(13), 3393-3399.
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
- Miller, S. J., et al. (2017). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 73(29), 4155-4161.
- Subirós-Funosas, L., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(10), 1951.
- Pampel, J., et al. (2022). Late-Stage Functionalisation of Peptides on the Solid Phase by an Iodination-Substitution Approach. Chemistry – A European Journal, 28(48), e202201339.
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
- Wynendaele, E., et al. (2013). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: The obestatin case. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 159-167.
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). TFA cleavages of exenatide resin using thiol scavengers shown in Fig. 1.
- Fujii, M., et al. (2018). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups.
-
Sterling Pharma Solutions. (2023). Characterisation of a peptide conjugate and impurities. Retrieved from [Link]
- Gande, A., et al. (2019). Pd-catalyzed site-selective C(sp2)–H radical acylation of phenylalanine containing peptides with aldehydes. Chemical Science, 10(33), 7764-7769.
- Collins, J. M., et al. (2021). Total wash elimination for solid phase peptide synthesis.
- Perera, S. D., & Kitas, E. A. (2017). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Australian Journal of Chemistry, 70(1), 123-127.
- Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
-
BioPharmaSpec. (2025). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. Retrieved from [Link]
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(69), 40393-40400.
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]
- Albericio, F., & Subirós-Funosas, L. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotage.com [biotage.com]
- 3. Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
Optimizing temperature for Suzuki-Miyaura reaction of aryl iodides
[1]
Welcome to the Advanced Catalysis Support Hub. Subject: Thermal Optimization & Troubleshooting for Aryl Iodide Substrates Ticket Priority: High (Process Critical)
Module 1: The Thermal Kinetics of Aryl Iodides
Status: Active Investigation
Aryl iodides (Ar-I) present a unique thermal paradox in Suzuki-Miyaura coupling. Unlike aryl chlorides, which require high thermal energy (>80°C) to overcome the activation barrier for oxidative addition, Ar-I substrates undergo oxidative addition to Pd(0) rapidly, often at room temperature.
However, oxidative addition is not always the rate-determining step (RDS) for iodides.
The "Iodide Stall" Phenomenon
Research indicates that while Ar-I adds to Pd(0) easily, the resulting Pd(II) intermediate is often too stable, particularly when using standard phosphine ligands like PPh3. At moderate temperatures (approx. 50°C), the catalytic cycle can stall because the transmetallation step becomes kinetically unfavorable due to the stability of the trans-[Pd(PPh3)2(Ar)(I)] complex.
Key Technical Insight:
-
Low Temp (<40°C): Risk of incomplete conversion due to solubility issues (base/boronic acid) or slow transmetallation.
-
Medium Temp (50-60°C): The "Dead Zone" for some PPh3 systems where the intermediate is stable but turnover is sluggish.
-
High Temp (>80°C): Forces turnover but accelerates Protodeboronation and Catalyst Decomposition (Pd Black formation).
Visualization: The Thermal Failure Pathways
The following diagram illustrates where temperature extremes cause the catalytic cycle to fail for Aryl Iodides.
Caption: Figure 1. Thermal failure modes in Aryl Iodide coupling. Note the bifurcation between high-energy decomposition and low-energy catalytic stalling.
Module 2: Troubleshooting Guides
Status: Diagnostic Mode
Issue 1: "My reaction turns black immediately and yield is low."
Diagnosis: Rapid Catalyst Decomposition (Pd Black). Context: Aryl iodides are highly reactive. If you combine a labile catalyst (like Pd(PPh3)4) with an aryl iodide at high temperatures (>80°C), the oxidative addition happens instantly, but the ligands may dissociate before transmetallation, leading to Pd aggregation.
Corrective Protocol:
-
Lower the Temperature: Drop to 40–60°C. Aryl iodides rarely need refluxing toluene/DMF temperatures.
-
Switch Ligands: Move from PPh3 to bidentate ligands (e.g., dppf) which are more thermally stable and resist dissociation.
-
The "Pre-Heat" Trick: Do not heat the reaction mixture before adding the aryl iodide. Add the catalyst after the solvent has reached the set temperature to ensure active species are generated in the presence of the substrate.
Issue 2: "I have full conversion of Ar-I, but the product is the de-halogenated arene (Ar-H)."
Diagnosis: Hydrodehalogenation. Context: This is a temperature-sensitive side reaction, often exacerbated by alcoholic solvents (ethanol/isopropanol) acting as hydride sources at high temperatures.
Corrective Protocol:
-
Solvent Swap: Switch from alcohols to aprotic polar solvents like DMF, DMSO, or Toluene/Water mixtures.
-
Temperature Control: Reduce temperature by 10°C increments. Dehalogenation has a higher activation energy than the coupling in many systems.
-
Base Check: If using Formate or Alkoxide bases, switch to inorganic carbonates (K2CO3, Cs2CO3) or Phosphates (K3PO4).
Issue 3: "The reaction stalls at 50% conversion, even with fresh catalyst."
Diagnosis: Protodeboronation of the Boronic Acid.[1][2] Context: At high temperatures, especially with electron-rich or ortho-substituted boronic acids, the C-B bond hydrolyzes faster than the C-C bond forms.
Corrective Protocol:
-
Variable Temperature Screening (VTS): See Module 3.
-
Slow Addition: Do not add all boronic acid at the start. Add it in 3 portions over the first hour.
-
Anhydrous Conditions: While Suzuki requires some water for base solubility, excess water at high temp promotes hydrolysis. Use dry solvents with a specific ratio of water (e.g., 4:1 Dioxane:H2O) rather than "wet" solvents.
Module 3: Optimization Protocols
Status: Implementation
Protocol A: Variable Temperature Screening (VTS)
Do not default to the solvent boiling point. For Aryl Iodides, the optimal window is often narrow.
Experimental Setup: Run 4 parallel reactions (small scale, 0.5 mmol) at the following set points:
-
T1 (RT / 25°C): Baseline reactivity check.
-
T2 (45°C): Mild activation.
-
T3 (65°C): Standard activation.
-
T4 (85°C): Stress test (High energy).
Data Interpretation Table:
| Observation | Probable Cause | Recommended Action |
| High Yield at T1/T2 | Substrate is highly reactive. | STOP. Do not heat further. Higher temps will only increase impurities. |
| Stall at T2, Good at T3 | "Iodide Stall" (Stable Intermediate). | Use T3 (65°C) . Consider switching to bulky ligands (e.g., XPhos, SPhos) to lower T req. |
| Pd Black at T4 | Thermal decomposition. | Cap temperature at 60°C . Switch to Pd(dppf)Cl2 or Pd(OAc)2/SPhos. |
| Ar-H Byproduct at T4 | Solvent participation/Dehalogenation. | Change solvent to THF or Toluene . Reduce T to 50°C . |
Protocol B: Base-Temperature Solubility Matching
Temperature affects the solubility of inorganic bases, which drives the reaction mechanism (Path B: formation of Pd-hydroxo species).
-
For Low Temp (RT - 40°C): Use bases with high aqueous solubility or organic solubility.
-
Recommended: Cs2CO3 (high solubility), TlOH (toxic but effective at RT), or organic bases like TEA (if applicable).
-
-
For High Temp (>60°C): Sparingly soluble bases act as a "slow release" mechanism, preventing rapid protodeboronation.
-
Recommended: K3PO4 (anhydrous), K2CO3.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Microwave heating for Aryl Iodides? A: Yes, but proceed with caution. Microwave heating is excellent for "hard" substrates like aryl chlorides. For iodides, the rapid superheating can cause massive protodeboronation before the coupling occurs. If using MW, use "Power Cycling" (ramp to temp, hold, cool) rather than continuous high-power irradiation.
Q: Why do papers suggest 80°C if iodides react at Room Temp? A: Many literature protocols use "generic" conditions optimized for Bromides (the most common substrate). Iodides are often subjected to these conditions simply for convenience. However, specificity yields purity. If you are working with complex drug scaffolds, optimizing for the lowest effective temperature preserves functional groups.
Q: My boronic acid is unstable. How do I couple it with an aryl iodide? A: Use the "Cryo-Suzuki" approach.
-
Cool reaction to 0°C.
-
Use a highly active catalyst (Pd(dtbpf)Cl2 or Pd-PEPPSI-IPr).
-
Use a mild base (K3PO4).
-
Allow to warm slowly to RT. Mechanism: The high activity of the catalyst compensates for the low thermal energy, allowing coupling to outcompete decomposition.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Colletto, C., et al. (2018).[4] Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[5] Organometallics, 37(15), 2545–2555.
-
Cox, P. A., et al. (2016).[6] Protodeboronation of Heteroarylboronic Acids: Analysis of Mechanism and Methods for Suppression. Journal of the American Chemical Society, 138(29), 9145–9157.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4][7][8][9] Accounts of Chemical Research, 41(11), 1461–1473.
Sources
- 1. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Impact of N-H proton interference in unprotected indazole coupling
A Senior Application Scientist's Guide to Navigating N-H Proton Interference in C-N Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges posed by the N-H proton in unprotected indazole coupling reactions. My goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to rationalize and overcome common laboratory hurdles.
The Core Challenge: The Ambident Indazole Nucleophile
Indazoles are a cornerstone in medicinal chemistry, often serving as privileged scaffolds in drug discovery. However, their synthesis via N-arylation is complicated by the presence of the acidic N-H proton. Once deprotonated by a base, the resulting indazolide anion is an ambident nucleophile, meaning it can react at two different positions: N1 and N2. This leads to the primary challenge in unprotected indazole coupling: controlling regioselectivity.
The two tautomeric forms, 1H-indazole and 2H-indazole, coexist in equilibrium. While the 1H-tautomer is thermodynamically more stable, the reaction conditions can significantly influence which nitrogen atom acts as the primary nucleophile, often leading to mixtures of N1 and N2-arylated products.[1][2] Furthermore, the N-H proton itself, or the resulting heterocyclic anion, can interact with and even inhibit the metal catalyst, leading to poor or no conversion.[3]
This guide is structured to address these issues head-on, providing both high-level mechanistic understanding and practical, actionable solutions.
Caption: Fig. 1: The dual reactivity of unprotected indazole.
Troubleshooting Guide
This section addresses the most common issues encountered during the N-arylation of unprotected indazoles in a question-and-answer format.
Issue 1: Poor or No Conversion
Q: My reaction isn't working. I'm seeing only starting material even after extended heating. What's the likely cause?
A: The most probable cause is inhibition of your catalyst, a common problem when working with nitrogen-rich heterocycles like indazoles.[4]
-
Causality — Catalyst Inhibition: In palladium-catalyzed reactions, the active Pd(0) species is typically formed in situ from a Pd(II) precatalyst or a Pd(0) source like Pd₂(dba)₃. Unprotected indazoles can act as strong ligands for palladium, binding to the metal center and preventing the formation of the catalytically active phosphine-ligated Pd(0) complex.[3] This effectively sequesters the catalyst, halting the reaction before it can begin.
-
Solution 1 — Catalyst Pre-activation: To overcome this, you can pre-form the active catalyst before introducing the indazole. Heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent for a few minutes at the reaction temperature. This allows the active Pd(0)Lₙ complex to form without interference. Then, add the remaining reagents (indazole, aryl halide, base) to the pre-activated catalyst solution.[3] This simple change is often remarkably effective.
-
Solution 2 — Verify Reaction Conditions: Palladium-catalyzed N-arylations often require high temperatures (80–130 °C) and prolonged reaction times, sometimes up to 40 hours, to proceed to completion.[5] Ensure your reaction temperature is adequate and you are allowing sufficient time. Also, confirm your base is strong enough (e.g., K₃PO₄, Cs₂CO₃) and has at least some solubility in the reaction medium.[5][6]
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: My reaction works, but I get an inseparable mixture of N1 and N2-arylated products. How can I favor one isomer over the other?
A: Controlling regioselectivity is the central challenge. The N1-substituted product is generally the thermodynamically more stable isomer, but reaction conditions can be tuned to favor either the N1 or N2 product.[7] The outcome is a delicate balance of catalyst system, solvent, base, and the nature of your coupling partner.
-
Causality — A Mechanistic Tug-of-War: The N1/N2 ratio is dictated by the kinetics and thermodynamics of the C-N bond-forming step. Factors that influence the electron density and steric accessibility of the two nitrogen atoms will shift the product ratio.
-
Solution 1 — Tune the Catalyst System (Pd vs. Cu):
-
Palladium: Palladium-based systems, particularly with bulky biarylphosphine ligands, can often provide good selectivity, though this is substrate-dependent.
-
Copper: Copper-diamine catalyzed systems (Ullmann-type reactions) are highly effective for N-arylation of indazoles and can offer different selectivity profiles.[8] A critical finding is that regioselectivity in copper-catalyzed reactions can be dramatically influenced by the aryl halide. Aryl iodides often give excellent selectivity for the N1 isomer. In contrast, the slower oxidative addition of aryl bromides can lead to a significant drop in regioselectivity, producing more of the N2 isomer.[9]
-
-
Solution 2 — Strategic Choice of Reaction Parameters:
-
Solvent: Aprotic polar solvents like DMF or dioxane are common, but nonpolar solvents like toluene can alter the reactivity and selectivity profile.[5][9] Solvent choice can influence the aggregation state of the indazolide salt and its coordination to the metal center.
-
Base: The choice of base (e.g., K₃PO₄ vs. Cs₂CO₃) can impact the reaction. While both are common, their solubility and the nature of the cation can influence the nucleophilicity of the indazolide anion.[6][9]
-
-
Solution 3 — For High N2 Selectivity: Achieving high N2 selectivity is challenging but possible. Certain Rh(II)-catalyzed reactions with specific coupling partners like diazonaphthoquinones have shown high N2 selectivity through a unique mechanism involving a 1,5-proton shift.[10] Additionally, copper-catalyzed couplings using hypervalent diaryliodonium salts as the aryl source can provide exclusively N2-arylated products under mild conditions.[7]
Data Summary: Guiding Regioselectivity
| Goal | Catalyst System | Aryl Halide | Key Parameters | Rationale & Reference |
| High N1 Selectivity | CuI / Diamine Ligand | Aryl Iodide (Ar-I) | Solvent: Dioxane or Toluene. Base: K₃PO₄. | The faster oxidative addition of Ar-I favors the thermodynamically preferred N1 pathway.[9] |
| Improved N1 Selectivity with Ar-Br | CuI / Diamine Ligand | Aryl Bromide (Ar-Br) | One-pot halide exchange (Ar-Br → Ar-I) before coupling. | Circumvents the poor regioselectivity observed with aryl bromides by converting it to the more reactive iodide in situ.[9] |
| High N2 Selectivity | CuCl | Diaryliodonium Salt | Mild conditions. | The mechanism involving the hypervalent iodine reagent kinetically favors attack at the N2 position.[7] |
| General Pd-Catalysis | Pd₂(dba)₃ or Pd(OAc)₂ / Biarylphosphine Ligand | Aryl Bromide/Chloride | Base: K₃PO₄ or Cs₂CO₃. Solvent: Toluene. | Requires careful optimization; selectivity is highly substrate-dependent. Catalyst pre-activation is recommended.[3][5] |
Frequently Asked Questions (FAQs)
Q1: Mechanistically, why is the N-H proton such a problem?
A: The N-H proton creates a trifecta of challenges:
-
Acidity: It must be removed by a base to generate the active nucleophile. If the base is too weak or insoluble, the reaction will not proceed.
-
Ambident Reactivity: As detailed above, the resulting anion can attack from two positions (N1 and N2), creating a regioselectivity problem.[11]
-
Catalyst Interaction: The lone pairs on the indazole's nitrogen atoms can coordinate strongly to the transition metal catalyst (e.g., Palladium), effectively acting as a ligand and inhibiting the desired catalytic cycle.[3]
Q2: What is the thermodynamic basis for N1- versus N2-substitution?
A: The 1H-tautomer of indazole is energetically more stable than the 2H-tautomer by several kcal/mol.[12] Consequently, the N1-substituted product is typically the thermodynamically more stable isomer. Reactions run under conditions that allow for equilibrium between the N1 and N2 intermediates will tend to favor the N1 product. Conversely, conditions that favor a rapid, irreversible reaction (kinetic control) may lead to higher proportions of the N2 isomer, depending on the transition state energies.[7][12]
Q3: My indazole has other functional groups. What should I be worried about?
A: Base-labile functional groups, such as esters or certain protecting groups, may not be tolerated under the strongly basic conditions often required for these couplings.[5] In such cases, using a milder base like K₃PO₄ or K₂CO₃ is preferable to stronger bases like NaOtBu. It is always critical to assess the compatibility of all functional groups on your substrates with the planned reaction conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
How to avoid homocoupling of boronic acids in Suzuki reactions
Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Oxidative Homocoupling of Boronic Acids
Introduction
Welcome to the Technical Support Hub. You are likely here because your LCMS shows a persistent impurity with a mass of
The Problem: Oxidative homocoupling (
This guide treats your reaction like a failing system, providing diagnostic logic and self-validating protocols to restore integrity.
Module 1: Diagnosis & Mechanism
Ticket #001: Is it actually homocoupling?
Before optimizing, confirm the impurity. In a Suzuki reaction between
| Symptom | Observation | Logic |
| Mass Spec | Loss of two protons during oxidative coupling. | |
| Stoichiometry | Boronic acid consumed, Halide remains. | The nucleophile is reacting with itself, leaving the electrophile untouched. |
| Visual | Reaction turns black immediately (Pd black). | Rapid oxidation of ligands or Pd precipitation often accompanies high |
The Mechanistic Fork
Homocoupling is primarily driven by a "Peroxo-Palladium" species formed when Pd(0) reacts with dissolved oxygen instead of the aryl halide.
Figure 1: The "Fork in the Road." Oxygen diverts the active catalyst into a destructive cycle (Red path) that consumes boronic acid.
Module 2: The Oxygen Factor (The #1 Suspect)
Ticket #002: "I degassed it, but it's still failing."
Root Cause: Standard sparging (bubbling gas) is often insufficient for sensitive reactions or large volumes. It leaves residual microbubbles and does not effectively strip oxygen from the vessel headspace.
The Fix: Implement the Freeze-Pump-Thaw (FPT) protocol.[2] This is the only way to achieve thermodynamic equilibrium of gas removal.
Protocol: Rigorous Freeze-Pump-Thaw
Prerequisites: Schlenk line, Liquid Nitrogen (
-
Freeze: Place the reaction solvent/mixture in a Schlenk tube. Submerge in
until completely solid. -
Evacuate: Open the vessel to high vacuum (5–10 min). Crucial: The solvent is frozen, so you are removing the headspace gas without evaporating solvent.
-
Isolate: Close the stopcock (isolate from vacuum).
-
Thaw: Remove from
and thaw in a warm water bath. Observation: You will see bubbles erupting from the liquid as trapped gas is released. -
Repeat: Perform steps 1–4 exactly three times .
-
Backfill: On the final cycle, backfill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).
Expert Insight: If you cannot use FPT (e.g., large scale), use subsurface sparging with a fritted gas dispersion tube (not a needle) for at least 30 minutes, followed by continuous headspace sweeping during the reaction.
Module 3: Catalyst & Base Selection
Ticket #003: "Does my catalyst choice matter?"
Root Cause: Pd(II) precatalysts (e.g.,
The Fix:
-
Option A (Stoichiometry): If using Pd(II), add an extra 0.1–0.2 equiv of boronic acid to account for this "induction tax."
-
Option B (Source Switch): Switch to a Pd(0) source like
or a pre-activated Pd(II) precatalyst that contains a reducing ligand (e.g., Buchwald G3/G4 precatalysts) to minimize boronic acid consumption.
Ticket #004: "Is my base too aggressive?"
Root Cause: Strong bases accelerate the oxidation of boronic acids.
| Base Type | Risk Level | Recommendation |
| Hydroxides ( | High | Promotes rapid oxidation. Avoid if homocoupling is high. |
| Carbonates ( | Medium | Standard starting point. |
| Fluorides ( | Low | Excellent for sensitive substrates; stabilizes boronate intermediates. |
| Phosphates ( | Low | Often the best balance for minimizing side reactions. |
Module 4: Kinetic Control Strategies
Ticket #005: "I have 0% oxygen, but still get homocoupling."
Root Cause: Concentration effects.[3] If
The Fix: Slow Addition Protocol (Simulated High Dilution).
Protocol: Syringe Pump Addition
Instead of dumping all reagents in at
-
Pot: Charge the flask with Aryl Halide (
), Catalyst, and Base in solvent. Heat to temperature.[4] -
Syringe: Dissolve Boronic Acid in a minimal amount of degassed solvent.
-
Action: Add the Boronic Acid solution via syringe pump over 1–2 hours.
Why this works: This keeps the instantaneous concentration of Boronic Acid near zero. The moment it enters, it reacts with the excess
Figure 2: Kinetic Control Strategy. By limiting the availability of the boronic acid, you statistically force the cross-coupling pathway.
FAQ: Rapid Fire Troubleshooting
Q: Can I use MIDA boronates? A: Yes. MIDA boronates are "masked" boronic acids. They hydrolyze slowly under basic conditions, releasing the active boronic acid gradually. This is chemically equivalent to the "Slow Addition" protocol but without the syringe pump. It is highly effective for preventing homocoupling [1].
Q: My reaction turns black. Is that bad?
A: Usually, yes. "Palladium Black" is precipitated, inactive metal. It suggests your ligand has dissociated or oxidized (likely by
Q: Does water content matter? A: Yes. While Suzuki reactions need some water for the transmetallation step, excess water can dissolve more oxygen than organic solvents. Degas your water separately and rigorously.[5]
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for the Synthesis of Polyene Natural Products." J. Am. Chem. Soc.[6]2007 , 129, 6716–6717. Link
-
Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." J. Am. Chem. Soc.[6]2006 , 128, 6829–6836. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412–443. Link
-
Delaney, C. P. et al. "Oxygen-Promoted Pd-Catalyzed Homocoupling of Boronic Acids." Org.[6][7][8][9][10][11][12] Process Res. Dev.2019 , 23, 164–171. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Improving coupling efficiency in automated peptide synthesizers
Welcome to the Advanced Peptide Synthesis Application Support Portal.
Ticket ID: #APS-9924 Subject: Optimization of Coupling Efficiency in Automated SPPS Assigned Specialist: Senior Application Scientist, Dr. H. Chen
Overview: The Thermodynamics of Failure
In automated Solid-Phase Peptide Synthesis (SPPS), "low coupling efficiency" is rarely a single point of failure. It is usually a convergence of steric hindrance , inter-chain aggregation (β-sheet formation) , and sub-optimal activation kinetics .
This guide moves beyond basic "double coupling" advice. We address the root causes of synthesis deletion sequences using a self-validating, mechanistic approach.
Category 1: Chemistry & Reagent Optimization
Q: My standard HBTU/DIEA protocol yields <70% purity for steric couplings (e.g., Aib, N-Me-AA). Should I just increase equivalents?
A: No. Increasing equivalents of a weak activator often accelerates side reactions, not coupling. HBTU/DIEA (base-driven activation) generates the OBt-ester. While standard, it is prone to guanidinylation of the N-terminus if activation is slow, permanently capping your chain.
The Fix: Switch to Oxyma Pure/DIC. For difficult couplings, we recommend replacing benzotriazole-based reagents (HBTU/HOBt) with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide) .
-
Why? Oxyma Pure generates an active ester with a lower pKa than HOBt, making it a better leaving group. It is less explosive than HOAt but offers comparable acylation power.[1]
-
Mechanism: The acidity of Oxyma suppresses racemization, while the carbodiimide (DIC) drives the formation of the O-acylisourea intermediate without the risk of guanidinylation associated with uronium salts (HBTU/HATU) when excess base is present.
Comparative Efficiency Table:
| Feature | HBTU / DIEA | HATU / HOAt | Oxyma Pure / DIC |
| Steric Power | Moderate | Very High | High |
| Racemization Risk | Moderate | Low | Very Low |
| Side Reactions | Guanidinylation (capping) | High cost | Low side reactions |
| Safety Profile | Sensitizer | Explosive potential | Safe / Green |
Category 2: Addressing Aggregation (The "Difficult Sequence")
Q: I see a sudden drop in coupling efficiency after residue 8-10, specifically with hydrophobic sequences (Val, Ile, Ala). Is the synthesizer blocked?
A: The instrument is likely fine; your peptide is physically crashing out inside the resin bead. This is On-Resin Aggregation . As the peptide grows, hydrophobic residues form intermolecular hydrogen bonds (β-sheets), collapsing the resin network and preventing reagents from diffusing to the N-terminus.
The Fix: The "Kink" Strategy (Pseudoprolines). You must mechanically disrupt the secondary structure.[2]
-
Resin Switch: Move from Polystyrene (PS) to ChemMatrix (100% PEG) . PEG resins swell significantly better in DMF/DCM, physically spacing out the peptide chains.
-
Pseudoproline Dipeptides: Substitute a Serine, Threonine, or Cysteine residue with a Pseudoproline (ΨPro) dipeptide (e.g., Fmoc-Ala-Thr(ΨMe,Mepro)-OH).[2]
-
Mechanism: The oxazolidine ring of the pseudoproline locks the backbone into a cis-conformation (a "kink"). This prevents the formation of the extended β-sheet network, resolubilizing the growing chain.
-
Visualization: Aggregation Disruption Mechanism
Figure 1: Mechanism of Pseudoproline dipeptides in disrupting β-sheet aggregation to restore reagent accessibility.
Category 3: Microwave Synthesis & Racemization
Q: I am using microwave heating to speed up synthesis, but my Cysteine and Histidine residues are showing high racemization (D-isomer formation).
A: Thermal energy lowers the activation barrier for proton abstraction at the alpha-carbon. Cysteine (due to the electron-withdrawing thiol) and Histidine (due to the imidazole ring) are notoriously sensitive to base-catalyzed racemization at high temperatures (75°C+).
The Fix: The "Cool" Protocol. You must alter the energy input and base for these specific residues.
Protocol: Cys/His Cycle Parameters
-
Temperature: Limit microwave heating to 50°C maximum for Cys and His couplings.
-
Base: Replace DIEA (Diisopropylethylamine) with Sym-Collidine (2,4,6-Trimethylpyridine) .
-
Why? Collidine is a weaker, more sterically hindered base. It is sufficient to activate the reaction but significantly reduces the rate of proton abstraction from the Cα position.
-
-
Activation: Use DIC/Oxyma (Acidic environment) rather than HBTU/Basic environment.
Category 4: Validation & Troubleshooting
Q: How do I definitively know a coupling failed before cleaving the whole batch?
A: The Kaiser Test (Qualitative) is your first line of defense. Do not rely on the synthesizer's UV monitoring alone, as UV tracks the deprotection peak (Fmoc removal), not the coupling efficiency directly.
Protocol: The Kaiser Test (Ninhydrin) Note: This test detects primary amines.[3][4][5] It will not work for Proline or N-methyl amino acids (use Chloranil test instead).
-
Sampling: Pause the synthesizer. Remove ~10-20 resin beads. Wash 3x with Ethanol to remove residual reagents.
-
Reagents:
-
Reaction: Add 2 drops of A, B, and C to the beads in a small glass tube. Heat at 100°C for 5 minutes.
-
Interpretation:
| Color Result | Meaning | Action |
| Yellow / Clear | Negative (No free amines) | Coupling Complete. Proceed. |
| Blue / Purple | Positive (Free amines present) | Coupling Failed. Do NOT proceed. |
Troubleshooting Logic Flow
Figure 2: Decision matrix for diagnosing coupling failures during synthesis.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[6] Chemistry – A European Journal.
-
Mutter, M., et al. (1995). Pseudoproline dipeptides for the synthesis of difficult sequences. Journal of the American Chemical Society.
-
Garcia-Ramos, Y., et al. (2006). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[7][8] Journal of Combinatorial Chemistry.
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
Sources
- 1. bachem.com [bachem.com]
- 2. chempep.com [chempep.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Refinement of cleavage cocktails for peptides with iodinated residues
The following technical guide is designed for immediate application in a research or drug development setting. It prioritizes the specific chemical stability requirements of the Carbon-Iodine (C-I) bond during Solid Phase Peptide Synthesis (SPPS) workup.
Topic: Refinement of cleavage cocktails for peptides with iodinated residues (e.g., 3-iodo-Tyrosine, 4-iodo-Phenylalanine). Target Audience: Senior Researchers, Peptide Chemists, and Process Scientists.
The Core Challenge: The "Iodine Paradox"
The primary challenge in cleaving iodinated peptides is the lability of the Carbon-Iodine bond under reductive conditions. Standard cleavage cocktails (like Reagent K) rely on strong thiol scavengers (Ethanedithiol, Thioanisole) to prevent oxidation of Methionine and alkylation of Tryptophan. However, these thiols create a reductive environment that can catalyze de-iodination , stripping the iodine atom from the aromatic ring and yielding the native tyrosine/phenylalanine analog.
The Solution: You must shift from a "Universal Scavenger" approach to a "Redox-Neutral" approach.
Optimized Protocols
The "Iodine-Safe" Cocktail (Modified Reagent B)
Best for: Peptides containing 3-iodo-Tyr, 4-iodo-Phe, or radio-iodinated residues.
This formulation eliminates thiols (EDT, DTT, Thioanisole) to prevent reductive de-halogenation while maintaining sufficient scavenging capacity for standard protecting groups (Boc, tBu, Trt).
Composition (v/v):
-
Water: 5% (Hydrolysis of Pbf/Pmc, scavenger)
-
Triisopropylsilane (TIPS): 2% (Cation scavenger, mild reducing agent but generally iodine-safe)
Protocol:
-
Preparation: Pre-cool the cocktail to 0°C.
-
Addition: Add 10-15 mL of cocktail per gram of resin.
-
Reaction:
-
Step 1: Stir at 0°C for 15 minutes (Controls exotherm).
-
Step 2: Warm to Room Temperature (RT) and stir for 90–120 minutes.
-
Note: Do not exceed 3 hours.
-
-
Workup: Filter resin, precipitate filtrate in cold diethyl ether (-20°C), and wash 3x with ether.
Troubleshooting Guide & FAQs
Q1: "My Mass Spec shows a peak at [M-126]. Where did the Iodine go?"
Diagnosis: You likely experienced reductive de-iodination . Root Cause: The presence of strong thiols (EDT, DTT) or high concentrations of Thioanisole in your cleavage cocktail. These agents facilitate the reduction of the aryl iodide to the aryl hydride. Corrective Action:
-
Immediate: Switch to the Modified Reagent B (TFA/Phenol/H2O/TIPS).
-
Verification: Check your solvent quality. Old TFA can contain aldehydes that promote side reactions, but fresh reagents are critical for iodinated species.
Q2: "I have Methionine in my sequence. If I remove EDT to save the Iodine, won't the Met oxidize?"
Diagnosis: The "Scavenger Trade-off." Technical Insight: Yes, removing EDT increases the risk of Methionine sulfoxide [Met(O)] formation. However, Met(O) is a reversible modification; de-iodination is irreversible. Strategy:
-
Prioritize Iodine: Perform the cleavage without thiols.
-
Post-Cleavage Reduction: If Met(O) is observed (Mass +16), treat the purified peptide separately with a mild reducing agent (e.g., NH4I/DMS) under controlled conditions, or simply accept the Met(O) if it does not interfere with the biological assay.
-
Alternative: Use Norleucine (Nle) as an isosteric replacement for Methionine during synthesis to eliminate oxidation risk entirely.
Q3: "Can I use Reagent K if I shorten the cleavage time?"
Answer: No. Reasoning: Reagent K contains 5% Thioanisole and 2.5% EDT. Even short exposure can initiate halogen exchange or reduction on electron-rich aromatic rings (like Tyrosine). The risk of heterogeneous product mixtures (Iodinated + De-iodinated) makes purification difficult.
Q4: "My peptide has a Trt-protected Cysteine. Don't I need TIPS/EDT?"
Answer: TIPS (Triisopropylsilane) is sufficient for scavenging the Trityl (Trt) cation. Technical Insight: TIPS is an excellent scavenger for carbocations generated from Trt, Boc, and tBu groups.[2] It does not possess the strong reductive potential of dithio-compounds, making it the ideal "bridge" scavenger for iodinated peptides containing Cysteine.
Comparative Data: Scavenger Effects
| Component | Function | Status for Iodinated Peptides | Risk Factor |
| TFA | Cleavage/Deprotection | Mandatory | Low (if fresh) |
| EDT (Ethanedithiol) | Strong Scavenger (Met/Cys) | FORBIDDEN | High (Causes De-iodination) |
| Thioanisole | Scavenger/Reductant | Avoid | Medium (Promotes reduction) |
| TIPS | Silane Scavenger | Recommended | Low (Safe for C-I bond) |
| Phenol | Aromatic Scavenger | Recommended | Low (Protects Tyr/Trp) |
| Water | Hydrolysis/Scavenger | Mandatory | None |
Visualizing the Pathway
The following diagram illustrates the decision logic for selecting the correct cocktail and the mechanism of failure when thiols are introduced.
Caption: Decision tree for selecting cleavage cocktails. Note the critical divergence for iodinated residues to avoid thiol-mediated de-iodination.
References
-
AAPPTec. Cleavage Cocktails: Reagent B, K, and H Compositions. [Link]
-
National Institutes of Health (PMC). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. (Discusses stability of iodotyrosine). [Link]
Sources
Technical Support Center: HPLC Purification of Iodinated Peptides
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting for Iodinated Peptide Purification
Introduction: The Iodination Challenge
Iodination of peptides—whether with cold iodine (
This guide addresses the specific chromatographic challenges this modification creates: separating the non-iodinated precursor from the mono-iodinated product and the di-iodinated impurity, while preventing oxidative de-iodination and adsorption losses.
Module 1: Method Development Strategy
Q: Which column chemistry provides the best selectivity for iodinated peptides?
A: While C18 is the industry standard for peptides, Phenyl-Hexyl phases often provide superior selectivity for iodinated species.
-
The Mechanism: Iodination increases the electron density and polarizability of the Tyrosine aromatic ring. Phenyl-Hexyl columns utilize
interactions in addition to standard hydrophobic interactions. This "dual-mode" retention often resolves the subtle difference between mono-iodinated and di-iodinated species better than the purely hydrophobic mechanism of C18. -
Recommendation: Start with a C18 (160Å or 300Å pore size). If resolution between the precursor and mono-iodinated peak is
, switch to a Phenyl-Hexyl column.
Q: How should I design the gradient to separate Mono- vs. Di-iodinated forms?
A: Iodination causes a significant retention time shift. You must use a shallow focused gradient .
-
Run a Scouting Gradient: 5% to 70% B over 20 minutes.
-
Calculate
: Note where your product elutes. Iodinated peptides typically elute later than their non-iodinated precursors due to increased hydrophobicity. -
Focus the Gradient: Create a shallow ramp (0.25% to 0.5% B per minute) centered around the elution point of the iodinated species.
Elution Order Rule of Thumb:
Visualization: Method Development Workflow
Caption: Logical workflow for selecting stationary phases and optimizing gradients for iodinated peptide separation.
Module 2: Mobile Phase & Additives
Q: TFA vs. Formic Acid: Which is better for iodinated peptides?
A: The choice depends on your detection method and resolution requirements.
| Additive | Application | Pros | Cons |
| TFA (0.1%) | UV / Prep | Best Resolution. Strong ion-pairing masks silanols, reducing tailing for hydrophobic iodinated peptides. | Severe ion suppression in MS. |
| Formic Acid (0.1%) | LC-MS | Best Sensitivity. Minimal ion suppression. | Broader peaks; often fails to resolve mono- vs. di-iodinated forms. |
| DFA (0.1%) | LC-MS | The Hybrid. Better peak shape than Formic; better MS signal than TFA. | More expensive; less common. |
Expert Insight: If you are doing preparative purification (non-MS), stick to TFA . The iodine atom increases hydrophobicity, making the peptide more prone to interaction with residual silanols on the column. TFA suppresses these secondary interactions effectively.
Module 3: Troubleshooting Guide
Q: I am losing significant mass (low recovery). Where is my peptide going?
A: Iodinated peptides are "sticky." They adsorb to hydrophobic surfaces.
Root Causes & Solutions:
-
Container Adsorption: Standard polypropylene tubes can bind hydrophobic peptides.
-
Fix: Use Low-Bind (LoBind) tubes or glass vials.
-
-
Injector/Loop Loss: The peptide may be sticking to the injection loop.
-
Fix: Ensure your sample solvent contains at least 10-20% organic solvent (Acetonitrile) to keep the peptide in solution, but not so much that it causes breakthrough on the column.
-
-
Non-Specific Binding to Column:
-
Fix: Prime the column with a high-concentration injection of a "sacrificial" peptide (like BSA digest) or perform multiple blank runs with the gradient before the actual run.
-
Q: My "Mono-iodinated" peak has a shoulder. What is it?
A: This is likely a Regioisomer or the Di-iodinated species.
-
Regioisomers: If your peptide has multiple Tyrosine or Histidine residues, iodine can attach to different positions. These isomers often have very similar hydrophobicity.
-
Fix: Use a Phenyl-Hexyl column (as described in Module 1) or lower the temperature to
to maximize stationary phase selectivity.
-
-
Di-iodination: Di-iodinated peptides are significantly more hydrophobic.
-
Fix: Extend the gradient. If the shoulder is on the tail of the peak, it is likely the di-iodinated form.
-
Visualization: Separation & Hydrophobicity Shift
Caption: Chromatographic elution order showing increased retention time correlating with iodine addition.
Module 4: Radio-HPLC Specifics ( I)
Q: How do I handle carryover when purifying radioactive tracers?
A: Radioactive carryover is a critical failure mode because background noise destroys the specific activity data of subsequent runs.
-
The "Sawtooth" Wash: Do not just run a high organic hold. Oscillate the gradient (e.g., 95% B to 10% B to 95% B) three times at the end of the run. This disrupts the boundary layer and removes sticky iodinated peptides better than a static wash.
-
Injector Cleaning: Program a needle wash with a solvent stronger than your mobile phase (e.g., 50:50 Methanol:Isopropanol).
Q: My radioactive peak does not match my UV standard peak. Why?
A: This is the "Mass Effect" or Detector Offset .
-
Detector Offset: The Radio-detector is usually placed after the UV detector. There is a time delay (volume delay). You must calculate this delay using a standard to align the chromatograms.
-
Carrier Added vs. Carrier Free: If you added "cold" iodine to drive the reaction, the UV peak (bulk mass) and the Radio peak (tracer) should align (correcting for delay). If you used "carrier-free"
I, the UV signal for the product might be below the detection limit, and you will only see the Radio peak.
References
-
Separation of Iodinated Peptides via Phenyl-Hexyl Chemistry. Source: Advanced Materials Technology (HALO).[1][2][3] Phenyl-Hexyl columns offer alternative selectivity to C18 for aromatic-rich peptides.
-
Mobile Phase Additives for Peptide Characterization. Source: Waters Corporation.[4] Comparison of TFA, Formic Acid, and DFA for peptide separation and MS sensitivity.
-
Strategies to Improve Recoveries of Hydrophobic Peptides. Source: LCGC International. Techniques to mitigate adsorption losses of hydrophobic peptides in LC-MS workflows.
-
Effect of Iodination on Peptide Hydrophobicity. Source: National Institutes of Health (PMC). Study demonstrating the significant retention time shift of mono- and di-iodinated peptides.
Sources
Validation & Comparative
Comparative Guide: Boc-3-iodo-D-phenylalanine vs. Boc-3-bromo-D-phenylalanine in Synthesis
Executive Summary: The Decision Matrix
In the synthesis of non-canonical peptides and peptidomimetics, the choice between Boc-3-iodo-D-phenylalanine (Boc-3-I-D-Phe) and Boc-3-bromo-D-phenylalanine (Boc-3-Br-D-Phe) is rarely arbitrary. It represents a trade-off between reactivity/chemoselectivity and stability/cost .
While both serve as excellent handles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), the Iodo derivative is the "precision tool" for mild conditions and late-stage functionalization, whereas the Bromo derivative is the "workhorse" for robust, early-stage scaffold building.
Quick Comparison Table
| Feature | Boc-3-iodo-D-Phe | Boc-3-bromo-D-Phe |
| C–X Bond Energy | ~65 kcal/mol (Weaker) | ~81 kcal/mol (Stronger) |
| Reactivity (Pd) | High (RT activation possible) | Moderate (Requires heat >50°C) |
| Chemoselectivity | Can be coupled in presence of Br/Cl | Will react alongside I; orthogonal to Cl |
| Metabolic Stability | Lower (Deiodination risk in vivo) | Moderate |
| Light Sensitivity | High (Requires amber storage) | Low |
| Primary Use Case | Late-stage diversification, Radio-labeling | Scaffold synthesis, Scale-up |
Physicochemical Profile & Mechanistic Insight[1]
The divergent utility of these two intermediates is rooted in the kinetics of the Oxidative Addition step in the catalytic cycle.
Bond Dissociation Energy (BDE) & Activation
The Carbon-Iodine bond is significantly longer and weaker than the Carbon-Bromine bond. In a Pd(0)/Pd(II) catalytic cycle, oxidative addition is often the rate-determining step (RDS).
-
Ar-I: Fast oxidative addition. The low BDE allows the Pd(0) species to insert into the C-I bond often at ambient temperature.
-
Ar-Br: Slower oxidative addition. The higher activation energy barrier (
) necessitates thermal energy (heating to 60–90°C) or electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate the reaction.
Visualization: Reactivity Landscape
Figure 1: Kinetic differentiation in the Oxidative Addition step. The Iodo-derivative allows for rapid complexation under mild conditions.
Synthetic Utility & Protocols
Scenario A: The "Sequential Stapling" Strategy
A powerful application of Boc-3-iodo-D-Phe is in the synthesis of bis-aryl staples where two different modifications are required. You can exploit the reactivity difference to couple the Iodo-position at Room Temperature (RT) while leaving a Bromo-position intact for a second, high-temperature coupling.
Hypothetical Substrate: A peptide containing both 3-Iodo-D-Phe and 4-Bromo-L-Phe.
Protocol 1: Chemoselective Suzuki Coupling (Iodo-Selective)
This protocol activates the Iodo-D-Phe selectively.
Reagents:
-
Substrate (0.1 mmol)
-
Boronic Acid A (1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2M aqueous, 3 equiv)
-
Solvent: DME/Water (3:1) degassed.[1]
Methodology:
-
Dissolution: Dissolve peptide substrate and Boronic Acid A in degassed DME.
-
Catalyst Addition: Add Pd(PPh3)4 under Nitrogen atmosphere.
-
Activation: Add aqueous Na2CO3.
-
Reaction: Stir at 25°C (Room Temp) for 2–4 hours.
-
Checkpoint: Monitor via HPLC/LC-MS. The Ar-I peak should disappear; the Ar-Br peak must remain unchanged.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
Result: The D-Phe residue is arylated; the L-Phe(Br) residue remains ready for Step 2.
Scenario B: Robust Scaffold Synthesis (Bromo-Utilized)
When cost is a driver or the molecule will be subjected to harsh conditions (e.g., strong acids/bases) prior to coupling, Boc-3-bromo-D-Phe is preferred due to its higher stability.
Protocol 2: High-Efficiency Coupling (Bromo-Optimized)
This protocol forces the Bromo-D-Phe to react.
Reagents:
-
Boc-3-Br-D-Phe containing peptide[2]
-
Boronic Acid B (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[3][4]·DCM (5 mol%) — More robust for difficult couplings.
-
Base: K3PO4 (3 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1).
Methodology:
-
Setup: Combine reagents in a microwave vial.
-
Degassing: Sparge with Argon for 10 mins.
-
Reaction: Heat to 80–90°C for 4–12 hours (or Microwave at 100°C for 30 min).
-
Observation: The elevated temperature is required to overcome the C-Br activation energy.
Strategic Workflow: Peptide Synthesis Integration
When integrating these into Solid Phase Peptide Synthesis (SPPS), the workflow differs based on when the coupling occurs (On-Resin vs. In-Solution).
Figure 2: Decision tree for integrating halogenated D-Phe into peptide workflows. Iodo-derivatives allow on-resin modification with lower risk of resin degradation.
Special Application: Radiochemistry
A unique advantage of Boc-3-iodo-D-Phe is its relevance in nuclear medicine.
-
Isotopic Exchange: The non-radioactive
atom can be exchanged for radioactive isotopes ( for SPECT or for PET) via Cu(I)-catalyzed halogen exchange or stannylation followed by iododestannylation. -
Theranostics: The D-configuration imparts proteolytic stability, making 3-iodo-D-Phe derivatives excellent vectors for delivering radioisotopes to tumors (e.g., targeting LAT1 transporters).
Note: Boc-3-bromo-D-Phe does not offer this direct pathway to standard clinical radiotracers.
Storage and Handling
-
Boc-3-iodo-D-Phe: Must be stored at -20°C in amber vials. It is sensitive to photo-dehalogenation. Exposure to light can turn the white powder yellow/brown (liberation of I2).
-
Boc-3-bromo-D-Phe: Stable at room temperature (though 4°C is recommended for long term). Less sensitive to light.
References
-
Bond Dissociation Energies & Reactivity Trends Source: LibreTexts & Quora (General Chemistry Principles)
- Context: Confirms C-I bond (~65 kcal/mol) is weaker than C-Br (~81 kcal/mol)
-
Palladium-Catalyzed Cross-Coupling of Secondary and Tertiary Alkyl Bromides Source: ACS Central Science, 2016
- Context: Discusses the mechanistic challenges of alkyl/aryl halide coupling and the necessity of specific c
-
Use of 3-iodo-L/D-phenylalanine in Malignant Neoplasia Treatment Source: Google P
- Context: Details the biological utility and transport properties of Iodo-phenylalanine deriv
-
Suzuki–Miyaura Cross-Coupling of Bromotryptophan Deriv
- Context: Provides comparative experimental conditions for coupling halogenated amino acids, highlighting the milder conditions possible with more reactive halides.
-
Commercial Data & Physical Properties (Boc-3-iodo-D-Phe) Source: Chem-Impex & Santa Cruz Biotechnology
- Context: Verification of commercial availability, storage conditions, and physical st
Sources
Comparing reactivity of iodo- vs bromo-phenylalanine in cross-coupling
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists Focus: Reactivity, Stability, and Protocol Optimization in Palladium-Catalyzed Cross-Coupling
Executive Summary: The "Speed vs. Stability" Trade-Off
In the synthesis of non-canonical amino acids and peptide drug conjugates, the choice between 4-iodo-phenylalanine (I-Phe) and 4-bromo-phenylalanine (Br-Phe) is rarely arbitrary. It represents a fundamental trade-off between reactivity and robustness .
-
Iodo-Phenylalanine: The "High-Performance" candidate. It undergoes rapid oxidative addition, often enabling cross-coupling at room temperature or mild physiological conditions (37°C). It is the preferred choice for late-stage functionalization of complex peptides where harsh heating could denature the backbone or epimerize chiral centers.
-
Bromo-Phenylalanine: The "Workhorse." While less reactive, it offers superior chemical stability, particularly towards light and reducing conditions. It is the ideal building block for Solid-Phase Peptide Synthesis (SPPS) , surviving multiple deprotection cycles before the final cross-coupling step.
Mechanistic Foundation: Kinetics of Oxidative Addition
The divergent behaviors of I-Phe and Br-Phe stem directly from the bond dissociation energies (BDE) of the carbon-halogen bond. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), the oxidative addition of the aryl halide to the Pd(0) species is typically the rate-determining step (RDS).
Kinetic Hierarchy
-
C–I Bond: Weak (~65 kcal/mol). Oxidative addition is fast and often reversible.
-
C–Br Bond: Stronger (~81 kcal/mol). Oxidative addition is slower and strictly irreversible.
This kinetic difference dictates the catalyst requirements. I-Phe can often be activated by simple Pd(PPh₃)₄ or Pd(OAc)₂ systems without specialized ligands. Br-Phe typically requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step, especially at lower temperatures.
Visualization: Catalytic Cycle Differentiation
The following diagram illustrates where the pathways diverge for Iodo- vs. Bromo-substrates.
Figure 1: Comparative catalytic cycle showing the kinetic divergence at the oxidative addition step.
Performance Comparison: Data-Driven Analysis
The following data aggregates findings from multiple comparative studies on Suzuki-Miyaura coupling of N-protected phenylalanine derivatives.
Table 1: Reactivity Profile Under Mild Conditions
Conditions: Pd catalyst (5 mol%), Aqueous/Organic Solvent Mix, Base (K₃PO₄ or Na₂CO₃).
| Feature | 4-Iodo-Phenylalanine | 4-Bromo-Phenylalanine |
| Yield (RT / 24h) | 50 - 95% | < 5 - 10% |
| Yield (37°C / 24h) | > 98% (Quant.) | ~ 45 - 60% |
| Yield (80-100°C) | N/A (Dehalogenation risk) | > 95% |
| Catalyst Preference | Standard (Pd(PPh₃)₄, Pd(OAc)₂) | Advanced (Pd-SPhos, Pd(dppf)Cl₂) |
| Major Side Reaction | Hydrodehalogenation (C-I → C-H) | Unreacted Starting Material |
| Light Sensitivity | High (Dark storage required) | Low (Stable on bench) |
Key Experimental Insights
-
The "Temperature Gap": In aqueous microgel systems, N-Boc-4-iodo-Phe achieved full conversion at 37°C, whereas the bromo-analog required significantly higher temperatures or prolonged reaction times to achieve comparable yields [1].
-
Ligand Dependency: For Br-Phe, the use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is critical. Protocols using standard PPh₃ often fail to drive the reaction to completion with aryl bromides due to catalyst deactivation before the slow oxidative addition can finish [3].
-
Chemo-Selectivity: The reactivity gap is large enough to perform sequential cross-coupling . A bis-halo substrate containing both I and Br can be coupled selectively at the I-position at room temperature, leaving the Br-position intact for a second coupling event at higher temperatures [7].
Strategic Selection: When to Use Which?
Use the following decision matrix to select the appropriate substrate for your workflow.
Figure 2: Decision workflow for substrate selection.
Experimental Protocols
Protocol A: Mild Cross-Coupling (Iodo-Phe)
Best for: Late-stage modification of complex peptides or proteins.
Reagents:
-
Substrate: N-Boc-4-iodo-L-phenylalanine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Water-soluble phosphine (e.g., TPPTS) or none for simple cases.
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: Water/Acetonitrile (1:1 v/v)
Procedure:
-
Dissolve the amino acid and boronic acid in the solvent mixture under N₂.
-
Add the base and degas the solution for 10 minutes.
-
Stir at 37°C for 12–24 hours.
-
Monitoring: Check via HPLC. Expect >95% conversion.
-
Note: If deiodination (formation of Phe) is observed, reduce temperature to RT and increase catalyst loading slightly.
Protocol B: Robust Cross-Coupling (Bromo-Phe)
Best for: Building block synthesis or robust substrates.
Reagents:
-
Substrate: N-Boc-4-bromo-L-phenylalanine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Ligand: SPhos (4–10 mol%) - Critical for Br-substrates
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1) or DME/Water
Procedure:
-
Combine substrate, boronic acid, Pd(OAc)₂, SPhos, and base in a reaction vial.
-
Seal and purge with Argon/N₂ (Oxygen exclusion is critical for SPhos).
-
Add degassed solvents.
-
Heat to 80–100°C for 12–18 hours.
-
Workup: Cool, filter through Celite, and purify via flash chromatography.
-
Why SPhos? The bulky, electron-rich ligand accelerates the oxidative addition of the strong C-Br bond and stabilizes the active Pd species at high temperatures [3].
Troubleshooting & Optimization
| Issue | Likely Cause (Iodo) | Likely Cause (Bromo) | Solution |
| Low Conversion | Catalyst poisoning or air leak. | Temperature too low; Ligand ineffective. | I: Degas thoroughly. Br: Switch to SPhos/XPhos; Increase T to 100°C. |
| Dehalogenation | "Over-reduction" (C-I → C-H). | Rare. | I: Lower temp; Use milder base; Reduce reaction time. |
| Homocoupling | Oxidative coupling of boronic acid. | Less common. | Both: Ensure strict stoichiometry; Avoid excess O₂. |
| Black Precipitate | Pd aggregation (Pd black). | Pd aggregation. | Both: Add ligand (PPh₃ or SPhos) to stabilize Pd species. |
References
-
ResearchGate. Suzuki-Miyaura reaction of N-Boc-4-iodophenylalanine with phenylboronic acid catalyzed by microgel Pd-Nanoparticle Hybrid Systems. Available at: [Link][3]
-
RSC Publishing. Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Available at: [Link][3][4][5][6][7][8]
-
MDPI. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Available at: [Link][3][4][7]
-
NIH (PubMed). Synthesis and explosion hazards of 4-Azido-L-phenylalanine (Discusses Iodination). Available at: [Link]
-
NIH (PubMed). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid | C14H18INO4 | CID 2755956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HPLC Analysis of Peptides Containing Boc-3-iodo-D-phenylalanine: A Comparative Guide
Executive Summary
The analysis of peptides incorporating Boc-3-iodo-D-phenylalanine presents a unique chromatographic challenge. This residue combines significant hydrophobicity (due to the tert-butyloxycarbonyl group and the iodine atom) with specific electronic properties (halogen bonding potential) and optical isomerism (D-configuration).
This guide compares the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries , demonstrating why Phenyl-Hexyl often provides superior selectivity for halogenated aromatic peptides. We provide a self-validating protocol that addresses the critical issues of solubility, carryover, and diastereomeric resolution.
Physicochemical Profile & Chromatographic Challenges
Understanding the analyte is the first step to successful separation. Boc-3-iodo-D-phenylalanine introduces three distinct properties that dictate method development:
| Property | Chromatographic Impact | Risk Factor |
| Iodine Substituent | Increases hydrophobicity and polarizability. Capable of halogen bonding (acting as a Lewis acid). | High retention on C18; potential irreversible adsorption. |
| Boc Group | Adds significant steric bulk and hydrophobicity. Acid-labile (though stable in dilute analytical acid). | Solubility issues in aqueous mobile phases. |
| D-Configuration | Creates potential diastereomers if L-amino acids are present in the sequence. | Requires a column with high steric/chiral selectivity to resolve from L-isomer impurities. |
The "Sticky Peptide" Problem
Peptides containing this residue often exhibit "nylon-like" solubility. Standard protocols using 5-10% acetonitrile (ACN) loading buffers often result in precipitation at the column head, leading to split peaks or high backpressure.
Comparative Analysis: Stationary Phase Selection
The choice of column chemistry is the most critical variable. Below is an objective comparison based on retention mechanisms.
Option A: C18 (Octadecylsilane)
-
Mechanism: Purely hydrophobic interaction (London dispersion forces).
-
Performance:
-
Pros: High retentivity; excellent for separating hydrophilic impurities from the main hydrophobic peak.
-
Cons: Often retains Boc-iodo-peptides too strongly. Requires high % organic to elute, compressing the gradient window. Poor selectivity for the iodine atom itself.
-
-
Verdict: Use only for short, relatively polar sequences.
Option B: Phenyl-Hexyl (The Recommended Alternative)[1]
-
Mechanism: Hydrophobic interaction +
stacking + Halogen Bonding . -
Performance:
-
Pros: The phenyl ring in the stationary phase interacts electronically with the iodinated aromatic ring of the peptide. This "orthogonal" selectivity often resolves the D-isomer from the L-isomer (which C18 misses).
-
Cons: Slightly lower peak capacity for aliphatic peptides.
-
-
Verdict: Superior choice for Boc-3-iodo-D-Phe peptides due to enhanced selectivity for the halogenated aromatic system.
Option C: C4 (Butyl)
-
Mechanism: Reduced hydrophobicity.[1]
-
Performance:
-
Pros: Ideal for very hydrophobic/long sequences to ensure 100% recovery and prevent carryover.
-
Cons: Low resolution for closely related impurities (e.g., des-iodo species).
-
-
Verdict: Use for recovery studies or preparative purification, not purity analysis.
Data Summary: Selectivity Comparison ( )
Simulated retention data for a model tripeptide Boc-3-I-D-Phe-Ala-Gly-NH2
| Column Type | Retention ( | Selectivity ( | Peak Symmetry (As) |
| C18 (100 Å) | 12.5 (High) | 1.02 (Poor) | 1.4 (Tailing) |
| Phenyl-Hexyl | 9.8 (Optimal) | 1.15 (Excellent) | 1.1 (Sharp) |
| C4 (300 Å) | 4.2 (Low) | 1.05 (Moderate) | 1.0 (Sharp) |
Visualizing the Interaction Mechanism
The following diagram illustrates why Phenyl-Hexyl columns offer distinct selectivity for iodinated peptides compared to standard C18.
Caption: Comparison of retention mechanisms. Phenyl-Hexyl phases engage in specific electronic interactions with the iodine atom, enhancing selectivity.
Optimized Experimental Protocol
This protocol is designed to maximize solubility and prevent on-column precipitation.
Step 1: Sample Preparation (The "DMSO Trick")
Do not dissolve hydrophobic Boc-peptides directly in the mobile phase.
-
Weigh ~1 mg of peptide.
-
Dissolve in 100 µL DMSO (Dimethyl sulfoxide). DMSO disrupts aggregation and ensures complete solubilization.
-
Dilute slowly with 900 µL of 50:50 Water:Acetonitrile .
-
Note: If precipitation occurs, increase the organic ratio to 70:30.
-
-
Filter through a 0.22 µm PTFE filter (Nylon filters may bind the peptide).
Step 2: Chromatographic Conditions[3]
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl (e.g., Kinetex or XSelect), 2.1 x 100 mm, 2.6 µm | Balances resolution and backpressure. |
| Mobile Phase A | Water + 0.1% Formic Acid (FA) | FA is preferred over TFA for LC-MS sensitivity. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol can be used but increases pressure. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns. |
| Temperature | 40°C | Reduces viscosity and improves mass transfer for bulky Boc groups. |
| Detection | UV 220 nm (Amide bond) & 254 nm (Aromatic/Iodine) | Iodine absorbs strongly near 254 nm. |
Step 3: Gradient Strategy
Standard linear gradients often fail for sticky peptides. Use a "Focusing Gradient".
-
0-1 min: 5% B (Equilibration).
-
1-2 min: 5% -> 40% B (Rapid ramp to elution zone).
-
2-12 min: 40% -> 90% B (Shallow gradient for resolution).
-
12-14 min: 95% B (Wash - Critical for hydrophobic carryover).
-
14-17 min: 5% B (Re-equilibration).
Troubleshooting Guide
Issue: Ghost Peaks (Carryover)
Cause: The hydrophobic Boc-Iodo-Phe moiety adsorbs irreversibly to the steel frits or column packing. Solution:
-
Inject a "Sawtooth Wash" (3 cycles of 5-95% B) between samples.
-
Switch to a column with Bio-inert hardware (PEEK-lined) if available.
Issue: Broad/Tailing Peaks
Cause: Secondary interactions with free silanols or on-column aggregation.[2] Solution:
-
Add 0.1% TFA instead of Formic Acid (if MS sensitivity allows). TFA pairs with the peptide, masking silanol interactions.
-
Increase column temperature to 50°C.
Issue: Deiodination (Degradation)
Cause: Boc-3-iodo-phenylalanine is light-sensitive. Solution:
-
Use amber vials for all samples.
-
Keep autosampler temperature at 4°C.
Method Development Workflow
Caption: Systematic workflow for developing a robust HPLC method for hydrophobic, halogenated peptides.
References
-
Separation Science. (2025). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Retrieved from
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from
-
Sigma-Aldrich. (2025). Amino Acid and Peptide Chiral Separations. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Retrieved from
-
MAC-MOD Analytical. (2018). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. Retrieved from
Sources
Mass spectrometry characterization of iodinated peptides
Executive Summary
The characterization of iodinated peptides—whether for radiopharmaceutical development (
This guide objectively compares the performance of labeling reagents (Chloramine-T vs. IODOGEN) and fragmentation methodologies (CID vs. HCD vs. ETD). Based on experimental data, we define a "Gold Standard" workflow that minimizes oxidative artifacts and maximizes sequence coverage.
Part 1: The Chemistry of Iodination & Mass Shifts
Before selecting a protocol, the analyst must understand the specific mass spectral signature of iodination. Iodine substitution primarily occurs at the ortho positions of the Tyrosine phenolic ring, and less frequently at Histidine.
Key Mass Shifts (Monoisotopic):
-
Iodine (I): 126.9045 Da
-
Substitution (H
I): +125.9039 Da -
Di-iodination (2H
2I): +251.8078 Da -
Oxidation Artifact (Met/Cys): +15.9949 Da (Common contaminant in harsh labeling)
Part 2: Comparative Analysis of Labeling Reagents[1]
The choice of iodination reagent dictates the chemical purity of the sample entering the mass spectrometer.
Table 1: Reagent Performance Comparison
| Feature | Chloramine-T | IODOGEN (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) | Lactoperoxidase |
| Mechanism | Strong Oxidizer (In-solution) | Mild Oxidizer (Solid-phase) | Enzymatic Catalysis |
| Reaction Speed | Very Fast (< 1 min) | Moderate (10–15 min) | Slow (30+ min) |
| Oxidative Damage | High (Met | Low (Minimal side-chain oxidation) | Very Low |
| Sample Recovery | Requires reducing agent quench (e.g., metabisulfite) | Simple physical separation (remove tube/bead) | Requires enzyme removal |
| MS Compatibility | Poor (High salt/contaminants) | Excellent (Cleaner background) | Good |
| Verdict | Legacy method. Avoid for MS characterization. | Preferred for MS. Balances yield with purity. | Best for extremely sensitive biologicals. |
Senior Scientist Insight: While Chloramine-T is efficient for radiolabeling where yield is king, it is detrimental for MS characterization. The strong oxidative environment frequently converts Methionine to Methionine Sulfoxide (+16 Da). In a complex digest, this creates isobaric interferences and retention time shifts that complicate data interpretation. IODOGEN is the recommended standard for MS workflows.
Part 3: Fragmentation Methodology Comparison (CID vs. HCD vs. ETD)
The critical decision in the MS method editor is the choice of fragmentation energy and type.
Collision Induced Dissociation (CID)[2][3][4][5]
-
Mechanism: Resonant excitation of ions.
-
Performance: The C-I bond energy (
200 kJ/mol) is significantly lower than the peptide amide bond ( 350-400 kJ/mol). -
Result: The dominant fragmentation pathway is often the neutral loss of Iodine radical (I
, -127 Da). The resulting spectrum is dominated by the unmodified peptide backbone, making it impossible to prove where the iodine was attached.
Higher-energy Collisional Dissociation (HCD)[2][3][6]
-
Mechanism: Beam-type collision in a dedicated cell.
-
Performance: Higher energy allows access to immonium ion formation.
-
Result: While neutral loss still occurs, HCD generates distinct Diagnostic Immonium Ions that confirm the presence of iodotyrosine.
Electron Transfer Dissociation (ETD)[2][3][4][6]
-
Mechanism: Radical-driven fragmentation (transfer of electron from fluoranthene radical anion).
-
Performance: Cleaves N-C
bonds (c/z ions) without exciting vibrational modes of side chains. -
Result: Superior preservation of the C-I bond. ETD yields backbone sequence ladders with the iodine atom intact on the tyrosine residue, allowing for unambiguous site localization.
Diagram 1: Fragmentation Decision Logic
Caption: Decision tree for selecting fragmentation modes. ETD is preferred for localization; HCD is preferred for diagnostic screening.
Part 4: Validated Experimental Protocol (The "Gold Standard")
This protocol utilizes IODOGEN for labeling and a hybrid HCD/ETD approach for analysis.
Phase 1: Controlled Iodination
-
Reagent Prep: Coat a glass reaction vial with IODOGEN (10 µg) by evaporating a chloroform solution under nitrogen. Rinse with buffer.
-
Peptide Solubilization: Dissolve peptide (10 nmol) in Phosphate Buffered Saline (PBS, pH 7.4). Avoid reducing agents (DTT/Mercaptoethanol) as they inhibit iodination.
-
Reaction: Add peptide solution and NaI (1.1 molar equivalent for mono-iodination) to the coated vial. Incubate at Room Temperature for 8–10 minutes.
-
Termination: Remove the reaction mixture from the vial (physically separating it from the solid-phase oxidant).
-
Desalting: Immediately process via C18 ZipTip or SPE column to remove excess salts and unreacted iodine.
Phase 2: LC-MS/MS Acquisition
-
Instrument: Orbitrap or High-Res Q-TOF.
-
LC Gradient: Iodination increases hydrophobicity. Extend the organic gradient (Acetonitrile) by 5–10% compared to the native peptide run.
-
Method:
-
Survey Scan: 60,000 Resolution.
-
Trigger: Intensity threshold 5e4.
-
Decision Tree (Optional but Recommended):
-
If Charge state = 2+: Trigger HCD (NCE 28%). Look for m/z 261.97.[1]
-
If Charge state > 2+: Trigger ETD (Reaction time 50ms).
-
-
Diagram 2: Experimental Workflow
Caption: Optimized workflow ensuring minimal oxidation artifacts and maximum data integrity.
Part 5: Troubleshooting & Artifacts
1. The "Missing" Peptide (Retention Time Shift): Iodination significantly increases the hydrophobicity of the peptide. If you are monitoring a specific window based on the native peptide, you will miss the iodinated species.
-
Action: Widen the LC gradient window. Expect the iodinated peptide to elute 2–5 minutes later than the native form on a standard C18 gradient.
2. Distinguishing Oxidation from Iodination: If using Chloramine-T, you may see a mass shift of +16 Da (Oxidation) or +142 Da (Iodination + Oxidation).
-
Action: Check for Methionine Sulfoxide. If high oxidation is present, switch to IODOGEN or decrease reaction time.
3. Low Identification Scores: Search algorithms (Mascot/Sequest) punish spectra dominated by neutral losses.
-
Action: If using CID, manually inspect spectra for the neutral loss peak ([M+H] - 127). If using HCD, force the software to weight the immonium ions (m/z 261.97) heavily.
References
-
Salek, M., & Lehmann, W. D. (2005). Analysis of thyroglobulin iodination by tandem mass spectrometry using immonium ions of monoiodo- and diiodo-tyrosine.[1] Proteomics, 5(2), 351–353.[1]
-
[Link]
-
- Regoeczi, E. (1987). Iodine-Labeling of Proteins: Chloramine T vs. Iodogen. International Journal of Peptide and Protein Research.
-
Goodlett, D. R., et al. (2012).
-
Thermo Fisher Scientific. (2021). Scaffold Fragmentation Modes Documentation (CID, ETD, HCD).[2][4][5]
-
[Link]
-
Sources
- 1. Analysis of thyroglobulin iodination by tandem mass spectrometry using immonium ions of monoiodo- and diiodo-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 3-Iodo and 4-Iodo Phenylalanine Isomers for Drug Development
For researchers, scientists, and drug development professionals, the precise positioning of a substituent on a molecular scaffold can dramatically alter its pharmacological profile. This guide provides an in-depth technical comparison of the stability of two critical positional isomers of iodinated phenylalanine: 3-iodophenylalanine and 4-iodophenylalanine. Understanding the nuances of their stability is paramount for designing robust and effective therapeutic agents.
Introduction: The Significance of Positional Isomerism in Drug Design
The introduction of a halogen atom, such as iodine, into an amino acid scaffold is a widely utilized strategy in medicinal chemistry to modulate physicochemical and biological properties. The position of this halogen can profoundly influence a molecule's stability, dictating its shelf-life, reactivity in formulation, and metabolic fate in vivo. This guide will dissect the comparative stability of 3-iodophenylalanine and 4-iodophenylalanine, focusing on the chemical and metabolic factors that are critical for drug development.
Physicochemical Properties: A Foundation for Stability
The intrinsic physicochemical properties of these isomers provide the first clues to their relative stability. While experimental data for a direct comparison is sparse, we can compile and compare their known and computed properties.
| Property | 3-Iodophenylalanine | 4-Iodophenylalanine | Source |
| Molecular Formula | C₉H₁₀INO₂ | C₉H₁₀INO₂ | [1] |
| Molecular Weight | 291.09 g/mol | 291.09 g/mol | [1] |
| Appearance | White to off-white powder | White to off-white solid or powder | [2] |
| Melting Point | Not reported | ~251-256 °C (with decomposition) | [3][4] |
| Water Solubility | Not reported | Partly miscible with water | [4] |
| XLogP3 | -0.9 | -0.9 | [1] |
Table 1: Comparison of the physicochemical properties of 3-iodo and 4-iodo phenylalanine.
The similar computed hydrophobicity (XLogP3) suggests that the position of the iodine atom does not drastically alter the overall lipophilicity of the molecule in a simple partitioned system. However, the melting point of 4-iodophenylalanine, with decomposition, indicates a degree of thermal lability.[3]
Comparative Stability Analysis
The stability of these isomers can be assessed from three critical perspectives: thermal, chemical, and metabolic.
Thermal Stability
Chemical Stability
The chemical stability of iodoarenes is influenced by the electronic environment of the aromatic ring. The iodine atom in both isomers can be susceptible to dehalogenation through various mechanisms, including photochemical reactions.[5][6]
-
Electronic Effects : The position of the iodine atom influences the electron density of the aromatic ring. In the para position (4-iodo), the iodine atom can participate more effectively in resonance stabilization with the phenyl ring. In the meta position (3-iodo), the inductive electron-withdrawing effect of the iodine atom is more pronounced. This difference in electronic distribution can affect the strength of the carbon-iodine bond and the susceptibility of the molecule to nucleophilic or electrophilic attack.
-
Photostability : Aromatic iodides are known to be sensitive to light, which can induce homolytic cleavage of the C-I bond to form radical intermediates.[5][7] This photosensitivity is a critical consideration for the formulation and storage of drug products containing these moieties. While direct comparative photostability studies are lacking, it is a known characteristic of iodoarenes that warrants investigation for any drug candidate.
Metabolic Stability
The metabolic fate of a drug candidate is a key determinant of its efficacy and safety. For iodinated phenylalanine isomers, the primary metabolic concerns are enzymatic degradation of the amino acid backbone and deiodination.
-
Resistance to Phenylalanine Hydroxylase : Phenylalanine is primarily metabolized by phenylalanine hydroxylase. Halogenated derivatives of phenylalanine are generally poor substrates for this enzyme, which suggests that both 3-iodo and 4-iodo phenylalanine would exhibit greater metabolic stability compared to endogenous phenylalanine.
-
Deiodination : The in vivo cleavage of the carbon-iodine bond is a significant metabolic pathway for many iodinated aromatic compounds.[8] This process can be mediated by deiodinase enzymes.[9] Studies on radioiodinated 4-iodophenylalanine have demonstrated its "excellent stability" in plasma, suggesting a low rate of in vivo deiodination.[10]
-
Positional Influence on Metabolism : The position of the halogen can influence the rate and site of metabolism. While direct comparative data for these specific isomers is limited, studies on other drug candidates have shown that meta-substituted compounds can sometimes exhibit greater metabolic stability than their para-substituted counterparts.[11][12][13] This is often attributed to steric hindrance at the site of metabolism or altered electronic properties that make the molecule a less favorable substrate for metabolic enzymes.
Expert Insights and Causality in Experimental Design
When evaluating the stability of these isomers, it is crucial to design experiments that provide self-validating and mechanistically informative data. The choice of experimental conditions should be guided by an understanding of the potential degradation pathways.
For instance, when assessing thermal stability, a thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) would provide not only the onset of decomposition but also the energetic profile of the degradation process.
In metabolic stability studies, the use of human liver microsomes or hepatocytes is standard. However, to specifically investigate deiodination, it would be insightful to include experiments with and without cofactors for reductive deiodinases and to analyze for the presence of free iodide.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition for 3-iodo and 4-iodo phenylalanine.
Methodology:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).
-
Record the weight loss as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss is initiated.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of 3-iodo and 4-iodo phenylalanine.
Methodology:
-
Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualization of Key Concepts
Caption: Factors influencing the stability of iodophenylalanine isomers.
Caption: Primary metabolic pathway of deiodination.
Conclusion
The selection of 3-iodophenylalanine versus 4-iodophenylalanine in drug design is not a trivial choice. While both isomers exhibit increased metabolic stability compared to native phenylalanine due to their resistance to phenylalanine hydroxylase, the position of the iodine atom can subtly influence their overall stability profile. The available data suggests that 4-iodophenylalanine possesses good in vivo stability. However, the potential for greater metabolic stability in the meta position, as observed in other drug classes, warrants a head-to-head experimental comparison for any new drug development program. Furthermore, the inherent photosensitivity of iodoarenes necessitates careful consideration during formulation and storage for both isomers. Ultimately, a thorough experimental evaluation of thermal, chemical, and metabolic stability, as outlined in this guide, is essential for making an informed decision and developing a stable and effective therapeutic agent.
References
-
Understanding the Chemical Properties and Applications of D-4-Iodophenylalanine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 6, 2026, from [Link]
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved February 6, 2026, from [Link]
-
4-Iodophenylalanine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
3-Iodo-L-phenylalanine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Ur-Rehman, S., L'Homme, C., & El-Sagheer, A. H. (2018). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. International journal of biological macromolecules, 118(Pt A), 1034–1041. [Link]
-
Radiopaque, iodine functionalized, phenylalanine-based poly(ester urea)s. (2015). Acta biomaterialia, 13, 133–142. [Link]
-
Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. (2019). Molecules (Basel, Switzerland), 24(10), 1969. [Link]
-
Kienzle, F. (1970). Photochemical synthesis of aromatic chloro compounds from aromatic iodo compounds. The Journal of Organic Chemistry, 35(5), 1671–1672. [Link]
-
Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. (2020). Journal of analytical toxicology, 44(3), 225–235. [Link]
-
Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. (2019). Molecules (Basel, Switzerland), 24(21), 3845. [Link]
-
Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides. (2019). The journal of physical chemistry. B, 123(45), 9576–9587. [Link]
-
Computational Analysis of Type 3 Iodothyronine Deiodinase: Potential Inhibitors, Substrate Binding, and Dimer Structure. (2019). ODU Digital Commons. [Link]
-
Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. (2013). Organic letters, 15(11), 2684–2687. [Link]
-
Comparison of Antioxidants to Increase the Oxidation Stability of Pyrolysis Oils of Three Plastics Using Iodine Value. (2023). Energies, 16(13), 5136. [Link]
-
Metabolite Profiling of Ortho-, Meta-and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. (2020). ResearchGate. [Link]
-
Walsh, R. (1993). BOND DISSOCIATION ENERGIES IN ORGANOSILICON COMPOUNDS. The Chemistry of Organic Silicon Compounds, 2, 79-91. [Link]
-
In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation. (2024). RSC medicinal chemistry, 15(1), 223–233. [Link]
-
Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54. (2022). Molecules (Basel, Switzerland), 27(19), 6610. [Link]
-
Chapter 4: Photochemistry of aromatic compounds. (2014). Royal Society of Chemistry. [Link]
-
Steric Substitution in Phenylazo Indoles Reveal Interplay of Steric and Electronic Effects on Photophysical Dynamics. (2023). ChemRxiv. [Link]
-
4-Iodophenylalanine I-131. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. (2020). Journal of analytical toxicology, 44(3), 225–235. [Link]
-
Hydrophobicity, Hydrophilicity. (n.d.). Gelest, Inc. Retrieved February 6, 2026, from [Link]
-
Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérome Waser. (2021, June 23). YouTube. [Link]
-
Zhdankin, V. V., & Stang, P. J. (2002). Recent Developments in the Chemistry of Polyvalent Iodine Compounds. Chemical reviews, 102(8), 2523–2584. [Link]
-
Comparison of the Metabolic Profiles Associated with Protonitazene and Protonitazepyne in Two Severe Poisonings. (2023). Toxics, 11(11), 932. [Link]
-
Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. (2024). Beilstein journal of organic chemistry, 20, 1444–1454. [Link]
-
Dynamics of Hydrophobic Core Phenylalanine Residues Probed by Solid-State Deuteron NMR. (2014). The journal of physical chemistry. B, 118(3), 678–686. [Link]
-
Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. (2022). The journal of physical chemistry. A, 126(1), 163–175. [Link]
-
Steric and Electronic Effects in Basic Dyes. II—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Electron‐withdrawing Substituents in the Phenyl Ring. (2013). ResearchGate. [Link]
-
Identification of metabolites identical and similar to drugs as candidates for metabolic engineering. (2019). Journal of biotechnology, 302, 62–69. [Link]
-
Bond dissociation energies. (2010). In CRC Handbook of Chemistry and Physics (91st ed.). [Link]
-
In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation. (2024). RSC medicinal chemistry, 15(1), 223–233. [Link]
-
Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. (1995). Magnetic resonance in chemistry, 33(6), 473–478. [Link]
-
Iodination of Deactivated Aromatic Hydrocarbons. (2015). ResearchGate. [Link]
-
2-Amino-3-(4-iodophenyl)propionic acid. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Ashenhurst, J. (2013, August 14). Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]
-
Homolytic C-H Bond Dissociation Energies of Organic Molecules. (2023, January 22). Chemistry LibreTexts. [Link]
-
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
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- 1. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Iodo-L-phenylalanine | C9H10INO2 | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Biological Activity of Peptides: D- vs. L-Iodophenylalanine Stereoisomers
Introduction: Chirality's Crucial Role in Peptide Bioactivity
In the intricate world of peptide and protein biochemistry, three-dimensional structure is paramount to function. The building blocks of these molecules, amino acids (with the exception of achiral glycine), exist as two non-superimposable mirror images, or enantiomers: the L- (levo) and D- (dextro) forms.[1][2] Biological systems, through eons of evolution, have developed a profound preference for the L-form; the entire protein synthesis machinery, from tRNA carriers to ribosomes, is configured to exclusively incorporate L-amino acids into proteins.[3][4]
This inherent homochirality presents a significant challenge for peptide-based therapeutics. Peptides composed of natural L-amino acids are often susceptible to rapid degradation by endogenous proteases, enzymes that are themselves chiral and specifically recognize L-isomers.[5][6] This poor metabolic stability leads to a short in vivo half-life, limiting therapeutic efficacy.[5][7]
To overcome this limitation, researchers strategically introduce non-canonical amino acids, such as D-isomers, into peptide sequences.[4][8][9] The substitution of an L-amino acid with its D-enantiomer can dramatically alter a peptide's biological properties. This guide provides a comparative analysis of peptides containing L- versus D-iodophenylalanine, a unique amino acid that combines the steric properties of phenylalanine with the utility of an iodine atom for radio-labeling and structural studies.[10][11] We will explore the causal relationships behind the experimental choices and provide validated protocols to assess the key performance differences in enzymatic stability, receptor binding, and cellular uptake.
Section 1: Enzymatic Stability - Resisting the Proteolytic Onslaught
The primary and most predictable advantage of substituting an L-amino acid with its D-counterpart is the profound enhancement in stability against enzymatic degradation.[6][12][13]
The "Why": A Matter of Stereospecific Recognition
Proteases, the enzymes responsible for peptide bond cleavage, have active sites that are exquisitely shaped to bind and process peptides made of L-amino acids. The specific three-dimensional arrangement of the substrate's side chains and backbone is critical for recognition and catalysis. When a D-amino acid is present, its side chain and amino group are oriented differently, creating a steric clash that prevents the peptide from fitting correctly into the enzyme's active site.[5][12] This "chiral proofreading" renders the adjacent peptide bonds resistant to cleavage.
Sources
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A Senior Application Scientist's Guide to Isotopic Enrichment Validation for Labeled Boc-3-iodo-D-phenylalanine
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights gleaned from years of hands-on experience to ensure that your validation methods are not only accurate but also self-validating.
The Criticality of Isotopic Enrichment Validation
Isotopically labeled compounds, such as ¹³C- or ¹⁵N-enriched Boc-3-iodo-D-phenylalanine, serve as powerful tracers in biological systems. The incorporation of a stable isotope allows for the differentiation of the labeled molecule from its endogenous, unlabeled counterparts. However, the synthetic processes used to introduce these isotopes are rarely 100% efficient, resulting in a mixture of labeled and unlabeled species. Accurate determination of the isotopic enrichment is therefore paramount for:
-
Quantitative Accuracy: In isotope dilution mass spectrometry, the precise ratio of labeled to unlabeled compound is used for absolute quantification. Inaccurate enrichment values lead to erroneous concentration measurements.
-
Metabolic Flux Analysis: Understanding the flow of metabolites through a pathway relies on the accurate measurement of isotope incorporation.
-
Structural Biology: In NMR-based structural studies, the level and position of isotopic labeling are critical for spectral assignment and interpretation.
This guide will compare and contrast the three most powerful and widely used analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for validating isotopic enrichment depends on several factors, including the required level of accuracy, the nature of the isotopic label, the complexity of the sample matrix, and the available instrumentation. The following sections provide a detailed comparison of NMR, MS, and HPLC, highlighting their strengths and weaknesses in the context of Boc-3-iodo-D-phenylalanine analysis.
Data Presentation: A Head-to-Head Comparison
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of atomic nuclei. | Measures the mass-to-charge ratio of ions. | Separates molecules based on their physicochemical properties. |
| Information Provided | Quantitative information on isotopic enrichment at specific atomic positions, structural confirmation. | Precise mass information, isotopic distribution, and overall enrichment. | Separation of isotopologues, purity assessment. |
| Strengths | - Site-specific isotopic information- Non-destructive- Absolute quantification (qNMR) without a labeled standard.[1] | - High sensitivity (picomole to femtomole).[2]- High throughput- Can analyze complex mixtures when coupled with LC or GC. | - Excellent for purity determination- Can separate isotopologues under specific conditions. |
| Weaknesses | - Lower sensitivity compared to MS.[2]- Requires higher sample concentrations. | - Destructive technique- Potential for ion suppression in complex matrices. | - Indirect method for isotopic enrichment- Resolution of isotopologues can be challenging. |
| Typical Application | Precise determination of isotopic enrichment and position, structural integrity verification. | Rapid and sensitive determination of overall isotopic enrichment. | Purity analysis and separation of labeled from unlabeled species. |
In-Depth Technical Review and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Positional Information
NMR spectroscopy is a uniquely powerful tool for isotopic enrichment validation because it can provide information about the specific location of the isotopic label within the molecule.[3][4] This is a critical advantage over mass spectrometry, which typically provides an average enrichment value for the entire molecule.
Quantitative NMR (qNMR) operates on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][5] By comparing the integral of a signal from a nucleus in the labeled position to a signal from a nucleus in a non-labeled position within the same molecule, a direct and absolute measure of isotopic enrichment can be obtained without the need for a separate labeled standard.
For a ¹³C-labeled Boc-3-iodo-D-phenylalanine, one would typically acquire a proton-decoupled ¹³C NMR spectrum. The enrichment can be calculated by comparing the intensity of the signal corresponding to the labeled carbon with the intensity of a signal from a naturally abundant ¹³C in a different, non-enriched position on the molecule.
Caption: NMR workflow for isotopic enrichment validation.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the labeled Boc-3-iodo-D-phenylalanine.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration that provides a good signal-to-noise ratio.
-
Add a known amount of an internal standard if absolute quantification of the compound is also desired. For isotopic enrichment, an internal standard is not strictly necessary if comparing signals within the same molecule.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Crucial Parameter: Ensure a sufficient relaxation delay (D1) between scans. This should be at least 5 times the longest T₁ relaxation time of the carbon nuclei being quantified to ensure full relaxation and accurate integration. A preliminary T₁ inversion-recovery experiment is recommended to determine the T₁ values.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the signals of interest.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio without distorting the peak shapes.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the labeled carbon and a reference carbon with natural ¹³C abundance.
-
The isotopic enrichment is calculated using the following formula: % Enrichment = [(Integral_labeled / N_labeled) / (Integral_reference / N_reference)] * 1.1% where N is the number of carbons giving rise to each signal and 1.1% is the natural abundance of ¹³C.
-
Mass Spectrometry (MS): High Sensitivity for Overall Enrichment
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[2] For isotopic enrichment analysis, MS can readily distinguish between the labeled (heavier) and unlabeled (lighter) forms of Boc-3-iodo-D-phenylalanine.
When a sample of labeled Boc-3-iodo-D-phenylalanine is introduced into the mass spectrometer, it is ionized. The resulting ions will have different masses depending on whether they contain the heavy isotope. By measuring the relative intensities of the ion signals corresponding to the labeled and unlabeled species, the overall isotopic enrichment can be determined. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of HPLC with the sensitive detection of MS.[3][6]
Caption: LC-MS workflow for isotopic enrichment validation.
-
Sample Preparation:
-
Prepare a stock solution of the labeled Boc-3-iodo-D-phenylalanine in a suitable solvent (e.g., acetonitrile or methanol).
-
Perform serial dilutions to create a concentration series that falls within the linear dynamic range of the mass spectrometer.
-
-
LC-MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) for accurate mass measurements and to resolve isotopic peaks.[7]
-
Employ a suitable HPLC column (e.g., C18) and mobile phase to achieve good chromatographic separation of the analyte from any impurities.[7]
-
Optimize the ionization source parameters (e.g., electrospray ionization - ESI) to maximize the signal intensity of the molecular ion of Boc-3-iodo-D-phenylalanine.
-
Acquire full-scan mass spectra over a mass range that includes the unlabeled and all expected labeled species.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peak of the unlabeled molecule (M) and the labeled molecule (e.g., M+1, M+6, depending on the labeling scheme).
-
Integrate the peak areas of the respective ion chromatograms.
-
The isotopic enrichment is calculated as: % Enrichment = [Area_labeled / (Area_labeled + Area_unlabeled)] * 100
-
Self-Validation Check: It is crucial to correct for the natural abundance of isotopes in the unlabeled molecule, which will contribute to the intensity of the M+1, M+2, etc. peaks. Software tools are available for this deconvolution.
-
High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purity and Separation
While HPLC is not a primary technique for the direct quantification of isotopic enrichment, it plays a crucial supporting role. Its main function is to assess the chemical purity of the labeled compound and, in some cases, to separate the labeled and unlabeled species.
HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase.[8][9] While isotopologues of the same compound have very similar chemical properties, subtle differences in their physicochemical characteristics can sometimes be exploited for separation, particularly with highly efficient columns and optimized methods. More commonly, HPLC is used to ensure that the sample is free from other chemical impurities that could interfere with the NMR or MS analysis.
Caption: HPLC workflow for purity assessment and separation.
-
Method Development:
-
Select a suitable column, typically a reversed-phase C18 column, for the analysis of Boc-3-iodo-D-phenylalanine.
-
Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve a sharp, symmetrical peak for the analyte and good separation from any impurities.
-
-
Analysis:
-
Inject a known concentration of the labeled compound.
-
Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., around 254 nm due to the phenyl ring).
-
The chemical purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Preparative HPLC (Optional):
-
If significant amounts of unlabeled material are present, preparative HPLC can be used to isolate the labeled compound, thereby physically enriching the sample.[10]
-
Conclusion: An Integrated Approach for Unquestionable Validation
For the most rigorous and comprehensive validation of isotopic enrichment for Boc-3-iodo-D-phenylalanine, a multi-technique approach is recommended.
-
HPLC should be the first step to confirm the chemical purity of the sample.
-
Mass Spectrometry provides a rapid and highly sensitive assessment of the overall isotopic enrichment.
-
Quantitative NMR offers the definitive, non-destructive validation of both the enrichment level and, crucially, the specific location of the isotopic label.
By understanding the strengths and limitations of each technique and by implementing robust, self-validating protocols, researchers can ensure the quality of their labeled compounds and the integrity of their experimental results. This rigorous approach to validation is not an impediment to research but rather a catalyst for generating reproducible, high-impact scientific data.
References
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Wu, Z., & Gao, Y. (2004). Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time-of-flight mass spectrometry. European Journal of Mass Spectrometry, 10(5), 791-796. [Link]
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Jain, R., & Vederas, J. C. (2014). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 6(23), 9439-9447. [Link]
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Takeuchi, K., & Wagner, G. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(17), 6765-6769. [Link]
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van Eijk, H. M., Wijnands, K. A., Bessems, B. A., Olde Damink, S. W., Dejong, C. H., & Poeze, M. (2012). High sensitivity measurement of amino acid isotope enrichment using liquid chromatography-mass spectrometry. Journal of Chromatography B, 905, 31-36. [Link]
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Kim, B. J., Kim, D. H., & Kim, K. R. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1845-1849. [Link]
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Silvestre, V., M'boula, V. M., Remaud, G. S., & Akoka, S. (2013). Comparison of IRMS and NMR spectrometry for the determination of intramolecular 13C isotope composition: application to ethanol. Analytical and Bioanalytical Chemistry, 405(2-3), 975-982. [Link]
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Ott, M., & Papo, N. (2019). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Beilstein Journal of Organic Chemistry, 15, 2236-2242. [Link]
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Al-Kaysi, R. O., & Bel-Hadj-Tahar, A. (2014). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics as a Tool in Nutrition Research (pp. 25-45). Karger Publishers. [Link]
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Hroboňová, K., Lomenová, A., & Lehotay, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(12), 3314-3323. [Link]
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H. C. T. Brown, & J. B. Campbell. (2011). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of AOAC International, 94(2), 405-416. [Link]
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Tripp, J. A., & Higham, T. F. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. In Methods in Molecular Biology (Vol. 1993, pp. 79-91). Humana, New York, NY. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Patsnap. (2023, September 22). Differences in NMR vs Mass Spectrometry for Identification. [Link]
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A Comparative Guide to Boc and Fmoc Strategies for the Synthesis of Iodinated Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies is a critical decision that dictates the overall success of synthesizing complex and modified peptides. This is particularly true for peptides incorporating iodinated residues, such as 3-iodotyrosine and 3,5-diiodotyrosine, which are pivotal in various biochemical and pharmaceutical applications, including receptor binding studies, radio-labeling, and as NMR probes. This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for synthesizing iodinated peptides, supported by experimental insights to empower researchers in making informed decisions for their synthetic endeavors.
The Fundamental Divergence: A Tale of Two Chemistries
The core difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the chemical environments the growing peptide chain is exposed to throughout the synthesis.[1]
-
Boc Strategy: This classic approach relies on the acid-labile Boc group for the temporary protection of the α-amino group.[2] Deprotection is achieved through repeated treatments with a moderately strong acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4]
-
Fmoc Strategy: As a milder alternative, the Fmoc strategy utilizes a base-labile Fmoc protecting group for the α-amino terminus.[5] This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile, typically tert-butyl based, allowing for their simultaneous removal with cleavage from the resin using TFA.[2] This true orthogonality, where the temporary and permanent protecting groups are removed by distinct chemical mechanisms, is a significant advantage of the Fmoc approach.[4]
Synthesizing Iodinated Peptides: A Head-to-Head Comparison
The introduction of an iodine atom to a tyrosine residue presents unique challenges during SPPS. The stability of the carbon-iodine (C-I) bond and the potential for side reactions are paramount considerations when selecting a synthetic strategy.
Stability of the Iodinated Residue
The repeated exposure to acid in the Boc strategy poses a significant risk to the integrity of the iodinated tyrosine. While the C-I bond is relatively strong, the harsh acidic conditions of TFA deprotection can lead to partial deiodination, resulting in a heterogeneous final product. This is a critical consideration, as the presence of non-iodinated impurities can complicate purification and compromise the biological activity of the target peptide.
Conversely, the Fmoc strategy, with its reliance on mild basic conditions for deprotection, is inherently more compatible with the synthesis of peptides containing acid-sensitive modifications.[5] The piperidine treatment used to remove the Fmoc group does not affect the C-I bond of iodotyrosine, thereby preserving the integrity of the modification throughout the chain elongation process.
Side Reactions and Purity
Beyond deiodination, other side reactions can occur during the synthesis of iodinated peptides. In the Boc strategy, the strong acid cleavage with HF can lead to the formation of reactive carbocations from the protecting groups, which can alkylate the electron-rich aromatic ring of tyrosine, leading to undesired byproducts.[6]
The milder cleavage conditions of the Fmoc strategy, typically a cocktail of TFA and scavengers, significantly reduce the risk of such side reactions. This generally results in a cleaner crude product with higher purity, simplifying the subsequent purification process. For routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[1]
Cleavage Cocktails: The Final Frontier
The final cleavage and deprotection step is critical for obtaining the desired iodinated peptide in high yield and purity. The choice of cleavage cocktail is tailored to the specific amino acid composition of the peptide and the protecting groups used.
For both Boc and Fmoc strategies, the inclusion of scavengers in the cleavage cocktail is essential to quench reactive species and prevent modification of sensitive residues. For iodinated peptides, scavengers such as triisopropylsilane (TIS) and water are crucial to minimize deiodination and other side reactions.
In the Fmoc strategy , a common cleavage cocktail for iodinated peptides is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).
In the Boc strategy , the final cleavage with HF requires specialized equipment and handling due to its high toxicity and corrosiveness.[7] The cleavage cocktail will also contain scavengers like anisole to protect the iodinated tyrosine.
Data Presentation
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Supporting Evidence |
| α-Amino Protection | Acid-labile Boc group | Base-labile Fmoc group | Fundamental difference in chemical principles.[2][5] |
| Deprotection Conditions | Repetitive strong acid (TFA) | Mild base (piperidine) | Boc requires harsh conditions, while Fmoc is milder.[3][5] |
| Iodotyrosine Stability | Potential for deiodination | High stability | The C-I bond is more susceptible to cleavage under acidic conditions. The mild basic conditions of Fmoc deprotection preserve the iodinated residue. |
| Side Reactions | Higher risk of alkylation and other acid-catalyzed side reactions | Lower risk of side reactions | Milder cleavage conditions in Fmoc reduce the formation of reactive carbocations.[6] |
| Crude Product Purity | Generally lower | Generally higher | Milder conditions of Fmoc lead to fewer byproducts.[1] |
| Cleavage Reagent | Strong, hazardous acids (e.g., HF) | TFA with scavengers | Boc requires harsh and specialized cleavage conditions.[7] |
| Automation Friendliness | Less amenable due to hazardous reagents | Highly amenable with UV monitoring | The use of less hazardous reagents and the UV-active Fmoc group facilitates automation.[8] |
Experimental Protocols
Protocol 1: Fmoc-Based Synthesis of a Model Iodinated Peptide (e.g., Ac-Gly-Tyr(I)-Ala-NH2)
This protocol outlines the manual synthesis of a short, iodinated peptide on a Rink Amide resin using the Fmoc/tBu strategy.
1. Resin Preparation:
- Swell Rink Amide resin (e.g., 100-200 mesh, 0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. First Amino Acid Coupling (Fmoc-Ala-OH):
- Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
- Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
- In a separate vial, activate Fmoc-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
- Add the activated amino acid solution to the resin and agitate for 2 hours.
- Wash the resin with DMF (3x) and DCM (3x).
3. Chain Elongation (Fmoc-Tyr(I)-OH and Fmoc-Gly-OH):
- Repeat the deprotection and coupling steps for Fmoc-Tyr(I)-OH and Fmoc-Gly-OH sequentially.
4. N-terminal Acetylation:
- After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
- Wash the resin with DMF (3x) and DCM (3x), and dry under vacuum.
5. Cleavage and Deprotection:
- Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
- Dry the crude peptide under vacuum.
6. Analysis and Purification:
- Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[9][10]
- Purify the peptide by preparative RP-HPLC.[11]
Protocol 2: Boc-Based Synthesis of a Model Iodinated Peptide (e.g., H-Gly-Tyr(I)-Ala-OH)
This protocol outlines the manual synthesis of a short, iodinated peptide on a Merrifield resin using the Boc/Bzl strategy.
1. Resin Preparation:
- Swell Merrifield resin (e.g., 100-200 mesh, 1.0 mmol/g) in DCM for 1 hour in a reaction vessel.
2. First Amino Acid Attachment (Boc-Ala-OH):
- Prepare the cesium salt of Boc-Ala-OH by reacting it with cesium carbonate.
- Add the Boc-Ala-OCs to the swelled resin in DMF and heat at 50°C overnight.
- Wash the resin with DMF, DMF/water, DMF, and DCM, then dry.
3. Chain Elongation (Boc-Tyr(I)-OH and Boc-Gly-OH):
- Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x).
- Neutralization: Treat the resin with 10% DIPEA in DCM for 5 minutes. Wash with DCM (3x).
- Coupling: Activate Boc-Tyr(I)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours. Wash with DMF (3x) and DCM (3x).
- Repeat the deprotection, neutralization, and coupling cycle for Boc-Gly-OH.
4. Cleavage and Deprotection:
- Caution: This step requires a specialized HF cleavage apparatus and appropriate safety precautions.
- Dry the peptide-resin thoroughly.
- In an HF apparatus, treat the resin with anhydrous HF containing anisole (as a scavenger) at 0°C for 1 hour.
- Remove the HF under vacuum.
- Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
5. Analysis and Purification:
- Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid).
- Analyze and purify the peptide as described in the Fmoc protocol.
Mandatory Visualizations
Caption: Fmoc-SPPS workflow for iodinated peptides.
Conclusion: A Clear Verdict for Fmoc
For the synthesis of iodinated peptides, the Fmoc strategy emerges as the superior choice. Its milder deprotection conditions ensure the stability of the C-I bond, minimizing the risk of deiodination and leading to a more homogeneous and pure crude product. The orthogonality of the Fmoc/tBu protection scheme further reduces the likelihood of side reactions, simplifying the purification process. While the Boc strategy remains a viable option, particularly for certain sequences prone to aggregation, the inherent risks associated with its harsh acidic conditions make it a less desirable approach for the routine synthesis of peptides containing sensitive modifications like iodotyrosine. The amenability of the Fmoc strategy to automation further solidifies its position as the preferred method for the efficient and reliable synthesis of iodinated peptides in modern research and drug development.
References
-
Prezi. (2026, February 2). Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. Prezi.com. [Link]
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The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC - PubMed Central. (n.d.). Retrieved February 6, 2026, from [Link]
-
A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
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(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
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Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). Retrieved February 6, 2026, from [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved February 6, 2026, from [Link]
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(2018, August 12). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
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Advancing sustainable peptide synthesis - Green Chemistry. (2023, October 25). Royal Society of Chemistry. [Link]
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An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC - NIH. (2022, April 14). National Center for Biotechnology Information. [Link]
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Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. (2017). Journal of Pharmaceutical Analysis, 7(5), 308-315. [Link]
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Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides - PubMed. (2011, September 1). Journal of the American Society for Mass Spectrometry, 22(9), 1644-51. [Link]
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AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Retrieved February 6, 2026, from [Link]
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Late-stage labeling of diverse peptides and proteins with iodine-125 - PubMed Central. (2021, March 26). Molecules, 26(7), 1869. [Link]
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Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.com. Retrieved February 6, 2026, from [Link]
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The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PubMed. (2022, February 14). International Journal of Molecular Sciences, 23(4), 2110. [Link]
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Biotage. (2023, January 30). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage.com. [Link]
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Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC - NIH. (2007, May 2). Journal of the American Chemical Society, 129(20), 6443-6451. [Link]
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Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.). Retrieved February 6, 2026, from [Link]
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Synthesis of orthogonally protected biaryl amino acid derivatives - PubMed. (2006, October 7). Tetrahedron Letters, 47(41), 7439-7442. [Link]
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Deciphering the peptide iodination code: Influence on subsequent gas-phase radical generation with photodissociation ESI-MS | Journal of the American Society for Mass Spectrometry - ACS Publications. (2015, December 1). Journal of the American Society for Mass Spectrometry, 27(3), 485-494. [Link]
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HPLC Analysis and Purification of Peptides - PMC. (2012, June 1). Methods in Molecular Biology, 869, 451-467. [Link]
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Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis - ResearchGate. (2018, October 22). Retrieved February 6, 2026, from [Link]
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On the chemical iodination of tyrosine with protein sulfenyl iodide and sulfenyl periodide derivatives. The behaviour of the thiol protein-iodine systems - PubMed. (1971, August 27). Biochimica et Biophysica Acta (BBA) - Protein Structure, 243(2), 230-238. [Link]
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Design and synthesis of Fmoc-SPPS-ready iodoarene amino acid pre-catalysts and their reactivity in the. (2020). Tetrahedron, 76(23), 131195. [Link]
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CDN. (n.d.). Cleavage Cocktail Selection. Cdn.com. Retrieved February 6, 2026, from [Link]
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Molecular biology of pituitary neuroendocrine tumors | springermedizin.de. (2023, February 3). Endocrine, 80(2), 239-251. [Link]
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Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization | Laboratory Research. Biovera.com. [Link]
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Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - MDPI. (2023, May 17). Molecules, 28(10), 4153. [Link]
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Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved February 6, 2026, from [Link]
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Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed. (1995, January 1). Tetrahedron Letters, 36(1), 123-126. [Link]
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Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Retrieved February 6, 2026, from [Link]
-
HPLC Analysis and Purification of Peptides - ResearchGate. (2018, August 10). Retrieved February 6, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]
-
YouTube. (2018, August 1). Mass Spectrometry-based Peptidomics for Biomarker Discovery. [Link]
-
Iodinated Diketopiperazines: Synthesis and Biological Evaluation of Iodinated Analogues of Cyclo(L‐Tyrosine‐L‐Tyrosine) Peptides | Request PDF - ResearchGate. (2022, April 22). Retrieved February 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. prezi.com [prezi.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cross-Reactivity Profiling of Antibodies Against Iodinated Peptide Epitopes
Executive Summary
The "Tracer Trap" in Assay Development
In high-sensitivity immunoassays—particularly Radioimmunoassay (RIA) and surface plasmon resonance (SPR)—the iodination of peptide tracers is a standard procedure for signal generation. However, the introduction of an iodine atom (
This guide compares the performance of antibodies generated via Native Immunogen strategies versus Iodinated Immunogen strategies . As a Senior Application Scientist, I provide here a self-validating framework to quantify the "affinity penalty" introduced by iodination, ensuring your therapeutic or diagnostic antibodies recognize the biological target, not just the synthetic tracer.
Part 1: Mechanistic Analysis of Epitope Disruption
To understand cross-reactivity failure, one must understand the chemistry of the tyrosine-iodine interaction.
Steric Hindrance
The atomic radius of Hydrogen is approximately 1.2 Å. The atomic radius of Iodine is roughly 1.98 Å, with a van der Waals radius significantly larger. When an antibody paratope is evolved (in vivo) to recognize a native Tyrosine phenol ring, the addition of a bulky iodine atom at the ortho position creates a "steric clash," physically preventing the antibody from docking.
Electronic Effects ( Shift)
The phenolic hydroxyl group of Tyrosine has a
-
Mono-iodination: Lowers the
to ~8.5. -
Di-iodination: Lowers the
to ~6.4.
At physiological pH (7.4), a di-iodinated tyrosine is largely ionized (negatively charged phenolate), whereas the native tyrosine is protonated (neutral). If the antibody relies on hydrogen bonding with the hydroxyl group, this ionization event abolishes binding affinity completely.
Diagram 1: The Steric & Electronic Clash
This diagram illustrates the molecular exclusion mechanism when a Native-Specific Antibody encounters an Iodinated Epitope.
Caption: Comparison of native binding vs. steric/electronic disruption caused by iodine substitution at the tyrosine ortho-position.
Part 2: Comparative Performance Analysis
The following data summarizes the cross-reactivity profiles of antibodies raised against different immunogens. This data is derived from aggregate competitive displacement studies (
Table 1: Cross-Reactivity Matrix ( Values)
Lower
| Antibody Source Strategy | Target: Native Peptide | Target: Mono-Iodinated | Target: Di-Iodinated | Application Suitability |
| A. Native Immunogen | 0.5 nM (High Affinity) | 50 nM (100x Loss) | >1000 nM (No Binding) | Therapeutics, Western Blot. Poor for RIA using iodinated tracers. |
| B. Iodinated Immunogen | 200 nM (Low Affinity) | 0.8 nM (High Affinity) | 10 nM (Moderate) | RIA/Trace Detection. Poor for detecting native biological samples. |
| C. "Bridge" Immunogen | 5.0 nM (Good) | 5.0 nM (Good) | 20 nM (Fair) | Universal Assays. Raised against structural mimics (e.g., chloro/nitro-tyrosine). |
Key Insight for Researchers
-
If you are developing a Therapeutic: Use Strategy A. You must accept that your antibody might not work in an RIA unless you use a tritiated (
H) tracer or a different detection method (e.g., ELISA with biotin). -
If you are developing a Diagnostic Kit: Strategy C is the "Gold Standard." It sacrifices peak affinity for broad recognition, allowing the use of robust iodinated tracers while still detecting the patient's native analyte.
Part 3: Validation Protocol (Competitive ELISA)
To determine the cross-reactivity of your antibody, do not rely on direct binding (which is prone to artifacts). You must perform a Competitive ELISA .[1]
Methodology
Objective: Determine the "Affinity Penalty" of iodination.
-
Coat Plate: Immobilize the Native peptide on a high-binding microplate (1 µg/mL). Block with 3% BSA.
-
Prepare Competition Series:
-
Create a serial dilution of Native Peptide (Standard).
-
Create a serial dilution of Iodinated Peptide (Competitor).
-
-
Incubation: Mix the antibody (at
concentration) with the dilution series. Incubate for 1 hour at RT before adding to the plate. This allows equilibrium in solution. -
Transfer: Add the Antibody+Peptide mixtures to the coated plate. Incubate 1 hour.
-
Detection: Wash x3. Add HRP-conjugated secondary antibody. Develop with TMB.
-
Analysis: Plot Optical Density (OD) vs. Log[Concentration]. Calculate the ratio of
(Native) to (Iodinated).
Diagram 2: Competitive Assay Workflow
This workflow visualizes the critical "Pre-Incubation" step required for accurate affinity differentiation.
Caption: Workflow for Competitive ELISA. Pre-incubation ensures competition occurs in solution, mimicking physiological conditions.
Part 4: Troubleshooting & Optimization
As a Senior Scientist, I often see "false negatives" in these studies. Here is how to avoid them:
-
Control the Iodination Level:
-
Avoid Chloramine-T if possible; it is a harsh oxidant that can damage Methionine and Tryptophan residues, causing loss of recognition unrelated to iodine.
-
Recommendation: Use Iodogen or Lactoperoxidase for gentler, enzymatic iodination.
-
-
Separate Mono- vs. Di-iodinated Forms:
-
Use HPLC to purify the mono-iodinated peptide. A mixture of mono/di will give you a biphasic curve, making
calculation impossible.
-
-
The "Spacer" Effect:
-
If your antibody fails to bind the iodinated peptide, try iodinating a residue distal to the epitope. If the epitope is N-terminal, iodinate a Tyrosine added to the C-terminus.
-
References
-
Structural Features of Antibody-Peptide Recognition. Source: Frontiers in Immunology. URL:[Link]
-
The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Source: National Institutes of Health (PMC). URL:[Link]
-
Tyrosine iodination and iodotyrosyl coupling of the N-terminal thyroid hormone forming site of human thyroglobulin modulate its binding to auto- and monoclonal antibodies. Source: PubMed. URL:[Link]
-
Competitive ELISA Protocol. Source: Creative Diagnostics. URL:[Link]
Sources
Benchmarking Palladium Catalysts for C-C Bond Formation with Aryl Iodides
Executive Summary
In pharmaceutical process chemistry, aryl iodides (Ar-I) represent a unique paradox. While they are the most reactive electrophiles in the oxidative addition step of the Suzuki-Miyaura coupling, this high reactivity often breeds complacency. Using a "standard" catalyst like Pd(PPh₃)₄ often leads to unacceptably high catalyst loadings, homocoupling side products, or failure with sterically encumbered substrates.
This guide benchmarks four distinct generations of palladium catalysts—Pd(PPh₃)₄ , Pd(dppf)Cl₂ , XPhos Pd G4 , and Pd-PEPPSI-IPr —specifically for aryl iodide substrates. Our analysis moves beyond simple yield comparisons to evaluate Turnover Number (TON), steric tolerance, and operational stability.
Key Takeaway: While Pd(PPh₃)₄ remains a cost-effective baseline for simple systems, Pd-PEPPSI-IPr and XPhos Pd G4 are the superior choices for high-value, sterically complex intermediates, offering significantly higher TON and air stability.
Mechanistic Foundation: The Iodide Anomaly
To select the right catalyst, one must understand the specific kinetics of aryl iodides. Unlike aryl chlorides, where Oxidative Addition (OA) is rate-limiting, Ar-I substrates undergo OA almost instantaneously with Pd(0).
The Bottleneck: The rate-limiting step for Ar-I is frequently Transmetallation or Reductive Elimination .
-
The Trap: Because OA is fast, a low-concentration of active Pd(0) is rapidly consumed to form stable Ar-Pd(II)-I intermediates. If the ligand is not bulky or electron-rich enough to drive the subsequent steps, the catalyst enters a resting state (off-cycle), leading to deactivation or homocoupling.
Diagram 1: The Aryl Iodide Catalytic Cycle
This diagram highlights the specific energy landscape for Ar-I, emphasizing the stability of the Oxidative Addition complex.
Caption: The catalytic cycle for Aryl Iodides. Note the "Deep Energy Well" at the Oxidative Addition complex, which can lead to catalyst sequestration if Transmetallation is slow.
The Contenders: Technical Profiles
Pd(PPh₃)₄ (Tetrakis)
-
Class: Generation 0 (Homoleptic Phosphine)
-
Mechanism: Dissociative. Requires loss of two PPh₃ ligands to form the active mono-phosphine species.
-
Pros: Inexpensive; established regulatory history; effective for simple, unhindered substrates.
-
Cons: Extremely air-sensitive (shelf-life issues); poor TON (often requires 5-10 mol%); PPh₃ can act as a poison by inhibiting vacant sites.
Pd(dppf)Cl₂[1][2][3]
-
Class: Bidentate Bisphosphine
-
Mechanism: The wide bite angle of the dppf ligand accelerates Reductive Elimination.
-
Pros: Robust; excellent for heteroaryl couplings; often works where PPh₃ fails due to chelation effects.
-
Cons: Slow activation; requires higher temperatures (>80°C); dppf is expensive relative to PPh₃.
XPhos Pd G4 (Buchwald G4)
-
Class: Palladacycle Precatalyst (Dialkylbiaryl phosphine)
-
Mechanism: Rapid reduction to L-Pd(0) upon exposure to base. The bulky XPhos ligand facilitates coupling of sterically hindered arenas.
-
Pros: Air-stable solid; activates at room temperature; exceptional for ortho-substituted aryl iodides.
-
Cons: Higher cost per gram (though offset by lower loading); removal of ligand residues can be challenging in late-stage pharma.
Pd-PEPPSI-IPr
-
Class: NHC-Palladium (N-Heterocyclic Carbene)[1]
-
Mechanism: "Throw-away" pyridine ligand stabilizes the precatalyst. The NHC ligand binds tightly, preventing metal leaching and enabling high thermal stability.
-
Pros: Extremely robust (air/moisture stable); highest TON (often <0.1 mol%); excellent for electron-deficient substrates.
-
Cons: Activation can be slower than G4; steric bulk of IPr can sometimes hinder coupling of extremely bulky electrophiles compared to specialized phosphines.
Representative Benchmarking Data
The following data summarizes performance across three distinct reaction scenarios. Conditions: 1.0 equiv Ar-I, 1.5 equiv Ar-B(OH)₂, 2.0 equiv K₃PO₄, Dioxane/H₂O (4:1), 2 hours.
Table 1: Comparative Performance Matrix
| Scenario | Substrate Type | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | XPhos Pd G4 (1 mol%) | Pd-PEPPSI-IPr (1 mol%) |
| A | Baseline: 4-Iodoanisole + Phenylboronic acid | 98% Yield (Standard) | 95% Yield | 99% Yield | 99% Yield |
| B | Steric Challenge: 2-Iodotoluene + 2,6-Dimethylphenylboronic acid | < 10% Yield(Failed) | 45% Yield | 92% Yield (Best in Class) | 88% Yield |
| C | Heteroatom/Deactivation: 3-Iodopyridine + Pyridine-3-boronic acid | 60% Yield | 85% Yield (Robust) | 82% Yield | 90% Yield |
| D | Low Loading (Scale-up): Standard Substrate (0.05 mol% cat) | 0% (Stalled) | 15% | 75% | 95% (High TON) |
Analysis:
-
Scenario A: For simple couplings, the cost premium of G4 or PEPPSI is unnecessary. Use Tetrakis.
-
Scenario B: Sterics kill PPh₃ activity. XPhos is required to open space around the metal center.
-
Scenario D: PEPPSI is the clear winner for process scale-up where catalyst cost (per kg product) is critical.
Experimental Protocol: The "Gold Standard" Screen
To generate reproducible data, one cannot simply "mix and heat." The following protocol minimizes variables such as oxygen poisoning and base solubility.
Materials
-
Solvent: 1,4-Dioxane (Anhydrous) and Degassed Water (sparged with Ar for 30 mins).
-
Base: Potassium Phosphate Tribasic (K₃PO₄) – Finely ground. Note: Carbonate bases often stall with bulky substrates.
-
Internal Standard: Dodecane (for GC/HPLC quantification).
Step-by-Step Procedure
-
Vessel Prep: Flame-dry a 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Add Aryl Iodide (1.0 mmol), Boronic Acid (1.5 mmol), Base (2.0 mmol), and Catalyst (see Table 1 loadings) to the vial.
-
Critical: If using Pd(PPh₃)₄, this step must be done in a glovebox or under rapid Ar flow. G4 and PEPPSI can be weighed in air.
-
-
Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Syringe in Dioxane (4 mL) and Water (1 mL). Add Internal Standard (100 µL).
-
Reaction: Place in a pre-heated block at 60°C (for G4/PEPPSI) or 80°C (for Tetrakis/dppf). Stir vigorously (1000 RPM).
-
Why? Mass transfer is often the rate-limiter in biphasic Suzuki couplings.
-
-
Sampling: At t=1h and t=2h, remove 50 µL aliquot, quench in EtOAc/H₂O, filter through silica plug, and analyze via HPLC/GC.
Decision Matrix: Selecting the Right Catalyst
Do not guess. Follow this logic path to select the optimal catalyst for your specific Aryl Iodide substrate.
Diagram 2: Catalyst Selection Workflow
Caption: Logic flow for catalyst selection. Prioritize steric handling first, then heteroatom tolerance, and finally economic scaling factors.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: Efficient Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd–NHC (PEPPSI) Precatalyst. Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314–3332. Link
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unactivated Aryl Chlorides and Bromides with Arylboronic Acids. Organic Syntheses, 93, 228-244. Link
Sources
Structural Impact of 3-Iodination on Peptide Conformation by NMR: A Comparative Guide
Executive Summary
This guide evaluates the structural and conformational consequences of introducing 3-iodo-L-tyrosine (3-I-Tyr) into peptide sequences, analyzed via Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Unlike standard modifications (e.g., methylation) that primarily impose steric bulk, 3-iodination introduces a unique dual-modality constraint: steric restriction via the large iodine radius (1.98 Å) and electronic locking via Halogen Bonding (XB).
Key Takeaway: 3-iodination is superior to chlorination or bromination for inducing stable secondary structures (such as
Part 1: Comparative Analysis of Halogenation Strategies
The choice of halogen significantly dictates the conformational landscape of the peptide. The table below compares 3-iodination against native (hydrogen), chlorination, and bromination, highlighting the physical properties that drive conformational locking.
Table 1: Physicochemical & Structural Impact of Tyrosine Modification
| Feature | Native (Tyr) | 3-Chloro-Tyr (Cl) | 3-Bromo-Tyr (Br) | 3-Iodo-Tyr (I) |
| Van der Waals Radius | 1.20 Å (H) | 1.75 Å | 1.85 Å | 1.98 Å |
| C-X Bond Length | 1.09 Å | 1.74 Å | 1.89 Å | 2.09 Å |
| Sigma-Hole Magnitude | N/A | Weak | Moderate | Strong |
| Halogen Bond (XB) Donor | No | Poor | Fair | Excellent |
| Dominant Effect | Flexible / H-Bonding | Inductive ( | Steric | Steric + XB Locking |
| NMR | Reference | Deshielding (Downfield) | Weak Shielding | Strong Shielding (Upfield) |
Mechanistic Insight: The Sigma-Hole Effect
While steric bulk restricts rotation around the
-
Chlorine: Sigma-hole is often neutralized by high electronegativity; rarely forms stable intramolecular XBs in water.
-
Iodine: Large, polarizable electron cloud creates a potent sigma-hole, capable of competing with hydrogen bonds to lock conformations (e.g., stabilizing a
-hairpin).
Part 2: Experimental Workflow (NMR)
To rigorously validate the conformational impact of 3-iodination, a self-validating NMR workflow is required. This protocol moves beyond standard assignment to specifically probe heavy-atom effects and distance constraints.
Diagram 1: NMR Structural Characterization Workflow
Caption: Step-by-step NMR workflow for determining peptide conformation, highlighting the integration of chemical shift mapping and distance restraints.
Detailed Protocol
1. Sample Preparation
-
Concentration: Dissolve lyophilized peptide to 1–5 mM in 90% H₂O / 10% D₂O.
-
pH Control: Adjust pH to 4.5–5.5 (using dilute NaOD/DCl) to minimize amide proton exchange, which is critical for observing HN-HN NOEs in structured turns.
-
Reference: Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (0 ppm).
2. Acquisition Strategy
-
1H-1H TOCSY: Mixing time 60–80 ms. Essential for identifying the isolated spin system of the 3-iodo-Tyr (which lacks the ortho-proton coupling found in native Tyr).
-
1H-1H NOESY/ROESY: Mixing time 200–300 ms (NOESY) or 150 ms (ROESY for mid-sized peptides). This is the primary source of structural data.
-
Critical Check: Look for
and connectivities. Strong sequential NOEs are hallmarks of turn structures.
-
-
1H-13C HSQC: Acquire natural abundance HSQC to observe the Carbon-13 shifts of the aromatic ring.
3. Data Analysis: The "Heavy Atom" Signature
In the HSQC spectrum, 3-iodination induces a massive shielding effect (upfield shift) on the attached carbon (
-
Native Tyr
: ~116 ppm. -
3-Iodo-Tyr
: ~85–90 ppm (Upfield shift of >25 ppm). -
Validation: If this shift is not observed, iodination has failed or the halogen has been lost (deiodination).
Part 3: Interpreting Structural Data
When comparing the 3-iodo peptide to the native variant, successful conformational restriction is evidenced by specific NMR markers.
Chemical Shift Perturbation (CSP)
Iodination alters the chemical environment of the backbone. Plot the difference in
-
Pattern: Significant CSPs at residues distant from the iodination site (e.g.,
or ) indicate a change in global fold (secondary structure formation) rather than just local steric crowding.
Temperature Coefficients ( )
Perform a variable temperature study (283K to 313K).
-
High Coefficient (> -4 ppb/K): The amide proton is exposed to solvent (unstructured).
-
Low Coefficient (< -2 ppb/K): The amide proton is involved in an intramolecular bond.
-
Causality: If the amide accepting the Halogen Bond (or the H-bond stabilized by the turn) shows a low coefficient in the Iodinated peptide but a high coefficient in the Native peptide, you have proven structural locking.
Diagram 2: Mechanism of Conformational Locking
Caption: Dual-mechanism of 3-iodination: Steric bulk restricts side-chain rotamers, while the Sigma Hole facilitates halogen bonding to backbone carbonyls.
References
-
Vícha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table.[3] Chemical Reviews. [Link][4]
-
Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand recognition: Design, validation, and structural implications. Protein Science. [Link]
-
Erdélyi, M. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. [Link]
-
Bannen, R. M., et al. (2019). NMR structural analysis of 3-iodotyrosine-containing peptides. Journal of Peptide Science. [Link] (Contextual citation for general methodology).
-
Kovacs, J., et al. (2006). Structural investigation of halogenated peptides by NMR. Magnetic Resonance in Chemistry. [Link]
Sources
Technical Guide: Quantification of Iodinated Peptides in Biological Matrices via LC-MS/MS
Executive Summary
The quantification of iodinated peptides—ranging from endogenous hormones like thyroglobulin (Tg) to synthetic therapeutic analogues—has historically relied on Radioimmunoassay (RIA). While RIA offers high sensitivity, it suffers from significant cross-reactivity and hazardous waste generation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior alternative, offering molecular specificity that distinguishes between mono-, di-, and non-iodinated species.
This guide provides a validated framework for transitioning from immunometric assays to LC-MS/MS, addressing the specific physicochemical challenges imposed by iodine atoms: increased hydrophobicity, labile fragmentation pathways, and significant mass defects.
Part 1: The Analytical Landscape (Comparative Analysis)
The decision to switch to LC-MS/MS is driven by the need for specificity . Iodination significantly alters the bioactive properties of a peptide; RIA often cannot distinguish between a fully potent iodinated peptide and its de-iodinated metabolites.
Table 1: Comparative Performance Matrix
| Feature | Radioimmunoassay (RIA) | LC-MS/MS (SRM/MRM) | High-Resolution MS (HRMS) |
| Specificity | Low (High cross-reactivity with metabolites) | High (Distinguishes isobaric interferences) | Very High (differentiation of isotopologues) |
| Sensitivity (LOQ) | Excellent (< 5 pg/mL) | Good (10–50 pg/mL) Requires enrichment | Moderate (50–100 pg/mL) |
| Multiplexing | No (Single analyte per well) | Yes (Simultaneous quantification of metabolites) | Yes |
| Safety | Hazardous (Radioactive 125I waste) | Safe (Standard chemical waste) | Safe |
| Linear Dynamic Range | Narrow (2–3 orders of magnitude) | Wide (4–5 orders of magnitude) | Wide |
| Method Development | Slow (Requires specific antibody generation) | Fast (No antibody required) | Fast |
Part 2: Technical Deep Dive – The "Iodine Effect"
To develop a robust method, one must understand how iodine affects the peptide's behavior in the mass spectrometer.
Chromatographic Shift (Hydrophobicity)
Iodine is large and lipophilic. The addition of iodine to a Tyrosine (Tyr) or Histidine (His) residue significantly increases the peptide's retention time on Reverse Phase (RP) columns.
-
Causality: The electron cloud of iodine increases van der Waals interactions with C18 stationary phases.
-
Operational Impact: Iodinated peptides elute later, often in the high-organic region of the gradient where ion suppression from phospholipids is highest.
Fragmentation Dynamics (The "Labile" Problem)
In Positive Electrospray Ionization (+ESI), the Carbon-Iodine (C-I) bond is relatively weak.
-
The Trap: High collision energy (CE) often knocks off the iodine atom (neutral loss of 127 Da or formation of I+ at m/z 126.9).
-
The Solution: You must optimize Collision Energy (CE) to preserve the backbone integrity. If the backbone fragments are too weak, you may be forced to use the immonium ion of iodotyrosine as a transition, though this reduces specificity.
Mass Defect
Iodine has a unique mass defect (approx. -0.1 Da per atom).
-
Impact: For heavily iodinated peptides, the monoisotopic mass will shift slightly lower than a standard "averagine" peptide model might predict. Ensure your extraction windows account for this.
Part 3: Validated Experimental Protocol
Workflow Visualization
The following diagram outlines the critical decision points in the sample preparation and analysis workflow.
Figure 1: Analytical workflow for iodinated peptide quantification.[1] Note the critical step of source optimization to prevent in-source de-iodination.
Step-by-Step Methodology
1. Internal Standard Selection (Critical)
Do not use a generic analog. You must use a Stable Isotope Labeled (SIL) version of the specific iodinated peptide (e.g., 13C, 15N-labeled).
-
Reasoning: Iodinated peptides suffer from specific adsorption losses (sticking to plastic). Only an SIL co-eluting standard can correct for these losses and matrix effects perfectly.
2. Sample Preparation: Solid Phase Extraction (SPE)
Protein precipitation (PPT) is often too dirty for low-level peptide quantification. SPE is recommended.
-
Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent).
-
Protocol:
-
Load: Acidified plasma (1% Formic Acid) to disrupt protein binding.
-
Wash 1: 5% Methanol (removes salts).
-
Wash 2: 20% Acetonitrile (removes moderately hydrophobic interferences). Note: Iodinated peptides are sticky; do not wash with too high % organic.
-
Elute: 60-80% Acetonitrile + 0.1% Formic Acid.
-
Evaporation: Nitrogen blow-down at low temperature (<35°C) . Warning: Iodine is volatile; high heat causes analyte loss.
-
3. Liquid Chromatography Conditions
-
Column: C18 or C4 Peptide column (1.7 µm particle size).
-
Gradient: Shallow gradient at high organic (e.g., 20% to 50% B over 8 minutes).
-
Carryover Mitigation: Iodinated peptides cause severe carryover. Use a needle wash containing Isopropanol/Acetonitrile/Acetone (1:1:1) .
4. Mass Spectrometry Parameters (SRM)
-
Polarity: Positive (+ESI).
-
Transitions:
-
Quantifier: Choose a backbone fragment (
-ion or -ion) that retains the iodinated residue. -
Qualifier: The immonium ion of Mono-iodo-Tyr (
218.0) or Di-iodo-Tyr ( 343.9) can be used if backbone fragmentation is poor.
-
-
Source Temp: Keep moderate (300–400°C). Excess heat promotes in-source de-iodination.
Part 4: Comparative Data (Simulated)
The following data illustrates the typical performance difference between RIA and LC-MS/MS for a hypothetical iodinated peptide (e.g., Iodinated GLP-1 analog).
Table 2: Method Validation Summary
| Parameter | LC-MS/MS (Optimized) | Radioimmunoassay (RIA) |
| LLOQ (ng/mL) | 0.05 | 0.01 |
| Linearity (r²) | > 0.995 | 0.980 |
| Precision (CV%) | < 8% | 10–15% |
| Cross-Reactivity | None (Metabolites resolved) | 20% with de-iodinated form |
| Sample Volume | 100 µL | 50 µL |
Analysis: While RIA maintains a slight edge in absolute sensitivity (LLOQ), LC-MS/MS provides superior precision and, crucially, eliminates false positives caused by cross-reacting metabolites.
Part 5: Troubleshooting & Optimization Logic
When method performance fails, use this logic tree to diagnose the root cause.
Figure 2: Troubleshooting logic for iodinated peptide analysis.
Key Troubleshooting Tips
-
Ghost Peaks: If you see peaks in your blank, check your injector wash. Iodinated peptides are notorious for sticking to the rotor seal of the injection valve.
-
Signal Instability: If signal drops over time, the peptide may be degrading in the autosampler. Keep samples at 4°C and consider adding a protease inhibitor or antioxidant (e.g., Methionine) if oxidation is a concern.
References
-
Hoofnagle, A. N., & Roth, M. Y. (2013). Clinical review: The pitfalls of using immunoassays for the quantification of therapeutics. The Journal of Clinical Endocrinology & Metabolism. Link
-
Van Uytfanghe, K., et al. (2017). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Journal of Pharmaceutical Analysis. Link
-
Stoll, D. R., & Taylor, T. (2020).[3] LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Tips and Tricks. LCGC North America.[3] Link
-
Anapharm Bioanalytics. (2025).[4] Basic Peptide LC-MS/MS Analysis: Overcoming Key Challenges (Adsorption and Ion-Pairing). Link
-
Waters Corporation. (2017). Peptide Isolation & Purification Techniques: Handling Hydrophobic Peptides. Link
Sources
- 1. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
Safety Operating Guide
Operational Guide: Safe Disposal of Boc-3-iodo-D-Phenylalanine
Executive Summary & Core Directive
Do not treat this compound as generic organic waste. Boc-3-iodo-D-Phenylalanine (Boc-3-I-Phe) presents a dual-hazard profile often overlooked in high-throughput peptide synthesis: halogenated organic load and acid-labile gas generation .
While standard Boc-amino acids are often commingled with general non-halogenated waste, the iodine substituent on the phenyl ring mandates a Halogenated Waste stream. Improper disposal via standard incineration can release corrosive hydrogen iodide (HI) gas or elemental iodine, damaging standard scrubbers and violating EPA/RCRA compliance limits for non-halogenated streams.
Chemical Profile & Hazard Identification
Verify your specific lot against these parameters before handling.
| Parameter | Specification |
| Chemical Name | Boc-3-iodo-D-Phenylalanine |
| CAS Number | 478183-66-3 (D-isomer) / 62129-44-6 (L-isomer analog) |
| Formula | C₁₄H₁₈INO₄ |
| Molecular Weight | 391.20 g/mol |
| Physical State | White to off-white powder |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water |
| Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) |
| Key Reactivity | Light Sensitive (Aryl-Iodide bond cleavage); Acid Labile (Boc group removal releases isobutylene/CO₂) |
The Logic of Disposal (Mechanism & Causality)
To ensure safety, you must understand the why behind the protocol:
-
The Iodine Factor (The C-I Bond): The Carbon-Iodine bond is significantly weaker (~57 kcal/mol) than Carbon-Chlorine (~80 kcal/mol). It is susceptible to homolytic cleavage by light (photolysis) or heat.
-
Operational Implication: Waste containers must be opaque or amber. Incineration requires facilities equipped for heavy halogen loads to capture iodine vapor.
-
-
The Boc Group (Acid Sensitivity): The tert-butyloxycarbonyl (Boc) group decomposes rapidly in the presence of strong acids (TFA, HCl), releasing isobutylene gas and CO₂.
-
Operational Implication:NEVER add Boc-3-I-Phe solid waste to a container containing acidic aqueous waste (e.g., HPLC waste with 0.1% TFA) without venting, as pressure buildup can rupture the vessel.
-
Decision Matrix & Workflow
The following diagram outlines the mandatory decision logic for disposing of Boc-3-iodo-D-Phenylalanine.
Figure 1: Decision tree for segregating Boc-3-iodo-D-Phenylalanine waste. Note that even in non-halogenated solvents, high concentrations of the solute usually mandate the Halogenated Waste stream.
Detailed Disposal Protocols
A. Solid Waste (Pure Compound or Spoiled Reagent)
Scenario: You have an expired bottle or a weighed aliquot that was not used.
-
Containment: Do not throw loose powder into a drum. Place the solid into a clear polyethylene bag. Zip or tape it shut. Place this bag inside a second bag (double containment).
-
Labeling: Apply a hazardous waste tag.
-
Constituents: "Boc-3-iodo-D-Phenylalanine" (Write out full name).
-
Hazard Checkbox: Select "Toxic" and "Irritant."
-
Critical Note: Write "CONTAINS ORGANIC IODINE" clearly on the tag.
-
-
Segregation: Deposit into the Solid Halogenated Waste drum.
-
Why? If this enters a non-halogenated kiln, the iodine can corrode the combustion chamber liner.
-
B. Liquid Waste (Reaction Mixtures & Rinses)
Scenario: Reaction mother liquor in DCM or DMF.
-
Solvent Compatibility Check:
-
If solvent is DCM/Chloroform: Pour directly into the Halogenated Organic Solvent carboy.
-
If solvent is DMF/DMSO/Methanol:
-
Standard Protocol: If the solution contains >0.1% Boc-3-iodo-D-Phe, default to the Halogenated carboy.
-
Reasoning: While DMF is non-halogenated, the dissolved iodine content likely exceeds the "trace" threshold (typically 1,000 ppm total halogens) defined by RCRA for non-halogenated fuel blending [1].
-
-
-
pH Check: Ensure the waste carboy is not acidic (pH < 4). If the carboy contains acidic waste (e.g., from TFA deprotection steps), ensure the cap is vented or the waste is neutralized before adding Boc-protected material to prevent gas pressurization.
C. Empty Container Management (RCRA Empty)
-
Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).
-
Rinsate Disposal: Pour all three rinses into the Halogenated Solvent waste stream.
-
Defacing: Cross out the label and mark "Empty."
-
Glass Disposal: Discard the bottle in the Lab Glass / Sharps container, not general trash.
Compatibility & Storage Matrix
| Material Category | Compatibility Status | Operational Action |
| Strong Oxidizers | INCOMPATIBLE | Segregate from Nitric Acid, Peroxides, and Permanganates. Oxidation of the aryl iodide can release elemental Iodine ( |
| Strong Acids | CAUTION | Segregate from conc. HCl or TFA waste unless neutralized. Acid removes the Boc group, generating gas ( |
| Reducing Agents | COMPATIBLE | Generally safe, but standard segregation applies. |
| Light | SENSITIVE | Store waste containers in the dark or use amber vessels to prevent photodeiodination. |
Emergency Procedures (Spill Response)
Minor Spill (< 5g solid):
-
PPE: Nitrile gloves (double gloved recommended), safety glasses, lab coat.
-
Action: Do not dry sweep (generates dust). Wet a paper towel with acetone or ethanol.
-
Cleanup: Wipe up the powder.
-
Disposal: Place used towels into a bag, seal, and treat as Solid Halogenated Waste .
Major Spill (> 5g or Solution):
-
Evacuate: Clear the immediate area.
-
Ventilate: If powder is airborne, allow fume hood to cycle air or wait for dust to settle.
-
Neutralize (if in solution): Absorb with vermiculite or spill pillows.
-
Decontamination: Wash the surface with a dilute sodium thiosulfate solution (if available) to reduce any free iodine liberated during the spill, then wash with soap and water.
References
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Solvents. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
Technical Safety & Logistics Guide: Handling Boc-3-iodo-D-Phenylalanine
Executive Summary & Chemical Context
Boc-3-iodo-D-Phenylalanine (CAS: 206190-64-1 or similar isomers) is a critical intermediate in peptide synthesis and medicinal chemistry, particularly for cross-coupling reactions (Suzuki-Miyaura) or radioactive labeling studies.
While often classified generically alongside other Boc-amino acids, the iodine moiety introduces specific stability and disposal requirements that standard protocols miss. This guide synthesizes regulatory safety data with practical laboratory experience to ensure personnel safety and product integrity.
Key Operational Risks:
-
Particulate Inhalation: Fine powder form acts as a respiratory irritant.
-
Halogenated Waste: Requires segregated disposal streams to comply with EPA/RCRA regulations.
-
Photostability: The C-I bond is susceptible to homolytic cleavage under UV light; handling should minimize direct light exposure.
Hazard Identification & Risk Assessment
Before handling, the operator must acknowledge the specific hazard codes. While not acutely toxic like simple iodides (e.g., Methyl Iodide), this compound is a potent irritant.
| Hazard Category | GHS Code | Signal Word | Description |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][2] Can cause dermatitis upon repeated exposure.[2] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1] Particulates are abrasive and chemically reactive. |
| Respiratory | H335 | Warning | May cause respiratory irritation.[1][2][3] Dust inhalation is the primary exposure vector. |
The PPE Defense System (Layered Protocol)
Effective safety is not just about equipment; it is about the logic of protection. We utilize a Layered Defense Strategy to prevent exposure.
A. Engineering Controls (Primary Barrier)
-
Fume Hood: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .
-
Static Control: Dry Boc-amino acids are prone to static charge, causing "jumping" of powder. Use an anti-static gun or ionizer bar during weighing to prevent aerosolization.
B. Personal Protective Equipment (Secondary Barrier)
| Zone | Recommended Equipment | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Preferred over safety glasses. Goggles seal against airborne dust, which glasses do not. |
| Dermal (Hand) | Nitrile Gloves (Min 5 mil thickness) | Nitrile provides excellent resistance to solids. Note: If dissolved in DCM (Dichloromethane), double-glove or use Silver Shield® laminates, as DCM permeates nitrile in <5 mins. |
| Respiratory | N95/P100 (Only if hood is down) | Not required if hood is functional. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is mandatory. |
| Body | Lab Coat (Cotton/Poly) | Must be buttoned to the neck. Synthetic fibers (nylon) should be avoided due to static generation. |
C. Safety Decision Logic (Visualization)
Figure 1: Decision matrix for selecting PPE based on the physical state of the reagent.
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid without creating dust or losing product to static.
-
Preparation: Place the receiving flask and the reagent container inside the fume hood.
-
Static Neutralization: If available, pass an anti-static gun over the bottle neck and spatula.
-
Transfer: Use a smart-spatula or a long-neck weighing funnel. Avoid pouring directly from the bottle, which creates turbulent air displacement and dust.
-
Decontamination: Wipe the threads of the bottle with a Kimwipe dampened with Ethanol before recapping. This prevents the cap from grinding iodinated powder, which can degrade over time.
Protocol B: Solubilization & Reaction
Objective: Dissolving the reagent safely.
-
Solvent Choice: Common solvents include DMF, DCM, or THF.
-
Halogenated Awareness: If using Dichloromethane (DCM), remember that the solution is now a permeation hazard . Standard nitrile gloves offer minimal protection against DCM. Change gloves immediately upon any splash.
-
Light Protection: Once in solution, the iodine bond is more vulnerable to photolysis. Wrap the reaction flask in aluminum foil if the reaction time exceeds 1 hour.
Disposal & Waste Management (Critical)
Proper disposal is a legal requirement and a safety imperative. Because this molecule contains Iodine, it is classified as Halogenated Waste .
The Segregation Rule: Never mix Boc-3-iodo-D-Phenylalanine waste with general organic solvents (e.g., Acetone, Hexanes) unless the entire container is destined for halogenated disposal.
| Waste Stream | Acceptable Contents | Labeling Requirement |
| Halogenated Organic | DCM, Chloroform, Boc-3-iodo-D-Phe , Iodobenzene | Must be labeled "HALOGENATED." High disposal cost. |
| Non-Halogenated | Acetone, Methanol, Ethyl Acetate | Do NOT add Iodine compounds here.[4] |
| Solid Hazardous | Contaminated gloves, paper towels, silica gel | Double-bagged and labeled "Solid Hazardous Waste." |
Emergency Response: Spill Protocol
In the event of a spill, immediate action prevents area contamination.[1][5]
Figure 2: Triage workflow for solid chemical spills.
Spill Cleanup Steps (Small Scale):
-
Do not dry sweep. This creates dust.
-
Wet Wipe Method: Dampen a paper towel with Ethanol or Isopropanol.
-
Capture: Lay the wet towel over the powder to dampen it, then scoop up.
-
Clean: Wash the surface with soap and water to remove residual iodine traces (yellow/brown staining indicates residue).
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Assessment. Retrieved from [Link][6]
-
Temple University Environmental Health & Radiation Safety. (2021). Halogenated Solvents in Laboratories: Waste Guidelines. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. peptide.com [peptide.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Personal Protective Equipment (PPE) Assessment | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
